molecular formula C8H9NO2 B186557 2-Hydroxy-2-phenylacetamide CAS No. 4410-31-5

2-Hydroxy-2-phenylacetamide

Cat. No.: B186557
CAS No.: 4410-31-5
M. Wt: 151.16 g/mol
InChI Key: MAGPZHKLEZXLNU-UHFFFAOYSA-N
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Description

2-Hydroxy-2-phenylacetamide is a salicylic acid derivative that presents significant promise in biomedical research, particularly for its pronounced anti-inflammatory and anti-cancer properties. Studies have demonstrated its efficacy in ameliorating inflammation in an adjuvant-induced arthritic (AIA) rat model, where it significantly inhibited paw edema and reduced serum levels of key pro-inflammatory cytokines such as IL-1β and TNF-α [citation2]. Its anti-arthritic activity is further linked to the suppression of Toll-like receptors (TLR-2 and TLR-4), which are crucial recognition structures in the immune response [citation8]. Beyond inflammation, this compound also exhibits a protective effect against doxorubicin-induced nephrotoxicity in rats, improving functional and histopathological markers of kidney damage while modulating the tissue's inflammatory profile [citation3]. In oncology research, this compound has shown potent antitumor effects against human breast cancer cells (MCF-7) by inducing apoptosis and arresting the cell cycle at the G0/G1 phase. This apoptotic activity is associated with an increased Bax/Bcl-2 ratio [citation5]. Furthermore, research in glioblastoma (GBM) models indicates that it can act synergistically with Temozolomide, significantly enhancing apoptosis in U87 cells through the upregulation of active Caspase-3 [citation7]. These multifaceted mechanisms make this compound a valuable compound for exploring new therapeutic strategies in autoimmune diseases, cancer, and drug-induced organotoxicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-phenylacetamide
Source PubChem
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InChI

InChI=1S/C8H9NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H,(H2,9,11)
Source PubChem
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InChI Key

MAGPZHKLEZXLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID901318287
Record name Mandelamide
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Molecular Weight

151.16 g/mol
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CAS No.

4410-31-5
Record name Mandelamide
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Record name Mandelamide
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Record name Mandelamide
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Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of 2-Hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Hydroxy-2-phenylacetamide, a molecule of significant interest in organic synthesis and pharmaceutical research. Known also as mandelamide, this compound serves as a valuable chiral building block and a scaffold for the development of novel therapeutic agents. This document delves into its fundamental chemical and physical properties, synthesis methodologies, analytical characterization, and known biological activities, offering field-proven insights and detailed protocols to support your research and development endeavors.

Core Molecular and Physical Characteristics

This compound is a monocarboxylic acid amide characterized by a phenylacetamide structure with a hydroxyl group substituted at the benzylic position.[1] This unique arrangement of a hydrophobic phenyl ring, a polar hydroxyl group, and an amide linkage imparts a nuanced solubility profile and diverse chemical reactivity.

Physicochemical Data

The fundamental properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource(s)
IUPAC Name This compound[1][2]
Synonyms Mandelamide, α-Hydroxy-α-toluic acid amide[1]
CAS Number 4410-31-5[1][3]
Molecular Formula C₈H₉NO₂[1][2][3]
Molecular Weight 151.16 g/mol [1][2][4]
Appearance White crystalline solid[5]
Melting Point 133-137 °C[3][4]
pKa (Strongest Acidic) 16.5 (Predicted)
pKa (Strongest Basic) -2.4 (Predicted)
Solubility Profile

Synthesis Methodologies: A Strategic Perspective

The synthesis of this compound can be approached through several strategic pathways, each with distinct advantages and considerations. The choice of method often depends on the desired stereochemistry, scale, and available starting materials.

Chemical Synthesis from Mandelic Acid Derivatives

A common and direct route involves the ammonolysis of mandelic acid esters or the reaction of a mandelic acid derivative with ammonia.

This method provides a reliable pathway to mandelamide and is applicable for the synthesis of other α-hydroxy amides.[5]

Step 1: Formation of the Mandelic Acid-Acetone Condensation Product

  • Dissolve 146 g (0.96 mole) of mandelic acid in 440 ml (6.2 moles) of acetone in a 2-L three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

  • Cool the flask in an ice-salt bath and add 98 g of concentrated sulfuric acid through the dropping funnel, maintaining the temperature below -10 °C.[5]

  • After the addition is complete, pour the reaction mixture into an ice-cold solution of 200 g of anhydrous sodium carbonate in 1800 ml of water.

  • Collect the precipitated product by filtration, wash with ice water, and dry under reduced pressure over calcium chloride.[5]

Causality: The acetone and sulfuric acid react with the hydroxyl and carboxylic acid groups of mandelic acid to form a cyclic acetal, which protects these functional groups and facilitates the subsequent ammonolysis.

Step 2: Ammonolysis

  • Add the crude condensation product in small portions to approximately 1.8 L of liquid ammonia in Dewar flasks.[5]

  • Allow the reaction to proceed overnight as the ammonia evaporates.

  • Once the ammonia has evaporated to a pulverulent mass, add 475 ml of hot absolute ethanol to dissolve the product.[5]

  • Filter the hot solution to remove insoluble impurities and cool the filtrate in an ice bath to crystallize the mandelamide.[5]

Causality: Liquid ammonia acts as both the solvent and the aminating agent, reacting with the protected mandelic acid derivative to form the amide. The use of liquid ammonia at its boiling point provides a high concentration of the reagent and facilitates the reaction.

Synthesis_from_Mandelic_Acid Mandelic_Acid Mandelic Acid Condensation_Product Mandelic Acid-Acetone Condensation Product Mandelic_Acid->Condensation_Product Protection Acetone_H2SO4 Acetone, H₂SO₄ (< -10°C) Mandelamide This compound (Mandelamide) Condensation_Product->Mandelamide Amination & Deprotection Liquid_Ammonia Liquid Ammonia (Ammonolysis)

Figure 1: Chemical synthesis of this compound from mandelic acid.
Synthesis from Benzaldehyde via Mandelonitrile

An alternative route begins with the formation of mandelonitrile from benzaldehyde, followed by hydrolysis.

Step 1: Formation of Mandelonitrile

  • Mix 15 g of freshly distilled benzaldehyde with 50 ml of a saturated sodium bisulfite solution.[6]

  • After 30 minutes, filter the resulting solid and wash with water and alcohol.

  • Grind the solid into a paste with water and add a solution of 12 g of potassium cyanide.

  • The resulting oily mandelonitrile can be extracted with ether.[6]

Causality: Benzaldehyde reacts with bisulfite to form a crystalline adduct, which then reacts with cyanide to form mandelonitrile. This two-step process is a classic method for cyanohydrin formation.

Step 2: Hydrolysis of Mandelonitrile

  • Carefully evaporate the ether from the mandelonitrile extract.

  • Add four to five times the volume of concentrated hydrochloric acid and heat on a water bath until crystals appear.[6]

  • Add water to the hot mixture, decant, and filter.

  • Cool the filtrate to crystallize mandelic acid. The amide can be formed through controlled hydrolysis conditions, although the acid is the primary product of vigorous hydrolysis.

Note: This method involves the use of highly toxic cyanide salts and should be performed with extreme caution in a well-ventilated fume hood by trained personnel.

Synthesis_from_Benzaldehyde Benzaldehyde Benzaldehyde Mandelonitrile Mandelonitrile Benzaldehyde->Mandelonitrile Cyanohydrin Formation NaHSO3 NaHSO₃ KCN KCN Mandelamide This compound Mandelonitrile->Mandelamide HCl_H2O Controlled Hydrolysis (HCl, H₂O)

Figure 2: Synthesis pathway from benzaldehyde to this compound.
Enzymatic Synthesis

Biocatalytic methods offer a green and highly stereoselective alternative for the synthesis of chiral molecules like mandelamide.

This method utilizes a combination of an oxynitrilase and a nitrilase to convert benzaldehyde directly to (S)-mandelamide.

  • Immobilize an (S)-selective oxynitrilase (e.g., from Manihot esculenta) and a non-selective nitrilase (e.g., from Pseudomonas fluorescens EBC 191) to form a cross-linked enzyme aggregate (combi-CLEA).

  • React benzaldehyde with a cyanide source in the presence of the combi-CLEA. The oxynitrilase catalyzes the formation of (S)-mandelonitrile.

  • The nitrilase then hydrolyzes the (S)-mandelonitrile to a mixture of (S)-mandelic acid and (S)-mandelamide.[7]

Causality: The oxynitrilase provides high enantioselectivity in the formation of the cyanohydrin intermediate. The nitrilase then acts on this intermediate to produce the amide and/or carboxylic acid. The ratio of amide to acid can be influenced by the specific nitrilase used and the reaction conditions.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, publicly available spectrum for this compound is not provided in the search results, theoretical values and data from similar compounds can provide an expected spectral profile.

Expected ¹H NMR (in CDCl₃):

  • Aromatic protons (C₆H₅): Multiplet around δ 7.2-7.4 ppm.

  • Methine proton (CH-OH): Singlet or doublet around δ 5.0-5.5 ppm.

  • Hydroxyl proton (OH): Broad singlet, chemical shift is concentration and solvent dependent.

  • Amide protons (NH₂): Two broad singlets, chemical shifts are concentration and solvent dependent.

Expected ¹³C NMR (in CDCl₃):

  • Carbonyl carbon (C=O): ~170-175 ppm.

  • Aromatic carbons: ~125-140 ppm.

  • Methine carbon (CH-OH): ~70-75 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z 151, corresponding to the molecular weight.

  • Loss of NH₂: A fragment at m/z 135.

  • Loss of CONH₂: A fragment at m/z 107.

  • Tropylium Ion: A characteristic fragment at m/z 91, resulting from rearrangement of the benzyl group.

  • Phenyl Cation: A fragment at m/z 77.

Mass_Spec_Fragmentation M [C₈H₉NO₂]⁺˙ m/z 151 frag1 [C₈H₇O₂]⁺ m/z 135 M->frag1 -NH₂ frag2 [C₇H₇O]⁺ m/z 107 M->frag2 -CONH₂ frag3 [C₇H₇]⁺ m/z 91 frag2->frag3 -O frag4 [C₆H₅]⁺ m/z 77 frag3->frag4 -CH₂

Figure 3: Plausible mass spectrometry fragmentation pathway for this compound.
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for assessing the purity of this compound and for chiral separations of its enantiomers.[8][9]

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid or formic acid (for MS compatibility).

  • Detection: UV at 210 nm or 254 nm.[8]

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable organic solvent like methanol.

Self-Validation: The method's reliability is ensured by running a calibration curve with a reference standard to establish linearity, accuracy, and precision. System suitability tests, including peak asymmetry and theoretical plates, should be performed before each run to guarantee consistent performance.

Biological and Pharmacological Significance

The phenylacetamide scaffold is present in a wide range of biologically active molecules, and derivatives of this compound are of interest for their potential therapeutic applications.

Antimicrobial and Anti-inflammatory Activity

Mandelic acid, a close structural relative, is known for its antibacterial properties, particularly in treating urinary tract infections.[10] Phenylacetamide derivatives have also been investigated for their anti-inflammatory effects.[11] While specific data for this compound is limited, its structural similarity to these compounds suggests it may possess similar activities.

Cytotoxicity and Anticancer Potential

Several studies have demonstrated that phenylacetamide derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cells.[12] The mechanism of action is often linked to the induction of apoptosis.[12] The presence of the hydroxyl group in this compound provides a handle for further chemical modification to explore and optimize these cytotoxic properties.

Safety and Handling

According to GHS classifications, 2-Hydroxy-N-phenylacetamide is considered harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.

Precautionary Measures:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a versatile molecule with a rich chemistry and significant potential in drug discovery and development. Its synthesis can be achieved through various chemical and enzymatic routes, each offering distinct advantages. The analytical techniques outlined in this guide provide a robust framework for its characterization and quality control. While further research is needed to fully elucidate its pharmacological profile, the known biological activities of related compounds highlight the promise of this compound as a scaffold for the design of novel therapeutic agents. This guide serves as a foundational resource for researchers and scientists working with this important chemical entity.

References

  • Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization.
  • Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystalliz
  • [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines]. PubMed. [Link]
  • Synthesis of enantiomerically pure (S)-mandelic acid using an oxynitrilase-nitrilase bienzymatic cascade: A nitrilase surprisingly shows nitrile hydratase activity.
  • mandelamide. Organic Syntheses Procedure. [Link]
  • 2-Hydroxy-N-phenylacetamide. PubChem - NIH. [Link]
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  • 2-Hydroxy-N-phenylacetamide. PubChem - NIH. [Link]
  • Theoretical 1 H NMR (ppm) Values for2-Hydroxy-N-(4-Methyl) Phenylacetamide.
  • HPLC Methods for analysis of Mandelic acid.
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020).
  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]
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  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]
  • Phenylacetamide. Organic Syntheses Procedure. [Link]
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  • A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. MDPI. [Link]
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Sources

An In-Depth Technical Guide to 2-Hydroxy-2-phenylacetamide: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Hydroxy-2-phenylacetamide, a molecule of significant interest in organic synthesis and pharmaceutical development. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical structure, synthesis, and detailed analytical methodologies for this compound, also commonly known as mandelamide.

Introduction: The Significance of this compound

This compound (IUPAC name) is a chiral molecule featuring a phenyl group and an acetamide group attached to a stereogenic carbon bearing a hydroxyl group.[1] Its structural simplicity belies its importance as a versatile building block in the synthesis of more complex chiral molecules and as a potential pharmacophore in its own right. The presence of a hydroxyl group, an amide, and a phenyl ring imparts a unique combination of polarity and aromaticity, influencing its solubility, reactivity, and biological interactions.[2] Understanding its chemical properties and having robust analytical methods are paramount for its application in research and development.

Elucidation of the Chemical Structure

The structural integrity of this compound is the foundation of its chemical behavior. Its analysis involves a multi-faceted approach, with X-ray crystallography providing the definitive three-dimensional arrangement in the solid state.

Core Molecular Structure

The molecule consists of a central tetrahedral carbon atom bonded to four different substituents: a hydrogen atom, a hydroxyl group, a phenyl group, and an acetamide group. This arrangement makes the central carbon a chiral center, leading to the existence of two enantiomers: (R)- and (S)-2-Hydroxy-2-phenylacetamide.

Crystallography and Solid-State Conformation

The three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography.[3] The crystal structure reveals the spatial orientation of the functional groups and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The crystal structures of racemic, enantiopure, and enantioenriched mandelamide have been determined, providing insight into its solid-state behavior.[3][4]

Key Structural Features from Crystallographic Data:

  • Hydrogen Bonding: The hydroxyl and amide groups are key participants in a network of intermolecular hydrogen bonds, which dictates the crystal lattice's stability and influences physical properties like melting point.

  • Molecular Conformation: The relative orientation of the phenyl ring and the acetamide group is a critical conformational feature.

The Cambridge Crystallographic Data Centre (CCDC) holds crystallographic data for related structures, which can be accessed for detailed bond lengths, angles, and torsion angles.[1]

Synthesis of this compound: A Validated Protocol

A reliable synthesis of this compound is crucial for obtaining high-purity material for research and development. The ammonolysis of an ester of mandelic acid is a well-established and trusted method.[5]

Synthesis via Ammonolysis of Methyl Mandelate

This procedure, adapted from a trusted source, provides a clear pathway to mandelamide.[5] The underlying principle is the nucleophilic acyl substitution reaction where ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy group.

Experimental Protocol:

  • Preparation of the Ester: Methyl mandelate is prepared from mandelic acid and methanol under acidic catalysis.

  • Ammonolysis: A saturated solution of ammonia in ethanol is used to treat the methyl mandelate.[5] The reaction can also be effectively carried out using concentrated aqueous ammonia.[5]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature for an extended period to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: The product, mandelamide, precipitates from the reaction mixture and can be collected by filtration.[5] The crude product is then purified by recrystallization from a suitable solvent, such as hot absolute ethanol, to yield glistening white crystals.[5]

Diagram of the Synthesis Workflow:

G cluster_0 Synthesis of this compound start Mandelic Acid + Methanol (Acid Catalyst) ester Methyl Mandelate start->ester Esterification ammonolysis Ammonolysis (Saturated Ethanolic Ammonia) ester->ammonolysis filtration Filtration ammonolysis->filtration Precipitation recrystallization Recrystallization (Hot Absolute Ethanol) filtration->recrystallization Crude Product product Pure this compound recrystallization->product

Caption: Workflow for the synthesis of this compound.

Comprehensive Analytical Characterization

A battery of analytical techniques is employed to confirm the identity, purity, and structure of this compound.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

    Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
    Phenyl-H7.2 - 7.5Multiplet5H
    CH-OH~5.0Singlet/Doublet1H
    OHVariable (broad singlet)Broad Singlet1H
    NH₂Variable (broad singlet)Broad Singlet2H

    Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The CH-OH proton may couple with the hydroxyl proton, leading to a doublet, which can be confirmed by D₂O exchange.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

    Carbon Assignment Expected Chemical Shift (ppm)
    C=O (Amide)170 - 175
    Phenyl-C (quaternary)135 - 140
    Phenyl-CH125 - 130
    CH-OH70 - 75

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H Stretch (Alcohol)3200 - 3550Strong, Broad
N-H Stretch (Amide)3100 - 3500Medium (two bands for primary)
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C=O Stretch (Amide)1630 - 1690Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Alcohol)1050 - 1150Strong

The broadness of the O-H and N-H stretches is indicative of hydrogen bonding.[6]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation.

  • Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺˙) is expected at m/z 151, corresponding to the molecular weight of this compound.[1]

  • Fragmentation Pattern: The fragmentation of the molecular ion is predictable based on the functional groups present.

    • Loss of NH₂: A fragment at m/z 135 ([M-NH₂]⁺) due to the loss of the amino radical.

    • Loss of CONH₂: A fragment at m/z 107 ([M-CONH₂]⁺) resulting from cleavage of the C-C bond adjacent to the phenyl ring, forming a stable benzylic cation.

    • Phenyl Cation: A prominent peak at m/z 77 corresponding to the phenyl cation ([C₆H₅]⁺).

    • Tropylium Ion: Rearrangement can lead to the formation of the tropylium ion at m/z 91.

Diagram of the Mass Spectrometry Fragmentation Pathway:

G cluster_1 Key Fragmentation Pathways in EI-MS M [M]⁺˙ m/z 151 F1 [M-NH₂]⁺ m/z 135 M->F1 - •NH₂ F2 [M-CONH₂]⁺ m/z 107 M->F2 - •CONH₂ F3 [C₆H₅]⁺ m/z 77 F2->F3 - CH₂O F4 [C₇H₇]⁺ (Tropylium) m/z 91 F2->F4 Rearrangement

Caption: Predicted fragmentation of this compound in EI-MS.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for quantifying it in various matrices.

A robust RP-HPLC method can be developed for the routine analysis of this compound.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for this separation.

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile (MeCN), both containing a small amount of an acid modifier like 0.1% formic acid or phosphoric acid, is typically employed. For Mass Spectrometry (MS) compatibility, formic acid is preferred.

  • Gradient Program: A typical gradient could start with a low percentage of MeCN (e.g., 10%) and ramp up to a higher percentage (e.g., 90%) over a set period (e.g., 20 minutes) to ensure the elution of any potential impurities.

  • Detection: UV detection at a wavelength where the phenyl group absorbs, such as 254 nm, is appropriate.

  • Sample Preparation: The sample should be dissolved in a suitable solvent, preferably the initial mobile phase composition, to ensure good peak shape.

  • Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main component.

Diagram of the HPLC Analysis Workflow:

G cluster_2 RP-HPLC Analysis Workflow prep Sample Preparation (Dissolve in Mobile Phase) inject Injection onto C18 Column prep->inject elute Gradient Elution (Water/MeCN + Acid) inject->elute detect UV Detection (e.g., 254 nm) elute->detect analyze Data Analysis (Purity Assessment) detect->analyze

Sources

An In-depth Technical Guide to 2-Hydroxy-2-phenylacetamide (Mandelamide)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Hydroxy-2-phenylacetamide, commonly known as Mandelamide. We will delve into its chemical identity, synthesis methodologies, physicochemical properties, and its emerging significance in the fields of chemical synthesis and pharmaceutical development. This document is designed to be a practical resource, blending established scientific principles with actionable protocols and insights.

Core Chemical Identity and CAS Number

This compound, systematically named mandelamide, is a fascinating organic compound characterized by a phenyl group and a hydroxyl group attached to the same carbon atom, which is adjacent to an acetamide functionality. This unique structure bestows upon it specific chemical properties and reactivity that are of interest to synthetic and medicinal chemists.

A critical first step in any scientific endeavor involving a chemical compound is the unambiguous confirmation of its identity. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, ensuring that there is no confusion regardless of the various synonyms or naming conventions used.

The confirmed CAS number for this compound (Mandelamide) is 4410-31-5 .[1][2] It is crucial to distinguish this from its isomer, 2-Hydroxy-N-phenylacetamide (CAS No: 4746-61-6), where the phenyl group is attached to the nitrogen atom of the acetamide.[3]

Structural and Molecular Information

A clear understanding of the molecular structure is fundamental to predicting its chemical behavior.

IdentifierValueSource
IUPAC Name This compound[2]
Synonyms Mandelamide, α-Hydroxy-α-phenylacetamide[2]
Molecular Formula C₈H₉NO₂[1][2]
Molecular Weight 151.16 g/mol [1][2]
InChI 1S/C8H9NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H,(H2,9,11)[2]
InChIKey MAGPZHKLEZXLNU-UHFFFAOYSA-N[2]
SMILES NC(=O)C(O)c1ccccc1

Synthesis of Mandelamide: Protocols and Mechanistic Insights

The preparation of mandelamide can be approached through several synthetic routes. The choice of a particular method often depends on the desired scale, purity requirements, and the availability of starting materials. Here, we will detail a common and reliable method for its synthesis.

Ammonolysis of Mandelic Acid Esters

A widely employed method for the synthesis of mandelamide involves the ammonolysis of an ester of mandelic acid.[4] This reaction is a classic example of nucleophilic acyl substitution, where ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group.

Objective: To synthesize this compound (Mandelamide) via the ammonolysis of methyl mandelate.

Materials:

  • Methyl mandelate

  • Concentrated aqueous ammonia (28-30%) or a saturated solution of ammonia in methanol

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Ice bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl mandelate in a minimal amount of a suitable solvent like methanol.

  • Ammonolysis: Cool the flask in an ice bath and slowly add an excess of concentrated aqueous ammonia or a saturated solution of ammonia in methanol with continuous stirring. The use of a sealed vessel may be necessary to maintain the ammonia concentration, especially if the reaction is to be heated.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot and the appearance of the more polar amide product spot.

  • Work-up: Once the reaction is complete, the solvent and excess ammonia are removed under reduced pressure.

  • Purification: The resulting crude mandelamide can be purified by recrystallization.[4][5][6] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

Causality Behind Experimental Choices:

  • Excess Ammonia: Using an excess of ammonia drives the equilibrium towards the formation of the amide product, ensuring a higher yield.

  • Cooling: The initial addition of ammonia is performed at a low temperature to control the exothermicity of the reaction.

  • Recrystallization: This is a crucial step for obtaining high-purity mandelamide, as it effectively removes unreacted starting materials and by-products.

Synthesis_of_Mandelamide cluster_reactants Reactants cluster_intermediate Intermediate cluster_final_product Final Product MandelicAcid Mandelic Acid MethylMandelate Methyl Mandelate MandelicAcid->MethylMandelate Esterification Methanol Methanol (H₂SO₄ catalyst) Methanol->MethylMandelate Mandelamide Mandelamide (this compound) MethylMandelate->Mandelamide Ammonolysis Ammonia Ammonia (NH₃) Ammonia->Mandelamide

Caption: Synthesis of Mandelamide via esterification of mandelic acid followed by ammonolysis.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application in various scientific disciplines.

PropertyValueSource
Melting Point 133-134 °C[1]
Appearance White crystalline solid[4]
Solubility Soluble in hot ethanol.[4]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2]

Applications in Research and Drug Development

While mandelamide itself is not a widely used therapeutic agent, its structural motif is of significant interest in medicinal chemistry and drug discovery. Phenylacetamide derivatives, in general, have been explored for a range of biological activities.

  • Chiral Ligands: Chiral derivatives of mandelamide have been investigated as ligands in asymmetric synthesis.

  • Precursor for Drug Candidates: The mandelamide scaffold can be a starting point for the synthesis of more complex molecules with potential therapeutic applications. Structurally related phenylacetamides have been studied for their potential as antidepressant agents.[7]

  • Chiral Resolution: Mandelamide and its derivatives are valuable in the study of crystal engineering and chiral resolution through cocrystallization.[5][6][8]

Experimental Workflow: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of a synthesized compound is paramount in research and drug development. HPLC is a powerful analytical technique for this purpose.

Objective: To determine the purity of a synthesized batch of mandelamide.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Mandelamide sample

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water. The exact ratio may need to be optimized.

  • Standard Solution Preparation: Accurately weigh a small amount of a high-purity mandelamide standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh the synthesized mandelamide sample and dissolve it in the mobile phase to a known concentration.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions, followed by the sample solution.

    • Monitor the elution at a suitable UV wavelength (e.g., 254 nm).

  • Data Analysis:

    • Identify the peak corresponding to mandelamide based on the retention time of the standard.

    • Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (area percent method). For more accurate quantification, use the calibration curve.

HPLC_Workflow Start Start: Synthesized Mandelamide Sample Prep Sample Preparation (Dissolve in Mobile Phase) Start->Prep HPLC HPLC System (C18 Column, UV Detector) Prep->HPLC Inject Inject Sample HPLC->Inject Elute Elution with Mobile Phase (Acetonitrile/Water) Inject->Elute Detect UV Detection (e.g., 254 nm) Elute->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Data Analysis (Peak Integration, Purity Calculation) Chromatogram->Analyze Result Purity Report Analyze->Result

Caption: A streamlined workflow for determining the purity of Mandelamide using HPLC.

Conclusion

This compound (Mandelamide) is a valuable organic compound with a well-defined chemical identity and established synthesis protocols. Its utility extends from being a fundamental building block in organic synthesis to a scaffold of interest in the development of new therapeutic agents and advanced materials. This guide has provided a comprehensive, yet practical, overview for researchers and professionals, emphasizing the importance of precise identification, reliable synthesis, and rigorous analytical characterization. As research continues, the full potential of mandelamide and its derivatives is yet to be unlocked, promising exciting future applications.

References

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  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2053. [Link]
  • Huang, S., et al. (2024).
  • Huang, S., et al. (2024). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization.
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An In-Depth Technical Guide to 2-Hydroxy-2-phenylacetamide (Mandelamide)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 2-Hydroxy-2-phenylacetamide, commonly known as mandelamide. It is an alpha-hydroxy amide distinguished by a chiral center, making it a valuable building block in asymmetric synthesis and a precursor for various pharmaceuticals.[1] This document details the compound's core physicochemical properties, outlines a robust synthesis and purification protocol, describes modern analytical techniques for its characterization, and explores its applications in research and drug development. The methodologies presented are designed to be self-validating, incorporating purification and characterization steps to ensure scientific integrity. This guide serves as an essential resource for professionals requiring a deep, practical understanding of this versatile chemical entity.

Core Physicochemical Properties

This compound is a white crystalline solid soluble in water and polar organic solvents.[2] Its structure features a phenyl group and a hydroxyl group attached to the alpha-carbon adjacent to an amide functional group. This combination of functionalities makes it a significant chiral intermediate.[1]

PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[3]
Molecular Weight 151.16 g/mol [4]
IUPAC Name This compound[3]
Synonyms Mandelamide, DL-Mandelamide, α-Hydroxy-benzeneacetamide[3]
CAS Number 4410-31-5 (for racemic mixture)[3]
Melting Point 133–135 °C (for racemic mixture)[1]
Appearance White crystalline solid[2][5]

Chemical Structure (Racemic Mixture):

Figure 1: 2D structure of this compound.

Synthesis and Purification

The preparation of this compound is most effectively achieved through the ammonolysis of a mandelic acid derivative. The following protocol, adapted from established methods for preparing amides of α-hydroxy acids, provides a reliable pathway to synthesize mandelamide.[5] The strategy involves protecting the hydroxyl and carboxyl groups of mandelic acid before ammonolysis to prevent side reactions.

Synthetic Pathway Overview

The synthesis proceeds in two main stages:

  • Protection: Mandelic acid is reacted with acetone in the presence of an acid catalyst (e.g., sulfuric acid) to form a cyclic acetal, known as the mandelic acid-acetone condensation product. This step protects both the α-hydroxyl and carboxylic acid groups, making the carbonyl carbon susceptible to nucleophilic attack in the next step.

  • Ammonolysis: The protected intermediate is then treated with ammonia. The ammonia attacks the ester-like carbonyl, cleaving the ring and forming the desired amide. This reaction is typically performed in liquid ammonia or a concentrated ethanolic solution of ammonia.[5]

Detailed Experimental Protocol: Synthesis via Ammonolysis

This protocol describes the synthesis starting from mandelic acid.

Step 1: Formation of the Mandelic Acid-Acetone Condensation Product

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve mandelic acid (0.96 mol) in acetone (6.2 mol). Place the flask in an ice-salt bath to cool the solution.

  • Acid Addition: Slowly add concentrated sulfuric acid through a dropping funnel, ensuring the internal temperature does not rise above -10 °C. The acid catalyzes the condensation reaction.

  • Precipitation: Pour the reaction mixture into a cold, stirred solution of sodium carbonate in water. The sodium carbonate neutralizes the sulfuric acid, causing the protected intermediate to precipitate.

  • Isolation: Wash the resulting solid with ice water, filter, and dry under reduced pressure. This crude product can be used directly in the next step as inorganic impurities are insoluble in liquid ammonia.[5]

Step 2: Ammonolysis to Mandelamide

  • Reaction Setup: In a Dewar flask fitted with a capillary outlet, add the crude mandelic acid-acetone condensation product in small portions to liquid ammonia (approx. 1.8 L).

  • Reaction: Allow the ammonolysis to proceed overnight. The liquid ammonia serves as both the reagent and the solvent. The low temperature minimizes side reactions.

  • Work-up: Allow the excess ammonia to evaporate in a well-ventilated fume hood.

  • Isolation of Crude Product: Once a solid mass remains, the primary product is crude mandelamide mixed with reaction byproducts.

Purification: Recrystallization
  • Dissolution: Add hot absolute ethanol to the crude product to dissolve the mandelamide, leaving behind insoluble impurities.[5]

  • Filtration: Filter the hot solution to remove any insoluble materials.

  • Crystallization: Cool the filtrate in an ice bath to induce the crystallization of pure mandelamide.

  • Final Product: Collect the glistening white crystals by suction filtration. The purity of the final product should be confirmed using the analytical methods described below.

Synthesis Workflow Diagram

Synthesis Workflow Figure 2: Synthesis and Purification of Mandelamide cluster_synthesis Synthesis cluster_purification Purification MandelicAcid Mandelic Acid + Acetone Protection Protection Step (H₂SO₄, < -10°C) MandelicAcid->Protection Intermediate Mandelic Acid-Acetone Condensation Product Protection->Intermediate Ammonolysis Ammonolysis (Liquid NH₃) Intermediate->Ammonolysis CrudeProduct Crude Mandelamide Ammonolysis->CrudeProduct Dissolution Dissolution in Hot Ethanol CrudeProduct->Dissolution Transfer to Purification Filtration Hot Filtration Dissolution->Filtration Crystallization Cooling & Crystallization Filtration->Crystallization PureProduct Pure Mandelamide Crystals Crystallization->PureProduct

Caption: General workflow for the synthesis and purification of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric composition of synthesized this compound. A combination of spectroscopic and chromatographic techniques is required for a comprehensive assessment.

Comparison of Analytical Techniques

For quantitative analysis and purity determination, chromatographic methods are indispensable. The choice of technique depends on the specific requirements for sensitivity, selectivity, and sample matrix.

ParameterHPLC-UVGC-MSLC-MS/MS
Primary Use Purity, QuantificationImpurity ID, VolatilesTrace Quantification
Selectivity Moderate to HighHighVery High
Sensitivity (LOD) ~10-50 ng/mL~1-10 ng/mL~0.01-1 ng/mL
Sample State LiquidVolatile/DerivatizedLiquid
Notes Robust, widely availableRequires derivatization for non-volatile compoundsIdeal for biological matrices

This table is adapted from performance data for analogous small organic molecules.

Detailed Protocol: Chiral HPLC Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of mandelamide.

  • Instrumentation & Materials:

    • HPLC system with a UV detector.

    • Chiral Column: Lux Amylose-1 or equivalent polysaccharide-based column.[6]

    • Mobile Phase: Hexane/Isopropanol (90:10 v/v).[6]

    • Sample: Dissolve a small amount of mandelamide in the mobile phase.

  • Methodology:

    • System Preparation: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Injection: Inject a defined volume (e.g., 10 µL) of the sample solution.

    • Detection: Monitor the elution profile at a wavelength of 210 nm, where the phenyl group exhibits strong absorbance.[6]

    • Analysis: The two enantiomers ((R)- and (S)-mandelamide) will separate and appear as distinct peaks. The ratio of the peak areas corresponds to the enantiomeric excess (e.e.) of the sample.

Spectroscopic Methods
  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The expected molecular ion peak [M]+ would be at m/z 151.16.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR provides information on the proton environment, confirming the presence of the phenyl, amide (NH₂), hydroxyl (OH), and alpha-methine (CH) protons. ¹³C NMR confirms the number and type of carbon atoms.

  • Infrared (IR) Spectroscopy: Identifies key functional groups. Expected characteristic bands include O-H stretching (hydroxyl), N-H stretching (amide), C=O stretching (amide carbonyl), and C-H stretching/bending for the aromatic ring.[1]

Analytical Workflow Diagram

Analytical Workflow Figure 3: Analytical Characterization Workflow cluster_spectroscopy Structural Verification cluster_chromatography Purity & Enantiomeric Ratio Sample Synthesized Mandelamide Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR HPLC Chiral HPLC Sample->HPLC Structure Confirm Covalent Structure & Functional Groups NMR->Structure MS->Structure IR->Structure Purity Determine Purity & Enantiomeric Excess (e.e.) HPLC->Purity

Caption: Workflow for the comprehensive analytical characterization of this compound.

Applications in Research and Drug Development

The utility of this compound stems from its identity as the amide of mandelic acid, a well-known and versatile chiral building block.[7]

  • Chiral Resolution and Asymmetric Synthesis: As a chiral molecule, mandelamide itself can be used as a resolving agent. Enantiopure S-mandelamide has been shown to form diastereomeric cocrystals with racemic mixtures of other chiral compounds, enabling their separation.[1][6] This makes it a valuable tool in the preparation of enantiomerically pure active pharmaceutical ingredients (APIs).

  • Precursor to Biologically Active Molecules: Mandelic acid and its derivatives are precursors to a wide range of pharmaceuticals, including antibiotics (cephalosporins, penicillin), anticancer agents, and anti-obesity drugs.[7] Mandelamide serves as a key intermediate where an amide functionality is required in the final target molecule.

  • Enzyme Studies: Mandelamide is the substrate for the enzyme mandelamide hydrolase (MAH), an enzyme related to the therapeutically relevant fatty acid amide hydrolase (FAAH).[4] As such, it is used in biochemical assays to study the specificity and mechanism of this class of enzymes, which can inform the design of novel enzyme inhibitors.

  • Medicinal Chemistry Scaffold: The phenylacetamide structure is a common motif in medicinal chemistry. Derivatives have been explored for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making mandelamide a valuable starting point for the synthesis of new therapeutic candidates.[7]

Conclusion

This compound is a molecule of significant scientific and commercial interest. Its straightforward synthesis from mandelic acid, combined with its versatile chemical nature and inherent chirality, establishes it as a crucial intermediate for researchers in organic synthesis and drug development. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is fundamental to leveraging its full potential in the creation of complex, high-value molecules and novel therapeutics.

References

  • Huang, S., Fitzgerald, D., Koledoye, S. A., & Collins, S. G. (2023). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. Crystal Growth & Design.
  • Huang, S., Fitzgerald, D., Koledoye, S. A., & Collins, S. G. (2024). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. National Center for Biotechnology Information.
  • Glattfeld, J. W. E., & MacMillan, D. (1936). Mandelamide. Organic Syntheses, 16, 54.
  • Nag, N., Berti, P. J., & Pratt, R. F. (2017). Specificity and Mechanism of Mandelamide Hydrolase Catalysis. Archives of Biochemistry and Biophysics, 618, 26-34.
  • Kummari, M., et al. (2024). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing.
  • Google Patents. (1982). Process for the manufacture of phenylacetic acid and simple derivatives thereof.
  • PrepChem. (Date not available). Preparation of mandelic acid (2-hydroxy-2-phenylacetic acid).
  • ResearchGate. (2021). Synthesis of enantiomerically pure (S)-mandelic acid using an oxynitrilase-nitrilase bienzymatic cascade: A nitrilase surprisingly shows nitrile hydratase activity.
  • Wikipedia. (Date not available). Mandelic acid.
  • PubChem. (Date not available). (-)-Mandelic acid. National Center for Biotechnology Information.

Sources

Potential biological activities of 2-Hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of 2-Hydroxy-2-phenylacetamide (Mandelamide)

Abstract

This compound, also known as mandelamide, is a simple organic compound featuring a core phenylacetamide structure. While direct and extensive biological characterization of this specific molecule is limited in publicly accessible literature, its structural relationship to a wide array of pharmacologically active compounds warrants a thorough investigation into its potential therapeutic activities. This guide synthesizes information from structurally analogous molecules to build a scientifically-grounded framework for exploring the potential anticonvulsant, neuroprotective, and anti-inflammatory properties of this compound. We provide detailed experimental workflows, step-by-step protocols for key validation assays, and propose potential mechanisms of action based on established data from related chemical entities. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in unlocking the therapeutic potential of this and similar molecules.

Introduction to this compound

The phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active agents.[1][2] this compound (Mandelamide) is a primary amide derivative of mandelic acid. The introduction of a hydroxyl group at the alpha-position to the carbonyl group and the phenyl ring creates a chiral center, suggesting that its stereoisomers could exhibit differential biological activities, a phenomenon observed in related compounds like 2-hydroxy-2-phenylbutyramide.[3]

Chemical Structure and Physicochemical Properties

The foundational characteristics of a compound are critical for planning its synthesis, formulation, and biological screening.

PropertyValueSource
Molecular Formula C₈H₉NO₂[4]
Molecular Weight 151.165 g/mol [4]
CAS Number 4410-31-5[4]
IUPAC Name This compound[5]
Melting Point 133-134 °C[4]
Appearance Fluffy off-white solid[6]
Rationale for Investigation

The rationale for investigating this compound is built upon the established activities of its structural neighbors:

  • Phenylacetamide Core: Derivatives have demonstrated a wide range of activities, including anticonvulsant, antidepressant, and anti-inflammatory effects.[7][8][9] The parent compound, 2-phenylacetamide, has been shown to inhibit renal fibrosis by modulating the MAPK signaling pathway.[10]

  • Alpha-Hydroxy Amide Moiety: This functional group is present in compounds with known anticonvulsant properties, such as (+/-)-2-hydroxy-2-phenylbutyramide.[3]

These precedents suggest that this compound is a promising, yet underexplored, candidate for drug discovery.

Potential Anticonvulsant Activity

Epilepsy is a neurological disorder affecting millions globally, and the demand for novel, more effective antiepileptic drugs (AEDs) persists.[11] The structural similarity of this compound to known anticonvulsants makes this a primary area for investigation.

Proposed Mechanism of Action

Many established AEDs exert their effects by modulating ion channels. Specifically, voltage-sensitive sodium channels are a key target. Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share the core phenylacetamide structure, have shown that the most potent compounds in this class act as moderate binders to neuronal voltage-sensitive sodium channels (site 2).[8][9] Similarly, certain N-Mannich bases with anticonvulsant properties have been shown to inhibit both sodium and L-type calcium channels.[12] Therefore, a plausible hypothesis is that this compound may stabilize the inactive state of these channels, reducing neuronal hyperexcitability.

Experimental Workflow for Anticonvulsant Screening

A logical, tiered approach is essential for efficiently screening novel compounds for anticonvulsant activity. The workflow begins with high-throughput in vivo models to establish efficacy, followed by more detailed in vitro assays to elucidate the mechanism of action.

G cluster_0 In Vivo Screening cluster_1 In Vitro Mechanistic Studies MES Maximal Electroshock (MES) Test (Generalized Seizures Model) Rotarod Rotarod Test (Neurological Toxicity) MES->Rotarod If Active PTZ Pentylenetetrazole (PTZ) Test (Absence Seizures Model) PTZ->Rotarod If Active PatchClamp Whole-Cell Patch Clamp (Ion Channel Modulation) Rotarod->PatchClamp Low Toxicity Confirmed Binding Radioligand Binding Assay (Receptor/Channel Affinity) PatchClamp->Binding

Caption: Tiered workflow for identifying and characterizing novel anticonvulsant compounds.

Detailed Protocol: Maximal Electroshock (MES) Test in Rodents

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[11][13]

Objective: To determine the ability of this compound to prevent the hind-limb tonic extension phase of a maximal electroshock-induced seizure.

Materials:

  • Male ICR mice (18-25 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Standard AED (e.g., Phenytoin)

  • Electroshock device with corneal electrodes

  • Electrode solution (0.9% saline)

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory environment for at least 3 days prior to the experiment. Fast animals overnight before dosing, with water ad libitum.

  • Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). Administer vehicle to the control group and the standard AED to the positive control group.

  • Peak Effect Time: Conduct the test at the time of peak drug effect, which must be determined in preliminary studies (typically 30-60 minutes post-i.p. administration).

  • Electrode Application: Apply a drop of saline solution to the corneal electrodes to ensure good electrical contact.

  • Electroshock Delivery: Gently restrain the mouse and place the corneal electrodes over the corneas. Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hind-limb extension reflex. The seizure is characterized by a tonic phase where the hind limbs are extended 180° to the plane of the body.

  • Endpoint: Protection is defined as the complete abolition of the tonic hind-limb extension.

  • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED₅₀) using probit analysis.

Self-Validation: The inclusion of both vehicle and standard positive control groups is critical. The vehicle group should show a consistent seizure response, while the positive control group (e.g., phenytoin) should demonstrate a high level of protection, validating the integrity of the assay.[13]

Potential Neuroprotective Activity

Neurodegenerative diseases are characterized by the progressive loss of neuronal cells.[14] Compounds that can protect neurons from various insults are of significant therapeutic interest. Phenylacetamide derivatives have shown promise in this area.

Proposed Signaling Pathways

The neuroprotective effects of related compounds are often mediated through the modulation of key signaling cascades involved in cell survival, inflammation, and oxidative stress.

  • MAPK Pathway: 2-phenylacetamide was found to inhibit renal fibrosis via the MAPK signaling pathway.[10] This pathway is also critically involved in neuronal apoptosis and survival.

  • Antioxidant Pathways: Oxidative stress is a major contributor to neurodegeneration.[15] Phenylacetamide derivatives have been shown to protect neurons by mitigating oxidative damage.[14]

  • Neuroinflammation Modulation: Phenylacetylglycine, a gut-microbiota-derived metabolite of phenylalanine, exerts neuroprotective effects by binding to β2-adrenergic receptors on microglia, inhibiting their pro-inflammatory polarization and subsequent release of cytokines like TNF-α and IL-6.[16]

G Compound This compound Receptor Target Receptor (e.g., β2AR on Microglia) Compound->Receptor Binds/Modulates ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges/ Reduces Production MAPK MAPK Pathway (p38, JNK, ERK) Receptor->MAPK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Receptor->Cytokines Inhibits Release Apoptosis Neuronal Apoptosis MAPK->Apoptosis Promotes Survival Neuronal Survival MAPK->Survival Inhibits ROS->Apoptosis Promotes Cytokines->Apoptosis Promotes

Caption: Potential neuroprotective signaling pathways modulated by this compound.

Detailed Protocol: In Vitro Oxidative Stress-Induced Neurotoxicity Assay

This assay assesses the ability of a compound to protect neuronal cells from death induced by an oxidative toxin, such as 6-hydroxydopamine (6-OHDA), a model commonly used for Parkinson's disease research.[14]

Objective: To quantify the neuroprotective effect of this compound against 6-OHDA-induced cell death in the human neuroblastoma SH-SY5Y cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • 6-hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a "vehicle control" group (cells treated with vehicle only) and a "toxin control" group (cells treated with vehicle that will later receive the toxin).

  • Toxin Induction: Add 6-OHDA to all wells except the vehicle control group to a final concentration of 100 µM. Incubate for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the culture medium from all wells.

    • Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the MTT solution.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by expressing the absorbance of all wells as a percentage of the vehicle control group (which represents 100% viability).

    • The toxin control group will show a significant reduction in viability.

    • The protective effect of the compound is demonstrated by an increase in cell viability compared to the toxin control group.

Trustworthiness: The assay's validity rests on appropriate controls. A dose-response curve for the 6-OHDA toxin should be established initially to determine an optimal concentration that induces ~50% cell death (IC₅₀). This ensures a sufficient window to observe potential protective effects.[17]

Potential Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases, from arthritis to neurodegeneration.[16][18] The structural analog N-(2-hydroxyphenyl)acetamide has demonstrated potent anti-arthritic and anti-inflammatory activity by reducing pro-inflammatory cytokines.[18]

Proposed Mechanism and Experimental Protocol

A primary mechanism of anti-inflammatory action is the suppression of pro-inflammatory mediators. This can be effectively tested using an in vitro cell-based assay.

Detailed Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Microglia

Objective: To measure the effect of this compound on the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from LPS-stimulated microglial cells.

Materials:

  • BV-2 or primary microglial cells

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Cell culture medium and supplements

  • Human or mouse TNF-α ELISA kit

Procedure:

  • Cell Culture: Plate microglial cells in a 24-well plate and grow to ~80% confluency.

  • Pre-treatment: Pre-treat cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the cells for 24 hours to allow for cytokine production and release into the supernatant.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.

  • Cytokine Quantification (ELISA):

    • Perform the TNF-α ELISA according to the manufacturer's instructions.

    • This typically involves coating a plate with a capture antibody, adding the collected supernatants, adding a detection antibody, followed by a substrate to produce a colorimetric signal.

  • Data Analysis: Generate a standard curve using recombinant TNF-α. Use this curve to calculate the concentration of TNF-α in each sample. Compare the levels of TNF-α in the compound-treated groups to the LPS-only control group. A significant reduction indicates anti-inflammatory activity.

Future Directions and Conclusion

The evidence compiled from structurally related compounds strongly suggests that this compound is a molecule with significant therapeutic potential. Its simple structure makes it an attractive starting point for medicinal chemistry campaigns.

The logical next steps for a comprehensive research program are outlined below.

G Start Synthesis & Purification of This compound Screening Primary Biological Screening (MES, 6-OHDA, LPS Assays) Start->Screening Active Activity Confirmed? Screening->Active SAR Structure-Activity Relationship (SAR) - Synthesize Analogs - Test Racemates vs. Enantiomers Active->SAR Yes Stop Program End Active->Stop No SAR->Screening Mechanism In-depth Mechanistic Studies - Electrophysiology - Pathway Analysis (Western Blot) - In Vivo Disease Models SAR->Mechanism Lead Lead Optimization Mechanism->Lead

Caption: A comprehensive workflow for the future development of this compound.

References

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). Vertex AI Search.
  • A Comparative Guide to N-(2-hydroxyethyl)-2-phenylacetamide and Other Phenylacetamides in Synthesis. (n.d.). Benchchem.
  • In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. (n.d.). PubMed.
  • Potential Biological Activity of N-(2-hydroxyethyl)-2-phenylacetamide: A Technical Guide. (n.d.). Benchchem.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). MDPI.
  • Cell-Based Assays to Assess Neuroprotective Activity. (2025).
  • Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. (n.d.). PLOS One.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PubMed.
  • Stereoselective anticonvulsant activity of the enantiomers of (+/-)-2-hydroxy-2-phenylbutyramide. (n.d.). PubMed.
  • Determination of anticonvulsant activity of drugs using animal models. (n.d.). Slideshare.
  • Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. (2015). PubMed Central.
  • An In-depth Technical Guide to N-(2-hydroxyethyl)-2-phenylacetamide. (2025). Benchchem.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org.
  • (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024).
  • 2-Hydroxy-N-phenylacetamide. (n.d.). PubChem.
  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA)
  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). PubMed Central.
  • 2-phenylacetamide Separated from the seed of Lepidium apetalum Willd.
  • This compound. (2025). ChemSynthesis.
  • Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. (2022).
  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • 2-Phenylacetamide in Focus: Properties and Industrial Significance. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. (n.d.). MDPI.
  • Neuroprotective effects of phenylacetylglycine via β2AR on cerebral ischemia/reperfusion injury in r

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Introduction: The Versatility of the α-Hydroxy-α-phenylacetamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Hydroxy-2-phenylacetamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

The this compound core is a privileged structural motif in medicinal chemistry. Characterized by a phenyl group and a hydroxyl group attached to the α-carbon of an acetamide backbone, this scaffold possesses a unique combination of hydrophobicity, hydrophilicity, and hydrogen bonding capability. The presence of a chiral center at the α-carbon introduces stereochemical complexity, often leading to enantiomers with distinct pharmacological profiles.[1] This guide offers a comprehensive exploration of the synthesis, derivatization, and multifaceted therapeutic potential of this promising class of compounds, intended for researchers and professionals in drug discovery and development. We will delve into their applications as anticonvulsant, neuroprotective, and anti-inflammatory agents, supported by detailed experimental protocols and mechanistic insights.

Part 1: Core Chemistry and Synthetic Strategies

The synthesis of this compound derivatives is accessible through several established organic chemistry transformations. The choice of synthetic route is often dictated by the desired substituents and the need for stereochemical control.

General Synthesis via Amidation

A common and efficient method for preparing the core structure and its N-substituted derivatives is the amidation of a phenylacetate ester with an appropriate amine.[2] This reaction is typically high-yielding and proceeds under standard laboratory conditions.[2]

Rationale: This approach is favored for its operational simplicity and the wide availability of diverse amines, allowing for the creation of a large library of N-substituted derivatives. The reaction of an ester with an amine is a classic, reliable method for forming the robust amide bond that defines the compound class.

Synthesis via Acylation

Rationale: Acyl chlorides are highly reactive, allowing the reaction to proceed at lower temperatures, which can be advantageous for sensitive substrates. This method provides another versatile entry point to the target scaffold.

Stereoselective Synthesis: Accessing Enantiomerically Pure Derivatives

Given that biological activity is often stereospecific, controlling the chirality at the α-carbon is paramount.[1] Several strategies can be employed:

  • Resolution of Racemates: A racemic mixture of the corresponding 2-hydroxy-2-phenylacetic acid can be resolved using chiral bases (e.g., (-)-quinine or (+)-1-phenylethylamine) to separate the enantiomers. The separated acids can then be converted to the desired amides.[4]

  • Asymmetric Hydroxylation: Engineered enzymes, such as variants of cytochrome P450, can perform direct enantioselective α-hydroxylation on 2-phenylacetic acid derivatives, yielding the desired chiral hydroxy acids with high enantiomeric excess.[5]

  • Catalytic Asymmetric Synthesis: Modern catalytic methods, such as those employing a hybrid copper and palladium catalyst system with a chiral N-heterocyclic carbene ligand, can generate chiral hydroxycarbanion equivalents from aldehydes, enabling the asymmetric synthesis of chiral alcohol derivatives.[1]

Workflow for Derivative Synthesis

The general workflow for synthesizing and purifying a library of these derivatives is a systematic process that ensures the integrity of the final compounds.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Start Select Phenylacetate Ester & Primary Amine Reaction Amidation Reaction (e.g., Reflux in Ethanol) Start->Reaction Workup Reaction Quench & Solvent Removal Reaction->Workup Purify Purification (e.g., Recrystallization, Column Chromatography) Workup->Purify Crude Product Analyze Characterization (NMR, MS, HPLC) Purify->Analyze Final Pure Derivative Analyze->Final

Caption: General workflow for synthesis and purification of derivatives.

Part 2: The Pharmacological Landscape and Therapeutic Applications

Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a range of pathologies, particularly those affecting the central nervous system.

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of this chemical class.[6][7]

  • Key Findings: Studies on compounds like DL-2-hydroxy-2-phenylbutyramide have shown significant anticonvulsant activity against pentylenetetrazol (PTZ)-induced seizures.[4] Interestingly, while both enantiomers showed similar peak activity, they exhibited variations in their time-to-effect profiles, and the (-)-enantiomer possessed lower neurotoxicity in the rotarod ataxia test.[4] Other N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown potent activity in the maximal electroshock (MES) and 6-Hz seizure models, the latter being a model for therapy-resistant epilepsy.[6][7]

  • Mechanism of Action: The anticonvulsant effect of some of these derivatives is linked to their ability to interact with neuronal voltage-sensitive sodium channels.[6][7] By binding to these channels, the compounds can modulate neuronal excitability and limit the propagation of seizure activity.

Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by oxidative stress, which leads to progressive neuronal loss.[8] Phenylacetamide derivatives have emerged as potential neuroprotective agents.

  • Key Findings: Certain phenylacetamide derivatives bearing pyrazole or 1,2,4-triazole moieties have demonstrated the ability to restore neuronal cell viability in vitro after exposure to oxidative toxins.[8] These compounds show promise by not only protecting neurons but also inhibiting acetylcholinesterase (AChE), an important target in Alzheimer's therapy.[8]

  • Mechanism of Action: The brain is highly susceptible to oxidative stress due to its high oxygen consumption, high iron content, and insufficient antioxidant defenses.[8] The neuroprotective mechanism of these derivatives is attributed to their ability to mitigate oxidative stress and improve the brain's antioxidant capacity, thereby reducing the progression of neurotoxicity.[8][9]

Anti-inflammatory and Analgesic Effects

The phenylacetamide scaffold is also associated with potent anti-inflammatory and analgesic properties.[3]

  • Key Findings: N-(2-hydroxy phenyl) acetamide has been shown to possess promising anti-arthritic properties in adjuvant-induced arthritis models in rats.[10] Treatment with this compound significantly reduced paw edema and lowered serum levels of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[10] Other derivatives have shown significant analgesic responses in the hot plate model, a standard test for pain.[11]

  • Mechanism of Action: A primary mechanism for the anti-inflammatory and analgesic effects of many phenylacetamide derivatives is the inhibition of cyclooxygenase (COX) enzymes.[3][11] COX enzymes are critical for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3] By inhibiting COX-1 and/or COX-2, these compounds reduce prostaglandin production, thereby alleviating inflammatory symptoms.[11]

COX Inhibition Pathway

AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs Inflammation Pain & Inflammation PGs->Inflammation Derivative Phenylacetamide Derivative Derivative->COX Inhibition

Caption: Potential anti-inflammatory mechanism via COX enzyme inhibition.[3]

Other Potential Applications

Research has also explored the utility of this scaffold in other therapeutic areas:

  • Antimicrobial Activity: Certain N-phenylacetamide derivatives have been synthesized and tested for efficacy against various bacterial and fungal strains.[12]

  • Anticancer Properties: Substituted N-phenylacetamides have demonstrated cytotoxic effects against cancer cell lines and have been investigated as carbonic anhydrase inhibitors, a target relevant to oncology.[13][14]

Part 3: Experimental Protocols

To ensure reproducibility and scientific rigor, detailed methodologies are essential. The following protocols represent standard procedures for the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of N-(2-hydroxyethyl)-2-phenylacetamide[2]

This protocol describes a standard amidation reaction.

Materials:

  • Ethyl Phenylacetate

  • Ethanolamine

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Solvents for work-up and recrystallization (e.g., Ethyl Acetate, Hexanes, Water, 1M HCl, Saturated NaHCO₃)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine ethyl phenylacetate (1.0 equivalent) and an excess of ethanolamine (e.g., 2-3 equivalents).

  • Reflux: Heat the reaction mixture to reflux with constant stirring.

  • Monitoring: Monitor the progress of the reaction periodically using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. Remove the excess ethanolamine and ethanol byproduct under reduced pressure using a rotary evaporator.[2]

  • Extraction (if needed): If starting from phenylacetyl chloride, the work-up would involve quenching the reaction with water, transferring to a separatory funnel, and washing sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove impurities.[3]

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain the pure N-(2-hydroxyethyl)-2-phenylacetamide as a crystalline solid.[2]

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and by determining its melting point.

Protocol 2: Anticonvulsant Screening - Maximal Electroshock (MES) Test[6][7]

This is a standard preclinical model for identifying potential anti-epileptic drugs effective against generalized tonic-clonic seizures.

Materials:

  • Male albino mice (e.g., Swiss Albino, 20-25 g)

  • Corneal electrode apparatus

  • Test compounds and vehicle (e.g., 0.5% methylcellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

  • Animal Preparation: Acclimate mice for at least one week before the experiment. Fast the animals overnight before dosing but allow free access to water.

  • Dosing: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives only the vehicle, and a positive control group receives a standard drug.

  • Pre-treatment Time: Conduct the test at the time of peak effect, typically determined in preliminary studies (e.g., 30-60 minutes after i.p. administration).

  • Application of Stimulus: Apply a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes. A drop of saline on the eyes ensures good electrical contact.

  • Observation: Observe the animal for the presence or absence of a tonic hind-limb extension seizure. The complete absence of this phase is defined as protection.

  • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the seizure.

Part 4: Quantitative Data Summary

The following table summarizes representative pharmacological data for selected phenylacetamide derivatives, highlighting their potential in CNS disorders.

Compound Class/DerivativeTest ModelDose/ConcentrationResultReference
DL-2-hydroxy-2-phenylbutyramidePentylenetetrazol (PTZ) SeizureNot specifiedSignificant anticonvulsant activity[4]
(-)-2-hydroxy-2-phenylbutyramideRotarod Ataxia TestNot specifiedLowest neurotoxicity compared to racemate and (+)-enantiomer[4]
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide-20MES Seizure (mice)100 mg/kg50% protection at 2h post-administration[6]
N-(2-hydroxy phenyl) acetamideAdjuvant-Induced Arthritis (rat)5-10 mg/kgSignificant reduction in paw edema and pro-inflammatory cytokines (TNF-α, IL-1β)[10]
Phenylacetamide Derivative (Compound 3)Neuroprotection Assay (6-OHDA)< 8 µMRestores cell viability; also shows AChE inhibitory activity[8]

Part 5: Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly versatile and pharmacologically active class of compounds. The research highlighted in this guide demonstrates their significant potential as anticonvulsants, neuroprotective agents, and anti-inflammatory drugs. The presence of a chiral center is a critical feature, with studies showing that stereochemistry can significantly influence both efficacy and toxicity.[4]

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring and the amide nitrogen will further elucidate the structural requirements for activity at different biological targets.

  • Stereoselective Synthesis and Evaluation: Developing more efficient asymmetric syntheses and evaluating the pharmacological profiles of individual enantiomers are crucial for identifying candidates with improved therapeutic indices.[1]

  • Mechanism of Action Studies: While some mechanisms have been proposed, further investigation is needed to fully understand how these derivatives interact with their molecular targets, such as specific ion channel subtypes or enzyme isoforms.

  • Pharmacokinetic Profiling: In-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to optimize the drug-like properties of lead compounds for in vivo applications.

The logical progression from synthesis to preclinical evaluation underscores the systematic approach required in drug discovery.

Drug Discovery Workflow

Design Compound Design & Library Synthesis InVitro In Vitro Screening (e.g., Enzyme Assays, Receptor Binding) Design->InVitro InVivo In Vivo Models (e.g., MES, PTZ Seizure, Arthritis Models) InVitro->InVivo LeadOpt Lead Optimization (SAR, ADME/Tox) InVivo->LeadOpt LeadOpt->Design Iterative Refinement Preclinical Preclinical Candidate LeadOpt->Preclinical

Caption: A simplified workflow for the development of novel therapeutics.

References

  • Stereoselective anticonvulsant activity of the enantiomers of (+/-)-2-hydroxy-2-phenylbutyramide. PubMed. [Link]
  • Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study.
  • Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. [Link]
  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA)
  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. National Institutes of Health (NIH). [Link]
  • Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole.
  • New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. Kanazawa University. [Link]
  • Enantioselective α-Hydroxylation of 2-Arylacetic Acid Derivatives and Buspirone Catalyzed by Engineered Cytochrome P450 BM-3. National Institutes of Health (NIH). [Link]
  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Institutes of Health (NIH). [Link]
  • 2-chloro-N-hydroxy-2-phenylacetamide.
  • Analgesic and anticonvulsant activity of new derivatives of 2-substituted 4-hydroxybutanamides in mice. PubMed. [Link]
  • This compound. ChemSynthesis. [Link]
  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PubMed Central. [Link]
  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [Link]
  • N-hydroxy-2-phenylacetamide. PubChem. [Link]
  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. [Link]
  • Natural Phenolic Compounds with Neuroprotective Effects. PubMed. [Link]
  • Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts. National Institutes of Health (NIH). [Link]

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2-Hydroxy-2-phenylacetamide safety, toxicity, and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 2-Hydroxy-2-phenylacetamide

Foreword: A Note on Data Extrapolation

Scientific diligence requires transparency. As of this writing, comprehensive toxicological and safety data specifically for this compound is limited in publicly accessible literature and safety data sheets. Therefore, this guide has been constructed by a Senior Application Scientist to provide a robust safety framework by extrapolating data from structurally analogous compounds, primarily 2-Phenylacetamide and 2-Hydroxy-N-phenylacetamide . This approach is grounded in the precautionary principle, ensuring that handling procedures reflect a conservative assessment of potential hazards. All recommendations should be implemented in conjunction with institution-specific safety protocols and a thorough risk assessment for the specific experimental context.

Section 1: Chemical Identity and Physical Properties

This compound is an organic compound belonging to the phenylacetamides class.[1] Its structure consists of a phenyl group and a hydroxyl group attached to the same carbon atom, which is bonded to an acetamide functional group. While detailed experimental data for the target compound is scarce, Table 1 outlines its computed properties and those of its close analogs.

Table 1: Physicochemical Properties

PropertyThis compound (Computed)2-Phenylacetamide (Experimental)2-Hydroxy-N-phenylacetamide (Computed)
Molecular Formula C₈H₉NO₂C₈H₉NOC₈H₉NO₂
Molecular Weight 151.16 g/mol [2]135.16 g/mol [3]151.16 g/mol [4]
Appearance White to off-white solid (predicted)Colorless to white plate-shaped crystals[5]Solid (predicted)
CAS Number 5330-97-2 (for N-hydroxy isomer)[2]103-81-1[6]4746-61-6[4]

Note: Properties for this compound are largely based on computational models due to a lack of published experimental data.

Section 2: Hazard Identification and Toxicological Profile

Based on GHS classifications of analogous compounds, this compound should be handled as a hazardous substance.[4][6] The primary hazards are associated with oral toxicity and irritation to the eyes, skin, and respiratory tract.[4]

Table 2: GHS Hazard Classification of Analogous Compounds

Hazard StatementCodeCompound(s)ClassificationSource(s)
Harmful if swallowedH3022-Phenylacetamide, 2-Hydroxy-N-phenylacetamideAcute Toxicity, Oral (Category 4)[4][6][7]
Causes serious eye irritationH3192-Phenylacetamide, 2-Hydroxy-N-phenylacetamideSerious Eye Damage/Irritation (Category 2/2A)[4][6]
Causes skin irritationH3152-Hydroxy-N-phenylacetamideSkin Corrosion/Irritation (Category 2)[4][8]
May cause respiratory irritationH3352-Hydroxy-N-phenylacetamideSpecific Target Organ Toxicity, Single Exposure (Category 3)[4][8]

Toxicological Summary:

  • Acute Toxicity: The primary route of acute toxicity is ingestion. It is classified as "Harmful if swallowed".[4][6] An LD50 (intraperitoneal, mouse) for 2-Phenylacetamide has been reported as 430 mg/kg, though details were sparse.[9]

  • Skin Corrosion/Irritation: Expected to cause skin irritation upon direct contact.[4]

  • Eye Damage/Irritation: Poses a risk of serious eye irritation.[4][6]

  • Respiratory Sensitization: May cause respiratory irritation, particularly if inhaled as a dust.[4]

  • Chronic Toxicity: Data regarding carcinogenicity, mutagenicity, and reproductive toxicity are largely unavailable for this compound and its close analogs.[6][10] In the absence of data, the compound should be treated as having unknown long-term health effects, and exposure should be minimized.

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Handling Procedures
  • Ventilation: All work with this compound powder must be conducted in a well-ventilated area.[11] A certified chemical fume hood or a local exhaust ventilation system is required to control airborne dust.[12]

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[3] Use appropriate tools (e.g., spatulas) for transferring the material.

  • Grounding: Prevent fire caused by electrostatic discharge, especially when handling larger quantities. Use non-sparking tools.[3]

  • Hygiene Practices: Do not eat, drink, or smoke in the work area.[7] Wash hands and any exposed skin thoroughly after handling and before breaks.[6] Remove contaminated clothing promptly.[13]

Storage Conditions
  • Container: Store in a tightly closed, properly labeled container to prevent contamination and moisture absorption.[11][12]

  • Environment: The storage area should be cool, dry, and well-ventilated.[10][11]

  • Incompatibilities: Store away from strong oxidizing agents.[10] Keep apart from foodstuffs.[3]

Section 4: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, combining engineering controls and appropriate PPE, is mandatory.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Source(s)
Eye/Face Protection Tightly fitting safety goggles or a face shield.Conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[3][14]
Skin Protection Chemical-impermeable gloves (e.g., nitrile) and a lab coat.Handle with gloves inspected prior to use. Wear protective clothing to prevent skin contact.[3][12]
Respiratory Protection Dust mask or full-face respirator.Required if ventilation is inadequate or if dust is generated. Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[3][11]
Engineering Controls Workflow

Caption: Engineering Controls Workflow for Safe Handling.

Section 5: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Consult a physician if irritation persists.[3]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]

First-Aid Response Logic

FirstAid cluster_routes Route of Exposure cluster_actions Immediate Action Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to Fresh Air Provide Oxygen/CPR if needed Inhalation->Action_Inhale Action_Skin Remove Contaminated Clothing Wash with Soap & Water Skin->Action_Skin Action_Eye Rinse with Water (15+ min) Remove Contact Lenses Eye->Action_Eye Action_Ingest Rinse Mouth DO NOT Induce Vomiting Ingestion->Action_Ingest End Seek Immediate Medical Attention Action_Inhale->End Action_Skin->End Action_Eye->End Action_Ingest->End

Caption: Emergency First-Aid Response Workflow.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear full PPE, including respiratory protection, gloves, and eye protection.[3]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[3]

  • Containment and Cleanup: Carefully sweep up the spilled solid material, taking care not to create dust.[6] Collect the material into a suitable, closed, and labeled container for disposal.[3] Use spark-proof tools if necessary.[3]

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

  • Product Disposal: Dispose of unused material as hazardous waste. This should be done through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[3] Do not dispose of it in the regular trash or down the sewer.

  • Container Disposal: Empty containers may retain product residue. They should be triple-rinsed, with the first rinse collected as hazardous waste. After proper rinsing and drying, containers can be offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[3] All disposal methods must comply with local, state, and federal regulations.

References

  • Echemi. (n.d.). N,N-Diethyl-2-hydroxy-2-phenylacetamide Safety Data Sheets. Retrieved from Echemi.com. Link: https://www.echemi.com/sds/N,N-Diethyl-2-hydroxy-2-phenylacetamide-2019-69-4.html
  • BLD Pharmatech. (n.d.). (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide Safety Data Sheet. Retrieved from bldpharm.com. Link: https://www.bldpharm.com/msds/BD290622.pdf
  • Chempedia. (n.d.). Safety and Handling of 2-Phenylacetamide in Industrial Settings. Retrieved from chempedia.net. Link: https://chempedia.net/info/safety-and-handling-of-2-phenylacetamide-in-industrial-settings/
  • TCI Chemicals. (n.d.). Safety Data Sheet. Retrieved from tcichemicals.com. Link: https://www.tcichemicals.com/GB/en/sds/T3645_EN.pdf
  • ChemicalBook. (2025). 2-Phenylacetamide - Safety Data Sheet. Retrieved from chemicalbook.com. Link: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas=103-81-1
  • Thermo Fisher Scientific. (2025). 2-Phenylacetamide Safety Data Sheet. Retrieved from fishersci.com. Link: https://www.fishersci.com/sds/H60626.pdf
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-N-phenylacetamide. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. Link: https://pubchem.ncbi.nlm.nih.gov/compound/264260
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A Comprehensive Technical Guide to 2-Hydroxy-2-phenylacetamide: Synthesis, Properties, and Emerging Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Phenylacetamide

2-Hydroxy-2-phenylacetamide, a molecule belonging to the phenylacetamide class of organic compounds, stands as a compound of significant interest in the realms of synthetic chemistry and drug discovery.[1][2] Its structure, featuring a phenyl group and a hydroxyl moiety attached to the alpha-carbon of an acetamide backbone, confers upon it a unique combination of chemical reactivity and potential biological activity. While direct and extensive research on this compound itself is emerging, the broader family of phenylacetamides has been a cornerstone in the synthesis of numerous pharmaceuticals and other biologically active molecules.[3] This technical guide provides an in-depth exploration of this compound, consolidating available literature and patent information to offer a comprehensive resource for researchers and professionals in drug development. We will delve into its synthesis, chemical and physical properties, and explore its current and potential applications, with a particular focus on its role as a versatile chemical intermediate and its nascent pharmacological profile.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties govern its solubility, stability, and suitability for various analytical and synthetic procedures.

PropertyValueSource
Molecular Formula C₈H₉NO₂[4]
Molecular Weight 151.16 g/mol [4]
CAS Number 4410-31-5[4]
Melting Point 133-134 °C[4]
Appearance White crystalline solidInferred from related compounds
Solubility Soluble in water and polar organic solvents[5]
LogP 0.90560[6]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be approached through several routes, with the amidation of mandelic acid being a prominent and efficient method. This approach leverages the readily available chiral or racemic mandelic acid as a starting material. Below is a detailed, step-by-step protocol for the synthesis, explaining the causality behind the experimental choices.

Experimental Protocol: Amidation of Mandelic Acid

This protocol is adapted from established methods for the synthesis of related amides and provides a robust framework for the preparation of this compound.[7]

Materials:

  • D-Mandelic acid (or L-Mandelic acid for the corresponding enantiomer)

  • 1,1'-Carbonyldiimidazole (CDI) or a similar coupling agent (e.g., EDC/NHS)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonia solution (e.g., 7N in methanol) or ammonium chloride and a non-nucleophilic base

  • 1 N Hydrochloric acid (HCl)

  • Brine solution (saturated NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of D-Mandelic acid (1.0 equivalent) in anhydrous DCM, add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: CDI is an excellent coupling agent that activates the carboxylic acid group of mandelic acid by forming a highly reactive acyl-imidazole intermediate. This intermediate is susceptible to nucleophilic attack by ammonia in the subsequent step. The reaction is performed at 0 °C to control the reactivity and prevent side reactions.

  • Amidation:

    • After stirring the reaction mixture at 0 °C for 1-2 hours (or until the evolution of CO₂ ceases), slowly add a solution of ammonia in methanol (e.g., 7N, 2-3 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Rationale: Ammonia acts as the nucleophile, attacking the activated carbonyl carbon of the acyl-imidazole intermediate to form the desired amide bond. Using a sufficient excess of ammonia drives the reaction to completion.

  • Work-up and Extraction:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1 N HCl, saturated sodium bicarbonate solution, and brine.

    • Rationale: The acidic wash removes any unreacted base, the bicarbonate wash removes any unreacted mandelic acid, and the brine wash removes residual water from the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Rationale: Removal of residual water is crucial before solvent evaporation to prevent hydrolysis of the product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

    • Rationale: Column chromatography effectively separates the desired product from any remaining starting materials or byproducts, yielding a high-purity compound.

Synthesis Workflow Diagram

Synthesis_Workflow Mandelic_Acid Mandelic Acid Activated_Intermediate Acyl-imidazole Intermediate Mandelic_Acid->Activated_Intermediate CDI, Anhydrous DCM, 0°C Crude_Product Crude this compound Activated_Intermediate->Crude_Product Ammonia, RT Ammonia Ammonia Ammonia->Crude_Product Pure_Product Pure this compound Crude_Product->Pure_Product Purification (Chromatography)

Caption: Synthesis of this compound via amidation of mandelic acid.

Spectroscopic Characterization

Spectroscopic TechniqueExpected Characteristic Features
¹H NMR Aromatic protons (multiplet, ~7.2-7.4 ppm), methine proton (-CH(OH)-) (singlet or doublet, ~4.9-5.1 ppm), amide protons (-NH₂) (broad singlet, variable), hydroxyl proton (-OH) (broad singlet, variable).
¹³C NMR Carbonyl carbon (~172-175 ppm), aromatic carbons (~126-142 ppm), methine carbon (-CH(OH)-) (~73-75 ppm).
IR (Infrared) Spectroscopy O-H stretch (broad, ~3200-3400 cm⁻¹), N-H stretch (two bands, ~3200-3400 cm⁻¹), C=O stretch (strong, ~1650-1680 cm⁻¹), C-N stretch (~1400 cm⁻¹), aromatic C-H and C=C stretches.
Mass Spectrometry (MS) Molecular ion peak (M⁺) corresponding to the molecular weight (151.16 g/mol ).

Applications and Patent Landscape

The utility of this compound and its derivatives spans various industrial and research sectors, as evidenced by the patent literature.

As a Chemical Intermediate

The primary application of this compound is as a versatile intermediate in organic synthesis.[3] Its bifunctional nature, possessing both a hydroxyl and an amide group, allows for a range of chemical transformations, making it a valuable building block for more complex molecules, including pharmaceuticals.

In Pharmaceutical Research and Development

While not a marketed drug itself, derivatives of this compound have shown significant therapeutic potential. For instance, N-(2-hydroxyphenyl)acetamide has demonstrated anti-inflammatory and anti-arthritic properties in preclinical studies.[10] This suggests that the core this compound scaffold may serve as a valuable starting point for the development of novel therapeutic agents.

Patent Landscape

A review of the patent literature reveals several applications for this compound and its close analogs:

  • Chiral Derivatizing Agent: The chiral nature of this compound, when synthesized from an enantiomerically pure mandelic acid, makes it useful as a chiral derivatizing agent for the resolution of enantiomers in chromatography.[11]

  • Precursor to Biologically Active Compounds: Patents often describe the use of phenylacetamide derivatives in the synthesis of compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[12]

  • Industrial Applications: The broader class of phenylacetamides finds use in various industries, including the production of dyes, fragrances, and as cross-linking agents in polymers.[3]

Biological Activity and Potential Mechanisms of Action

The biological profile of this compound is an area of active investigation, with current understanding largely extrapolated from studies on structurally related compounds.

Anti-inflammatory Activity

Studies on N-(2-hydroxyphenyl)acetamide have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α, and modulate oxidative stress markers in animal models of arthritis.[10] A plausible mechanism for the anti-inflammatory effects of phenylacetamide derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of prostaglandins, crucial players in inflammation and pain.[13]

Potential Signaling Pathway Modulation

Signaling_Pathway Stimulus Inflammatory Stimulus COX_Enzyme COX Enzymes Stimulus->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Phenylacetamide This compound Derivative Phenylacetamide->COX_Enzyme Inhibition

Caption: Potential anti-inflammatory mechanism via COX enzyme inhibition.

Other Potential Biological Activities

Research into the broader class of N-phenylacetamide derivatives suggests a range of other potential pharmacological roles, including:

  • Antimicrobial Activity: Certain derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.[12][13]

  • Anticancer Properties: Some substituted N-phenylacetamides have demonstrated cytotoxic effects against cancer cell lines.[13][14]

It is important to emphasize that these activities are reported for related compounds, and further research is necessary to elucidate the specific biological profile of this compound.

Conclusion

This compound is a molecule with considerable, yet not fully tapped, potential. Its straightforward synthesis from readily available starting materials, coupled with its versatile chemical functionality, positions it as a valuable intermediate in organic synthesis. While direct pharmacological data is limited, the promising biological activities of its derivatives, particularly in the realm of anti-inflammatory and antimicrobial research, warrant further investigation. This technical guide has provided a comprehensive overview of the current knowledge surrounding this compound, offering a solid foundation for researchers and drug development professionals to explore its applications and unlock its full potential in the advancement of science and medicine.

References

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  • Jawed, H., Shah, S. U. A., Jamall, S., & Simjee, S. U. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900–905.
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Topic: Exploring the Pharmacophore of Phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse array of therapeutic agents. Its synthetic tractability and ability to present functional groups in precise three-dimensional orientations make it an ideal starting point for drug discovery. This guide provides a comprehensive exploration of the pharmacophoric features of phenylacetamide derivatives across various biological targets. We will dissect the structure-activity relationships (SAR) that govern their efficacy as anticonvulsants, antimicrobials, and histone deacetylase (HDAC) inhibitors, among others. By synthesizing data from numerous studies, this document explains the causality behind experimental design, presents detailed protocols for key biological assays, and offers validated pharmacophore models to guide future drug development endeavors.

The Phenylacetamide Core: A Privileged Scaffold

The fundamental structure of phenylacetamide consists of a phenyl group linked to an acetamide moiety. This simple framework is deceptively versatile. The aromatic ring serves as a crucial anchor for hydrophobic interactions and π-π stacking within protein binding pockets, while the amide group provides a rigid plane and acts as both a hydrogen bond donor (N-H) and acceptor (C=O). These features are fundamental to molecular recognition. The true power of the scaffold lies in the synthetic accessibility of its substitution points—the phenyl ring (Ar), the α-carbon, and the amide nitrogen—allowing for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.

The general synthetic approach is often straightforward, typically involving the coupling of a substituted phenylacetic acid derivative with a desired amine, or the hydrolysis of a corresponding phenylacetonitrile.[1] This accessibility has fueled extensive research, revealing the scaffold's ability to target a wide range of biological systems.

General Synthetic Workflow

A common and robust method for synthesizing phenylacetamide derivatives involves the acylation of a primary or secondary amine with a phenylacetyl chloride derivative or the coupling of a phenylacetic acid with an amine using standard peptide coupling reagents.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products P1 Substituted Phenylacetic Acid R1 Amide Bond Formation P1->R1 P2 Amine (R-NH2) P2->R1 P3 Coupling Agent (e.g., DCC, EDC) P3->R1 Activation Prod Phenylacetamide Derivative R1->Prod BProd Byproduct (e.g., DCU) R1->BProd

Caption: General workflow for amide coupling synthesis.

Phenylacetamides as Anticonvulsant Agents

Phenylacetamide derivatives have a long-standing history as anticonvulsant drugs, targeting neuronal excitability. Their primary mechanism of action often involves the modulation of voltage-gated sodium channels, a key player in the generation and propagation of action potentials.[2]

Anticonvulsant Pharmacophore Model

Structure-activity relationship (SAR) studies have elucidated a well-defined pharmacophore for anticonvulsant activity. This model generally consists of three key components:

  • Aromatic/Hydrophobic Group (Ar): At least one phenyl ring is essential for activity, likely engaging in hydrophobic interactions within the receptor binding site. Halogenation of this ring can enhance potency.[3]

  • Hydrogen Bond Donor/Acceptor (HBD/A): The amide moiety is critical, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a donor. A secondary amide is often preferred.[2]

  • A Second Hydrophobic/Amine Group (R): An additional lipophilic or amine-containing group, separated from the amide by an optimal spacer (often three carbons), significantly increases potency.[2] This group contributes to overall lipophilicity and can form additional interactions.

G A Aromatic Ring (Ar) B H-Bond Acceptor (C=O) A->B ~4-5 Å C H-Bond Donor (N-H) B->C ~1.4 Å (fixed) D Hydrophobic/Amine Group (R) C->D ~3-4 Å (spacer) G cluster_workflow Disc Diffusion Assay Workflow A Prepare standardized bacterial inoculum B Inoculate Mueller Hinton Agar plate A->B C Impregnate sterile discs with test compound B->C D Place discs on agar surface C->D E Incubate at 37°C for 18-24 hours D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for the disc diffusion antimicrobial test. [4]

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antibacterial activity of N-phenylacetamide derivatives containing 4-arylthiazole moieties. The activity is expressed as the median effective concentration (EC₅₀) required to inhibit bacterial growth. [5]

Compound Target Bacterium EC₅₀ (µM) Reference
A1 (N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide) Xanthomonas oryzae pv. Oryzae (Xoo) 156.7 [5][6]
A4 Xanthomonas oryzae pv. Oryzae (Xoo) 179.2 [5]
A6 Xanthomonas oryzae pv. Oryzae (Xoo) 144.7 [5]
Bismerthiazol (Commercial Control) Xanthomonas oryzae pv. Oryzae (Xoo) 230.5 [5][6]

| Thiodiazole Copper (Commercial Control) | Xanthomonas oryzae pv. Oryzae (Xoo) | 545.2 | [5][6]|

A scanning electron microscopy (SEM) investigation confirmed that compound A1 caused cell membrane rupture in Xoo, validating the proposed mechanism of action for this chemical series. [5][6]

Phenylacetamides as Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. [7][8]Their overexpression is implicated in various cancers, making them a prime target for therapeutic intervention. [9]Phenylacetamide derivatives have emerged as effective scaffolds for designing potent and selective HDAC inhibitors (HDACis).

HDAC Inhibitor Pharmacophore Model

The generally accepted pharmacophore for class I and II HDAC inhibitors consists of three main parts. The phenylacetamide moiety can function as the "Linker" and part of the "Cap Group."

  • Zinc-Binding Group (ZBG): This group coordinates with the Zn²⁺ ion in the active site of the enzyme. Common ZBGs include hydroxamic acids, thiols, and benzamides.

  • Linker: A hydrophobic chain that connects the ZBG to the Cap Group and fits into the narrow channel of the active site. The acetamide portion of the scaffold often serves this role.

  • Cap Group: A larger, often aromatic or heterocyclic group that interacts with residues at the rim of the active site, contributing to potency and isoform selectivity. The phenyl group and its substituents fulfill this role.

G General Pharmacophore for HDAC Inhibitors cluster_enzyme HDAC Active Site ZBG Zinc-Binding Group (ZBG) Linker Linker (Hydrophobic) ZBG->Linker ~3-6 Å Zinc Zn²⁺ Ion ZBG->Zinc Coordination Cap Cap Group (Surface Recognition) Linker->Cap Pocket Hydrophobic Tunnel Linker->Pocket Fits into Surface Surface Residues Cap->Surface Interacts with

Caption: Pharmacophore model for a typical HDAC inhibitor.

Experimental Protocol: In Vitro HDAC Enzymatic Assay

This protocol describes a general, fluorescence-based assay to determine the inhibitory activity (IC₅₀) of test compounds against a specific HDAC isoform. The causality for this choice is its high-throughput capability and sensitivity, allowing for rapid screening and potency determination.

Objective: To measure the concentration of a phenylacetamide derivative required to inhibit 50% of the activity of a recombinant human HDAC enzyme.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(acetyl)-AMC)

  • HDAC assay buffer

  • Developer solution (containing a protease like trypsin to cleave the deacetylated substrate)

  • Test compounds dissolved in DMSO

  • A known HDAC inhibitor as a positive control (e.g., Trichostatin A)

  • Black 96-well microplates

  • Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm)

Procedure:

  • Compound Plating: Serially dilute test compounds in DMSO and add them to the wells of the 96-well plate. Include wells for "no enzyme" (background), "no inhibitor" (100% activity), and the positive control.

  • Enzyme Addition: Dilute the HDAC enzyme in cold assay buffer and add it to all wells except the "no enzyme" control.

  • Incubation (Enzyme-Inhibitor): Gently mix and incubate the plate for a set period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.

  • Incubation (Deacetylation): Incubate the plate for a specific time (e.g., 60 minutes) at 37°C. The reaction time should be within the linear range of the assay.

  • Reaction Termination: Stop the deacetylation reaction by adding the developer solution. This solution also contains the protease that will cleave the deacetylated substrate, releasing the fluorophore (AMC).

  • Signal Development: Incubate for a final period (e.g., 15-20 minutes) to allow for complete development of the fluorescent signal.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract the background fluorescence ("no enzyme" control). Normalize the data to the "no inhibitor" control (100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The phenylacetamide core is a remarkably versatile scaffold that has been successfully optimized to interact with a wide range of biological targets. The key to its success lies in the distinct yet adaptable pharmacophoric roles of its constituent parts: the phenyl ring as a hydrophobic anchor, the amide as a rigid hydrogen-bonding unit, and the accessible substitution points that allow for fine-tuning of interactions with specific target proteins.

As demonstrated, the essential pharmacophoric features for anticonvulsant activity are well-established, focusing on lipophilicity and specific spatial arrangements. In contrast, the antimicrobial and anticancer applications reveal greater diversity, with the phenylacetamide core acting as a framework upon which target-specific functionalities—such as membrane-disrupting moieties or zinc-binding groups for HDACs—can be appended.

Future research will undoubtedly continue to exploit this privileged scaffold. Advances in computational chemistry, including 3D-QSAR and pharmacophore modeling, will enable more rational design of next-generation derivatives. [10][11]The development of isoform-selective HDAC inhibitors and novel antimicrobials that circumvent existing resistance mechanisms represent particularly promising avenues for the continued evolution of phenylacetamide-based therapeutics.

References

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Methodological & Application

Synthesis of 2-Hydroxy-2-phenylacetamide from mandelic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust Two-Step Synthesis of 2-Hydroxy-2-phenylacetamide from Mandelic Acid

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of this compound, a valuable chemical intermediate, starting from commercially available mandelic acid. The described methodology follows a robust and scalable two-step process: (1) a Fischer esterification of mandelic acid to yield methyl 2-hydroxy-2-phenylacetate (methyl mandelate), followed by (2) a direct amidation of the ester intermediate using methanolic ammonia. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic explanations, a detailed step-by-step protocol, safety guidelines, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction & Rationale

This compound (Mandelamide) and its derivatives are important structural motifs in medicinal chemistry and serve as precursors for various pharmaceuticals. Mandelic acid, an aromatic alpha-hydroxy acid, is an inexpensive and readily available chiral building block, making it an ideal starting material for this synthesis.[1]

The conversion of a carboxylic acid to a primary amide is often challenging to perform in a single step with high yield and purity, especially when other sensitive functional groups, such as a secondary alcohol, are present. Direct amidation of a carboxylic acid with ammonia typically requires harsh conditions or specialized coupling agents.[2] A more controlled and efficient strategy involves a two-step sequence:

  • Esterification: The carboxylic acid is first converted to an ester. This transformation activates the carbonyl group, making it a better electrophile for subsequent nucleophilic attack. The Fischer esterification, which uses an alcohol solvent and a strong acid catalyst, is a classic and cost-effective method for this purpose.[3]

  • Amidation: The resulting ester is then treated with ammonia. The nitrogen atom of ammonia acts as a nucleophile, displacing the alkoxy group of the ester to form the thermodynamically stable amide bond.[4]

This protocol details a reliable implementation of this two-step approach, optimized for laboratory-scale synthesis with a focus on procedural clarity, safety, and product purity.

Reaction Scheme & Mechanism

Overall Transformation:

(Self-generated image for illustrative purposes)

Step 1: Fischer Esterification of Mandelic Acid

The reaction proceeds by protonation of the carbonyl oxygen of mandelic acid by the sulfuric acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, allowing the weakly nucleophilic methanol to attack. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. Finally, a molecule of water is eliminated, and deprotonation yields the methyl ester product, methyl mandelate.[3]

Step 2: Amidation of Methyl Mandelate

This step is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the ammonia molecule attacks the electrophilic carbonyl carbon of the methyl mandelate ester. This forms a tetrahedral intermediate where the negative charge is localized on the oxygen atom. The intermediate then collapses, expelling the methoxide ion (-OCH₃) as a leaving group and forming the final amide product, this compound.[4][5]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )Grade/PurityNotes
(±)-Mandelic Acid90-64-2152.15≥99%Starting material.[1]
Methanol (MeOH), Anhydrous67-56-132.04≥99.8%Reagent and solvent.
Sulfuric Acid (H₂SO₄), Concentrated7664-93-998.0895-98%Catalyst. Highly corrosive.
Ammonia Solution in Methanol7664-41-717.037 MReagent. Toxic and corrosive.
Dichloromethane (DCM)75-09-284.93ACS GradeExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01ACS GradeAqueous solution for neutralization.
Brine (Saturated NaCl Solution)7647-14-558.44ACS GradeAqueous solution for washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37≥97%Drying agent.
Diethyl Ether60-29-774.12ACS GradeFor washing final product.
Safety & Handling Precautions

This protocol involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe burns. Handle with extreme care. Always add acid to solvent (methanol) slowly and while cooling in an ice bath to dissipate the heat of dilution.

  • Ammonia (NH₃): Toxic, corrosive, and has a pungent, irritating odor. The 7 M solution in methanol is volatile and has a high vapor pressure. Handle exclusively in a fume hood.[6][7] Ensure all glassware is properly sealed. In case of exposure, move to fresh air immediately and seek medical attention.[8]

  • Organic Solvents (Methanol, DCM, Diethyl Ether): Flammable and volatile. Keep away from ignition sources. Ensure proper ventilation to avoid inhalation of vapors.

Detailed Experimental Protocol
  • Setup: Place a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser on a heating mantle.

  • Reagent Addition: To the flask, add (±)-Mandelic Acid (15.2 g, 100 mmol) and anhydrous methanol (100 mL). Stir until the solid is fully dissolved.

  • Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (2.0 mL, ~37.5 mmol) dropwise via a glass pipette. An exothermic reaction will occur.

  • Reaction: Once the addition is complete, remove the ice bath. Heat the mixture to reflux (approx. 65°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Work-up (Quenching & Neutralization): Cool the reaction mixture to room temperature. Carefully pour the mixture into a 500 mL separatory funnel containing 150 mL of cold deionized water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers in the separatory funnel.

  • Washing: Wash the combined organic layer sequentially with:

    • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. (CAUTION: CO₂ evolution may cause pressure buildup. Vent the funnel frequently).

    • 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield methyl mandelate as a pale yellow oil. The crude product is typically of sufficient purity for the next step.

  • Setup: In a 250 mL heavy-walled, sealable pressure vessel equipped with a magnetic stir bar, dissolve the crude methyl mandelate (assuming ~100 mmol theoretical yield from Part A) in 50 mL of anhydrous methanol.

  • Reagent Addition: Cool the vessel in an ice bath. Carefully add 7 M ammonia in methanol solution (50 mL, 350 mmol, 3.5 equivalents).

  • Reaction: Securely seal the pressure vessel. Allow it to warm to room temperature, then place it on a stirrer hotplate in the fume hood. Heat the mixture to 50°C and stir for 24 hours. A white precipitate should form as the reaction progresses.

  • Work-up (Isolation): Cool the reaction vessel to room temperature and then further cool in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any soluble impurities.

  • Drying: Dry the purified product under vacuum to a constant weight. The result is this compound as a white crystalline solid.[9]

Characterization & Expected Results
  • Appearance: White crystalline solid.

  • Yield: An overall yield of 70-85% from mandelic acid is expected.

  • Melting Point: 133-134 °C.[9]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.45-7.25 (m, 5H, Ar-H)

    • δ 7.40 (s, 1H, -NH₂)

    • δ 7.20 (s, 1H, -NH₂)

    • δ 6.10 (d, 1H, -OH)

    • δ 4.90 (d, 1H, -CH(OH))

  • IR (KBr, cm⁻¹):

    • 3450-3150 (broad, O-H and N-H stretching)

    • 1650 (strong, C=O stretching, Amide I)

Experimental Workflow Diagram

The following diagram illustrates the complete synthesis workflow from starting materials to the final, purified product.

Synthesis_Workflow cluster_0 Part A: Esterification cluster_1 Part B: Amidation Start Mandelic Acid + Anhydrous MeOH Add_Catalyst Add H₂SO₄ (cat.) (0°C) Start->Add_Catalyst Reflux Reflux at 65°C (4 hours) Add_Catalyst->Reflux Workup_A Aqueous Work-up (DCM Extraction) Reflux->Workup_A Intermediate Intermediate: Methyl Mandelate (Oil) Workup_A->Intermediate Dissolve Dissolve Intermediate in MeOH Intermediate->Dissolve Add_Ammonia Add 7M NH₃/MeOH (0°C) Dissolve->Add_Ammonia React Heat in Pressure Vessel (50°C, 24 hours) Add_Ammonia->React Precipitate Cool to Precipitate Crude Product React->Precipitate Purify Purification: (Filtration & Washing) Precipitate->Purify Final_Product Final Product: This compound Purify->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Part A: Low Yield of Ester Incomplete reaction (insufficient time/heat).Loss during aqueous work-up.Increase reflux time to 6 hours and re-check with TLC.Ensure pH of the aqueous layer is neutral or slightly basic before extraction to prevent the ester from hydrolyzing back.
Part B: Low Yield of Amide Incomplete reaction.Pressure vessel leak.Product is soluble in wash solvent.Ensure the pressure vessel is properly sealed and check for leaks.Increase reaction time to 36 hours.Use minimal amounts of cold diethyl ether for washing the final product to minimize loss.
Final Product is an Oil or Gummy Presence of unreacted methyl mandelate.Insufficient drying.The amidation reaction may be incomplete. Re-subject the crude material to the reaction conditions.Ensure the product is thoroughly dried under vacuum, potentially in a desiccator over P₂O₅.
Final Product is Discolored Impurities from starting material or side reactions.Recrystallize the final product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to improve purity and color.[10] Activated charcoal can be used during recrystallization to remove colored impurities, but may reduce yield.
References
  • ChemSynthesis. (2024). This compound.
  • U.S. Patent No. 4,339,594. (1982). Process for the manufacture of phenylacetic acid and simple derivatives thereof.
  • PrepChem. (2019). Preparation of mandelic acid (2-hydroxy-2-phenylacetic acid).
  • Wikipedia. (2024). Mandelic acid.
  • PubChem. (n.d.). 2-Hydroxy-N-phenylacetamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). N-hydroxy-2-phenylacetamide. National Center for Biotechnology Information.
  • Royal Society of Chemistry. (2021). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering. [Link]
  • OSHA Training School. (2024). Ammonia Safety: Health Risks, Prevention & Handling.
  • U.S. Patent No. 2,464,094. (1949). Process for the amidation of esters.
  • Organic Syntheses. (n.d.). Phenylacetamide.
  • PubMed. (2019). One-Pot Synthesis of Phenylglyoxylic Acid from Racemic Mandelic Acids via Cascade Biocatalysis.
  • Kunishima, M., et al. (2007). Direct Preparation of Primary Amides by Reaction of Carboxylic Acids and Ammonia in Alcohols Using DMT-MM. Synlett.
  • Hart, J. F., et al. (2018). Catalytic Organometallic Reactions of Ammonia.
  • Global HazMat. (n.d.). How to Safely Handle, Store, and Use Ammonia in the Workplace.
  • Free Chemistry Online. (2024). Ammonia Hazards: How to Ensure Safety Handling the Chemical.
  • Chemistry For Everyone. (2025). What Are The Safety Precautions For Handling Ammonia?. YouTube. [Link]
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

Sources

Application Notes & Protocols: A Researcher's Guide to the Synthesis of 2-Hydroxy-2-phenylacetamide from Phenylglyoxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-Hydroxy-2-phenylacetamide, also known as Mandelamide, a valuable chiral building block and pharmaceutical intermediate. The synthetic strategy detailed herein begins with Phenylglyoxylic Acid and proceeds through a logical two-step pathway involving amidation followed by selective reduction. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and robust analytical methods for product characterization and validation. We emphasize the causality behind procedural choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Strategic Overview

This compound (Mandelamide) is a significant organic compound, frequently utilized in asymmetric synthesis and as a precursor to various pharmaceutically active molecules.[1] Its structure contains a chiral center, making the stereoselective synthesis of its enantiomers a topic of considerable interest.

The user-specified transformation from Phenylglyoxylic Acid to this compound requires a multi-step approach. A direct conversion in a single step is not chemically feasible via simple amidation, as this would not account for the conversion of the α-keto group in the starting material to the α-hydroxy group in the product.

  • Starting Material: Phenylglyoxylic Acid (C₆H₅COCOOH), which contains an α-keto group.[2]

  • Final Product: this compound (C₆H₅CH(OH)CONH₂), which contains an α-hydroxy group.

Therefore, a chemically sound and logical pathway involves two distinct stages:

  • Amidation: Conversion of the carboxylic acid moiety of phenylglyoxylic acid into a primary amide to form the intermediate, 2-Oxo-2-phenylacetamide .

  • Selective Reduction: Reduction of the α-keto group of the intermediate to a secondary alcohol, yielding the final product, This compound .

This guide will detail the protocols for this two-step synthesis, providing the scientific rationale for each stage. An alternative, more direct route starting from Mandelic Acid (C₆H₅CH(OH)COOH) is also a common method for preparing Mandelamide, often via ammonolysis of its esters.[1]

Overall Synthetic Workflow

G cluster_0 Step 1: Amidation cluster_1 Step 2: Selective Reduction cluster_2 Analysis & Purification PGA Phenylglyoxylic Acid NH4OH Ammonium Hydroxide / Heat Amide_Intermediate Intermediate: 2-Oxo-2-phenylacetamide PGA->Amide_Intermediate Direct Amidation Reducer Sodium Borohydride (NaBH4) Amide_Intermediate_2 Intermediate: 2-Oxo-2-phenylacetamide Final_Product Final Product: this compound Amide_Intermediate_2->Final_Product Ketone Reduction Purification Recrystallization Final_Product->Purification Analysis HPLC, NMR, IR Spectroscopy Purification->Analysis

Diagram 1: High-level workflow for the two-step synthesis.

Part I: Synthesis of 2-Oxo-2-phenylacetamide (Amidation)

The conversion of a carboxylic acid to a primary amide can be achieved by direct reaction with an ammonia source. The primary challenge is the initial acid-base reaction, which forms a stable and unreactive ammonium carboxylate salt. To drive the reaction towards amide formation, thermal energy is required to dehydrate this salt.[3][4]

Reaction Mechanism: Direct Thermal Amidation

The mechanism proceeds in two main equilibrium steps:

  • Acid-Base Reaction: The carboxylic acid (phenylglyoxylic acid) reacts with ammonia (from ammonium hydroxide) in a rapid acid-base reaction to form the ammonium phenylglyoxylate salt.

  • Nucleophilic Acyl Substitution (Dehydration): Upon heating, the equilibrium is shifted. The carboxylate ion is in equilibrium with the neutral carboxylic acid, which can be attacked by ammonia acting as a nucleophile. The tetrahedral intermediate then eliminates a molecule of water to form the amide. The continuous removal of water, often by distillation, drives the reaction to completion.

G cluster_0 Mechanism of Amidation Reactants Phenylglyoxylic Acid + NH₃ Salt Ammonium Phenylglyoxylate Salt Reactants->Salt Acid-Base Rxn (Fast) Tetrahedral_Intermediate Tetrahedral Intermediate Salt->Tetrahedral_Intermediate Heat (Δ) Nucleophilic Attack Product 2-Oxo-2-phenylacetamide + H₂O Tetrahedral_Intermediate->Product Dehydration

Diagram 2: Simplified mechanism for thermal amidation.

Experimental Protocol: Amidation

This protocol is a representative procedure based on established principles of direct amidation.[3][4] Researchers should perform initial small-scale trials to optimize conditions.

Materials & Reagents

ReagentFormulaM.W. ( g/mol )Amount (mmol)Mass/Volume
Phenylglyoxylic AcidC₈H₆O₃150.13507.51 g
Ammonium Hydroxide (28-30%)NH₄OH35.04~250 (5 eq.)~17 mL
TolueneC₇H₈92.14-100 mL

Equipment

  • 250 mL three-neck round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure

  • Reaction Setup: Assemble the flask with the Dean-Stark trap and reflux condenser. Add phenylglyoxylic acid (7.51 g, 50 mmol) and toluene (100 mL) to the flask.

  • Reagent Addition: While stirring, add concentrated ammonium hydroxide (~17 mL, 5 equivalents) to the flask. An initial exothermic acid-base reaction will occur, forming the ammonium salt, which may precipitate.

  • Azeotropic Dehydration: Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is collected.

    • Expert Insight: Toluene is used as a solvent to facilitate the azeotropic removal of water, which is critical for driving the equilibrium towards the amide product.[4] The theoretical amount of water to be collected is approximately 0.9 mL from the amidation plus the excess water from the ammonium hydroxide solution.

  • Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the polar phenylglyoxylic acid spot at the baseline indicates reaction completion.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 30 mL) to remove any unreacted ammonia, followed by saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted carboxylic acid. c. Wash the organic layer with brine (30 mL), then dry it over anhydrous sodium sulfate. d. Filter off the drying agent and concentrate the toluene solution under reduced pressure using a rotary evaporator to yield crude 2-Oxo-2-phenylacetamide as a solid.

Part II: Synthesis of this compound (Reduction)

The second step involves the selective reduction of the α-keto group in 2-Oxo-2-phenylacetamide. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild reducing agent that readily reduces ketones and aldehydes but will not reduce the less reactive primary amide functionality under standard conditions.

Reaction Mechanism: Ketone Reduction by NaBH₄

The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This forms a tetracoordinate borate-alkoxide intermediate. A subsequent work-up with a protic source (like water or mild acid) protonates the alkoxide to yield the final alcohol product.

G cluster_1 Mechanism of Ketone Reduction Reactant 2-Oxo-2-phenylacetamide Hydride_Attack Hydride (H⁻) Attack on Carbonyl Alkoxide_Intermediate Alkoxide-Borate Intermediate Hydride_Attack->Alkoxide_Intermediate from NaBH₄ Protonation Protonation (H₂O work-up) Product This compound Protonation->Product

Diagram 3: Simplified mechanism for NaBH₄ reduction.

Experimental Protocol: Reduction

Materials & Reagents

ReagentFormulaM.W. ( g/mol )Amount (mmol)Mass/Volume
2-Oxo-2-phenylacetamideC₈H₇NO₂149.1540 (assumed)5.97 g
Sodium BorohydrideNaBH₄37.8320 (0.5 eq.)0.76 g
MethanolCH₃OH32.04-150 mL
1 M Hydrochloric AcidHCl36.46-As needed

Equipment

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for work-up and filtration

Procedure

  • Dissolution: Dissolve the crude 2-Oxo-2-phenylacetamide (5.97 g, assuming ~40 mmol yield from Part I) in methanol (150 mL) in the flask and cool the solution to 0 °C in an ice bath with stirring.

  • Reductant Addition: Add sodium borohydride (0.76 g, 20 mmol) portion-wise over 15 minutes.

    • Expert Insight: The addition must be slow and at a low temperature to control the exothermic reaction and prevent potential side reactions. Methanol is an excellent solvent and also serves as a proton source during the reaction, although a final aqueous work-up is still necessary.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC (1:1 ethyl acetate/hexanes). The product, this compound, will be more polar (lower Rf) than the starting ketone.

  • Work-up and Isolation: a. Cool the flask in an ice bath and slowly quench the reaction by adding 1 M HCl dropwise until the bubbling ceases and the pH is approximately 6-7. b. Remove the methanol under reduced pressure using a rotary evaporator. c. The remaining aqueous slurry will contain the crude product. Add 50 mL of water and extract with ethyl acetate (3 x 50 mL). d. Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate. e. Filter and concentrate the solvent to yield the crude solid this compound.

Purification and Characterization

Purification by Recrystallization

Recrystallization is an effective method for purifying the final product. A mixed solvent system of ethanol and water is often suitable for compounds with moderate polarity like Mandelamide.

Protocol

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot water dropwise until the solution becomes faintly turbid.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum. A typical melting point for Mandelamide is around 132-134 °C.[1]

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniquePurposeExpected Key Signals
TLC Purity assessmentSingle spot (e.g., Rf ≈ 0.4 in 1:1 EtOAc/Hexanes)
HPLC Quantitative PuritySingle major peak on a reverse-phase C18 column.[5]
¹H NMR Structure Confirmationδ (ppm): ~7.3-7.5 (m, 5H, Ar-H), ~5.0 (s, 1H, -CH(OH)-), ~3.5-4.0 (br s, 1H, -OH), ~6.5-7.5 (br s, 2H, -NH₂)
IR Spectroscopy Functional Group IDν (cm⁻¹): ~3400-3200 (br, O-H & N-H stretch), ~1650 (s, C=O stretch, Amide I)

Safety and Handling

  • Phenylglyoxylic Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources and add to solutions slowly and under controlled temperatures.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Known reproductive toxin. All operations should be conducted in a well-ventilated fume hood.

  • Ammonium Hydroxide: Corrosive and causes severe skin and eye damage. Respiratory irritant. Use only in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • Glattfeld, W. E.; MacMillan, D. P. Mandelamide. Organic Syntheses. 1936, 16, 54. URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0375
  • Stoltz, B. M.; et al. Direct, Convergent α-Amidation of β-Keto Esters via Nickelocene Catalysis. Organic Letters. 2015, 17(15), 3854–3857. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4529803/
  • Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis. URL: https://www.organic-chemistry.org/synthesis/C2O/ketoacids.shtm
  • Bollini, M.; et al. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Molecules. 2021, 26(16), 4933. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8399187/
  • Chemistry Steps. Converting Ketones to Amides. URL: https://www.chemistrysteps.com/ketones-to-amides/
  • Wang, L.; et al. Synthesis of α‐Ketoamides from β‐Ketonitriles and Primary Amines: A Catalyst‐Free Oxidative Decyanation–Amidation Reaction. Asian Journal of Organic Chemistry. 2020, 9(10), 1630-1633. URL: https://www.researchgate.
  • PrepChem. Synthesis of mandelamide. URL: https://www.prepchem.com/synthesis-of-mandelamide/
  • Gouverneur, V.; et al. Direct Amidations of Carboxylic Acids with Amines. Encyclopedia. 2023, 3(1), 188-210. URL: https://www.mdpi.com/2673-8392/3/1/14
  • Wikipedia. Phenylglyoxylic acid. URL: https://en.wikipedia.org/wiki/Phenylglyoxylic_acid
  • Xu, J-H.; et al. One-Pot Synthesis of Phenylglyoxylic Acid from Racemic Mandelic Acids via Cascade Biocatalysis. Journal of Agricultural and Food Chemistry. 2019, 67(12), 3356-3362. URL: https://pubmed.ncbi.nlm.nih.gov/30807132/
  • Bayer AG. Process for the preparation of phenylglyoxylic acid esters. US Patent 4596885A. 1986. URL: https://patents.google.
  • Bayer AG. Process for the preparation of phenylglyoxylic acid esters. DE Patent 2708189C2. 1983. URL: https://patents.google.
  • BenchChem. A Head-to-Head Comparison of Analytical Methods for N-(2-hydroxyethyl)-2-phenylacetamide. 2025. URL: https://www.benchchem.com/product/b6269994-analytical-methods
  • Perrin, C. L.; et al. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. 2021, 26(18), 5476. URL: https://www.mdpi.com/1420-3049/26/18/5476
  • Sheppard, T. D.; et al. Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. Organic Letters. 2012, 14(23), 5964-5967. URL: https://www.researchgate.
  • D'Accolti, L.; et al. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education. 2015, 3(2), 33-36. URL: http://pubs.sciepub.com/wjce/3/2/2

Sources

Application Note: A Validated Protocol for the Synthesis of 2-Hydroxy-2-phenylacetamide (Mandelamide)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested experimental protocol for the synthesis of 2-Hydroxy-2-phenylacetamide, commonly known as mandelamide. Designed for researchers in organic chemistry and drug development, this guide details a robust two-step synthetic pathway commencing with the formation of mandelonitrile from benzaldehyde, followed by its controlled acid-catalyzed hydrolysis. The narrative emphasizes the causality behind critical experimental parameters, ensuring both procedural accuracy and a deep mechanistic understanding. The protocol is self-validating, incorporating detailed sections on product purification and rigorous characterization by spectroscopic and physical methods. All procedures are grounded in authoritative chemical literature to ensure scientific integrity and reproducibility.

Introduction and Synthetic Strategy

This compound (Mandelamide) is a valuable chemical intermediate and a member of the α-hydroxy amide family. Its structure is foundational in various areas of medicinal chemistry and organic synthesis. The protocol outlined herein follows a classical and reliable synthetic approach:

  • Cyanohydrin Formation: The synthesis begins with the nucleophilic addition of a cyanide ion to the carbonyl carbon of benzaldehyde. This reaction, first described by Urech in 1872, forms an α-hydroxynitrile known as mandelonitrile (2-hydroxy-2-phenylacetonitrile).[1][2] This step is a powerful method for carbon-carbon bond formation.[3]

  • Controlled Nitrile Hydrolysis: The nitrile group of the mandelonitrile intermediate is then selectively hydrolyzed under acidic conditions to the corresponding primary amide. Careful control of reaction conditions is paramount to prevent over-hydrolysis to the carboxylic acid (mandelic acid).[4][5]

This strategy is favored for its high atom economy and the use of readily available starting materials.

Reaction Scheme and Mechanism

Overall Reaction:

Figure 1: Overall two-step synthesis of this compound from benzaldehyde.

Reaction Mechanism:

The process involves two distinct mechanistic stages: nucleophilic addition followed by acid-catalyzed hydrolysis.

G cluster_0 Part A: Cyanohydrin Formation cluster_1 Part B: Nitrile Hydrolysis to Amide NaCN NaCN + H⁺ HCN HCN (in situ) NaCN->HCN Acidification CN_ion ⁻CN (Nucleophile) HCN->CN_ion Deprotonation (trace base) Benzaldehyde Benzaldehyde Intermediate1 Tetrahedral Alkoxide Intermediate Benzaldehyde->Intermediate1 Nucleophilic Attack by ⁻CN Mandelonitrile Mandelonitrile Intermediate1->Mandelonitrile Protonation Mandelonitrile_B Mandelonitrile ProtonatedNitrile Protonated Nitrile Intermediate Mandelonitrile_B->ProtonatedNitrile 1. Protonation (H⁺) Carbocation N-Substituted Carbocation ProtonatedNitrile->Carbocation 2. H₂O Attack Tautomer1 Iminol Tautomer Carbocation->Tautomer1 3. Deprotonation Amide This compound Tautomer1->Amide 4. Tautomerization

Caption: Reaction mechanism for mandelamide synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )Required Purity
Benzaldehyde100-52-7C₇H₆O106.12≥99%, freshly distilled
Sodium Cyanide143-33-9NaCN49.01≥98%
Acetic Acid (Glacial)64-19-7C₂H₄O₂60.05≥99.7%
Hydrochloric Acid7647-01-0HCl36.4635-37% (conc.)
Sodium Carbonate497-19-8Na₂CO₃105.99≥99.5%
Ethanol64-17-5C₂H₅OH46.0795% or Absolute
Diethyl Ether60-29-7C₄H₁₀O74.12Reagent Grade
Deionized Water7732-18-5H₂O18.02N/A
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Thermometer

  • Ice-salt bath

  • Heating mantle

  • Büchner funnel and suction flask

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware

  • Melting point apparatus

  • FTIR and NMR spectrometers

Experimental Protocol

This protocol is divided into synthesis, workup, and purification stages. The overall workflow is visualized below.

G start Start: Benzaldehyde & NaCN Solution step1 Step 1: Cyanohydrin Formation - Add Acetic Acid to NaCN/H₂O - Add Benzaldehyde dropwise - Maintain 5-15°C start->step1 step2 Step 2: Isolate Mandelonitrile - Phase separation or extraction - Intermediate is an oil step1->step2 Reaction complete step3 Step 3: Acid Hydrolysis - Add conc. HCl to Mandelonitrile - Heat to 40-50°C step2->step3 step4 Step 4: Product Precipitation - Add cold water to reaction mixture - Cool in ice bath step3->step4 Reaction complete step5 Step 5: Isolate Crude Product - Filter via suction filtration - Wash with cold water step4->step5 step6 Step 6: Purification - Wash with 10% Na₂CO₃ solution - Recrystallize from Ethanol/Water step5->step6 end Final Product: Pure this compound step6->end

Caption: Experimental workflow for mandelamide synthesis.

PART A: Synthesis of Mandelonitrile Intermediate[6][7]
  • Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of sodium cyanide (25 g, ~0.51 mol) in 100 mL of deionized water.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to between 5°C and 10°C with vigorous stirring.

  • Acidification: Slowly add 40 mL of glacial acetic acid to the cyanide solution via the dropping funnel over 30 minutes. Causality: This in-situ generation of hydrocyanic acid (HCN) is crucial for the reaction but minimizes the handling of highly toxic HCN gas.[3][6] The temperature must be kept below 15°C to prevent excessive loss of volatile HCN.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (50 g, 0.47 mol) dropwise from the dropping funnel over approximately 1 hour. Maintain the internal temperature between 5°C and 15°C throughout the addition.[7]

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours. The mandelonitrile will separate as a reddish-brown oil.

  • Isolation: Transfer the reaction mixture to a separatory funnel. Separate the lower aqueous layer from the upper organic layer (mandelonitrile). The crude mandelonitrile can be used directly in the next step.

PART B: Hydrolysis to this compound[5][9]
  • Reaction Setup: Place the crude mandelonitrile from Part A into a 500 mL round-bottom flask. Add 200 mL of concentrated hydrochloric acid.

  • Heating: Equip the flask with a reflux condenser and a mechanical stirrer. Place the flask in a water bath and heat to 40-50°C. Stir the mixture vigorously.

  • Monitoring: Within 30-60 minutes, the oily mandelonitrile should dissolve, forming a homogeneous solution. Maintain the temperature and stirring for an additional 30 minutes to ensure the reaction goes to completion. Causality: This temperature is a critical balance. It is high enough to drive the hydrolysis but low enough to favor the formation of the amide over the carboxylic acid. Higher temperatures would lead to the formation of mandelic acid as the major product.[5]

  • Precipitation: Remove the flask from the heat and cool it to room temperature. Place the flask in an ice-water bath. Slowly add 200 mL of cold deionized water to the stirred solution. A white crystalline solid will precipitate.

  • Isolation: Allow the mixture to cool in the ice bath for 30 minutes to maximize crystal formation. Collect the crude product by suction filtration using a Büchner funnel. Wash the filter cake with two 50 mL portions of cold water.

PART C: Purification
  • Acid Removal: Transfer the crude, wet solid to a beaker. Add 250 mL of a 10% aqueous sodium carbonate solution and stir for 30 minutes. Causality: This step neutralizes any residual HCl and removes any mandelic acid byproduct by converting it to the water-soluble sodium mandelate salt.[5]

  • Filtration: Collect the solid by suction filtration and wash it thoroughly with two 50 mL portions of cold water until the washings are neutral.

  • Recrystallization: Transfer the purified solid to an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid. If any insoluble impurities remain, filter the hot solution. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.[8]

  • Final Product: Collect the glistening white crystals by suction filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven at 50-60°C. The expected yield is 60-70% based on benzaldehyde.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed using the following methods.

PropertyExpected ResultSource(s)
Appearance White crystalline solid[8]
Melting Point 132-134 °C[8][9]
Molecular Formula C₈H₉NO₂[10]
Molecular Weight 151.16 g/mol [10]
FTIR (KBr, cm⁻¹) ~3400 (O-H), ~3350 & 3180 (N-H, amide), ~1650 (C=O, Amide I)[11][12]
¹H NMR (DMSO-d₆, ppm) δ 7.2-7.4 (m, 5H, Ar-H), δ 7.2 & 7.6 (br s, 2H, -NH₂), δ 6.2 (d, 1H, -OH), δ 4.9 (d, 1H, -CH)[13][14]
  • FTIR Analysis: The presence of a broad peak around 3400 cm⁻¹ confirms the hydroxyl group. Two distinct peaks for the N-H stretch and a strong carbonyl peak around 1650 cm⁻¹ are characteristic of a primary amide.

  • ¹H NMR Analysis: The aromatic region should integrate to 5 protons. The two amide protons may appear as two broad singlets. The hydroxyl and methine protons will appear as doublets due to coupling (this coupling may be absent if exchange with trace water in the solvent is rapid).

  • Purity: A sharp melting point range (≤ 1°C) and the absence of impurity signals in the NMR spectrum indicate high purity.

Safety Precautions

  • Sodium Cyanide: EXTREMELY TOXIC AND LETHAL. Harmful if swallowed, inhaled, or in contact with skin. Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas.[3] Always handle sodium cyanide in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. Have a cyanide antidote kit available and be trained in its use. All cyanide-containing waste must be quenched with bleach (sodium hypochlorite) before disposal according to institutional guidelines.

  • Acids: Concentrated hydrochloric acid and glacial acetic acid are highly corrosive and can cause severe skin burns and eye damage.[15] Handle with extreme care in a fume hood.

  • General: Wear appropriate personal protective equipment (PPE) at all times. Avoid inhalation of vapors and contact with skin and eyes.[16][17]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Mandelonitrile Temperature too high during reaction, leading to HCN loss.Ensure the reaction temperature is strictly maintained below 15°C in an efficient ice-salt bath.
Low Yield of Final Amide Over-hydrolysis to mandelic acid.Do not exceed the recommended reaction temperature (50°C) or time during the hydrolysis step.
Product is Oily or Gummy Presence of unreacted starting material or impurities.Ensure the crude product is thoroughly washed with sodium carbonate solution. Re-evaluate the recrystallization solvent system.
Product is Colored Impurities from benzaldehyde or side reactions.Use freshly distilled benzaldehyde. During recrystallization, activated charcoal can be added to the hot solution to remove colored impurities, followed by hot filtration.[18]

References

  • Audrieth, L. F., & Sveda, M. (n.d.). Mandelamide. Organic Syntheses Procedure.
  • PrepChem. (n.d.). Synthesis of mandelamide.
  • Grokipedia. (2026). Cyanohydrin reaction.
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-N-phenylacetamide. PubChem Compound Database.
  • ChemSynthesis. (2025). This compound.
  • Wikipedia. (n.d.). Cyanohydrin reaction.
  • Spaces. (2016). CHEM 263 - Nov 15 2016 Notes.
  • National Center for Biotechnology Information. (n.d.). 2-hydroxy-N-methyl-2-phenylacetamide. PubChem Compound Database.
  • SpectraBase. (n.d.). 2-hydroxy-N-(2-morpholin-4-ylethyl)-2-phenylacetamide.
  • National Center for Biotechnology Information. (n.d.). N-[(2R)-2-hydroxy-2-phenylethyl]-2-phenylacetamide. PubChem Compound Database.
  • Matthews, G. J. (1974). Preparation of cyanohydrins. U.S. Patent No. 3,787,477.
  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation.
  • Sultan, A., Mauf, R. M., & Farag, A. M. (2014). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Baghdad Science Journal, 11(2).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations.
  • National Center for Biotechnology Information. (n.d.). N-hydroxy-2-phenylacetamide. PubChem Compound Database.
  • Wikipedia. (n.d.). Mandelonitrile.
  • ResearchGate. (n.d.). Theoretical 1 H NMR (ppm) Values for 2-Hydroxy-N-(4-Methyl) Phenylacetamide.
  • Semantic Scholar. (n.d.). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde.
  • Lu, E., et al. (2019). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. Crystal Growth & Design, 19(11), 6538-6546.
  • ResearchGate. (n.d.). Theoretical IR Spectra of 2-Hydroxy-N-(4-Methyl) Phenylacetamide and....
  • ACS Publications. (2019). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization.
  • National Center for Biotechnology Information. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. PubMed Central.
  • Organic Syntheses. (n.d.). Phenylacetamide.
  • ResearchGate. (2019). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde.
  • ResearchGate. (n.d.). Conversion of mandelonitrile, acetophenone cyanohydrin,....
  • PrepChem. (n.d.). Preparation of mandelic acid.
  • Scribd. (n.d.). Synthesis of Para Hydroxy Phenyl Acetamide.
  • NIST. (n.d.). N-Hydroxymethyl-2-phenylacetamide. NIST Chemistry WebBook.
  • Google Patents. (n.d.). Production method of p-hydroxyphenylacetamide.
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Application Note: High-Purity 2-Hydroxy-2-phenylacetamide via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-Hydroxy-2-phenylacetamide (mandelamide) by recrystallization. The described methodology is designed for researchers, scientists, and drug development professionals seeking to obtain high-purity crystalline material, a critical prerequisite for subsequent analytical, pharmacological, and synthetic applications. The protocol emphasizes the rationale behind solvent selection and procedural steps to ensure reproducibility and high yield.

Introduction: The Rationale for Recrystallization

This compound, a key building block in organic synthesis, often contains impurities from its preceding synthetic steps. These can include unreacted starting materials, by-products, and inorganic salts such as sodium carbonate and sodium sulfate.[1] For applications in drug development and other sensitive fields, a high degree of purity is paramount.

Recrystallization is a robust and scalable purification technique for solid compounds.[2] The principle underpinning this method is the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[3][4] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[5][6] This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling, leaving the impurities dissolved in the mother liquor.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₉NO₂[7]
Molecular Weight 151.16 g/mol [7]
Appearance White to off-white solid
Melting Point 133-137 °C (recrystallized)[7]
Boiling Point 345.5 °C at 760 mmHg[7]

Solvent Selection: The Key to Successful Recrystallization

The choice of solvent is the most critical parameter in recrystallization. Based on established literature and the polar nature of the amide and hydroxyl functional groups in this compound, absolute ethanol has been identified as an effective solvent for this purpose.[1]

Rationale for Selecting Absolute Ethanol:

  • Favorable Solubility Profile: this compound exhibits the desired solubility characteristics in ethanol – high solubility when hot and lower solubility when cold, which is essential for good recovery of the purified product.

  • Inertness: Ethanol is chemically inert towards this compound, preventing any degradation of the target compound during the purification process.

  • Volatility: With a boiling point of 78.37 °C, ethanol is sufficiently volatile to be easily removed from the purified crystals during the drying phase.

  • Impurity Solubility: Common inorganic salt impurities are poorly soluble in absolute ethanol, allowing for their removal via hot filtration.[1]

Experimental Protocol: Purification of this compound

This protocol is designed for the purification of approximately 10 grams of crude this compound. The quantities can be scaled accordingly.

Materials and Equipment:

  • Crude this compound

  • Absolute Ethanol

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Hot gravity filtration setup (stemless funnel, fluted filter paper)

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Step-by-Step Procedure:
  • Dissolution:

    • Place 10 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 50 mL of absolute ethanol.

    • Gently heat the mixture on a hot plate with constant stirring. Add more absolute ethanol in small portions until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount (0.1-0.2 g) of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Gravity Filtration:

    • This step is crucial for removing insoluble impurities, including the optional activated charcoal and any inorganic salts.

    • Preheat a gravity filtration setup (stemless funnel with fluted filter paper and a receiving Erlenmeyer flask) by placing it on the hot plate or by washing it with hot solvent. This prevents premature crystallization of the product in the funnel.

    • Filter the hot solution quickly.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold absolute ethanol to remove any residual soluble impurities from the mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

Visualizing the Workflow

The following diagram illustrates the key stages of the recrystallization process for this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude this compound dissolve Heat to Dissolve crude->dissolve solvent Absolute Ethanol solvent->dissolve hot_filtration Hot Gravity Filtration (Removes Insoluble Impurities) dissolve->hot_filtration cool Slow Cooling to RT hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Ethanol vacuum_filtration->wash dry Drying under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Oiling Out The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute.Add a small amount of additional hot solvent. Ensure the cooling process is slow.
No Crystal Formation The solution is not sufficiently saturated, or the cooling is too rapid.Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase concentration.
Low Yield Too much solvent was used. The solution was not cooled sufficiently. Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Preheat the filtration apparatus effectively.
Colored Crystals Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration.

Conclusion

The protocol detailed in this application note provides a reliable and effective method for the purification of this compound by recrystallization from absolute ethanol. Adherence to the principles of proper solvent selection, slow cooling, and careful handling will consistently yield a high-purity crystalline product suitable for the most demanding research and development applications.

References

  • Organic Syntheses Procedure: mandelamide.
  • University of York, Department of Chemistry. Solvent Choice.
  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection.
  • Chemsrc. This compound | CAS#:4358-86-5.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 264260, 2-Hydroxy-N-phenylacetamide.
  • ChemSynthesis. This compound.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 572063, 2-hydroxy-N-methyl-2-phenylacetamide.
  • Recrystallization and Crystallization.

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Analytical methods for 2-Hydroxy-2-phenylacetamide characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2-Hydroxy-2-phenylacetamide (Mandelamide)

Abstract

This comprehensive technical guide provides a suite of robust analytical methods for the characterization of this compound (also known as Mandelamide), a key chemical entity in pharmaceutical research and organic synthesis.[1] This document is designed for researchers, quality control analysts, and drug development professionals, offering detailed, field-proven protocols for chromatographic, spectroscopic, and thermal analysis techniques. The methodologies are presented not merely as procedural steps but with a deep-seated rationale, ensuring scientific integrity and enabling users to generate reliable, reproducible data for identity, purity, and stability assessments.

Introduction: The Analytical Imperative

This compound (CAS 4410-31-5) is a monocarboxylic acid amide structurally related to mandelic acid and phenylacetic acid.[1][2] Its structure, featuring a chiral center, a hydroxyl group, an amide, and a phenyl ring, makes it a valuable building block and a potential impurity in various synthetic pathways. Accurate and comprehensive characterization is therefore not an academic exercise but a critical necessity for ensuring product quality, safety, and efficacy in any research or development pipeline.

This guide moves beyond a simple listing of techniques. It provides an integrated analytical strategy, explaining the causality behind method selection and procedural choices. Each protocol is designed as a self-validating system, incorporating checks and balances to ensure the trustworthiness of the results.

Physicochemical Properties of this compound

A foundational understanding of a molecule's properties is essential before commencing any analytical work. These values guide solvent selection, method development, and data interpretation.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms Mandelamide[1][2]
CAS Number 4410-31-5[2][3]
Molecular Formula C₈H₉NO₂[1][3]
Molecular Weight 151.16 g/mol [1][3]
Melting Point 133-137 °C (literature)[2]
Appearance Solid (typically white to off-white crystals)[2]

Chromatographic Analysis: Purity and Quantification

Chromatographic methods are the cornerstone for separating the target analyte from impurities, degradants, and related substances.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-Phase HPLC (RP-HPLC) is the premier technique for this application. The polarity of this compound makes it ideally suited for retention and separation on a non-polar stationary phase (like C18) using a polar mobile phase.[4] This method provides excellent resolution, enabling precise quantification of the main component and any potential impurities.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Mobile Phase Preparation & Degassing p3 System Equilibration p1->p3 p2 Standard & Sample Solution Preparation a2 Inject Standards (Calibration Curve) p2->a2 a3 Inject Samples p2->a3 a1 System Suitability Test (SST) p3->a1 Equilibrate >30 min a1->a2 SST Pass a2->a3 d1 Peak Integration a3->d1 d2 Quantification (% Purity / Concentration) d1->d2 d3 Reporting d2->d3

Caption: Standard workflow for RP-HPLC analysis.

Objective: To determine the purity of a this compound sample by area percent and to quantify it against a reference standard.

A. Instrumentation & Materials

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[4]

  • Reference Standard: this compound (≥98% purity).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade), Phosphoric acid or Formic acid (for MS compatibility).[4][5][6]

  • Supplies: Volumetric flasks, pipettes, 0.45 µm syringe filters.[4]

B. Chromatographic Conditions The conditions below provide a robust starting point for method development.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard non-polar phase providing good retention for moderately polar compounds.[4]
Mobile Phase Acetonitrile : Water (e.g., 40:60 v/v) with 0.1% Phosphoric AcidPhosphoric acid controls the pH to ensure consistent ionization state and sharp peak shape.[4][5]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 220 nm or 254 nmWavelengths where the phenyl chromophore exhibits strong absorbance.
Injection Vol. 10 µL

C. Procedure

  • Mobile Phase Preparation: To prepare 1 L, combine 600 mL of water with 400 mL of acetonitrile. Add 1.0 mL of phosphoric acid, mix thoroughly, and degas for 15-20 minutes via sonication or vacuum filtration.[4]

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[4]

  • Working Standard Solution (e.g., 50 µg/mL): Dilute the stock solution appropriately with the mobile phase to fall within the linear range of the detector.[4]

  • Sample Preparation: Accurately weigh a sample to achieve a final concentration similar to the working standard. Dissolve and dilute with the mobile phase.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform a System Suitability Test (SST): Inject the working standard solution five times. The relative standard deviation (%RSD) for peak area and retention time should be <2.0%.

    • Inject a blank (mobile phase), followed by the working standard, and then the sample solutions.

D. Data Analysis

  • Purity (Area %): For the sample chromatogram, calculate the percentage of the main peak area relative to the total area of all integrated peaks.

  • Quantification: Construct a calibration curve using a series of standard concentrations. Determine the sample concentration by interpolating its peak area against the curve.

Spectroscopic Analysis: Identity and Structural Confirmation

Spectroscopic techniques provide an orthogonal confirmation of the molecule's identity by probing its structure at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed for complete characterization.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can exchange with the -OH and -NH₂ protons, allowing them to be identified.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • ~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons of the phenyl group).

    • ~5.0 ppm: Singlet or Doublet, 1H (Methine proton, -CH(OH)-).

    • ~3.5 ppm: Broad singlet, 1H (Hydroxyl proton, -OH).

    • ~7.0-7.5 ppm: Two broad singlets, 2H (Amide protons, -CONH₂). The chemical shifts can vary significantly based on concentration and temperature.

  • Expected ¹³C NMR Signals: Expect 6 distinct signals corresponding to the 8 carbon atoms due to the symmetry of the phenyl ring (C2'/C6', C3'/C5' are equivalent).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for confirming the presence of key functional groups.

Protocol: FTIR Analysis

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample directly, or prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H Stretch (asymmetric & symmetric)Primary Amide (-CONH₂)
~3300 (broad)O-H StretchAlcohol (-OH)
3100 - 3000C-H Stretch (sp²)Aromatic Ring
1680 - 1640C=O Stretch (Amide I band)Amide (-CONH₂)
1640 - 1590N-H Bend (Amide II band)Amide (-CONH₂)
1495, 1450C=C StretchAromatic Ring
~1100C-O StretchSecondary Alcohol

Note: Spectral data for similar compounds supports these assignments.[7]

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. It is often coupled with a chromatographic technique (GC-MS or LC-MS).[8][9]

Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

  • Data Acquisition: Infuse the sample directly into the mass spectrometer or analyze via LC-MS. Acquire data in positive ion mode (ESI+).

  • Expected Ions:

    • [M+H]⁺: ~152.07 m/z (Protonated molecule)

    • [M+Na]⁺: ~174.05 m/z (Sodium adduct)

    • Key Fragments: Loss of H₂O, loss of CONH₂.

Thermal Analysis: Physicochemical Stability and Properties

Thermal analysis techniques like DSC and TGA are essential for characterizing the solid-state properties of a substance, which is critical for formulation and stability studies in the pharmaceutical industry.[10]

Relationship between Thermal Analysis Techniques

Thermal_Analysis cluster_main Thermal Characterization of this compound TGA TGA (Thermogravimetric Analysis) TGA_Result Measures Mass Change - Identifies Decomposition Temp. - Assesses Thermal Stability TGA->TGA_Result Provides DSC DSC (Differential Scanning Calorimetry) DSC_Result Measures Heat Flow - Determines Melting Point - Detects Polymorphism DSC->DSC_Result Provides

Caption: Role of TGA and DSC in thermal characterization.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify any polymorphic transitions.

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Data Acquisition: Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) at a controlled rate, typically 10 °C/min, over a temperature range (e.g., 25 °C to 200 °C).

  • Data Interpretation: The melting of this compound will be observed as a sharp endothermic peak.[11] The onset of this peak is typically reported as the melting point. The presence of multiple peaks or shoulders may indicate impurities or polymorphism.[12]

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile.

Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

  • Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere up to a high temperature (e.g., 600 °C).

  • Data Interpretation: The TGA curve plots mass versus temperature. A sharp drop in mass indicates decomposition.[13] The temperature at which significant mass loss begins is a measure of the compound's thermal stability.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. By integrating the power of chromatography for separation, spectroscopy for structural identity, and thermal analysis for solid-state properties, a complete and reliable profile of the molecule can be established. The protocols and rationales provided in this guide serve as a robust framework for researchers and professionals to ensure the quality and integrity of their work, from initial synthesis to final application.

References

  • Separation of N-(2-Hydroxyethyl)-2-phenylacetamide on Newcrom R1 HPLC column. SIELC Technologies.
  • Application Note and Protocol for the Separation of N-(2-hydroxyethyl)-2-phenylacetamide by Reverse-Phase HPLC. Benchchem.
  • Separation of 2-Hydroxy-N-methyl-N-phenylacetamide on Newcrom R1 HPLC column. SIELC Technologies.
  • The Chemical Synthesis of 2-Phenylacetamide: Methods and Consider
  • A Head-to-Head Comparison of Analytical Methods for N-(2-hydroxyethyl)-2-phenylacetamide. Benchchem.
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  • 2-Phenylacetamide(103-81-1) IR Spectrum. ChemicalBook.
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  • Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid.
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Analysis of 2-Hydroxy-2-phenylacetamide: A Comprehensive Guide to HPLC and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Hydroxy-2-phenylacetamide

This compound, also known as mandelamide, is a key chiral intermediate and building block in the synthesis of various pharmaceuticals. Its precise and accurate quantification is paramount for ensuring the quality, efficacy, and safety of final drug products. The presence of a hydroxyl group and an amide moiety imparts polarity and chirality to the molecule, presenting unique challenges for analytical chemists. This application note provides detailed, field-proven protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals.

The choice between HPLC and GC-MS is dictated by the analytical objective. HPLC is a robust technique for routine quantification and purity assessment, particularly for non-volatile and thermally labile compounds. GC-MS, with its high separation efficiency and mass-selective detection, excels in the identification and quantification of volatile impurities and for trace-level analysis, often requiring a derivatization step to enhance the analyte's volatility.[1][2] This guide will elucidate the rationale behind the methodological choices for both techniques, ensuring a comprehensive understanding of the analytical workflow.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse for the quality control of this compound in bulk drug substances and formulated products. The methods detailed below are designed for both achiral (purity and assay) and chiral (enantiomeric purity) analysis.

Section 1.1: Achiral Analysis by Reverse-Phase HPLC

Reverse-phase HPLC (RP-HPLC) is the preferred method for determining the purity and concentration of this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is a common and effective choice, offering excellent hydrophobic retention for the phenyl group of the analyte.[3] The selection of a column with low silanol activity, such as a Newcrom R1, can improve peak shape by minimizing unwanted interactions with the polar functional groups of the analyte.[4]

  • Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for RP-HPLC, providing good solvation for this compound. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is crucial for suppressing the ionization of any residual silanol groups on the stationary phase and ensuring consistent retention times and sharp peaks.[3][4] Formic acid is preferred for mass spectrometry (MS) compatible applications.[4]

  • Detection: The phenyl group in this compound contains a chromophore that absorbs UV light. A detection wavelength of 210 nm or 254 nm typically provides a strong signal for sensitive detection.[5][6][7]

Table 1: Optimized RP-HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (40:60, v/v), isocratic[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30°C[3]
Detection Wavelength 210 nm[5][6]
Injection Volume 10 µL[3]

Protocol 1: RP-HPLC Sample Preparation and Analysis Workflow

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, combine 400 mL of HPLC-grade acetonitrile with 600 mL of HPLC-grade water. Add 1.0 mL of phosphoric acid and mix thoroughly. Degas the mobile phase using sonication or vacuum filtration for 15-20 minutes before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in the mobile phase and make up the volume to the mark.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.[3]

  • Sample Preparation: Accurately weigh a sample containing this compound. Dissolve and dilute the sample in the mobile phase to achieve a final concentration within the calibration range. Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[3]

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the prepared standards and samples onto the HPLC system and record the chromatograms.

  • Data Processing: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (ACN/H2O/H3PO4) Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Standards Prepare Standard Solutions Inject Inject Standards & Samples Standards->Inject Sample Prepare Sample Solution Sample->Inject Equilibrate->Inject Detect UV Detection (210 nm) Inject->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Figure 1: Workflow for RP-HPLC analysis of this compound.
Section 1.2: Chiral Separation by HPLC

As this compound is a chiral molecule, the separation of its enantiomers is critical, especially in pharmaceutical development where one enantiomer may have the desired therapeutic effect while the other could be inactive or even harmful. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most effective method for this purpose.[8]

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely used and highly effective for the separation of a broad range of chiral compounds.[8] A Lux Amylose-1 column has been demonstrated to be effective for the enantiomeric separation of mandelamide.[5][6] The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[9]

  • Mobile Phase: For normal-phase chiral chromatography, a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol is typically used. The ratio of these solvents is a critical parameter that needs to be optimized to achieve the desired resolution.[5][6][10]

  • Detection: Similar to achiral analysis, UV detection at 210 nm is suitable for the chiral separation of this compound.[5][6]

Table 2: Optimized Chiral HPLC Method Parameters

ParameterCondition
Column Lux Amylose-1, 5 µm particle size
Mobile Phase Hexane/Isopropanol (90:10, v/v)[5][6]
Flow Rate 1.0 mL/min[5][6]
Column Temperature 25°C[5][6]
Detection Wavelength 210 nm[5][6]
Injection Volume 10 µL

Protocol 2: Chiral HPLC Sample Preparation and Analysis

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 900 mL of HPLC-grade hexane with 100 mL of HPLC-grade isopropanol. Degas the mixture before use.

  • Sample Preparation: Dissolve the sample containing the racemic or enantioenriched this compound in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is obtained.

  • Analysis: Inject the prepared sample and record the chromatogram.

  • Data Processing: Determine the enantiomeric purity by calculating the peak area percentage of each enantiomer.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of this compound, particularly for identifying unknown impurities and for trace-level quantification in complex matrices. Due to the low volatility of this compound, a derivatization step is essential to convert it into a more volatile and thermally stable compound suitable for GC analysis.[2][11]

Causality of Experimental Choices: The Need for Derivatization

The presence of polar hydroxyl and amide functional groups in this compound leads to strong intermolecular hydrogen bonding, resulting in a high boiling point and poor thermal stability. Direct injection onto a GC system would likely result in broad, tailing peaks or even decomposition of the analyte. Derivatization masks these polar groups, increasing volatility and improving chromatographic performance.[2][11] Silylation, which replaces the active hydrogens on the hydroxyl and amide groups with a trimethylsilyl (TMS) group, is a common and effective derivatization strategy.

Table 3: Optimized GC-MS Method Parameters (Post-Derivatization)

ParameterCondition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C[1]
Injection Mode Splitless[1]
Oven Temperature Program Initial 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range m/z 40-450

Protocol 3: Derivatization and GC-MS Analysis Workflow

  • Sample Preparation and Derivatization: a. Accurately weigh a small amount of the sample (e.g., 1 mg) into a clean, dry reaction vial. b. Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample. c. Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). d. Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization. e. Cool the vial to room temperature before injection.

  • GC-MS Analysis: a. Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system. b. Acquire the data in full scan mode.

  • Data Processing: a. Identify the derivatized this compound peak based on its retention time and mass spectrum. b. For quantitative analysis, prepare calibration standards and subject them to the same derivatization procedure. Construct a calibration curve based on the peak area of a characteristic ion.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Derivatize Add Silylating Agent (e.g., BSTFA) Dissolve->Derivatize Heat Heat at 70°C for 30 min Derivatize->Heat Inject Inject Derivatized Sample Heat->Inject Separate GC Separation Inject->Separate Detect MS Detection (EI) Separate->Detect Identify Identify Peak by RT & Mass Spectrum Detect->Identify Quantify Quantify (if required) Identify->Quantify

Figure 2: Workflow for GC-MS analysis of this compound following derivatization.

Conclusion

The analytical methodologies presented in this guide provide a robust framework for the comprehensive analysis of this compound. The choice between HPLC and GC-MS should be guided by the specific analytical requirements of the study. For routine quality control, purity assessment, and enantiomeric separation, HPLC is the method of choice. For impurity identification and sensitive quantification in complex matrices, GC-MS with prior derivatization offers unparalleled specificity and sensitivity. By understanding the principles behind the experimental choices, researchers can confidently implement and adapt these protocols to meet their analytical needs, ensuring the integrity and quality of their work in pharmaceutical research and development.

References

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  • ResearchGate. (n.d.). Sample preparation for analysis by two-dimensional gel electrophoresis.
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  • BenchChem. (n.d.). A Head-to-Head Comparison of Analytical Methods for N-(2-hydroxyethyl)-2-phenylacetamide.
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  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
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Application Notes & Protocols: Leveraging 2-Hydroxy-2-phenylacetamide as a Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxy-2-phenylacetamide, commonly known as mandelamide, is a valuable chiral building block in organic synthesis. Derived from mandelic acid, its bifunctional nature—possessing both a secondary hydroxyl group and a primary amide—offers a unique platform for constructing a diverse array of more complex molecules. This guide provides an in-depth exploration of mandelamide's synthetic utility, detailing its preparation and subsequent transformation into key structural motifs relevant to pharmaceutical and materials science research. We present field-proven protocols, explain the causality behind experimental choices, and offer a framework for researchers to confidently incorporate this precursor into their synthetic strategies.

Introduction: The Strategic Value of Mandelamide

Mandelic acid and its derivatives are recognized for their broad applications, from therapeutic agents to catalysts.[1] this compound (Mandelamide) serves as a crucial intermediate, bridging the gap between the parent α-hydroxy acid and a variety of functionalized downstream products. Its structure combines a stereogenic center with two reactive handles, enabling diastereoselective and enantioselective transformations.

This document focuses on the practical application of mandelamide as a precursor. We will cover its synthesis from readily available starting materials and its subsequent use in key synthetic operations, including reductions to form valuable amino alcohols and derivatizations to produce novel bioactive compounds.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 4410-31-5 (Racemic)[2]
Molecular Formula C₈H₉NO₂[3]
Molecular Weight 151.16 g/mol [4]
Appearance Glistening white crystals[5]
Melting Point 133-134 °C[2]
Chirality Contains one stereocenter at C2

Foundational Synthesis: Preparation of (±)-Mandelamide

The most direct and reliable synthesis of racemic mandelamide involves the ammonolysis of a mandelic acid ester or the direct treatment of the corresponding acid chloride with ammonia.[5][6] A well-established procedure, adapted from Organic Syntheses, involves the treatment of a mandelic acid ester with ammonia. This method is robust, high-yielding, and provides a product of sufficient purity for most downstream applications.

Diagram 1: Synthesis Pathway for (±)-Mandelamide

MandelicAcid Mandelic Acid Ester Methyl or Ethyl Mandelate MandelicAcid->Ester Esterification (e.g., MeOH, H⁺) Mandelamide This compound (Mandelamide) Ester->Mandelamide Ammonolysis (NH₃ in EtOH)

Caption: General two-step synthesis of Mandelamide from Mandelic Acid.

Protocol 1: Synthesis of (±)-2-Hydroxy-2-phenylacetamide

This protocol is based on the ammonolysis of an ester of mandelic acid. The initial esterification of mandelic acid is a standard procedure and is not detailed here.

Materials:

  • Methyl mandelate (1 mole equivalent)

  • Saturated solution of ammonia in ethanol (large excess)

  • Round-bottom flask with a pressure-equalizing addition funnel

  • Stir bar

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Absolute ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a suitably sized round-bottom flask, dissolve methyl mandelate in a minimal amount of ethanol. Cool the flask in an ice bath.

  • Ammonolysis: Slowly add a saturated solution of ammonia in ethanol to the cooled ester solution with continuous stirring. The use of a saturated ethanolic ammonia solution facilitates the reaction at a manageable temperature and pressure.[5]

  • Reaction Monitoring: Seal the flask and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot. The reaction may take several hours to reach completion.

  • Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess ammonia and ethanol. This will yield a solid crude product.[5]

  • Purification: The crude solid is purified by recrystallization. Add hot absolute ethanol to dissolve the product, then filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly, first to room temperature and then in an ice bath, to induce crystallization.[5]

  • Drying: Collect the glistening white crystals of mandelamide by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Yield: 60-70% Characterization: The final product can be characterized by its melting point (133-134 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Application as a Precursor: Key Transformations

The synthetic power of mandelamide lies in the reactivity of its hydroxyl and amide functional groups. These sites allow for a range of transformations to produce valuable downstream products.

Reduction to 2-Amino-1-phenylethanol

Phenylacetamides are common precursors to phenylethylamines, a structural motif found in many pharmaceuticals.[7] The reduction of both the amide and the benzylic hydroxyl group in mandelamide yields 2-amino-1-phenylethanol, a critical chiral building block. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.

Causality: LiAlH₄ is chosen for its high reactivity, which is necessary to reduce the stable amide functional group. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride reagent by protic sources. The presence of the hydroxyl group in the starting material means an additional equivalent of LiAlH₄ will be consumed to form an aluminum alkoxide before reduction of the amide can occur.[7]

Diagram 2: Reduction of Mandelamide to 2-Amino-1-phenylethanol

sub This compound prod 2-Amino-1-phenylethanol sub->prod 1. LiAlH₄, THF 2. H₂O quench

Caption: Reaction scheme for the LiAlH₄ reduction of mandelamide.

Protocol 2: Reduction of Mandelamide with LiAlH₄

Safety Note: Lithium aluminum hydride reacts violently with water and is a severe fire hazard. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • This compound (1 mole equivalent)

  • Lithium aluminum hydride (LiAlH₄) (at least 2.5-3 mole equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Water

  • 15% Sodium hydroxide (NaOH) solution

  • Diatomaceous earth (e.g., Celite®)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Inert Setup: Assemble the dry three-neck flask with a condenser, dropping funnel, and nitrogen inlet. Purge the system with nitrogen.

  • Reagent Preparation: In the flask, suspend LiAlH₄ in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the mandelamide in a separate portion of anhydrous THF and add it to the dropping funnel. Add the mandelamide solution dropwise to the stirred LiAlH₄ suspension at 0 °C. This controlled addition is critical to manage the initial exothermic reaction.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux and maintain for several hours, monitoring by TLC until the starting material is consumed.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C in an ice bath. CAUTION: This step is highly exothermic and generates hydrogen gas. Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

  • Filtration and Extraction: A granular precipitate of aluminum salts should form. Stir the resulting slurry for 30 minutes, then filter it through a pad of diatomaceous earth, washing the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-amino-1-phenylethanol.

  • Purification: The product can be further purified by distillation under reduced pressure or by crystallization of a salt derivative (e.g., hydrochloride).

Synthesis of N-Substituted Phenylacetamide Derivatives

The amide nitrogen of mandelamide can be functionalized, but direct N-alkylation can be challenging. A more common strategy involves synthesizing N-substituted phenylacetamides by reacting phenylacetic acid or its derivatives with a primary or secondary amine.[8] This approach is often used to create libraries of compounds for biological screening.[9][10]

Diagram 3: General Workflow for N-Substituted Derivatives

sub1 Phenylacetic Acid intermediate Activated Intermediate (e.g., Acid Chloride) sub1->intermediate Activation (e.g., SOCl₂) sub2 Primary/Secondary Amine (R-NH₂) product N-Substituted 2-Phenylacetamide sub2->product Coupling intermediate->product

Caption: Workflow for synthesizing N-substituted phenylacetamides.

Conclusion and Future Outlook

This compound is a cost-effective and highly versatile precursor for organic synthesis. Its utility extends from the straightforward preparation of chiral amino alcohols to the more complex synthesis of bioactive heterocyclic systems and N-substituted amides. The protocols detailed herein provide a reliable foundation for researchers to explore the rich chemistry of this compound. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like mandelamide and its derivatives will undoubtedly increase, paving the way for new discoveries in medicinal chemistry and drug development.[1][11]

References

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Application Notes & Protocols: 2-Hydroxy-2-phenylacetamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxy-2-phenylacetamide, commonly known as mandelamide, is a versatile chiral building block of significant interest in medicinal chemistry. Derived from mandelic acid, its structure is elegantly simple yet rich in chemical functionality, featuring a stereogenic center, an aromatic ring, and reactive hydroxyl and amide groups. This combination makes it a privileged scaffold for the synthesis of a wide array of biologically active molecules.[1][2][3] This guide provides an in-depth exploration of mandelamide's applications, offering detailed protocols for its synthesis and chiral resolution, and discussing its role as a precursor for developing novel therapeutics, particularly in the realm of Central Nervous System (CNS) disorders. It is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.

Physicochemical Properties & Synthesis

The utility of a scaffold begins with its fundamental properties and accessibility. Mandelamide's physical characteristics make it a tractable starting material for multi-step synthesis campaigns.

PropertyValueReference
Molecular Formula C₈H₉NO₂[4]
Molecular Weight 151.165 g/mol [4]
Appearance White crystalline powder
Melting Point 156 °C[5]
Key Features Chiral center, H-bond donor (OH, NH₂), H-bond acceptor (C=O, OH)
Protocol 1: Laboratory-Scale Synthesis of Racemic this compound

This protocol describes a common and reliable method for synthesizing racemic mandelamide starting from phenylacetonitrile, proceeding through a cyanohydrin intermediate.[6]

Workflow for Racemic Mandelamide Synthesis

cluster_0 Phase 1: Cyanohydrin Formation cluster_1 Phase 2: Hydrolysis cluster_2 Phase 3: Isolation A Phenylacetonitrile + Benzaldehyde B Reaction with NaCN/ Acidic Workup A->B Base-catalyzed addition C Mandelonitrile (Intermediate) D Controlled Acidic Hydrolysis (e.g., HCl) C->D Nitrile to Amide Conversion E Reaction Quenching & Neutralization F Crystallization & Purification E->F Isolation of product G Final Product: (±)-2-Hydroxy-2-phenylacetamide F->G

Caption: Workflow for the synthesis of racemic this compound.

Materials:

  • Phenylacetonitrile

  • Benzaldehyde

  • Sodium Cyanide (NaCN) - EXTREME CAUTION: Highly toxic!

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, fume hood.

Procedure:

  • Cyanohydrin Formation (Mandelonitrile):

    • Step 1.1: In a fume hood, dissolve benzaldehyde (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0-5 °C.

    • Step 1.2: Slowly add a solution of sodium cyanide (1.1 eq) in water dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

    • Step 1.3: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor reaction completion via Thin-Layer Chromatography (TLC).

    • Step 1.4: Carefully perform an acidic workup by slowly adding dilute HCl to quench the reaction and neutralize excess cyanide. Extract the organic layer.

  • Hydrolysis to Amide:

    • Step 2.1: To the crude mandelonitrile intermediate, add concentrated HCl.[6]

    • Step 2.2: Stir the mixture at a controlled temperature (e.g., 40-50 °C). The nitrile group will undergo hydrolysis to the primary amide. This step is critical; excessive heat or prolonged reaction time can lead to the formation of the carboxylic acid.[6]

    • Step 2.3: Monitor the conversion of the nitrile to the amide by TLC or IR spectroscopy (disappearance of the -C≡N stretch).

  • Work-up and Purification:

    • Step 3.1: Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Step 3.2: The crude this compound will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Step 3.3: Wash the solid with cold water to remove inorganic salts.

    • Step 3.4: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure, white crystals of (±)-2-Hydroxy-2-phenylacetamide.

Rationale and Scientist's Notes:

  • Causality: The use of NaCN and acid is a classic Strecker synthesis variation to form the α-hydroxynitrile. The subsequent controlled hydrolysis with concentrated acid is selective for the amide; stronger conditions would push the reaction to the carboxylic acid (mandelic acid).

  • Safety: All operations involving cyanide must be performed in a certified chemical fume hood. A separate waste stream for cyanide-containing solutions is mandatory.

  • Trustworthiness: This protocol's success relies on careful temperature control and reaction monitoring. TLC is essential to prevent over-reaction during the hydrolysis step. A self-validating system would involve comparing the melting point and spectroscopic data (¹H NMR, IR) of the final product with literature values.

Core Applications in Medicinal Chemistry

The true power of mandelamide lies in its application as a chiral starting material and a pharmacologically relevant scaffold.

The Chiral Precursor: A Gateway to Enantiopure Drugs

Chirality is a cornerstone of modern pharmacology. Different enantiomers of a drug can exhibit dramatically different potencies, mechanisms of action, and toxicity profiles.[7][8] For instance, the (S,S)-(+)-enantiomer of ethambutol is used to treat tuberculosis, while its (R,R)-(−)-enantiomer can cause blindness.[8] Consequently, methods to obtain single enantiomers are of paramount importance.

Mandelamide, with its single stereocenter, is an ideal substrate for chiral resolution, a process of separating a racemic mixture into its constituent enantiomers.[7] Enzymatic resolution is often the preferred industrial method due to its high stereoselectivity and mild, environmentally benign reaction conditions.[7]

Workflow for Enzymatic Resolution

Racemate (R,S)-Mandelamide (Racemic Mixture) Process Stereoselective Acylation Racemate->Process Enzyme Immobilized Lipase (e.g., Lipase PS 'Amano') Enzyme->Process AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Process Solvent Organic Solvent (e.g., tert-Butyl Methyl Ether) Solvent->Process S_Acetate (S)-O-Acetyl-mandelamide (Product 1) Process->S_Acetate R_Amide (R)-Mandelamide (Unreacted) Process->R_Amide Separation Separation (Chromatography/Extraction) S_Acetate->Separation R_Amide->Separation

Caption: General workflow for the kinetic resolution of mandelamide using a lipase.

Protocol 2: Enzymatic Kinetic Resolution of (±)-Mandelamide

This protocol outlines a typical procedure for the lipase-catalyzed resolution of racemic mandelamide.

Materials:

  • (±)-2-Hydroxy-2-phenylacetamide

  • Immobilized Lipase (e.g., Lipase PS 'Amano' from Pseudomonas cepacia)

  • Vinyl acetate (acyl donor)

  • tert-Butyl methyl ether (TBME, solvent)

  • Shaking incubator or stirred reaction vessel

  • Chiral High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reaction Setup:

    • In a flask, suspend (±)-2-Hydroxy-2-phenylacetamide (1.0 g) and immobilized Lipase PS 'Amano' (e.g., 500 mg, 50% w/w) in TBME (10 mL).

    • Add vinyl acetate (2.0 eq) to the suspension. Vinyl acetate serves as an irreversible acyl donor.

  • Incubation:

    • Seal the flask and place it in a shaking incubator set to a specific temperature (e.g., 45-55 °C).

    • Allow the reaction to proceed for 24-48 hours. The enzyme will selectively acylate one enantiomer (typically the S-enantiomer) faster than the other.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing the supernatant by chiral HPLC. The goal is to stop the reaction at ~50% conversion to achieve high enantiomeric excess (ee) for both the product and the unreacted starting material.

    • Once the desired conversion is reached, filter the reaction mixture to recover the immobilized enzyme (which can often be reused).

    • Evaporate the solvent from the filtrate under reduced pressure.

  • Separation and Analysis:

    • The resulting mixture contains the acylated enantiomer (e.g., (S)-O-acetyl-mandelamide) and the unreacted enantiomer (e.g., (R)-mandelamide).

    • Separate these two compounds using standard column chromatography.

    • Determine the enantiomeric excess of the separated fractions using chiral HPLC.[9]

Rationale and Scientist's Notes:

  • Expertise: This is a kinetic resolution. The reaction is stopped at ~50% conversion because if it proceeds to completion, both enantiomers will eventually react, destroying the resolution. The choice of enzyme is critical and often requires screening to find one with the best selectivity (E-value) for the substrate.

  • Trustworthiness: The protocol's success is validated quantitatively by chiral HPLC analysis, which directly measures the ratio of the two enantiomers in both the starting material and product fractions, allowing for the calculation of enantiomeric excess.

A Scaffold for Central Nervous System (CNS) Agents

The phenylacetamide moiety is a well-established pharmacophore in CNS drug discovery.[10][11][12] Derivatives have shown promise as anticonvulsants, antidepressants, and neuroprotective agents.[11][13][14]

Anticonvulsant Activity: Numerous studies have demonstrated that N-substituted phenylacetamides possess potent anticonvulsant activity, particularly in the maximal electroshock (MES) seizure model, which is indicative of an ability to prevent the spread of seizures.[11][15] The design of novel mandelamide derivatives is a logical strategy for discovering new anticonvulsants. The hydroxyl group offers an additional point for modification or a key interaction site with biological targets, such as voltage-gated sodium channels.[15][16]

Neuroprotective Effects: The mandelamide scaffold is also being explored for its neuroprotective potential. In various preclinical models, derivatives of related structures have been shown to protect neurons from cell death induced by ischemia, oxidative stress, or excitotoxicity.[13][17][18][19] The mechanism often involves the modulation of ion channels or the mitigation of inflammatory and oxidative stress pathways.[17][18]

Structure-Activity Relationship (SAR) Insights

The biological activity of mandelamide derivatives can be finely tuned through chemical modification.

Key Modification Points for SAR

Caption: Key structural regions of mandelamide for SAR studies.

  • Aromatic Ring (A): Substitution on the phenyl ring with electron-withdrawing groups (e.g., halogens) or alkyl groups can modulate lipophilicity and electronic properties, which strongly influences target engagement and pharmacokinetic profiles.[15][20]

  • Hydroxyl Group (B): This group is a key hydrogen bonding site. Esterification or conversion to an ether can serve as a prodrug strategy or alter binding affinity. The stereochemistry at this position is paramount for selective biological activity.[3]

  • Amide Group (C): The primary amide can be substituted (N-alkylation, N-arylation) to explore new interactions with target proteins. This is a common strategy in the design of anticonvulsants and other CNS agents.[11]

Protocol 3: In Vitro Evaluation of Neuroprotective Activity

Once a new mandelamide derivative is synthesized, its biological activity must be assessed. This protocol describes a standard cell-based assay to evaluate the potential of a compound to protect neuronal cells from chemically-induced stress.

Materials:

  • PC12 cell line (a rat pheochromocytoma line that differentiates into neuron-like cells)

  • Cell culture medium (e.g., DMEM with horse and fetal bovine serum)

  • Cobalt Chloride (CoCl₂) or Hydrogen Peroxide (H₂O₂) to induce hypoxia/oxidative stress[19]

  • Test compound (synthesized mandelamide derivative)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates, incubator (37 °C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed PC12 cells into a 96-well plate at a density of ~10,000 cells per well. Allow them to adhere and grow for 24 hours.[21]

  • Compound Pre-treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Incubate for 1-2 hours.

  • Induction of Cell Injury:

    • Prepare a solution of CoCl₂ (to mimic hypoxia) or H₂O₂ (to induce oxidative stress) in the culture medium.[19]

    • Add this solution to the wells (except for the "vehicle control" group) and incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Step 4.1: After the incubation period, remove the medium and add fresh medium containing the MTT reagent to each well. Incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Step 4.2: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Step 4.3: Read the absorbance of the purple solution on a microplate reader at ~570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot cell viability against the concentration of the test compound to determine the EC₅₀ value (the concentration at which the compound exerts 50% of its maximal protective effect).

Rationale and Scientist's Notes:

  • Expertise: The PC12 cell line is a widely accepted model for initial neuroprotection screening. CoCl₂ induces a hypoxic state by stabilizing hypoxia-inducible factor 1-alpha (HIF-1α), mimicking ischemic conditions.[19] The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which correlates with cell viability.[21]

  • Trustworthiness: The protocol includes essential controls: a "vehicle control" (cells + vehicle, no toxin), a "toxin control" (cells + vehicle + toxin), and multiple concentrations of the test compound. This allows for a robust determination of the compound's dose-dependent protective effect.

Conclusion and Future Directions

This compound is more than a simple chemical; it is a foundational tool in the medicinal chemist's arsenal. Its value is demonstrated in its dual role as a chiral synthon for producing enantiomerically pure pharmaceuticals and as a privileged scaffold for generating novel CNS-active agents. The synthetic accessibility and rich chemical functionality of mandelamide ensure its continued relevance.

Future research will likely focus on incorporating the mandelamide scaffold into more complex molecular architectures, such as hybrid molecules or macrocycles, to target challenging disease pathways. Further exploration of its derivatives in areas like oncology and infectious diseases, where phenylacetamides have already shown promise, represents a fertile ground for discovery.[1][2][3][12] The development of novel, highly efficient catalytic asymmetric syntheses will also be crucial to providing access to enantiopure mandelamide derivatives more economically.

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Application Notes and Protocols for In Vitro Evaluation of 2-Hydroxy-2-phenylacetamide's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 2-Hydroxy-2-phenylacetamide

This compound, also known as mandelamide, is a fascinating molecule belonging to the phenylacetamide class of compounds.[1] Its structure, featuring a phenylacetamide core with a hydroxyl group on the alpha-carbon, suggests a diverse range of potential biological activities. While direct and extensive research on this specific molecule is emerging, the broader families of phenylacetamides and mandelic acid derivatives have been shown to possess significant pharmacological properties, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects.[2][3][4]

This guide provides a comprehensive suite of in vitro assays to explore the biological activities of this compound. As a Senior Application Scientist, the following protocols are designed not just as a series of steps, but as a logical framework for investigation, grounded in established scientific principles and methodologies applied to structurally analogous compounds. Each protocol is intended to be a self-validating system, providing researchers, scientists, and drug development professionals with the tools to rigorously assess the therapeutic potential of this compound.

I. Assessment of Cytotoxic and Antiproliferative Activity

A primary and critical step in the evaluation of any novel compound is to determine its effect on cell viability and proliferation. This is fundamental for identifying potential anticancer properties and for establishing non-toxic concentration ranges for other biological assays. Phenylacetamide derivatives have demonstrated significant potential in inducing apoptosis and controlling the growth of various cancer cell lines.[5]

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing. It relies on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells. By exposing cancer cell lines to varying concentrations of this compound, we can determine its half-maximal inhibitory concentration (IC50), a key measure of its cytotoxic potency.[6]

To delve deeper into the mechanism of cell death, assays for apoptosis are crucial. The Caspase-3 activity assay measures the activation of a key executioner caspase in the apoptotic cascade, providing a hallmark indicator of programmed cell death.[5]

Experimental Workflow: Cytotoxicity and Apoptosis Assessment

Caption: Workflow for assessing cytotoxicity and apoptosis.

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, MDA-MB-468 for triple-negative breast cancer, and PC-12 for pheochromocytoma) in 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[5]

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., Doxorubicin).[5]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity of Phenylacetamide Derivatives

The following table presents example cytotoxicity data for various phenylacetamide derivatives against different cancer cell lines, providing a reference for the potential efficacy of this class of compounds.[5]

Derivative IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
3d derivative MDA-MB-4680.6 ± 0.08Doxorubicin0.38 ± 0.07
3d derivative PC-120.6 ± 0.08Doxorubicin2.6 ± 0.13
3c derivative MCF-70.7 ± 0.08DoxorubicinNot Specified
3j (p-nitro) MDA-MB-4680.76 ± 0.09Doxorubicin0.38 ± 0.07
2c (nitro moiety) PC380Imatinib40
2c (nitro moiety) MCF-7100Imatinib98

Data are presented as mean ± standard deviation and are sourced from studies on phenylacetamide derivatives for illustrative purposes.[5][6][7]

Proposed Apoptotic Signaling Pathway

Phenylacetamide derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound This compound FasL Upregulation of FasL Compound->FasL Bax Upregulation of Bax Compound->Bax Bcl2 Downregulation of Bcl-2 Compound->Bcl2 Caspase8 Caspase-8 Activation FasL->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrial Disruption (Cytochrome c release) Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway.

II. Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in a wide array of diseases. Mandelic acid and its derivatives have been investigated for their anti-inflammatory properties.[3] A plausible mechanism for the anti-inflammatory effects of phenylacetamide derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation.[8]

Scientific Rationale

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a robust inflammatory response. We can utilize LPS-stimulated murine macrophage cell lines, such as RAW 264.7, as an in vitro model of inflammation.[9] The anti-inflammatory potential of this compound can be quantified by its ability to inhibit the production of key pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The Griess assay provides a simple and sensitive method to measure nitrite, a stable breakdown product of NO.[10]

Protocol 2: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
  • Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[10]

  • Cytotoxicity Pre-Screening: First, determine the non-cytotoxic concentrations of this compound on RAW 264.7 cells using the MTT assay (Protocol 1).

  • Treatment: Pre-treat the cells with various non-toxic concentrations of the compound for 1 hour.[9]

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. Include a control group with cells treated only with LPS.[9]

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production compared to the LPS-only treated group.

LPS-Induced Inflammatory Signaling Pathways

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (ERK, JNK, p38) MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression NFkB->Gene_Expression Mediators iNOS (NO), COX-2, TNF-α, IL-6 Gene_Expression->Mediators Compound This compound Compound->MAPK Compound->NFkB

Caption: LPS-induced inflammatory signaling pathways.

III. Neuroprotective and Anticonvulsant Activity Assessment

Given the prevalence of the phenylacetamide scaffold in anticonvulsant drugs, it is logical to investigate the potential of this compound in this area. In vitro models of neurotoxicity and neuronal hyperexcitability can provide initial insights into its neuroprotective and anticonvulsant properties.[11][12]

Scientific Rationale

A common in vitro model for neuroprotection involves inducing cytotoxicity in neuronal cell lines, such as the human neuroblastoma cell line SH-SY5Y or the mouse hippocampal cell line HT22, using neurotoxins like hydrogen peroxide (H2O2) to mimic oxidative stress, a key factor in neurodegenerative diseases.[13][14][15] The neuroprotective effect of this compound can be assessed by its ability to rescue cell viability in the presence of these toxins.

Protocol 3: Neuroprotection against Oxidative Stress
  • Cell Culture: Culture SH-SY5Y or HT22 cells in appropriate media. Seed cells in a 96-well plate and allow them to attach and differentiate if necessary.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Induction of Oxidative Stress: Expose the cells to a pre-determined toxic concentration of hydrogen peroxide (e.g., 150 µM H2O2) for 24 hours.[15]

  • Assessment of Cell Viability: Measure cell viability using the MTT assay (Protocol 1).

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells treated with the compound and H2O2 to those treated with H2O2 alone.

IV. Antimicrobial Activity Screening

Amide derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities.[16][17] Therefore, screening this compound for its ability to inhibit the growth of pathogenic bacteria and fungi is a worthwhile endeavor.

Scientific Rationale

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[18] This assay provides quantitative data on the antimicrobial potency of the test compound against a panel of clinically relevant microbes.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of this compound in the appropriate broth.

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria.

  • Controls: Include a positive control (microorganisms in broth without the compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a reference compound.[17]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation: Antimicrobial Activity

The results of the antimicrobial screening can be summarized in a table format.

MicroorganismStrainMIC (µg/mL) of this compoundMIC (µg/mL) of Reference Drug
Staphylococcus aureusATCC 29213[Insert Value][Insert Ciprofloxacin Value]
Escherichia coliATCC 25922[Insert Value][Insert Ciprofloxacin Value]
Candida albicansATCC 90028[Insert Value][Insert Fluconazole Value]

V. Conclusion and Future Directions

The protocols outlined in this guide provide a robust starting point for the in vitro characterization of this compound's biological activities. The data generated from these assays will be instrumental in identifying its most promising therapeutic applications, whether in oncology, neurology, or infectious diseases. Positive results from these in vitro studies will warrant further investigation into the specific molecular targets and mechanisms of action, and will pave the way for subsequent preclinical in vivo studies. The versatility of the phenylacetamide scaffold suggests that this compound is a compound of significant interest, and its thorough investigation is a valuable pursuit in the quest for novel therapeutics.

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Application Notes and Protocols for Assessing the Anticonvulsant Activity of Phenylacetamides

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of epilepsy research.

Abstract

This comprehensive guide provides a detailed framework for the preclinical assessment of phenylacetamide derivatives as potential anticonvulsant agents. Phenylacetamides represent a promising class of compounds in the search for novel epilepsy therapies. This document outlines established in vivo and in vitro protocols to rigorously evaluate their efficacy and elucidate their mechanisms of action. By integrating field-proven insights with technical accuracy, these protocols are designed to be self-validating, ensuring reproducible and reliable data for advancing drug development programs.

Introduction: The Therapeutic Potential of Phenylacetamides in Epilepsy

Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent, unprovoked seizures.[1][2] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain pharmacoresistant, highlighting the urgent need for novel therapeutic agents.[1][3] Phenylacetamides have emerged as a chemical scaffold of interest due to their demonstrated anticonvulsant properties in various preclinical models.[2][4][5]

The strategic design of these molecules often aims to modulate neuronal excitability, a key factor in seizure generation and propagation.[4][6] This guide will provide researchers with the necessary protocols to systematically investigate the anticonvulsant profile of novel phenylacetamide compounds, from initial screening in rodent seizure models to mechanistic studies at the cellular level.

Putative Mechanisms of Action of Phenylacetamide Anticonvulsants

The anticonvulsant effects of many phenylacetamide derivatives are primarily attributed to their ability to modulate neuronal excitability through two main pathways:

  • Modulation of Voltage-Gated Sodium Channels: Many anticonvulsants, including some phenylacetamides, are thought to exert their effects by blocking voltage-gated sodium channels.[6] These channels are crucial for the initiation and propagation of action potentials. By stabilizing the inactive state of these channels, phenylacetamides can reduce the repetitive firing of neurons that is characteristic of seizure activity.[6]

  • Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[6] Phenylacetamides may enhance GABAergic inhibition by acting on GABA-A receptors, increasing the influx of chloride ions and leading to hyperpolarization of the neuronal membrane.[4][7] This makes it more difficult for neurons to reach the threshold for firing an action potential.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Action Potential Action Potential Na_Channel_Pre Voltage-Gated Na+ Channel Action Potential->Na_Channel_Pre Depolarization Vesicle_Release Glutamate Release Na_Channel_Pre->Vesicle_Release Initiates Phenylacetamide_Na Phenylacetamide Phenylacetamide_Na->Na_Channel_Pre Blocks Glutamate_Receptor Glutamate Receptor Vesicle_Release->Glutamate_Receptor Activates Depolarization_Post Depolarization (Excitation) Glutamate_Receptor->Depolarization_Post Leads to GABA_Receptor GABA-A Receptor Cl_Influx Cl- Influx GABA_Receptor->Cl_Influx Opens Phenylacetamide_GABA Phenylacetamide Phenylacetamide_GABA->GABA_Receptor Enhances GABA GABA GABA->GABA_Receptor Hyperpolarization Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization Leads to

Caption: Putative mechanisms of phenylacetamide anticonvulsant activity.

In Vivo Assessment of Anticonvulsant Activity

In vivo models are essential for the initial screening and characterization of potential anticonvulsant compounds.[8] The following protocols describe three widely used rodent models that represent different seizure types.[4][9] The National Institutes of Health (NIH) Anticonvulsant Screening Program (ASP) has long utilized these models to identify promising new therapies.[10][11][12]

Maximal Electroshock Seizure (MES) Test

The MES test is a well-validated model for generalized tonic-clonic seizures and is particularly useful for identifying compounds that prevent seizure spread.[13][14]

3.1.1. Experimental Protocol

  • Animal Preparation: Use male albino mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley).[13] Allow animals to acclimate to the laboratory environment for at least 3 days with ad libitum access to food and water.[15]

  • Compound Administration: Administer the phenylacetamide derivative or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route. The time between administration and testing should correspond to the predicted time of peak effect.[2]

  • Anesthesia and Electrode Placement: Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the animal.[14] Then, apply a drop of saline to improve electrical conductivity.[14] Place corneal electrodes on the eyes.

  • Stimulation: Deliver a high-frequency electrical stimulus.[16]

    • Mice: 50 mA, 60 Hz for 0.2 seconds.[13][14]

    • Rats: 150 mA, 60 Hz for 0.2 seconds.[13][14]

  • Observation: Immediately after stimulation, observe the animal for the presence of a tonic hindlimb extension seizure.[14]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension.[14] An animal is considered protected if it does not exhibit this seizure phenotype.

  • Data Analysis: Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is a model for clonic seizures and is predictive of efficacy against absence seizures.[16][17]

3.2.1. Experimental Protocol

  • Animal Preparation: Use male albino mice.

  • Compound Administration: Administer the test compound or vehicle.

  • Convulsant Administration: At the time of predicted peak effect, inject a convulsant dose of pentylenetetrazol (PTZ) subcutaneously (e.g., 85 mg/kg for CF-1 mice).[4][17]

  • Observation: Place the animal in an individual observation cage and observe for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.[4][17]

  • Endpoint: Protection is defined as the absence of clonic seizures.[17]

  • Data Analysis: Calculate the ED₅₀, the dose that protects 50% of the animals from clonic seizures.

6-Hz Psychomotor Seizure Test

The 6-Hz test is a model for therapy-resistant partial seizures.[4][18]

3.3.1. Experimental Protocol

  • Animal Preparation: Use male albino mice.

  • Compound Administration: Administer the test compound or vehicle.

  • Stimulation: At the time of predicted peak effect, deliver a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus via corneal electrodes at a specific current intensity (e.g., 32 mA or 44 mA).[4][19][20]

  • Observation: Observe the animal for the presence of seizure activity, characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.[4][21]

  • Endpoint: Protection is defined as the absence of these seizure behaviors.[4]

  • Data Analysis: Calculate the ED₅₀, the dose that protects 50% of the animals from the psychomotor seizure.

G cluster_0 In Vivo Screening Workflow Acclimation Animal Acclimation (3-4 days) Dosing Compound/ Vehicle Administration Acclimation->Dosing Peak_Effect Time to Peak Effect Dosing->Peak_Effect Seizure_Induction Seizure Induction (MES, scPTZ, or 6-Hz) Peak_Effect->Seizure_Induction Observation Behavioral Observation Seizure_Induction->Observation Data_Analysis Data Analysis (ED₅₀ Calculation) Observation->Data_Analysis G cluster_0 In Vitro Mechanistic Workflow Model Select In Vitro Model (e.g., Slice Culture, Dissociated Neurons) Baseline Establish Baseline Activity Recording Model->Baseline Compound_App Apply Phenylacetamide Baseline->Compound_App Recording Record Electrophysiological Response Compound_App->Recording Analysis Analyze Data (e.g., Current Amplitude, Firing Frequency) Recording->Analysis

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Application Notes & Protocols for Assessing the Anti-Inflammatory Activity of Phenylacetamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Phenylacetamides in Inflammation

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli like pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective and restorative mechanism, its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease.[1] The inflammatory cascade is mediated by a complex network of signaling pathways and pro-inflammatory molecules, including cytokines (e.g., TNF-α, IL-6), nitric oxide (NO), and prostaglandins synthesized by cyclooxygenase (COX) enzymes.[1][2]

Key transcription factors, particularly Nuclear Factor kappa-B (NF-κB) and activator protein-1 (AP-1), which is regulated by Mitogen-Activated Protein Kinases (MAPKs), are central to the expression of pro-inflammatory genes.[3][4][5] Consequently, inhibiting these pathways is a primary strategy in the development of novel anti-inflammatory therapeutics.

Phenylacetamide derivatives have emerged as a promising class of compounds, with studies demonstrating their potential as anti-inflammatory, analgesic, and even anticancer agents.[6][7][8] Their core structure provides a versatile scaffold for chemical modification to enhance potency and selectivity. This guide provides a detailed, multi-tiered protocol for the systematic evaluation of phenylacetamide candidates, from initial in vitro screening to in vivo validation, grounding each step in established scientific principles.

Part 1: Mechanistic Grounding - Key Inflammatory Signaling Pathways

Understanding the molecular targets is crucial for interpreting experimental results. The anti-inflammatory effects of many compounds, including potentially phenylacetamides, are often mediated through the suppression of the NF-κB and MAPK signaling cascades, which are typically activated by stimuli like bacterial lipopolysaccharide (LPS).[9][10]

1.1 The NF-κB Signaling Pathway NF-κB is a master regulator of inflammation.[3][11] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Upon stimulation by pro-inflammatory signals like TNF-α or LPS binding to Toll-like receptors (TLRs), the IκB kinase (IKK) complex is activated.[5][13] IKK phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[11][12] This liberates NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and drives the transcription of numerous pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[3][5]

1.2 The MAPK Signaling Pathways The MAPK family, including p38, JNK, and ERK, are critical signaling molecules that convert extracellular stimuli into a wide range of cellular responses, including inflammation.[10][14][15] The p38 and JNK pathways, in particular, are strongly activated by inflammatory cytokines and cellular stress.[4] Activation of these cascades—typically a three-tiered relay of kinases (MAP3K → MAP2K → MAPK)—leads to the phosphorylation and activation of transcription factors like AP-1, which collaborates with NF-κB to amplify the inflammatory response.[4][14]

Below is a diagram illustrating these interconnected pathways and potential points of inhibition for test compounds.

inflammatory_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK Complex TAK1->IKK MAP3K MAP3K (e.g., ASK1) TAK1->MAP3K IκB_NFκB IκB-NF-κB (Inactive) IKK->IκB_NFκB P IκB IκB IκB->IκB_NFκB NFκB NF-κB NFκB->IκB_NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 p38 p38 MAPK MKK3_6->p38 AP1 AP-1 p38->AP1 Activation JNK JNK MKK4_7->JNK JNK->AP1 Activation IκB_NFκB->NFκB IκB Degradation Test_Compound Phenylacetamide Derivative Test_Compound->TAK1 Inhibition? Test_Compound->IKK Inhibition? Test_Compound->p38 Inhibition? Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFκB_nuc->Genes AP1->Genes

Figure 1: Key inflammatory signaling pathways activated by LPS.

Part 2: In Vitro Screening Protocol

The initial phase of screening involves cell-based (in vitro) assays. These are cost-effective, high-throughput methods to identify promising candidates and elucidate their mechanism of action.[1] We will use murine macrophage-like RAW 264.7 cells or human THP-1 monocytes differentiated into macrophages, as they are well-established models for studying inflammation.[16][17][18]

Experimental Workflow Overview

in_vitro_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis start Seed RAW 264.7 or THP-1 Cells differentiate Differentiate THP-1 (with PMA) start->differentiate If using THP-1 cytotoxicity 1. Cytotoxicity Assay (MTT) (Determine non-toxic dose range) differentiate->cytotoxicity treatment 2. Pre-treat with Phenylacetamide cytotoxicity->treatment stimulation 3. Stimulate with LPS (1 µg/mL) treatment->stimulation collect_supernatant 4a. Collect Supernatant stimulation->collect_supernatant lyse_cells 4b. Lyse Cells stimulation->lyse_cells griess Griess Assay for Nitric Oxide (NO) collect_supernatant->griess elisa ELISA for Cytokines (TNF-α, IL-6) collect_supernatant->elisa western Western Blot for COX-2, p-p38 lyse_cells->western

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Scale-up synthesis of 2-Hydroxy-2-phenylacetamide for laboratory use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Laboratory Synthesis of 2-Hydroxy-2-phenylacetamide (Mandelamide)

Introduction

This compound, commonly known as mandelamide, is a valuable chiral building block and intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its structure, featuring a hydroxyl group and an amide on the same benzylic carbon, makes it a versatile synthon for creating more complex molecules. While numerous synthetic routes exist, including biocatalytic methods and the ammonolysis of mandelic acid derivatives, a robust and scalable two-step approach starting from benzaldehyde remains one of the most practical and accessible methods for general laboratory use.[1][2]

This application note provides a comprehensive, in-depth guide for the gram-scale synthesis of this compound. The selected pathway involves the formation of mandelonitrile via a cyanohydrin reaction, followed by a controlled acid-catalyzed hydrolysis of the nitrile to the desired amide.[3][4] This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles, critical safety considerations, and analytical validation methods necessary for ensuring a successful and safe synthesis.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds in two distinct stages, each governed by fundamental principles of organic chemistry.

Step 1: Nucleophilic Addition to Form Mandelonitrile The first step is the classic cyanohydrin reaction. Benzaldehyde is treated with a nucleophilic cyanide source, such as sodium cyanide. The cyanide ion (CN⁻) attacks the electrophilic carbonyl carbon of the aldehyde. The resulting anionic intermediate is then protonated, typically by water or a weak acid, to yield mandelonitrile (2-hydroxy-2-phenylacetonitrile).[5] This reaction is reversible, and its equilibrium is typically favored under neutral to slightly basic conditions.

Step 2: Controlled Acid-Catalyzed Hydrolysis The second step involves the conversion of the nitrile functional group of mandelonitrile into a primary amide. This is achieved through a carefully controlled acid-catalyzed hydrolysis. Under strong acidic conditions (e.g., concentrated hydrochloric acid), the nitrile nitrogen is protonated, making the carbon atom more susceptible to nucleophilic attack by water.[3] This forms a protonated imidate intermediate, which tautomerizes to the amide.

It is critical to manage the reaction conditions, particularly temperature and time, to prevent over-hydrolysis. Prolonged heating or more dilute acidic conditions can lead to the subsequent hydrolysis of the amide to the corresponding carboxylic acid (mandelic acid) and ammonium salt, reducing the yield of the desired product.[3]

G cluster_0 Step 1: Mandelonitrile Formation cluster_1 Step 2: Controlled Hydrolysis Benzaldehyde Benzaldehyde Intermediate1 Tetrahedral Intermediate (Alkoxide) Benzaldehyde->Intermediate1  + CN⁻ NaCN Sodium Cyanide (Nucleophile) Mandelonitrile Mandelonitrile Intermediate1->Mandelonitrile  + H⁺ (from H₂O) Mandelonitrile_hydro Mandelonitrile Mandelonitrile->Mandelonitrile_hydro Proceed to Step 2 ProtonatedNitrile Protonated Nitrile Mandelonitrile_hydro->ProtonatedNitrile  + H⁺ Imidate Protonated Imidate ProtonatedNitrile->Imidate  + H₂O Mandelamide This compound (Mandelamide) Imidate->Mandelamide Tautomerization

Caption: Reaction mechanism for the two-step synthesis of this compound.

Safety First: Critical Hazard Analysis

This synthesis involves highly toxic and corrosive materials. A thorough risk assessment must be conducted before beginning any experimental work.

  • Sodium Cyanide (NaCN): Highly toxic and can be rapidly fatal if ingested, inhaled, or absorbed through the skin.[6] Exposure to even small amounts can cause weakness, headache, dizziness, and nausea.[6] Crucially, NaCN reacts with acids to produce hydrogen cyanide (HCN), an extremely toxic and flammable gas. All manipulations involving NaCN must be performed in a certified chemical fume hood.[7] An emergency cyanide antidote kit should be available, and all personnel must be trained in its use. Cyanide waste must be segregated and disposed of as P-listed hazardous waste.[6]

  • Benzaldehyde: Combustible liquid and harmful if swallowed. It can cause skin and eye irritation. Use in a well-ventilated area or fume hood.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system. Always handle with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[7]

Required Personal Protective Equipment (PPE):

  • Splash-proof safety goggles and a face shield.

  • Lab coat.

  • Double gloving is recommended when handling sodium cyanide (e.g., nitrile gloves).[6]

  • Long pants and closed-toe shoes.[6]

Materials and Equipment

Reagent/MaterialGradeSupplier Example
Benzaldehyde, freshly distilledReagentSigma-Aldrich
Sodium Cyanide (NaCN)ACS Reagent, ≥95%Fisher Scientific
Hydrochloric Acid (HCl), concentrated35-37%VWR
Sodium Carbonate (Na₂CO₃)AnhydrousJ.T. Baker
Ethanol95% or AbsoluteDecon Labs
Diethyl EtherAnhydrousEMD Millipore
Deionized WaterN/ALaboratory Supply
IceN/ALaboratory Supply
EquipmentDescription
Three-necked round-bottom flask2 L
Mechanical stirrer with motor and paddleHigh-torque model
Dropping funnel500 mL
Reflux condenserStandard taper
Thermometer and adapter-10 to 110 °C range
Large crystallizing dish or ice bathFor cooling
Büchner funnel and filter flaskFor vacuum filtration
Rotary evaporatorFor solvent removal
Beakers, Erlenmeyer flasks, graduated cylindersAssorted sizes
pH paper or meter

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a scale yielding approximately 0.5 moles of the final product. Adjust quantities proportionally for different scales.

Part A: Synthesis of Mandelonitrile (2-Hydroxy-2-phenylacetonitrile)
  • Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place freshly distilled benzaldehyde (53.0 g, 0.5 mol).

  • Cyanide Solution Preparation: (Perform this step in a certified chemical fume hood) . In a separate beaker, dissolve sodium cyanide (27.0 g, 0.55 mol, 1.1 eq) in 100 mL of deionized water. Gently warm if necessary to fully dissolve, then cool to room temperature.

  • Addition of Cyanide: Place the three-necked flask in an ice-water bath to cool the benzaldehyde to 5-10 °C. Begin stirring and add the sodium cyanide solution dropwise from the dropping funnel over a period of 60-90 minutes. Rationale: A slow, controlled addition is crucial to manage the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours. The mixture will likely be a thick, yellowish emulsion.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add 200 mL of diethyl ether and shake gently to extract the mandelonitrile. Separate the organic layer. Extract the aqueous layer two more times with 100 mL portions of diethyl ether. Rationale: Diethyl ether is used to efficiently extract the organic product from the aqueous reaction mixture.

  • Washing: Combine the organic extracts and wash them sequentially with 100 mL of water and then 100 mL of brine. This removes any residual salts or water-soluble impurities.

  • Drying and Concentration: Dry the ether solution over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator. Caution: Do not heat the solution above 40 °C as mandelonitrile is thermally unstable.[5] The result should be a yellowish oil, which is the crude mandelonitrile. This crude product is typically used directly in the next step without further purification.

Part B: Hydrolysis to this compound
  • Reaction Setup: Place the crude mandelonitrile oil into a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser.

  • Acid Addition: (Perform in a fume hood) . Cool the flask in an ice bath. Slowly and carefully add 400 mL of concentrated hydrochloric acid to the stirred oil.[3]

  • Controlled Heating: Remove the ice bath and warm the mixture using a water bath to a temperature of 40-50 °C. Stir vigorously.[3] Rationale: Efficient stirring is critical as the reaction begins as a heterogeneous mixture. The gentle heating initiates the hydrolysis without promoting over-hydrolysis to the carboxylic acid.[3]

  • Reaction Monitoring: Continue stirring at 40-50 °C. After 30-60 minutes, the mixture should become a homogeneous solution. Maintain this temperature for an additional 30 minutes to ensure the reaction goes to completion.[3]

  • Precipitation: Remove the heating bath and replace it with a cool water bath (15-20 °C). Slowly add 400 mL of cold deionized water to the reaction mixture with continuous stirring. The product, this compound, will begin to precipitate as a white solid.[3]

  • Crystallization and Isolation: Once all the water has been added, cool the flask further in an ice-water bath for 30-60 minutes to maximize crystal formation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two 100 mL portions of cold water to remove residual acid.[3] The resulting solid is the crude product.

Purification and Characterization

Purification by Recrystallization
  • Neutralization Wash (Optional but Recommended): To remove any trace amounts of mandelic acid, suspend the crude product in 300 mL of a 5% sodium carbonate solution and stir for 20-30 minutes. Filter the solid, wash with cold water until the filtrate is neutral, and then proceed.[3]

  • Recrystallization: Transfer the crude solid to an appropriately sized Erlenmeyer flask. Add hot absolute ethanol, just enough to dissolve the solid completely.[2]

  • Filtration: Perform a hot filtration to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Glistening white crystals of mandelamide should form.[2]

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven at 50 °C. The expected yield is 60-70% based on the initial benzaldehyde.

G start Start: Benzaldehyde step1 Step A: Cyanohydrin Formation (NaCN, H₂O) start->step1 intermediate Crude Mandelonitrile (Oily Intermediate) step1->intermediate step2 Step B: Controlled Hydrolysis (Conc. HCl, 40-50°C) intermediate->step2 precipitation Precipitation (Addition of cold H₂O) step2->precipitation crude_product Crude Product (Filtered Solid) precipitation->crude_product purification Purification: Recrystallization (Hot Ethanol) crude_product->purification final_product Final Product: Pure this compound purification->final_product

Caption: Overall experimental workflow for the synthesis and purification of mandelamide.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected ResultReference
Appearance White crystalline solid[2]
Melting Point 133-134 °C[8]
¹H NMR (DMSO-d₆)δ ~7.2-7.4 (m, 5H, Ar-H), δ ~5.0 (s, 1H, CH), δ ~5.8 (br s, 1H, OH), δ ~7.4 & 8.2 (br s, 2H, NH₂)[9]
¹³C NMR (DMSO-d₆)δ ~174 (C=O), δ ~140 (Ar-C), δ ~126-128 (Ar-CH), δ ~72 (CH-OH)[9]
FTIR (ATR) ν ~3400-3200 cm⁻¹ (O-H, N-H stretch), ~1650 cm⁻¹ (C=O stretch, Amide I)[9]

Quantitative Data Summary

CompoundMolecular Wt. ( g/mol )Moles (mol)EquivalentsAmount Used
Benzaldehyde106.120.501.053.0 g (48.1 mL)
Sodium Cyanide49.010.551.127.0 g
This compound151.170.50 (Theor.)-Theoretical Yield: 75.6 g

References

  • Audrieth, L. F., & Sveda, M. (n.d.). Mandelamide. Organic Syntheses Procedure.
  • PrepChem.com. (n.d.). Synthesis of mandelamide.
  • Müller, E., Sosedov, O., Gröning, J. A., & Stolz, A. (2021). Enantioselective synthesis of (R)-mandelic acid and (R)
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations.
  • University of California, Riverside Environmental Health & Safety. (n.d.). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide.
  • United Chemical. (2025). Sodium Cyanide Safety Protection and Emergency Measures.
  • ACS Publications. (n.d.). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization.
  • National Institutes of Health. (n.d.). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization.
  • Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides. MDPI. (2022).
  • Wikipedia. (n.d.). Mandelonitrile.
  • Organic Syntheses Procedure. (n.d.). Phenylacetamide.
  • ChemSynthesis. (2025). This compound.
  • PrepChem.com. (n.d.). Preparation of mandelic acid (2-hydroxy-2-phenylacetic acid).
  • ResearchGate. (n.d.). Time course and stoichiometric analysis of mandelonitrile hydrolysis by....

Sources

Application Notes & Protocols: 2-Hydroxy-2-phenylacetamide as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Multifunctional Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel molecular entities. 2-Hydroxy-2-phenylacetamide, also known as mandelamide, emerges as a highly valuable yet underutilized building block. Its structure, featuring a stereogenic center, a secondary alcohol, an amide, and a phenyl ring, offers a rich tapestry of reactive sites for chemical elaboration. This unique combination of functionalities allows for its participation in a diverse array of chemical transformations, making it an ideal starting point for the construction of complex molecules, including heterocycles and peptidomimetics with significant biological potential. The derivatives of its parent compound, mandelic acid, have shown a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties, underscoring the therapeutic promise of this chemical scaffold.[1][2]

This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed application notes and step-by-step protocols for leveraging this compound in the synthesis of novel compounds. We will delve into the mechanistic underpinnings of each transformation, providing the causal logic behind experimental choices to empower rational synthetic design.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to its successful application.

PropertyValueReference
Molecular Formula C₈H₉NO₂[3]
Molecular Weight 151.16 g/mol [3]
Appearance White crystalline solid
Melting Point 133-134 °C[3]
CAS Number 4410-31-5[3]

Application I: Synthesis of 2,5-Disubstituted Oxazoles via Modified Fischer Oxazole Synthesis

The oxazole motif is a privileged heterocycle found in numerous biologically active natural products and pharmaceuticals. The Fischer oxazole synthesis traditionally involves the acid-catalyzed cyclization of a cyanohydrin with an aldehyde.[4][5] A significant modification of this reaction allows for the use of α-hydroxy amides, such as this compound, as direct precursors, expanding the versatility of this classical transformation.[4]

Mechanistic Rationale

The reaction proceeds through an acid-catalyzed condensation of the aldehyde with the amide's hydroxyl group, followed by cyclization and dehydration to furnish the oxazole ring. The use of a strong dehydrating agent, such as concentrated sulfuric acid, is crucial to drive the reaction towards the final product.

Fischer_Oxazole_Mechanism cluster_0 Activation and Imine Formation cluster_1 Cyclization and Dehydration A This compound E Amide Tautomer A->E Tautomerization B Aldehyde (R-CHO) C Protonated Aldehyde B->C H+ F Intermediate Adduct C->F D Oxocarbenium Ion E->F Nucleophilic Attack G Cyclized Intermediate F->G Cyclization H Dehydrated Intermediate G->H -H2O I 2,5-Disubstituted Oxazole H->I -H+

Caption: Proposed mechanism for the modified Fischer Oxazole Synthesis.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole

This protocol details the synthesis of 2,5-diphenyloxazole, a common scintillator, using this compound and benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Methanol

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 1.51 g, 10 mmol) and toluene (20 mL).

  • Add benzaldehyde (e.g., 1.17 g, 11 mmol) to the suspension.

  • Slowly and carefully add concentrated sulfuric acid (e.g., 5 mL) to the stirring mixture. The mixture will become warm.

  • Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (100 mL).

  • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with toluene (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from methanol to yield white crystals of 2,5-diphenyloxazole.

Expected Yield: 60-70%

Characterization of 2,5-Diphenyloxazole:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.15-8.12 (m, 2H), 7.75-7.72 (m, 2H), 7.50-7.40 (m, 6H), 7.35 (s, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 161.4, 150.9, 130.4, 129.0, 128.9, 128.6, 128.3, 126.4, 125.0, 124.3.[6][7]

  • IR (KBr, cm⁻¹): 3060, 1615, 1550, 1490, 1070, 965, 760, 690.[8]

  • MS (EI, m/z): 221 [M]⁺.

Application II: Multicomponent Synthesis of α-Acyloxy Amides via Passerini Reaction

Multicomponent reactions (MCRs) are powerful tools in combinatorial chemistry for the rapid generation of molecular diversity. The Passerini three-component reaction (P-3CR) combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to afford an α-acyloxy amide.[9] While this compound cannot directly participate as the carboxylic acid component, its hydroxyl group can be acylated in situ, or the molecule can be envisioned to participate in variations of the Passerini reaction. A more direct application involves using an aldehyde, a carboxylic acid, and an isocyanide where the final product resembles a derivative of our building block. For the purpose of this guide, we will present a standard Passerini protocol that generates a complex amide structure, illustrating the type of complexity achievable.

Mechanistic Rationale

The mechanism of the Passerini reaction is believed to proceed through a concerted, non-ionic pathway in aprotic solvents, involving a cyclic transition state.[10][11][12] In polar solvents, an ionic mechanism may operate.[9][12] The key steps involve the formation of a nitrilium intermediate followed by the addition of the carboxylate and a subsequent Mumm rearrangement.[9][13]

Passerini_Mechanism cluster_0 Component Assembly cluster_1 Reaction Cascade A Aldehyde (R1-CHO) D Hydrogen-bonded complex A->D B Carboxylic Acid (R2-COOH) B->D C Isocyanide (R3-NC) E Cyclic Transition State C->E D->E Nucleophilic attack F Intermediate Adduct E->F Concerted G α-Acyloxy Amide F->G Mumm Rearrangement Oxidative_Ugi_Mechanism cluster_0 In Situ Aldehyde Formation cluster_1 Ugi Reaction Cascade A This compound C 2-Oxo-2-phenylacetamide A->C Oxidation B Oxidant (e.g., IBX) B->C E Iminium Ion C->E + Amine, -H2O, H+ D Amine (R1-NH2) D->E H Nitrilium Intermediate E->H + Isocyanide F Isocyanide (R2-NC) F->H G Carboxylic Acid (R3-COOH) I Adduct G->I H->I + Carboxylate J α-Acetamido Amide I->J Mumm Rearrangement Pictet_Spengler_Workflow A This compound B 2-Amino-1-phenylethanol derivative A->B Reduction (e.g., LiAlH4) D Iminium Ion B->D + Aldehyde, H+ C Aldehyde (R-CHO) C->D E Tetrahydroisoquinoline D->E Intramolecular Cyclization

Sources

Use of 2-Hydroxy-2-phenylacetamide in the synthesis of phenobarbital derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: An Investigative Approach to the Use of 2-Hydroxy-2-phenylacetamide in the Synthesis of Phenobarbital Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Overview

Phenobarbital (5-ethyl-5-phenylbarbituric acid) remains a critical therapeutic agent, primarily known for its anticonvulsant and sedative-hypnotic properties.[1][2] Its synthesis is a foundational process in medicinal chemistry, classically achieved through the condensation of a disubstituted malonic ester with urea.[1][3][4] While established pathways, typically originating from benzyl cyanide, are well-documented, the exploration of alternative precursors is a vital aspect of process chemistry innovation, aimed at improving yield, reducing costs, or utilizing different starting materials.

This guide provides a detailed examination of the potential, though non-classical, use of this compound (also known as mandelamide) as a precursor in the synthesis of phenobarbital. We will first establish the authoritative, industrial-standard synthesis of phenobarbital as a benchmark. Subsequently, we will propose and analyze a hypothetical synthetic pathway from this compound, detailing the necessary chemical transformations and providing robust, field-tested protocols for the analogous, well-established reaction steps. This document is designed not as a recitation of a standard procedure, but as a strategic guide for researchers exploring novel synthetic routes.

Precursor Analysis: this compound

This compound is a derivative of mandelic acid and presents an interesting, though challenging, starting point for a phenobarbital synthesis campaign.

Chemical & Physical Properties:

  • Molecular Formula: C₈H₉NO₂[5][6]

  • Molecular Weight: 151.165 g/mol [5][6]

  • CAS Number: 4410-31-5 (for racemate)[5]

  • Melting Point: 133-134 °C[5]

  • Structure:

The critical feature of this molecule, in the context of phenobarbital synthesis, is the α-hydroxyl group. The classical phenobarbital synthesis requires an intermediate like phenylacetic acid or its ester, which lacks this hydroxyl group. Therefore, any viable synthetic route from this compound must address the strategic removal of this functional group.

The Authoritative Benchmark: Classical Synthesis of Phenobarbital

To evaluate the feasibility of a novel pathway, one must first understand the established standard. The most prevalent industrial syntheses of phenobarbital commence from benzyl cyanide and proceed through the key intermediate, diethyl ethylphenylmalonate.[1][3][7]

The classical pathway is summarized below. The core logic is the sequential construction of the required 5,5-disubstituted malonic ester before the final ring-forming condensation with urea.

Classical_Phenobarbital_Synthesis benzyl_cyanide Benzyl Cyanide ethyl_phenylacetate Ethyl Phenylacetate benzyl_cyanide->ethyl_phenylacetate  Pinner Reaction  (EtOH, H⁺) diethyl_phenylmalonate Diethyl Phenylmalonate ethyl_phenylacetate->diethyl_phenylmalonate  Claisen Condensation  & Decarbonylation diethyl_ethylphenylmalonate Diethyl Ethylphenylmalonate diethyl_phenylmalonate->diethyl_ethylphenylmalonate  Alkylation  (EtBr, NaOEt) phenobarbital Phenobarbital diethyl_ethylphenylmalonate->phenobarbital  Condensation  (Urea, NaOEt)

Caption: Established synthetic route to Phenobarbital from Benzyl Cyanide.

This multi-step process is reliable and high-yielding, setting a high benchmark for any alternative route.[1][3]

A Proposed Synthetic Pathway from this compound

A viable route from this compound would necessitate its conversion into an intermediate common to the classical pathway, such as phenylacetic acid or its amide. This strategy hinges on a key, challenging transformation: the reduction of the benzylic hydroxyl group.

Proposed_Pathway start This compound intermediate1 Phenylacetamide start->intermediate1  Reduction of  α-hydroxyl group  (CHALLENGE STEP) intermediate2 Phenylacetic Acid intermediate1->intermediate2  Hydrolysis convergence Convergence with Classical Pathway intermediate2->convergence  Esterification & further steps

Caption: Proposed route from this compound to a key intermediate.

Expert Analysis of the Challenge Step: The reduction of the benzylic alcohol in this compound to yield phenylacetamide is non-trivial. The presence of the amide functional group requires a selective reducing agent. Catalytic hydrogenation (e.g., using Pd/C) is a promising approach, as it is often effective for deoxygenating benzylic alcohols. However, conditions must be carefully optimized to prevent reduction of the phenyl ring or the amide carbonyl. This step represents the primary hurdle and key innovation point for this proposed pathway.

Experimental Protocols

The following protocols describe the steps necessary to convert the intermediate, phenylacetamide, into phenobarbital. Protocol 5.1 is a standard literature procedure for the hydrolysis of an amide, while Protocols 5.2 and 5.3 are adapted from the well-established synthesis of phenobarbital.[1][8][9]

Protocol 5.1: Hydrolysis of Phenylacetamide to Phenylacetic Acid

Objective: To hydrolyze the amide intermediate to its corresponding carboxylic acid, which can then enter the classical synthesis pathway.

Materials:

  • Phenylacetamide

  • Sulfuric Acid (concentrated)

  • Deionized Water

  • Benzene or Toluene (for extraction)

  • Anhydrous Sodium Sulfate

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stirrer, combine phenylacetamide (1 mole equivalent) and a 30-40% aqueous solution of sulfuric acid.

  • Hydrolysis: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring. The reaction progress can be monitored by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath. Phenylacetic acid will often crystallize out of the solution.[9]

  • Isolation: Filter the crude phenylacetic acid by suction filtration and wash the crystals with two portions of cold water.

  • Extraction (Optional): For higher recovery, extract the aqueous mother liquor with two portions of benzene or a similar organic solvent. Combine the organic extracts.[9]

  • Drying and Evaporation: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield additional product.

  • Purification: The crude product can be purified by recrystallization from hot water or a suitable solvent system. The expected melting point of pure phenylacetic acid is around 76-78°C.

Protocol 5.2: Synthesis of Diethyl Ethylphenylmalonate

Objective: To convert phenylacetic acid into the key disubstituted malonic ester required for cyclization. This is a multi-step process consolidated into a single protocol.

Materials:

  • Phenylacetic Acid

  • Ethanol (absolute)

  • Sulfuric Acid (concentrated)

  • Sodium metal

  • Diethyl Oxalate

  • Ethyl Bromide

  • Ether (anhydrous)

Procedure:

  • Esterification: Convert phenylacetic acid to ethyl phenylacetate via Fischer esterification by refluxing with an excess of absolute ethanol and a catalytic amount of concentrated sulfuric acid. Purify by distillation.

  • Sodium Ethoxide Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.05 mole eq.) in absolute ethanol to prepare a solution of sodium ethoxide.

  • Claisen Condensation: Cool the sodium ethoxide solution to 60°C. Rapidly add diethyl oxalate (1.0 mole eq.) followed immediately by ethyl phenylacetate (1.0 mole eq.) with vigorous stirring.[1] The sodium salt of diethyl phenyloxobutandioate will precipitate.

  • Decarbonylation: Isolate the salt and treat it with dilute sulfuric acid to liberate the oily diethyl phenyloxobutandioate. Heat the oil under reduced pressure to approximately 175°C until carbon monoxide evolution ceases, yielding diethyl phenylmalonate.[1]

  • Alkylation: Prepare a fresh solution of sodium ethoxide. Add the diethyl phenylmalonate (1.0 mole eq.) followed by the slow addition of ethyl bromide (1.05 mole eq.). Reflux the mixture until the reaction is complete (TLC monitoring).

  • Work-up: After cooling, pour the reaction mixture into water and extract with ether. Wash the ether layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the resulting diethyl ethylphenylmalonate by vacuum distillation.

Protocol 5.3: Condensation with Urea to Yield Phenobarbital

Objective: The final, ring-forming step to construct the barbiturate core.

Materials:

  • Diethyl ethylphenylmalonate

  • Urea (dry)

  • Sodium Methoxide or Sodium Ethoxide

  • Methanol or Ethanol (absolute)

  • Hydrochloric Acid (concentrated)

Workflow Diagram:

Condensation_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification prep_base Prepare Sodium Methoxide in Methanol add_urea Add dry Urea prep_base->add_urea add_ester Slowly add Diethyl Ethylphenylmalonate add_urea->add_ester reflux Heat to Reflux (e.g., 105-110°C) add_ester->reflux acidify Cool and Acidify with HCl (pH ~3) reflux->acidify filter Filter crude Phenobarbital acidify->filter recrystallize Recrystallize from Aqueous Ethanol filter->recrystallize dry Dry final product recrystallize->dry

Caption: Step-by-step workflow for the final condensation and purification.

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a solution of sodium methoxide (2.0-2.5 mole eq.) in absolute methanol. Add dry urea (1.8-2.8 mole eq.).[8]

  • Addition: Gently heat the mixture and slowly add diethyl ethylphenylmalonate (1.0 mole eq.) to the urea-methoxide solution.[8][10]

  • Condensation: Heat the reaction mixture to drive the condensation and cyclization, typically distilling off the methanol byproduct. The internal temperature is often controlled between 85-110°C.[8]

  • Work-up: After the reaction is complete, cool the mixture and dissolve the resulting sodium salt in water.

  • Precipitation: Slowly add concentrated hydrochloric acid with stirring until the pH reaches ~3. Crude phenobarbital will precipitate out of the solution.[8]

  • Purification: Collect the crude product by suction filtration and wash with cold water. Purify the crude solid by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure phenobarbital.[11]

Quantitative Data & Expected Results

The final condensation step is critical for overall yield. The table below summarizes typical reactant ratios and conditions based on established procedures.

ParameterValueRationale & Notes
Molar Ratio (Ester:Base:Urea) 1 : (1.5-2.5) : (1.8-2.8)An excess of base (sodium methoxide) is required to deprotonate urea and drive the condensation equilibrium forward. Excess urea can also improve yield.[8]
Reaction Temperature 85 - 110 °CThis temperature range facilitates the cyclization reaction while allowing for the removal of the alcohol byproduct (methanol or ethanol) by distillation, which helps drive the reaction to completion.[8]
Reaction Time 4 - 8 hoursVaries based on scale and efficiency of alcohol removal. Reaction completion should be monitored by an appropriate method (e.g., TLC).
Typical Yield 75 - 90% (for this step)High yields are achievable for the final cyclization step with careful control of moisture and reaction conditions. Overall yield from the initial precursor will be lower.

Conclusion

While the classical synthesis of phenobarbital from benzyl cyanide is a robust and optimized process, the exploration of alternative precursors like this compound is a valuable exercise for research and development. The primary challenge in utilizing this precursor is the selective reduction of the benzylic hydroxyl group. Once converted to phenylacetamide or phenylacetic acid, the synthetic route can converge with well-established, high-yielding protocols. The application notes provided herein offer a comprehensive guide for executing the critical downstream steps of this synthesis, forming a solid foundation for any research program aimed at developing novel pathways to this important pharmaceutical agent.

References

  • This compound - 4410-31-5, C8H9NO2, density, melting point, boiling point, structural formula, synthesis.ChemSynthesis.[Link]
  • Synthesis of Metabolites of Phenobarbital and Mephobarbital.Journal of Pharmaceutical Sciences.[Link]
  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic
  • Phenobarbital - Wikipedia.Wikipedia.[Link]
  • CN102311394A - Preparation method for 5-ethyl-5-phenyl barbituric acid.
  • CN102311394B - Preparation method for 5-ethyl-5-phenyl barbituric acid.
  • Synthesis of Phenobarbital, An anticonvulsant Drug.ThaiScience.[Link]
  • Synthesis of Phenobarbital, An Anticonvulsant Drug | PDF.Scribd.[Link]
  • Phenylacetamide - Organic Syntheses Procedure.Organic Syntheses.[Link]
  • Phenobarbital - Hooghly Women's College.Hooghly Women's College.[Link]
  • 2-Phenylacetamide | CAS 103-81-1.Veeprho.[Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-2-phenylacetamide (Mandelamide). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot issues, optimize your reaction conditions, and ensure the highest purity of your final product.

Troubleshooting Guide & Common Problems

The synthesis of this compound, typically achieved through the controlled hydrolysis of mandelonitrile, is a nuanced procedure. While seemingly straightforward, several factors can lead to suboptimal outcomes. This section addresses the most frequently encountered problems in a question-and-answer format.

Category 1: Low Reaction Yield
Question: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer: Low yields in this synthesis can typically be attributed to three main factors: incomplete hydrolysis of the nitrile, undesired side reactions, or product loss during workup and purification.

  • Incomplete Hydrolysis: The conversion of the nitrile group in mandelonitrile to a primary amide requires careful control of reaction conditions. Nitriles are relatively difficult to hydrolyze, often necessitating harsh conditions like heating in strong acid or base.[1][2] If the reaction is not allowed to proceed to completion, a significant amount of starting material will remain.

    • Causality: The hydrolysis mechanism involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, allowing for nucleophilic attack by water.[3][4] Insufficient acid concentration, low temperatures, or short reaction times can stall this process.

    • Solutions & Optimization:

      • Temperature Control: For acid-catalyzed hydrolysis (e.g., with concentrated HCl or H₂SO₄), maintaining a moderately elevated temperature (e.g., 40-50°C) can increase the reaction rate without promoting excessive side reactions.[5] Temperatures that are too high can lead to the formation of byproducts.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material (mandelonitrile).

      • Reagent Stoichiometry: Ensure an adequate molar excess of the hydrolyzing agent (acid or base) is used.

  • Side Reactions (Over-hydrolysis): The most common side reaction is the further hydrolysis of the desired amide product to form mandelic acid.[6][7]

    • Causality: Amides are also susceptible to hydrolysis under the same conditions used to hydrolyze nitriles. Prolonged exposure to harsh acidic or basic conditions at high temperatures will inevitably convert the amide to the corresponding carboxylic acid.[8]

    • Solutions & Optimization:

      • Carefully monitor the reaction. Once the starting nitrile is consumed, the reaction should be quenched to prevent over-hydrolysis.

      • Using milder conditions, such as HCl at 40°C, has been reported to favor the formation of the amide and can help stop the reaction at the intermediate stage.[8]

  • Product Loss During Workup: this compound has moderate solubility in water, which can lead to significant losses during aqueous workup and extraction phases.

    • Solutions & Optimization:

      • When neutralizing the reaction mixture, carefully adjust the pH to minimize the product's solubility in the aqueous phase.[9]

      • Saturate the aqueous layer with a salt like NaCl (brine) to decrease the solubility of the organic product and improve extraction efficiency.

      • Use a suitable organic solvent for extraction in multiple, smaller portions (e.g., 3 x 50 mL is more effective than 1 x 150 mL). Ethyl acetate is a common choice.

Category 2: Product Purity Issues
Question: My final product is impure. What are the likely contaminants and how can I remove them?

Answer: The primary impurities are typically unreacted starting material (mandelonitrile) and the over-hydrolysis byproduct (mandelic acid).

  • Contamination with Mandelic Acid:

    • Detection: The presence of mandelic acid can be detected by a lower-than-expected melting point of the final product, or by analytical techniques like NMR, IR (presence of a broad O-H stretch from the carboxylic acid), or chromatography (TLC/HPLC).

    • Removal:

      • Acid-Base Wash: The most effective method is to exploit the acidic nature of mandelic acid. During the workup, after dissolving the crude product in an organic solvent, wash the solution with a mild base like a 5-10% sodium bicarbonate (NaHCO₃) solution. The mandelic acid will be deprotonated to form sodium mandelate, which is highly soluble in the aqueous layer and will be removed. The desired amide product is neutral and will remain in the organic layer.

      • Recrystallization: If a basic wash is insufficient, recrystallization from a suitable solvent system can effectively purify the product. An ethanol/water or toluene system can be effective.[10][11]

  • Contamination with Unreacted Mandelonitrile:

    • Detection: The sharp, characteristic peak for a nitrile group (C≡N) in the IR spectrum (around 2220-2260 cm⁻¹) is a clear indicator of this impurity.

    • Removal:

      • Ensure Complete Reaction: The best strategy is preventative. Ensure the reaction goes to completion by monitoring with TLC and adjusting reaction time or temperature as needed.[9]

      • Recrystallization: Mandelonitrile has different solubility properties than the amide product, making recrystallization an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the recommended acid catalyst for the hydrolysis of mandelonitrile?

Both concentrated sulfuric acid (H₂SO₄) and concentrated hydrochloric acid (HCl) are commonly used.[5][12] Concentrated HCl is often preferred as it is more volatile and easier to remove during workup.[5] However, the choice can depend on the specific scale and desired reaction kinetics. Sulfuric acid is a stronger dehydrating agent, which can be advantageous but may also lead to more charring or side reactions if the temperature is not carefully controlled.

Q2: How can I effectively monitor the reaction progress?

Thin Layer Chromatography (TLC) is a rapid and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material (mandelonitrile), the product (this compound), and the main byproduct (mandelic acid). The spots can be visualized under a UV lamp. For more quantitative analysis, HPLC is the preferred method.[13]

Q3: What are the critical safety precautions when working with mandelonitrile?

Mandelonitrile is a cyanohydrin and must be handled with extreme caution as it can decompose to release highly toxic hydrogen cyanide (HCN) gas, especially under basic conditions.[14][15]

  • Always work in a well-ventilated fume hood.

  • Avoid contact with bases.

  • Have a cyanide poisoning antidote kit readily available and be trained in its use.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: Can this synthesis be performed under basic conditions?

Yes, the hydrolysis of nitriles can also be catalyzed by a base (e.g., sodium hydroxide solution).[7] In this case, the initial product is the salt of the carboxylic acid (sodium mandelate), and ammonia is evolved.[7] To obtain the amide, the reaction must be carefully controlled to stop at the intermediate stage, which can be even more challenging than in the acidic route because amides hydrolyze readily under basic conditions. Generally, for stopping at the amide stage, acidic hydrolysis is more commonly employed.

Experimental Protocols & Methodologies

Protocol 1: Synthesis via Acid-Catalyzed Hydrolysis of Mandelonitrile

This protocol is adapted from established procedures for nitrile hydrolysis.[5]

Materials:

  • Mandelonitrile

  • Concentrated Hydrochloric Acid (~35%)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, place mandelonitrile (1 equivalent).

  • Acid Addition: In a well-ventilated fume hood, slowly add concentrated hydrochloric acid (approx. 4-5 equivalents) to the mandelonitrile with vigorous stirring.

  • Reaction: Heat the mixture in a water bath to 40-45°C. The heterogeneous mixture should become a homogeneous solution as the reaction progresses.[5]

  • Monitoring: Stir vigorously for 1-2 hours, monitoring the reaction by TLC until the mandelonitrile spot has disappeared.

  • Quenching & Crystallization: Remove the heat source and cool the flask in an ice-water bath. Slowly add cold deionized water (approx. 2 volumes relative to the acid used) with continuous stirring to precipitate the crude product.[5]

  • Isolation: Filter the resulting white crystals by suction filtration and wash the filter cake with two portions of cold water.

  • Purification (Acid Wash): Transfer the crude, wet solid to a beaker and stir for 30 minutes with a 10% sodium bicarbonate solution to remove any residual mandelic acid.[5]

  • Final Wash & Drying: Filter the purified solid again, wash with cold water until the filtrate is neutral, and dry the final product in a vacuum oven at 50-60°C.

Data Summary Table
ParameterRecommended ConditionRationale / Notes
Starting Material MandelonitrileEnsure high purity. Impurities can affect yield and product quality.
Catalyst Concentrated HClEffective and volatile, simplifying workup.[5]
Temperature 40-45°CBalances reaction rate and minimizes over-hydrolysis to mandelic acid.[5]
Reaction Time 1-2 hours (TLC Monitored)Reaction should be stopped once starting material is consumed.
Workup Dilution with cold waterPrecipitates the product from the acidic solution.
Purification Wash with NaHCO₃ solutionRemoves acidic impurity (mandelic acid).[5]

Visual Diagrams

Reaction Mechanism & Side Reaction

The following diagram illustrates the primary reaction pathway for the acid-catalyzed hydrolysis of mandelonitrile to this compound, as well as the competing side reaction that leads to the formation of mandelic acid.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Mandelonitrile Mandelonitrile (Starting Material) ProtonatedNitrile Protonated Nitrile (Activated Intermediate) Mandelonitrile->ProtonatedNitrile + H⁺ Amide This compound (Desired Product) ProtonatedNitrile->Amide + H₂O - H⁺ MandelicAcid Mandelic Acid (Impurity) Amide->MandelicAcid Over-hydrolysis (+ H₂O, + H⁺)

Caption: Main and side reaction pathways in the synthesis.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common problems encountered during the synthesis.

G Start Problem Encountered LowYield Low Yield Start->LowYield PurityIssue Purity Issue Start->PurityIssue IncompleteRxn Incomplete Reaction? LowYield->IncompleteRxn Check TLC SideRxn Side Reactions? LowYield->SideRxn Analyze Byproducts WorkupLoss Workup Loss? LowYield->WorkupLoss Review Procedure AcidImpurity Mandelic Acid Present? PurityIssue->AcidImpurity Check MP/NMR NitrileImpurity Mandelonitrile Present? PurityIssue->NitrileImpurity Check IR/TLC Sol_IncompleteRxn Increase Temp/Time Monitor via TLC IncompleteRxn->Sol_IncompleteRxn Yes Sol_SideRxn Reduce Temp Quench after completion SideRxn->Sol_SideRxn Yes Sol_WorkupLoss Saturate aq. phase w/ NaCl Optimize extraction solvent WorkupLoss->Sol_WorkupLoss Yes Sol_AcidImpurity Wash with NaHCO₃ solution Recrystallize AcidImpurity->Sol_AcidImpurity Yes Sol_NitrileImpurity Ensure complete reaction Recrystallize NitrileImpurity->Sol_NitrileImpurity Yes

Caption: A logical workflow for troubleshooting synthesis problems.

References

  • ResearchGate. (n.d.). Time course and stoichiometric analysis of mandelonitrile hydrolysis by...
  • Organic Syntheses. (n.d.). Mandelamide. Org. Synth. Coll. Vol. 3, p.538 (1955); Vol. 25, p.65 (1945).
  • Yamamoto, K., Oishi, K., Fujimatsu, I., & Komatsu, K. (1991). Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750. Applied and Environmental Microbiology, 57(10), 3028–3032.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations.
  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • The Royal Society of Chemistry. (2018). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
  • Organic Syntheses. (n.d.). Mandelic acid. Org. Synth. Coll. Vol. 1, p.336 (1941); Vol. 2, p.49 (1922).
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
  • Chemistry Stack Exchange. (2017). Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction?
  • YouTube. (2020, December 17). Problem nitrile hydrolysis, esterification. Dr. Tania CS.
  • Organic Syntheses. (n.d.). Phenylacetamide. Org. Synth. Coll. Vol. 3, p.715 (1955); Vol. 28, p.92 (1948).
  • ChemSynthesis. (n.d.). This compound.
  • Scribd. (n.d.). Radziszewskis Imidazole Synthesis.
  • Multidisciplinary Digital Publishing Institute (MDPI). (2022). Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides.
  • Chemistry Steps. (n.d.). Converting Nitriles to Amides.
  • Multidisciplinary Digital Publishing Institute (MDPI). (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives.
  • ResearchGate. (n.d.). Radziszewski-type reaction.
  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 11.
  • International Union of Crystallography Journals. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide.
  • Nayak, P. S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Journal of Chemistry, 2014, 1-6.
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-N-phenylacetamide. PubChem Compound Database.
  • LibreTexts. (2023). Conversion of nitriles to amides. Chemistry LibreTexts.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Royal Society of Chemistry. (n.d.). Analytical Methods Recent Open Access Articles.
  • National Center for Biotechnology Information. (n.d.). N-[(2R)-2-hydroxy-2-phenylethyl]-2-phenylacetamide. PubChem Compound Database.
  • Wiley. (n.d.). Analytical Methods for Therapeutic Drug Monitoring and Toxicology.

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Technical Support Center: Optimizing 2-Hydroxy-2-phenylacetamide (Mandelamide) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-2-phenylacetamide, commonly known as mandelamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and purity.

The primary and most reliable route to mandelamide involves the controlled hydrolysis of mandelonitrile. This pathway is favored for its efficiency but requires precise control over reaction parameters to prevent the formation of unwanted byproducts, chiefly mandelic acid. This document provides in-depth, experience-driven guidance to master this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges encountered during mandelamide synthesis in a practical question-and-answer format.

Q1: My yield of this compound is consistently low. What are the primary causes?

A: Low yield is the most frequent issue and typically points to two main culprits: over-hydrolysis of the desired amide product or incomplete conversion of the starting nitrile.

  • Causality (Over-hydrolysis): The synthesis aims to stop the hydrolysis of mandelonitrile at the amide stage. However, the amide itself can be further hydrolyzed to form mandelic acid, especially under harsh conditions (high pH, high temperature, or extended reaction times). This side reaction is a major pathway for yield loss. Nitriles hydrolyze first into amides and then into carboxylic acids[1].

  • Causality (Incomplete Conversion): Insufficient reaction time, low temperature, or inadequate catalyst/reagent concentration can lead to unreacted mandelonitrile remaining in the reaction mixture, directly reducing the theoretical yield.

Solution Workflow:

  • Strict pH Control: The pH of the reaction is critical. Maintain a slightly alkaline pH, ideally between 8.0 and 8.5. This range facilitates the hydrolysis of the nitrile without aggressively promoting the subsequent hydrolysis of the amide to the carboxylic acid. Spontaneous racemization of the unreacted mandelonitrile is also favored at a slightly alkaline pH, which can be beneficial in certain applications[2].

  • Temperature Management: Keep the reaction temperature below 40°C[2]. Exceeding this temperature significantly accelerates the rate of the undesired over-hydrolysis to mandelic acid.

  • Reaction Monitoring: Implement in-process monitoring using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the formation of the product and byproducts. This allows you to quench the reaction precisely when the optimal conversion to the amide is achieved.

Q2: My final product is contaminated with mandelic acid. How can I prevent this and purify my product?

A: The formation of mandelic acid is the principal side reaction in this synthesis[3]. Its presence complicates purification due to its similar polarity to the desired amide product.

  • Prevention: As detailed in Q1, the key to prevention is precise control over pH and temperature. Enzymatic methods using specific nitrilases can also offer high selectivity for the amide, minimizing acid formation[4][5]. Some nitrilase variants have been shown to change the ratio of amide to acid produced[3].

  • Purification Strategy:

    • Acid-Base Extraction: If mandelic acid contamination is significant, an acid-base wash can be effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild aqueous base solution, such as 5% sodium bicarbonate. The mandelic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral mandelamide remains in the organic layer.

    • Recrystallization: After initial purification, recrystallization is highly effective. A good starting solvent system is a mixture of ethanol and water or ethyl acetate and hexane[6]. The choice of solvent should be optimized to maximize the recovery of pure mandelamide crystals[6].

Q3: The reaction seems to have stalled or is proceeding very slowly. What are the likely causes?

A: A stalled reaction is often due to issues with reagents, temperature, or mixing.

  • Causality (Reagent Quality): The stability of the starting material, mandelonitrile, can be a factor. It can decompose, especially if impure or stored improperly, into benzaldehyde and hydrogen cyanide[7][8]. The quality of the acid or base used for hydrolysis is also crucial.

  • Causality (Temperature): While high temperatures are detrimental, excessively low temperatures can significantly slow the reaction rate to an impractical level.

  • Causality (Mixing): If the reaction is heterogeneous (e.g., involving a solid catalyst or immiscible phases), inefficient stirring can be the rate-limiting factor[9].

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly prepared or properly stored mandelonitrile. Confirm the concentration of your acid or base catalyst.

  • Optimize Temperature: Ensure the reaction is maintained within the optimal range (e.g., 30-40°C). A slight, controlled increase in temperature may restart a stalled reaction, but must be monitored closely for byproduct formation.

  • Ensure Efficient Stirring: For heterogeneous mixtures, use a high-torque mechanical stirrer to ensure intimate contact between reactants[9].

Q4: I'm observing a dark coloration or polymer formation in my reaction. What is happening?

A: Dark coloration often indicates decomposition or polymerization side reactions.

  • Causality: Benzaldehyde, a potential decomposition product of mandelonitrile, can undergo self-condensation or other side reactions under basic conditions, leading to colored polymeric materials. The presence of impurities in the starting materials can also catalyze these unwanted reactions.

Preventative Measures:

  • Use High-Purity Starting Materials: Ensure your benzaldehyde and cyanide source (if preparing mandelonitrile in situ) are of high purity.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that may contribute to color formation.

  • Charcoal Treatment: If the final product is colored, a treatment with activated charcoal during the workup can be effective. Add a small amount of activated charcoal to a solution of the crude product, heat gently, and then filter through celite to remove the charcoal and adsorbed impurities[6].

Core Synthesis Pathway & Key Parameters

The most common laboratory synthesis involves the controlled acid-catalyzed hydrolysis of mandelonitrile.

Reaction Mechanism Overview

The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers leads to the formation of the amide. Over-hydrolysis occurs when the amide is further attacked by water under the reaction conditions to yield the carboxylic acid and ammonia.

Diagram: Key Synthetic Pathways

G Mandelonitrile Mandelonitrile Mandelamide This compound (Desired Product) Mandelonitrile->Mandelamide Controlled Hydrolysis (e.g., H₂SO₄, H₂O, <40°C) MandelicAcid Mandelic Acid (Byproduct) Mandelamide->MandelicAcid Over-Hydrolysis (Excess H₂O, High Temp/pH)

Caption: Synthetic routes from Mandelonitrile.

Table: Optimized Reaction Parameters
ParameterRecommended RangeRationale & Key Considerations
Temperature 30 - 40°CBalances reaction rate against the risk of over-hydrolysis to mandelic acid[2].
pH 8.0 - 8.5Favors nitrile hydrolysis while minimizing amide hydrolysis. Promotes racemization of unreacted nitrile[2].
Catalyst Sulfuric Acid / HClStrong acids are effective catalysts. Concentration must be carefully controlled.
Solvent Aqueous / BiphasicWater is the reactant. An organic co-solvent may be used depending on the specific protocol.
Monitoring TLC, HPLCEssential for determining the reaction endpoint to maximize amide yield and prevent byproduct formation.

Detailed Experimental Protocols

Protocol 1: Synthesis via Controlled Hydrolysis of Mandelonitrile

Disclaimer: This procedure involves hazardous materials and should only be performed by trained personnel with appropriate safety measures.

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in a temperature-controlled water bath.

  • Charge: To the flask, add mandelonitrile (1.0 eq). Begin vigorous stirring.

  • Catalyst Addition: Cool the mixture to 0-5°C. Slowly add concentrated sulfuric acid (e.g., 1.5 eq) via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 35-40°C. Monitor the reaction progress every 30 minutes by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

  • Quenching: Once the starting material is consumed and the product spot is maximized, cool the reaction mixture to 0°C in an ice bath. Carefully and slowly pour the mixture onto crushed ice with stirring.

  • Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous mixture three times with ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound[6][9].

Diagram: Troubleshooting Workflow

G start Problem Observed low_yield Low Yield start->low_yield impurity Impurity Detected (e.g., Mandelic Acid) start->impurity stalled Stalled Reaction start->stalled check_hydrolysis Check for Over-hydrolysis low_yield->check_hydrolysis Primary Cause? check_conditions Review Reaction Conditions impurity->check_conditions Primary Cause? check_reagents Check Reagents & Mixing stalled->check_reagents Primary Cause? sol_hydrolysis Solution: 1. Lower Temp (<40°C) 2. Control pH (8-8.5) 3. Reduce Reaction Time check_hydrolysis->sol_hydrolysis sol_conditions Solution: 1. Strict Temp/pH Control 2. Purify via Acid-Base Wash & Recrystallization check_conditions->sol_conditions sol_reagents Solution: 1. Use Fresh Reagents 2. Ensure Vigorous Stirring 3. Slightly Increase Temp check_reagents->sol_reagents

Caption: A decision-tree for troubleshooting common synthesis issues.

Protocol 2: Purity Assessment by HPLC

Confirming the purity of the final product is essential. HPLC is a robust method for this purpose.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is a common choice[2].

  • Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) is a good starting point[2].

  • Flow Rate: 0.8 - 1.0 mL/min[2][10].

  • Detection: UV detection at 210 nm[2][10].

  • Sample Prep: Dissolve a small, accurately weighed sample of the product in the mobile phase.

  • Analysis: Inject the sample. The retention times for mandelamide, mandelic acid, and mandelonitrile are distinct, allowing for quantification of purity and byproduct levels[2]. For chiral analysis, a specific chiral column (e.g., Lux Amylose-1) would be required[10][11].

References

  • Biosynthesis of (R)-(−)-mandelic acid from (R,S)-mandelonitrile with nitrilase. [Link]
  • Production of R-(-)
  • Stereo-selective conversion of mandelonitrile to (R)-(−)-mandelic acid using immobilized cells of recombinant Escherichia coli. PubMed Central. [Link]
  • Synthesis of (S)-MA and (R)-MA from Mandelonitrile.
  • mandelamide. Organic Syntheses Procedure. [Link]
  • Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization.
  • Time course and stoichiometric analysis of mandelonitrile hydrolysis by...
  • Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystalliz
  • Schematic representation of the spontaneous decomposition of...
  • Phenylacetamide. Organic Syntheses Procedure. [Link]
  • Mandelic acid - Powered by XMB 1.9.11. Sciencemadness Discussion Board. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-2-phenylacetamide (Mandelamide)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Hydroxy-2-phenylacetamide, a key intermediate in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, improve yields, and troubleshoot common experimental challenges. We will focus on the most prevalent synthetic route: the controlled hydrolysis of mandelonitrile.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?

The most common and industrially relevant method for synthesizing this compound (also known as mandelamide) is the partial hydrolysis of mandelonitrile.[1][2] This reaction can be achieved through chemical methods, typically using concentrated acids like hydrochloric acid, or through biocatalytic routes using nitrile hydratase enzymes.[1][3] An alternative, though less direct, route involves the amidation of mandelic acid or its esters, which can be performed using various reagents, including liquid ammonia.[4]

Q2: What are the most critical factors influencing the final yield?

Several factors must be precisely controlled to maximize the yield of mandelamide:

  • Temperature: This is arguably the most critical parameter. Excessive heat during the hydrolysis of mandelonitrile can lead to the formation of the primary byproduct, mandelic acid, significantly reducing the yield of the desired amide.[5]

  • Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting material. Conversely, prolonged reaction times, especially at elevated temperatures, increase the risk of over-hydrolysis to mandelic acid.

  • Purity of Starting Materials: The quality of the mandelonitrile precursor is crucial. Impurities can lead to side reactions and complicate the purification process.[5] Mandelonitrile itself can be unstable and may decompose into benzaldehyde and cyanide, especially under neutral or basic conditions.[1][2]

  • Stoichiometry of Reagents: The concentration of the acid catalyst and the ratio of water to the nitrile must be optimized to ensure efficient conversion while minimizing byproduct formation.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is an excellent qualitative tool for real-time monitoring.[6][7] By spotting the reaction mixture against standards of mandelonitrile (starting material), mandelamide (product), and mandelic acid (potential byproduct), you can visually track the consumption of the reactant and the formation of products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method, allowing for precise measurement of the relative concentrations of each component in the reaction mixture.[1][6]

Q4: What are the common impurities, and how can they be minimized?

The primary impurities encountered in this synthesis are:

  • Unreacted Mandelonitrile: Minimized by ensuring sufficient reaction time and optimal temperature, as confirmed by TLC or HPLC monitoring.

  • Mandelic Acid: This is the most common byproduct, formed from the over-hydrolysis of mandelamide. Its formation is suppressed by maintaining strict temperature control (typically 40-50°C for acid hydrolysis) and avoiding prolonged reaction times after the starting material is consumed.[5]

  • Benzaldehyde: Arises from the decomposition of the mandelonitrile starting material.[1] Using high-purity mandelonitrile and performing the reaction under acidic conditions, where it is more stable, can mitigate this issue.

Purification is typically achieved by crystallization. The crude product can be washed with a sodium carbonate solution to remove the acidic mandelic acid impurity, followed by recrystallization from a suitable solvent like water or an ethanol/water mixture.[5][8]

Troubleshooting Guide: Low Yield and Purity Issues

This section addresses specific problems you may encounter during the synthesis.

Issue EncounteredPotential Cause(s)Recommended Solutions & Optimization Strategies
Low Overall Yield Incomplete Reaction: The mandelonitrile has not been fully consumed.Extend Reaction Time: Continue monitoring via TLC/HPLC until the starting material spot disappears. Check Stirring Efficiency: Ensure vigorous stirring is maintained, as the reaction is often heterogeneous initially.[5]
Product Loss During Workup: The product is being lost during filtration or washing steps.Optimize Crystallization: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the solubility of mandelamide in the mother liquor.[5] Minimize Wash Volumes: Use minimal amounts of ice-cold water to wash the filtered crystals.
Significant Mandelic Acid Formation (Confirmed by NMR/Melting Point) Over-hydrolysis: The reaction temperature was too high or the reaction time was too long.Strict Temperature Control: Maintain a bath temperature of 40-50°C. Temperatures above this significantly increase the rate of amide hydrolysis.[5] Time Management: Once TLC shows complete consumption of mandelonitrile, proceed immediately to the workup and isolation steps.
Presence of Benzaldehyde Odor / Impurity Decomposition of Mandelonitrile: The starting material is degrading, which can occur if the pH is not sufficiently acidic or if the material is impure.Verify Starting Material Quality: Use freshly prepared or high-purity mandelonitrile. Ensure Acidic Conditions: The reaction should be conducted in a strong acid like concentrated HCl, which stabilizes the cyanohydrin.[1][2]
Product is Oily or Fails to Crystallize High Impurity Levels: Significant amounts of unreacted starting material or byproducts are preventing crystallization.Purification Prior to Crystallization: Wash the crude product thoroughly with a 10% sodium carbonate solution to remove mandelic acid.[5] This often removes the impurities that inhibit crystallization. Solvent Selection: Experiment with different recrystallization solvents. A mixture of ethanol and water is often effective.[8]
Reaction Fails to Initiate Poor Reagent Quality: The mandelonitrile may be of poor quality, or the acid may be less concentrated than required.Use High-Quality Reagents: Ensure the benzyl cyanide used to prepare the mandelonitrile is of high purity.[5] Verify the concentration of the acid used.
Visualized Mechanisms and Workflows
Reaction Mechanism: Acid-Catalyzed Hydrolysis of Mandelonitrile

The diagram below illustrates the stepwise mechanism for the conversion of mandelonitrile to this compound under acidic conditions.

G Figure 1: Mechanism of Mandelonitrile Hydrolysis cluster_0 Step 1: Protonation of Nitrile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Tautomerization cluster_3 Side Reaction: Over-hydrolysis A Mandelonitrile B Protonated Nitrile Intermediate A->B + H+ C Carbocation Intermediate B->C + H2O D Protonated Amide C->D - H+ E This compound (Mandelamide) D->E Tautomerization F Mandelic Acid E->F + H2O, Heat - NH3 E->F

Caption: Mechanism of Mandelonitrile Hydrolysis

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues.

G Figure 2: Troubleshooting Workflow Start Start: Low Yield of Mandelamide CheckTLC Analyze Crude Product by TLC/HPLC Start->CheckTLC Incomplete Significant Starting Material Remains? CheckTLC->Incomplete Yes SideProduct Major Byproduct Spot (Mandelic Acid) Present? CheckTLC->SideProduct No Sol_Incomplete Increase Reaction Time & Ensure Vigorous Stirring Incomplete->Sol_Incomplete Sol_SideProduct Reduce Reaction Temperature (Target 40-50°C) & Avoid Excess Time SideProduct->Sol_SideProduct Yes WorkupIssue If TLC is Clean: Review Workup Procedure SideProduct->WorkupIssue No Sol_Workup Optimize Crystallization Cooling & Minimize Wash Volumes WorkupIssue->Sol_Workup

Caption: Troubleshooting Workflow

High-Yield Experimental Protocol: Acid Hydrolysis of Mandelonitrile

This protocol is adapted from established procedures and optimized for high yield and purity.[5]

Materials:

  • Mandelonitrile (or Benzyl Cyanide for in-situ generation)

  • Concentrated Hydrochloric Acid (~35%)

  • 10% Sodium Carbonate Solution

  • Distilled Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Dropping funnel

  • Water bath

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, place 100 g (0.75 mol) of high-purity mandelonitrile.

    • Expert Insight: The synthesis of mandelonitrile from benzaldehyde and a cyanide source is a common precursor step.[9] Ensuring the purity of this starting material is critical for the success of the subsequent hydrolysis.

  • Acid Addition: Add 400 mL of concentrated hydrochloric acid to the flask.

  • Controlled Heating: Begin vigorous stirring. Heat the mixture using a water bath to an internal temperature of 40-50°C.

    • Expert Insight: This temperature range is a critical compromise. It is high enough to facilitate the reaction at a reasonable rate but low enough to minimize the secondary hydrolysis of the desired mandelamide product to mandelic acid.[5] The reaction is exothermic, and the bath helps maintain stable control.

  • Reaction Monitoring: Stir the mixture vigorously at 40-50°C. The initially heterogeneous mixture should become a clear solution. Monitor the reaction's completion by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase) until the mandelonitrile spot is no longer visible (typically 45-60 minutes).

  • Crystallization: Once the reaction is complete, remove the water bath and cool the flask with tap water. Slowly add 400 mL of cold distilled water from a dropping funnel with continued stirring. Crystals of this compound will begin to precipitate.

  • Isolation: After the water addition is complete, cool the mixture thoroughly in an ice bath for at least 30 minutes to maximize crystal formation. Collect the crude product by suction filtration using a Büchner funnel.

  • Initial Wash: Wash the crystals on the filter with two 50-mL portions of ice-cold water.

  • Purification: To remove acidic impurities, transfer the crude, wet solid to a beaker and stir for 30 minutes with 250 mL of a 10% sodium carbonate solution. This step neutralizes and dissolves any residual mandelic acid.[5]

  • Final Wash & Drying: Collect the purified crystals again by suction filtration. Wash them with two 50-mL portions of cold water and dry them at 50-80°C.

    • Expected Outcome: This procedure should yield 95-105 g (78-86%) of this compound with a melting point of 133-134°C.[4][10]

References
  • Enantioselective Enzymatic Hydrolysis of rac-Mandelonitrile to R-Mandelamide by Nitrile Hydratase Immobilized on Poly(vinyl alcohol)/Chitosan–Glutaraldehyde Support.
  • Time course and stoichiometric analysis of mandelonitrile hydrolysis by...
  • Production of R-(-)
  • Comparative Analysis of the Conversion of Mandelonitrile and 2-Phenylpropionitrile by a Large Set of Variants Generated from a Nitrilase Originating from Pseudomonas fluorescens EBC191. MDPI. [Link]
  • The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Mandelonitrile - Wikipedia. Wikipedia. [Link]
  • Phenylacetamide. Organic Syntheses Procedure. [Link]
  • This compound. ChemSynthesis. [Link]
  • mandelamide. Organic Syntheses Procedure. [Link]
  • Preparation of mandelic acid (2-hydroxy-2-phenylacetic acid). PrepChem.com. [Link]

Sources

Troubleshooting low yield in phenylacetamide synthesis from anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of phenylacetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the acylation of benzylamine using acetic anhydride. Our goal is to provide not just solutions, but a deeper understanding of the reaction chemistry to empower you to optimize your synthesis for high yield and purity.

Troubleshooting Guide: Low Yield in Phenylacetamide Synthesis

This section addresses the most pressing issue encountered in this synthesis: lower-than-expected yields. Each question tackles a specific problem, explains the underlying chemical principles, and provides actionable protocols.

Q1: My final yield of phenylacetamide is significantly below the expected 80-95%. What are the primary factors I should investigate?

Low yield is rarely due to a single issue but often a combination of factors. A systematic approach is crucial. The most common culprits fall into four categories: reagent quality, reaction conditions, competing side reactions, and inefficient product isolation.

Before re-running the entire synthesis, it's essential to logically diagnose the potential point of failure. The following workflow provides a structured approach to troubleshooting.

G start Low Yield Obtained reagents 1. Verify Reagent Quality & Stoichiometry start->reagents Start Here conditions 2. Review Reaction Conditions reagents->conditions If reagents are pure & stoichiometry is correct solution Optimized High-Yield Synthesis reagents->solution Use anhydrous reagents, correct stoichiometry side_reactions 3. Analyze for Side Reactions conditions->side_reactions If conditions were optimal conditions->solution Control temperature, monitor with TLC workup 4. Optimize Workup & Purification side_reactions->workup If side reactions are minimal side_reactions->solution Use anhydrous conditions, control addition rate workup->solution Implement improvements G cluster_0 Desired Reaction Pathway cluster_1 Competing Side Reactions benzylamine Benzylamine phenylacetamide Phenylacetamide (Product) benzylamine->phenylacetamide Nucleophilic Attack acetic_anhydride Acetic Anhydride acetic_anhydride->phenylacetamide water Water (H₂O) acetic_acid Acetic Acid (Byproduct) water->acetic_acid Hydrolysis diacetyl Diacetylation Product acetic_anhydride_side Acetic Anhydride acetic_anhydride_side->acetic_acid phenylacetamide_side Phenylacetamide phenylacetamide_side->diacetyl Over-acetylation acetic_anhydride_extra Excess Acetic Anhydride acetic_anhydride_extra->diacetyl G reactants Benzylamine + Acetic Anhydride nuc_attack 1. Nucleophilic Attack (Amine attacks carbonyl carbon) reactants->nuc_attack tetra_intermediate 2. Tetrahedral Intermediate Forms nuc_attack->tetra_intermediate collapse 3. Intermediate Collapses (Carbonyl reforms) tetra_intermediate->collapse lg_expel 4. Leaving Group Expelled (Acetate ion leaves) collapse->lg_expel deprotonation 5. Deprotonation (Base removes proton from Nitrogen) lg_expel->deprotonation products Phenylacetamide + Acetic Acid deprotonation->products

Degradation pathways of 2-Hydroxy-2-phenylacetamide under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Technical Support Center: Degradation of 2-Hydroxy-2-phenylacetamide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the forced degradation (stress testing) of this compound. Our goal is to equip you with the scientific rationale behind the experimental design to anticipate degradation pathways, develop robust stability-indicating methods, and troubleshoot common issues.

Forced degradation studies are a critical component of the drug development process, designed to determine the intrinsic stability of a molecule by establishing its likely degradation pathways and products.[1][2] This information is foundational for developing and validating analytical methods that can accurately measure the drug's purity and stability over time.[1][3]

Part 1: General Experimental Design & Troubleshooting

This section addresses common overarching questions about setting up and interpreting stress studies for this compound.

FAQ 1: Where do I start with my forced degradation study?

Answer: The best starting point is to design a series of experiments based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines, which cover the main degradation mechanisms: hydrolysis, oxidation, photolysis, and thermal stress.[4][5][6][7] The primary goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1] This range is ideal because it's significant enough to produce and detect major degradation products without being so excessive that it leads to secondary degradation, complicating pathway analysis.

A general workflow for conducting these studies is outlined below.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Stress Application cluster_2 Phase 3: Analysis cluster_3 Phase 4: Evaluation A Define Objectives (e.g., method validation, pathway ID) B Prepare Stock Solution (e.g., 1 mg/mL in suitable solvent) A->B C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C D Alkaline Hydrolysis (e.g., 0.1M NaOH, RT) B->D E Oxidation (e.g., 3% H₂O₂, RT) B->E F Thermal (Solid & Solution, >60°C) B->F G Photolytic (ICH Q1B light exposure) B->G H Control Sample (Unstressed, protected from light) B->H I Neutralize Samples (if applicable) C->I D->I E->I F->I G->I H->I J Dilute to Target Concentration I->J K Analyze via Stability-Indicating Method (e.g., HPLC-UV/PDA) J->K L Assess Degradation (Target: 5-20%) K->L M Characterize Degradants (LC-MS, NMR) L->M Degradation > 5% N Propose Degradation Pathways M->N G Parent This compound Deg1 Mandelic Acid Parent->Deg1 H⁺/H₂O or OH⁻ (Hydrolysis) Deg2 Aniline Parent->Deg2 H⁺/H₂O or OH⁻ (Hydrolysis)

Caption: Proposed hydrolytic degradation pathway.

Troubleshooting Guide: Hydrolysis

Issue EncounteredProbable Cause & ExplanationRecommended Action
No degradation in 0.1M HCl at 60°C after 24 hours. The amide bond in this compound may be relatively stable. Higher energy is required to overcome the activation barrier for hydrolysis.Increase acid concentration to 1M HCl or increase temperature to 80°C. Monitor at intermediate time points (e.g., 2, 6, 12 hours) to avoid complete degradation. [1]
Rapid, complete degradation in 0.1M NaOH at room temperature. Base-catalyzed hydrolysis is often much faster than acid-catalyzed hydrolysis for amides. [8]The conditions were too aggressive.Reduce the concentration of NaOH to 0.01M, or conduct the experiment at a lower temperature (e.g., 5°C).
My chromatogram shows peaks for Mandelic Acid but not Aniline. Aniline may be unstable under the applied stress conditions, or it may have poor chromatographic properties (e.g., poor UV absorbance at the monitored wavelength, peak tailing).Check the UV spectrum of an aniline standard. Consider using a different wavelength or a universal detector like a Charged Aerosol Detector (CAD). Ensure the mobile phase pH is suitable for chromatographing a basic compound like aniline.
Oxidative Degradation

Oxidation can be initiated by atmospheric oxygen, peroxides, or metal ions. [9][10]The alpha-hydroxy group and the phenyl ring are potential sites for oxidation.

Question: What are the likely oxidative degradation pathways?

Answer: The primary site of oxidative attack is likely the benzylic carbon bearing the hydroxyl group. Oxidation could lead to the formation of 2-Oxo-2-phenylacetamide . Further degradation could cleave the molecule, potentially forming products like Benzaldehyde or Benzoic Acid . [11]The use of strong oxidizing agents can lead to a complex mixture of products. [12]

G Parent This compound Deg1 2-Oxo-2-phenylacetamide Parent->Deg1 [O] (e.g., H₂O₂) Deg2 Benzaldehyde Deg1->Deg2 [O] (Further Degradation) Deg3 Benzoic Acid Deg2->Deg3 [O]

Caption: Proposed oxidative degradation pathway.

Troubleshooting Guide: Oxidation

Issue EncounteredProbable Cause & ExplanationRecommended Action
Inconsistent results between experiments using H₂O₂. Hydrogen peroxide solutions can degrade over time. The presence of trace metal ions can catalyze the decomposition of H₂O₂, leading to variability. [12]Use a fresh, stabilized solution of hydrogen peroxide for each experiment. Ensure all glassware is scrupulously clean to avoid metal ion contamination.
Multiple small, unidentifiable peaks are observed. Oxidative degradation, especially radical-mediated pathways, can be non-specific and produce a wide array of minor products. [13]Focus on identifying the major degradants first. Use a lower concentration of the oxidant or a shorter time point to simplify the degradation profile. Consider using a different, milder oxidant.
No degradation observed with 3% H₂O₂. The molecule may be resistant to oxidation under these conditions.Increase the H₂O₂ concentration (up to 30%) and/or gently heat the solution (e.g., to 40-50°C). Alternatively, explore radical initiators like AIBN or AAPH. [1]
Thermal and Photolytic Degradation

Question: What should I expect from thermal and photolytic stress testing?

Answer:

  • Thermal Degradation: In the absence of water, thermal degradation typically requires high temperatures. For this compound, potential pathways could include dehydration or decarboxylation, though these are less common than hydrolysis. [14][15]Often, if a compound is stable, no degradation will be observed even at elevated temperatures (e.g., 80-100°C). The primary purpose is to assess solid-state stability and compatibility with excipients in a drug product.

  • Photodegradation: As a molecule containing a phenyl ring, this compound may be susceptible to photolytic degradation. [16]The energy from UV or visible light can promote radical reactions or rearrangements. [17][18]The exact products are difficult to predict and require experimental characterization, often revealing complex reaction pathways.

Troubleshooting Guide: Thermal & Photolytic

Issue EncounteredProbable Cause & ExplanationRecommended Action
The sample melted during thermal stress testing. The temperature exceeded the melting point of the compound (approx. 133-134°C for a related isomer). [19]Degradation chemistry can be different and more complex in the molten state versus the solid state.Conduct thermal stress studies at a temperature below the melting point. If investigating stability at higher temperatures is necessary, clearly note the change in physical state.
The color of the sample changed after light exposure, but HPLC shows minimal degradation. Colored degradants may be formed at very low levels that are below the limit of quantitation of the HPLC method but are still visible to the naked eye.Ensure the peak purity of the parent compound is evaluated using a photodiode array (PDA) detector. A non-homogenous peak indicates the presence of a co-eluting impurity. Also, check for changes in the UV spectrum.

Part 3: Protocols & Methodologies

Protocol 1: General Forced Degradation Stock and Sample Preparation
  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile, or a 50:50 mixture with water) to create a 1.0 mg/mL stock solution.

  • Prepare Stress Samples: For each condition, transfer a known volume (e.g., 5 mL) of the stock solution into a clear glass vial.

  • Add Stressor:

    • Acid: Add an equal volume of 0.2M HCl to achieve a final concentration of 0.5 mg/mL in 0.1M HCl.

    • Base: Add an equal volume of 0.2M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1M NaOH.

    • Oxidation: Add a specified volume of 30% H₂O₂ (e.g., 1 mL) to the vial.

  • Incubate: Place the vials (along with a control sample containing only the drug solution) in the appropriate environment (e.g., water bath at 60°C, benchtop at room temperature).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

  • Quench Reaction: Immediately stop the degradation by neutralizing the sample (for acid/base) or diluting it in the mobile phase. For acid samples, add an equimolar amount of NaOH. For base samples, add an equimolar amount of HCl.

  • Analysis: Dilute the quenched sample to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) and inject it into the chromatograph.

Protocol 2: Recommended Starting Analytical Method

A stability-indicating method must be able to separate the intact parent drug from all degradation products. [2][20]

  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV/PDA detection.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high aqueous percentage (e.g., 95% A) and gradually increase the organic phase (e.g., to 95% B) over 20-30 minutes. This will help elute any late-forming, non-polar degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector scanning from 200-400 nm. Monitor at the λmax of this compound.

  • Justification: The C18 column provides good retention for moderately polar compounds. The acidic mobile phase (formic acid) ensures good peak shape for acidic and neutral compounds. A gradient elution is essential in degradation studies to ensure that all potential degradants, which will have a wide range of polarities, are eluted from the column. [3]

References

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link] [4][7]2. U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link] [5]3. European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link] [6]4. YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link] [22]5. Alsante, K. M., et al. (2003). A Stress Testing Benchmarking Study. Pharmaceutical Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe_0wGKmm_ORgob37JuiXjZ2rhe1nhxQ2SKfIP2EaOkZyD5F4V0rYbeSJ7yyj7SqC2mlh9K6Q-_rLG4ris_5xxPCSGps1MH9VpYp6-ieJWgelArvSAwY6fXrz9wDEIK7s73hA_s0iRFstdeYLeOkEYq1V3vt7pBGgtldCbi4z6B275LIbl-E0PQEmC4InsPiT2QxQQ81CAwNVg2cl6uPWa7-D9A5mZ4TP0CZhIkQROhToCc7l8MR8-dCo-wyeNWX_kzA==] [1]6. ScubeTech. (n.d.). Technical Guide Series - Forced Degradation Studies. [Link] [2]7. ResolveMass Laboratories Inc. (2025). Forced Degradation Testing Procedure. [Link] [23]8. Zelesky, T. C., et al. (2023). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical Sciences. [Link] [8]9. Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link] [3]10. Scribd. (n.d.). DEGRADATIONPATHWAY B. Pharm 2-2. [Link] [9]11. Matos, R. C., et al. (2018). Alkaline degradation of lyophilized DMSA prior to labeling with 99mTc: Identification and development of the degradation pathway by HPLC and MS. Nuclear Medicine and Biology. [Link] [24]12. Dwivedi, M., et al. (2020). Acidic and Alkaline Hydrolysis of Polysorbates Under Aqueous Conditions: Towards Understanding Polysorbate Degradation in Biopharmaceutical Formulations. European Journal of Pharmaceutical Sciences. [Link] [25]13. Klicic, J., et al. (2022). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Molecules. [Link] [10]14. ResearchGate. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. [Link] [12]15. Kerwin, B. A. (2023). Oxidation of polysorbates - An underestimated degradation pathway?. International Journal of Pharmaceutics: X. [Link] [11]16. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4410-31-5, this compound. [Link] [20]17. Gaudemar, G., et al. (2019). Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. Polymers. [Link] [15]18. Goldstein, H. L. (1967). Thermal Degradation of Polymers. IV. Poly-2,2′-(m-phenylene)-5,5′-bibenzimidazole. Journal of Macromolecular Science: Part A - Chemistry. [Link] [16]19. Scarsella, J., et al. (2019). Photolytic Decomposition Products Identified. ResearchGate. [Link] [17]20. Owen-Bellini, M., et al. (2021). Towards validation of combined-accelerated stress testing through failure analysis of polyamide-based photovoltaic backsheets. Scientific Reports. [Link] [18]21. National Renewable Energy Laboratory. (2021). Towards Validation of Combined-Accelerated Stress Testing Through Failure Analysis of Polyamide-Based Photovoltaic Backsheets. [Link] [19]22. Ijaz, M., et al. (2024). Advanced Oxidation Techniques and Hybrid Approaches for Microplastic Degradation: A Comprehensive Review. Polymers. [Link] [13]23. Kishore, R. S. K., et al. (2024). Oxidation of polysorbates – An underestimated degradation pathway?. International Journal of Pharmaceutics: X. [Link] [14]24. IJMS. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link] [21]25. ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]

Sources

Technical Support Center: Challenges in the Purification of Polar Phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of polar phenylacetamide derivatives. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your purification success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when working with polar phenylacetamide derivatives.

Q1: What are the primary challenges in purifying polar phenylacetamide derivatives?

A1: The main difficulties arise from their high polarity. This characteristic can lead to problems such as poor retention in reversed-phase chromatography, strong binding to polar stationary phases like silica in normal-phase chromatography, and challenges in finding suitable recrystallization solvents due to their high solubility in polar solvents.[1] These molecules often contain multiple hydrogen bond donors and acceptors, which results in strong interactions with polar materials and solvents.

Q2: Which chromatographic techniques are generally most effective for these compounds?

A2: The choice of technique is highly dependent on the specific properties of the derivative. However, the following are often the most successful:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is frequently the method of choice for highly polar compounds. HILIC utilizes a polar stationary phase with a mobile phase containing a high concentration of an organic solvent, which effectively retains and separates polar analytes.[2][3][4][5]

  • Reversed-Phase Chromatography (RPC): While standard C18 columns can be challenging due to poor retention, RPC can be optimized. Using columns with polar-endcapping or employing ion-pairing agents can significantly improve the retention of polar phenylacetamides.[1]

  • Normal-Phase Chromatography (NPC): Traditional NPC on silica can sometimes lead to irreversible adsorption. However, by deactivating the silica or using alternative polar stationary phases like diol or amino-bonded silica, NPC can be a viable option.[6][7]

Q3: My polar phenylacetamide derivative seems to be degrading on the silica gel column. What can I do?

A3: The acidic nature of standard silica gel can cause the degradation of sensitive compounds.[8] To mitigate this, you can:

  • Deactivate the Silica Gel: Pre-treat the silica by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[6][9]

  • Use an Alternative Stationary Phase: Consider using less acidic stationary phases like alumina (neutral or basic) or bonded silica phases such as diol or amine.[6]

Q4: Are there any non-chromatographic methods for purifying polar phenylacetamide derivatives?

A4: Yes, recrystallization can be an effective purification method, provided a suitable solvent or solvent system can be identified. The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[10] Common solvents to screen include ethanol, isopropanol, and mixtures like ethanol/water or ethyl acetate/hexane.[10][11]

Section 2: Troubleshooting Guide

This section provides a more detailed, problem-and-solution approach to specific issues you may encounter during your experiments.

Chromatography Issues
Observed Problem Potential Cause(s) Troubleshooting Steps & Solutions
Compound is not retained and elutes in the solvent front during Reversed-Phase Chromatography (RPC). The compound is too polar for the non-polar stationary phase (e.g., C18).[12][13][14][15]1. Increase Mobile Phase Polarity: Gradually increase the aqueous portion of your mobile phase. Some modern RP columns are stable in highly aqueous conditions.[6] 2. Employ a More Polar Stationary Phase: Use a reversed-phase column with a more polar character, such as those with phenyl-hexyl or embedded polar groups (EPG).[6] 3. Consider HILIC: This technique is specifically designed for polar compounds and often provides excellent retention where RPC fails.[2][3][4][5][16]
Compound is irreversibly stuck on the normal-phase (silica gel) column. Strong polar interactions between the analyte and the acidic silanol groups on the silica surface.[8]1. Increase Mobile Phase Polarity: Use a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol.[17] 2. Add a Mobile Phase Modifier: Incorporate a small amount of a competitive base like triethylamine (1-2%) or ammonia in methanol to the mobile phase to mask active silanol sites.[6][8] 3. Switch to a Less Acidic Stationary Phase: Use neutral or basic alumina, or bonded phases like diol or amine.[6]
Significant peak tailing is observed in HPLC. Secondary interactions between the analyte and the stationary phase, often due to accessible silanol groups.1. Adjust Mobile Phase pH: For basic phenylacetamides, operating at a low pH (2.5-4) will protonate the analyte and suppress silanol ionization. For acidic derivatives, a higher pH with a highly deactivated, end-capped column is recommended.[6] 2. Use Mobile Phase Additives: A small amount of triethylamine can improve peak shape for basic compounds.[6] 3. Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize accessible silanol groups.[6]
Poor solubility of the compound in the initial mobile phase for flash chromatography. The polarity of the loading solvent is too different from the mobile phase.1. Use a Stronger Loading Solvent: Dissolve the sample in a minimal amount of a stronger (more polar) solvent.[18] 2. Dry Loading: Dissolve the compound in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[17][18]
Recrystallization Issues
Observed Problem Potential Cause(s) Troubleshooting Steps & Solutions
Compound fails to crystallize ("oils out"). The solution is supersaturated, or the compound's melting point is lower than the boiling point of the solvent.1. Use a Lower Polarity Solvent System: Try a solvent mixture, such as ethanol/water or ethyl acetate/hexane.[11][19] 2. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to provide nucleation sites. 3. Seed the Solution: Add a tiny crystal of the pure compound to induce crystallization.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.[1]1. Evaporate Some Solvent: Gently heat the solution to reduce the solvent volume and increase the concentration.[1] 2. Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble until the solution becomes slightly cloudy, then heat until it clarifies and allow to cool slowly. 3. Cool for a Longer Period: Allow the solution to stand at room temperature for an extended period, followed by cooling in an ice bath.[10]
Low recovery of purified material. The compound has significant solubility in the cold recrystallization solvent.1. Optimize the Solvent: Perform a more thorough solvent screen to find a solvent with lower solubility at cold temperatures.[10] 2. Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.[10]

Section 3: Protocols and Methodologies

Method Selection Workflow

The following diagram provides a decision-making framework for selecting an appropriate purification strategy.

Purification_Decision_Tree start Crude Polar Phenylacetamide Derivative is_solid Is the crude material a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes run_tlc Perform TLC Analysis (e.g., DCM/MeOH, EtOAc/Hexane) is_solid->run_tlc No recrystallization_success Successful? try_recrystallization->recrystallization_success purified_solid Purified Solid recrystallization_success->purified_solid Yes recrystallization_success->run_tlc No rf_value Rf value in a suitable solvent system (0.15-0.3)? run_tlc->rf_value flash_chrom Normal-Phase Flash Chromatography rf_value->flash_chrom Yes try_hilic Consider HILIC rf_value->try_hilic No (Rf=0) flash_issues Streaking or No Elution? flash_chrom->flash_issues deactivate_silica Deactivate Silica (e.g., with Triethylamine) flash_issues->deactivate_silica Yes purified_compound Purified Compound flash_issues->purified_compound No deactivate_silica->flash_chrom try_rpc Consider Reversed-Phase Chromatography (RPC) try_hilic->try_rpc If HILIC is not available or unsuccessful try_hilic->purified_compound try_rpc->purified_compound

Caption: Decision tree for selecting a purification method.

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol is intended for acid-sensitive polar phenylacetamide derivatives that show degradation or strong adsorption on standard silica gel.[6][9]

Materials:

  • Packed silica gel column

  • Triethylamine (TEA)

  • Elution solvent system (e.g., Dichloromethane/Methanol)

Procedure:

  • Prepare Deactivating Solvent: Create a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.

  • Column Deactivation: Flush the packed silica gel column with 2-3 column volumes of this deactivating solvent.

  • Remove Excess Base: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove any excess base.

  • Load Sample: Load your sample onto the deactivated column (dry or wet loading).

  • Elution: Proceed with the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

SPE can be a rapid method for removing major impurities before a final purification step. For polar phenylacetamide derivatives, a normal-phase or mixed-mode SPE cartridge is often effective.[20][21][22]

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Protocol conditioning 1. Conditioning (Activate sorbent with a non-polar solvent) equilibration 2. Equilibration (Flush with sample solvent) conditioning->equilibration load_sample 3. Load Sample (Apply sample solution) equilibration->load_sample wash 4. Wash (Elute non-polar impurities with a non-polar solvent) load_sample->wash elute 5. Elute (Elute target compound with a polar solvent) wash->elute

Caption: General workflow for Solid-Phase Extraction (SPE).

Procedure (Normal-Phase SPE):

  • Conditioning: Condition the polar SPE cartridge (e.g., silica, diol, or NH2) by passing 3-5 mL of a non-polar solvent (e.g., hexane) through it.

  • Equilibration: Equilibrate the cartridge with 3-5 mL of the solvent in which your sample is dissolved.[21]

  • Sample Loading: Dissolve your crude sample in a non-polar solvent and slowly pass it through the cartridge.

  • Washing: Wash the cartridge with a non-polar solvent to remove less polar impurities.

  • Elution: Elute your target polar phenylacetamide derivative using a more polar solvent (e.g., ethyl acetate or a mixture containing methanol).

References

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). LCGC International.
  • Hydrophilic Interaction (HILIC) Columns. (n.d.). Biocompare.
  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. (n.d.). Thermo Fisher Scientific.
  • HILIC – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Hydrophilic interaction chromatography. (2023, November 29). In Wikipedia.
  • Reversed-Phase Chromatography (RPC). (n.d.). Creative Biostructure.
  • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc.
  • Troubleshooting guide for the purification of polar quinoline compounds. (n.d.). Benchchem.
  • Reversed-Phase Chromatography Overview. (n.d.). Creative Proteomics.
  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Tips & Tricks: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Reversed-phase chromatography. (2023, December 22). In Wikipedia.
  • Reversed-Phase Chromatography: An Overview. (2023, January 12). AZoLifeSciences.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage.
  • The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex.
  • Understanding and Improving Solid-Phase Extraction. (2014, December 1). LCGC International.
  • Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts.
  • Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Technical Support Center: Purification of 2-Chloro-N-phenethylacetamide by Recrystallization. (n.d.). Benchchem.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • Technical Support Center: Purification of Polar Pyrimidine Derivatives. (n.d.). Benchchem.

Sources

Technical Support Center: Optimizing HPLC Purity Analysis of 2-Hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Hydroxy-2-phenylacetamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for purity assessment. Here, we move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and effectively troubleshoot challenges.

Part 1: Foundational HPLC Method for this compound

A robust starting method is the cornerstone of reliable purity analysis. The following Reverse-Phase (RP-HPLC) method has been optimized for the separation of this compound from its potential impurities and degradation products.

Experimental Protocol: Optimized HPLC Method

This protocol provides a validated starting point for your analysis.

ParameterRecommended ConditionRationale & Expertise
HPLC System Quaternary or Binary HPLC with UV/PDA DetectorStandard configuration providing flexibility and sensitive detection.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for the phenyl group, while the 250 mm length ensures high efficiency and resolution for separating closely related impurities.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (ACN)The acidic aqueous phase (pH ~2.1) suppresses the ionization of residual silanols on the silica backbone, preventing peak tailing of the analyte's polar hydroxyl and amide groups[1]. Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
Elution Mode Isocratic: 65% A / 35% BAn isocratic method is simpler, more robust, and provides better reproducibility for routine QC analysis once separation is achieved. This ratio should be optimized based on your specific column and system.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity[2].
Injection Volume 10 µLA smaller injection volume minimizes the risk of column overload and peak distortion, especially when the sample is dissolved in a solvent stronger than the mobile phase.
Detection UV at 225 nmThe phenyl group in the molecule provides strong UV absorbance. 225 nm is a common wavelength for aromatic compounds, offering high sensitivity. A photodiode array (PDA) detector is recommended to confirm peak purity.
Sample Diluent Mobile Phase (65% Water / 35% ACN)Dissolving the sample in the mobile phase is critical to prevent solvent mismatch effects, which can cause severe peak distortion like fronting or splitting[2].
Run Time 15 minutesSufficient time to elute the main peak and any potential late-eluting impurities.

Part 2: Troubleshooting Guide for Chromatographic Issues

Even with a robust method, problems can arise. This section addresses common issues in a question-and-answer format, providing a systematic approach to diagnosis and resolution.

General Troubleshooting Workflow

Before diving into specific issues, a logical workflow can quickly isolate the problem's source.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Potential Causes & Solutions observe Chromatographic Problem Observed peak_shape Poor Peak Shape? observe->peak_shape retention Retention Time Shift? peak_shape->retention No tailing Tailing: - Silanol Interaction - Column Void - pH Issue peak_shape->tailing Yes (Tailing) fronting Fronting: - Sample Overload - Solvent Mismatch peak_shape->fronting Yes (Fronting) baseline Baseline Issue? retention->baseline No rt_drift Drift: - Temp Fluctuation - Mobile Phase Prep - Column Equilibration retention->rt_drift Yes (Gradual Drift) rt_sudden Sudden Change: - Leak - Air Bubble - Pump Malfunction retention->rt_sudden Yes (Sudden/Random) noise Noise / Drift: - Air in System - Contaminated Mobile Phase - Lamp Failure baseline->noise Yes

Caption: A systematic workflow for troubleshooting common HPLC issues.

Q1: Why is my this compound peak tailing?

A1: Peak tailing is the most common peak shape problem and often points to secondary, unwanted interactions between the analyte and the stationary phase, or issues with the system's fluidic path.

  • Primary Cause: Silanol Interactions. The hydroxyl (-OH) and amide (-NH) groups on your molecule are polar and can form strong hydrogen bonds with acidic, un-endcapped silanol groups (Si-OH) on the silica surface of the C18 column. This secondary interaction retains a portion of the analyte longer, causing the characteristic tail[3].

    • Solution: Ensure your mobile phase pH is low. The 0.1% phosphoric acid in the recommended method keeps the pH around 2.1, which protonates the silanol groups (Si-OH₂⁺), significantly reducing their ability to interact with your analyte[1]. If tailing persists, consider a column with a more effective end-capping or a different stationary phase.

  • Secondary Cause: Column Contamination or Void. Accumulation of strongly retained sample matrix components on the column inlet frit or at the head of the column can disrupt the sample path, leading to tailing for all peaks[3][4]. A physical void at the column inlet can have the same effect.

    • Solution: First, try reversing and flushing the column (disconnect from the detector first). If this fails, replace the column. To prevent recurrence, always use a guard column and filter your samples through a 0.45 µm filter[1][4].

  • System Cause: Extra-Column Volume. Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and tailing, especially for early-eluting peaks.

    • Solution: Use narrow internal diameter (e.g., 0.125 mm) PEEK tubing and keep the lengths as short as possible[2].

Q2: My main peak is fronting. What is the cause?

A2: Peak fronting, where the front of the peak is sloped and the back is steep, is typically caused by sample overload or solvent incompatibility.

  • Primary Cause: Sample Overload. Injecting too much analyte mass onto the column saturates the stationary phase at the point of injection. The excess molecules travel through the column faster as they cannot all interact with the stationary phase, causing them to elute earlier and create a fronting peak[4].

    • Solution: Systematically reduce the concentration of your sample or decrease the injection volume. If the peak shape improves and becomes more symmetrical, you have confirmed and solved the overload issue[2].

  • Secondary Cause: Incompatible Sample Solvent. If your sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile), the sample band will spread out radially at the column inlet instead of focusing into a tight band. This causes the peak to broaden and often front[5].

    • Solution: The best practice is to always dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that still dissolves the sample and keep the injection volume as small as possible.

Q3: I'm seeing poor resolution between the main peak and a close-eluting impurity. How can I improve it?

A3: Resolution is a function of column efficiency, selectivity, and retention. Improving any of these factors can enhance separation.

  • Solution 1 (Increase Retention): Lower the percentage of the organic solvent (Acetonitrile) in your mobile phase. For example, try changing the A:B ratio from 65:35 to 70:30. This will increase the retention factor (k') for both peaks, moving them further down the chromatogram and often providing more time for separation.

  • Solution 2 (Change Selectivity): Selectivity is the most powerful tool for improving resolution.

    • Change the organic modifier. Replace Acetonitrile with Methanol. Methanol has different solvent properties and may alter the interaction of the analytes with the C18 phase, potentially separating the co-eluting peaks.

    • Adjust the mobile phase pH. A slight change in pH can alter the charge state of an impurity if it has an acidic or basic functional group, dramatically changing its retention relative to the neutral main peak.

  • Solution 3 (Increase Efficiency):

    • Switch to a column with a smaller particle size (e.g., 3.5 µm) or a longer column (e.g., 250 mm), though this will increase backpressure.

    • Lower the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This can improve efficiency but will increase the run time.

Part 3: Stability-Indicating Method Development & Forced Degradation

For purity analysis in drug development, the HPLC method must be "stability-indicating." This means it must be able to separate the intact drug from any degradation products that may form under stress conditions. Forced degradation studies are essential to prove this capability[6][7].

Forced Degradation Workflow

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that potential degradants are generated at a detectable level without destroying the sample[6].

G cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis & Evaluation stock Prepare API Stock Solution (e.g., 1 mg/mL in Diluent) control Control (API in Diluent, no stress) stock->control acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stock->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stock->oxidation thermal Thermal (Solid API, 80°C) stock->thermal photo Photolytic (ICH Q1B guidelines) stock->photo analyze Analyze all samples by HPLC-PDA control->analyze acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze purity Assess Peak Purity of API analyze->purity mass_balance Calculate Mass Balance analyze->mass_balance report Method is Stability-Indicating purity->report mass_balance->report

Caption: Workflow for conducting forced degradation studies.

Q4: How do I perform a forced degradation study for this compound?

A4: Follow a systematic approach using the conditions outlined below. Always run a control sample (unstressed) alongside the stressed samples. After exposure, neutralize acid/base samples, dilute all samples to the target concentration with mobile phase, and analyze using your HPLC-PDA method[7].

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix API solution with 0.1 M HCl. Heat at 60-80°C for several hours.To assess degradation in acidic environments, which can hydrolyze amide bonds.
Base Hydrolysis Mix API solution with 0.1 M NaOH. Heat at 60-80°C for several hours.To evaluate degradation in alkaline conditions, also a risk for amide hydrolysis.
Oxidation Treat API solution with 3% H₂O₂ at room temperature.To test susceptibility to oxidation. The benzylic position could be a target.
Thermal Degradation Expose solid API to dry heat (e.g., 80°C).To determine the effect of heat on the solid-state stability of the drug[7].
Photolytic Degradation Expose solid or solution API to light as per ICH Q1B guidelines (≥1.2 million lux hours visible, ≥200 watt hours/m² UV).To assess light sensitivity, which can induce photochemical reactions[7].

After analysis, you must evaluate two key parameters:

  • Peak Purity: Use a PDA detector to confirm that the main analyte peak is spectrally pure in all stressed samples. This demonstrates that no degradant is co-eluting[8].

  • Mass Balance: The sum of the assay of the main peak and all degradation products should be close to 100% of the initial concentration. Good mass balance (95-105%) confirms that all degradants are being detected[8].

Part 4: Frequently Asked Questions (FAQs)

Q5: What is a typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) I should aim for in a purity method?

A5: According to ICH guidelines, for reporting impurities, the quantitation limit should be at or below the reporting threshold. A typical reporting threshold for a new drug substance is 0.05%. Therefore, your method should be validated to have an LOQ of ≤0.05% of your nominal sample concentration. The LOD is typically about one-third of the LOQ[9][10].

Q6: My system backpressure is suddenly very high. What should I do?

A6: High backpressure is almost always due to a blockage. Isolate the source by working backward from the detector:

  • Remove the column: If the pressure returns to normal, the blockage is in the column. Try back-flushing it. If that doesn't work, the inlet frit is likely plugged, and the column may need to be replaced[2].

  • Check tubing and filters: If the pressure is still high without the column, the blockage is upstream. Check for plugged in-line filters or blocked tubing between the injector and the column[1].

Q7: How often should I prepare a fresh mobile phase?

A7: It is best practice to prepare fresh aqueous mobile phase daily. Buffered aqueous solutions are susceptible to microbial growth, which can block frits and columns. Organic solvents like acetonitrile are more stable but should be kept tightly capped to prevent evaporation, which would change the mobile phase composition and cause retention time drift[11].

References

  • SIELC Technologies. (2018). 2-Hydroxy-N-methyl-N-phenylacetamide.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • HPLC Troubleshooting. HPLC Troubleshooting Guide.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • ChemSynthesis. This compound.
  • Alsante, K. M., et al. (2014). Forced degradation as an integral part of HPLC stability-indicating method development.
  • Restek. (2014). Troubleshooting HPLC- Fronting Peaks.
  • Yaneva, D. G., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for.... University of Pretoria.
  • Pawlaczyk, I., et al.
  • Kumar, S., et al. (2019). Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products.
  • BenchChem. (2025).
  • de Oliveira, M. A. L., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC.
  • Suresh Babu VV, et al.
  • Singh, S., & Handa, T. (2013).

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges frequently encountered with this compound. Here, we move beyond simple protocols to explain the underlying principles of each technique, ensuring you can make informed decisions in your experimental design.

Introduction to this compound and its Solubility Profile

This compound, also known as mandelamide, is a valuable compound in organic synthesis and pharmaceutical research.[1] Its structure, featuring both a hydrophilic hydroxyl group and a more hydrophobic phenyl ring, gives it a distinct set of physicochemical properties.[2] While it possesses some degree of water solubility, its utility in aqueous experimental systems can be limited, a common challenge for many active pharmaceutical ingredients (APIs).[3][4] It is classified as a poorly soluble compound, which can lead to low bioavailability and therapeutic effect.[3][5]

This guide will provide a structured approach to understanding and overcoming these solubility limitations.

Physicochemical Properties of this compound

A clear understanding of the compound's intrinsic properties is the foundation for troubleshooting solubility issues.

PropertyValueSource
Molecular Formula C₈H₉NO₂[6][7]
Molecular Weight 151.16 g/mol [6][8]
Melting Point 133-137°C[6][7]
Boiling Point 345.5°C at 760 mmHg[6]
LogP 0.90560[6]
Appearance White to off-white solid[2]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: The limited aqueous solubility of this compound is due to the presence of the non-polar phenyl group, which counteracts the solubilizing effect of the hydrophilic hydroxyl and amide groups.[2][9] Amides, while containing polar bonds, are generally less soluble than comparable amines and carboxylic acids because they are weaker hydrogen bond donors.[9] For a substance to dissolve, the energy released from solvent-solute interactions must overcome the energy of the crystal lattice. With poorly soluble compounds, this balance is not favorably met in aqueous solutions alone.

Q2: I'm observing precipitation when I add my stock solution of this compound to my aqueous buffer. What's happening?

A2: This is a common issue known as "crashing out." It typically occurs when a concentrated stock solution, often prepared in a water-miscible organic solvent like DMSO or ethanol, is diluted into an aqueous buffer where the compound is less soluble. The abrupt change in the solvent environment causes the compound to exceed its solubility limit in the final mixture, leading to precipitation.

Q3: Can I simply heat the solution to dissolve more compound?

A3: While heating can increase the solubility of many compounds, it should be approached with caution for this compound. The stability of the compound at elevated temperatures in your specific experimental system must be considered. Prolonged heating could potentially lead to degradation. Amide bonds can undergo hydrolysis, a reaction with water that forms a carboxylic acid and an amine, which can be catalyzed by heat and changes in pH.[10] It is recommended to first explore other solubilization methods. If heating is necessary, it should be done gently and for the shortest duration possible, with subsequent analysis to confirm the compound's integrity.

Q4: How does pH affect the solubility of this compound?

A4: The amide group in this compound is generally considered neutral under physiological conditions and does not readily ionize.[9] Therefore, pH adjustments are not the most effective primary strategy for enhancing its solubility.[11] While extreme pH conditions can catalyze amide hydrolysis, they are unlikely to significantly improve solubility through ionization.[10] However, the overall pH of your formulation can be crucial for the stability of the compound and the biological system you are working with.[12][13]

Troubleshooting Guides: Step-by-Step Protocols

When facing solubility issues, a systematic approach is key. The following guides provide detailed protocols for proven solubilization techniques.

Guide 1: The Co-Solvent Approach

Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds by reducing the polarity of the solvent system.[14][15]

Recommended Co-solvents:
  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG), particularly low molecular weight PEGs like PEG 400[16]

Experimental Protocol: Preparing a Stock Solution with a Co-Solvent
  • Select a Co-solvent: Start with DMSO, as it is a powerful and commonly used solvent.

  • Determine the Maximum Stock Concentration:

    • Weigh out a small, known amount of this compound (e.g., 10 mg).

    • Add the co-solvent dropwise while vortexing until the solid is completely dissolved.

    • Calculate the concentration (e.g., in mg/mL or M). This is your maximum stock concentration.

  • Prepare the Working Solution:

    • Dilute the stock solution into your aqueous experimental buffer.

    • Crucial Step: Add the stock solution to the buffer in a dropwise manner with constant, vigorous stirring. This helps to avoid localized high concentrations that can lead to precipitation.

    • The final concentration of the co-solvent in your working solution should be kept to a minimum, ideally below 1% (v/v), to avoid off-target effects in biological assays.

Causality Behind the Protocol:

By dissolving the compound in a small volume of a co-solvent where it is highly soluble, you create a concentrated stock. The subsequent controlled dilution into the aqueous phase allows the co-solvent to locally modify the solvent environment around the compound molecules, facilitating their dispersion and preventing immediate precipitation.

CoSolvent_Workflow Start Start with solid This compound Select_CoSolvent Select Co-solvent (e.g., DMSO, Ethanol) Start->Select_CoSolvent Prepare_Stock Prepare Concentrated Stock Solution Select_CoSolvent->Prepare_Stock Dilute Dilute Dropwise into Aqueous Buffer with Stirring Prepare_Stock->Dilute Avoids 'crashing out' Final_Solution Final Working Solution (<1% Co-solvent) Dilute->Final_Solution

Caption: Workflow for the co-solvent method to improve solubility.

Guide 2: Utilizing Surfactants for Micellar Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration or CMC). These micelles have a hydrophobic core and a hydrophilic shell, and can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.[11][17]

Recommended Surfactants:
  • Polysorbate 20 (Tween® 20)

  • Polysorbate 80 (Tween® 80)

  • Cremophor® EL

Experimental Protocol: Formulation with Surfactants
  • Prepare a Surfactant Stock Solution: Prepare a 10% (w/v) stock solution of your chosen surfactant in your experimental buffer.

  • Determine the Optimal Surfactant Concentration:

    • Prepare a series of dilutions of the surfactant stock solution in your buffer, ranging from 0.01% to 1% (w/v).

    • Add a consistent, excess amount of this compound to each surfactant solution.

    • Equilibrate the samples by shaking or rotating for 24 hours at a controlled temperature.

    • Centrifuge the samples to pellet the undissolved compound.

    • Analyze the supernatant for the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

    • Plot the dissolved concentration against the surfactant concentration to identify the lowest effective concentration.

  • Prepare the Final Formulation: Use the determined optimal surfactant concentration in your final experimental setup.

Trustworthiness of the Protocol:

This protocol includes a self-validating step by determining the optimal surfactant concentration. This ensures that you are using the minimum amount of surfactant necessary to achieve the desired solubility, thereby minimizing potential interference with your experiment.

Surfactant_Workflow Compound This compound (Poorly Soluble) Micelle Micelle Formation (Hydrophobic Core) Compound->Micelle Encapsulation Surfactant Surfactant Molecules (e.g., Tween® 20) Surfactant->Micelle Self-Assembly in Water Solubilized Solubilized Compound in Aqueous Solution Micelle->Solubilized

Caption: Mechanism of micellar solubilization by surfactants.

Guide 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can form inclusion complexes with poorly soluble molecules, like this compound, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing its solubility.[18]

Recommended Cyclodextrins:
  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Phase Solubility Study
  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v) in your experimental buffer.

  • Equilibrate with Excess Compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Incubate: Shake the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Sample and Analyze:

    • Filter or centrifuge the samples to remove undissolved solid.

    • Quantify the concentration of dissolved this compound in the supernatant of each sample using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis).

    • A linear relationship indicates the formation of a soluble complex. The slope of the line can be used to determine the stability constant of the complex.

Authoritative Grounding:

The use of cyclodextrins to enhance the solubility of poorly water-soluble drugs is a well-established technique in pharmaceutical formulation.[18] Hydrophilic derivatives like HP-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to natural β-cyclodextrin.[14]

Summary of Solubilization Strategies

TechniqueMechanismAdvantagesConsiderations
Co-solvency Reduces solvent polarity.[14]Simple and effective for creating stock solutions.[19]Potential for co-solvent toxicity or interference in biological assays.[16]
Surfactants Micellar encapsulation.[11]Can significantly increase apparent solubility.Surfactants can interfere with certain assays and may have biological effects.
Cyclodextrins Inclusion complex formation.[18]Low toxicity, well-characterized mechanism.[14]Can be a more expensive option; may not be effective for all molecules.

Final Recommendations from the Scientist

Successfully working with this compound, as with many valuable compounds in research and development, requires more than just following a recipe. It demands a thoughtful, systematic approach to formulation.

  • Start with the simplest method: Always begin with a co-solvent approach for preparing your stock solutions, as it is often sufficient.

  • Minimize additives: In any formulation, the goal is to use the lowest possible concentration of any excipient (co-solvent, surfactant, etc.) to avoid confounding your experimental results.

  • Validate your formulation: Before proceeding with your main experiment, it is prudent to run a control with your final formulation (buffer + excipient) to ensure it does not have any unintended effects on your system.

  • Consider the downstream application: The choice of solubilization technique may be influenced by the final application. For instance, certain surfactants might not be suitable for in vivo studies.

By understanding the principles behind these techniques and applying them methodically, you can overcome the solubility challenges of this compound and obtain reliable, reproducible data in your experiments.

References
  • Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Zhang, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
  • Li, P., & Zhao, L. (2022).
  • WuXi AppTec DMPK. (2024).
  • Chemsrc. (2025). This compound | CAS#:4358-86-5.
  • CPT℠ Pharma. (n.d.).
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-N-phenylacetamide. PubChem.
  • Organic Syntheses. (n.d.). mandelamide.
  • BenchChem. (2025). Core Properties of N-(2-hydroxyethyl)-2-phenylacetamide.
  • Agno Pharmaceuticals. (n.d.).
  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
  • Pharmaceutical Technology. (2022). Tackling the Big Issue of Solubility.
  • Drug Development & Delivery. (n.d.).
  • ChemSynthesis. (2025). This compound - 4410-31-5.
  • Drug Discovery Online. (2023).
  • National Center for Biotechnology Information. (n.d.). N-[(2R)-2-hydroxy-2-phenylethyl]-2-phenylacetamide. PubChem.
  • University of California, San Francisco. (2005). Principles of Drug Action 1, Spring 2005, Amides.
  • Eriksson, M. A., et al. (n.d.). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. PMC - NIH.
  • Eriksson, M. A., et al. (n.d.).
  • The Royal Society of Chemistry. (2019).
  • LookChem. (n.d.). Cas 103-81-1,2-Phenylacetamide.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • BenchChem. (n.d.). A Comparative Guide to N-(2-hydroxyethyl)-2-phenylacetamide and Other Phenylacetamides in Synthesis.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-(hydroxyimino)-N-phenyl- (CAS 1769-41-1).
  • Brieflands. (2021).
  • FooDB. (2011). Showing Compound 2-Phenylacetamide (FDB027865).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Phenylacetamide in Focus: Properties and Industrial Significance.
  • Journal of Applied Pharmaceutical Science. (n.d.).
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Human Metabolome Database. (2008). Showing metabocard for 2-Phenylacetamide (HMDB0010715).
  • Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • University of Wisconsin-Madison. (n.d.). COMMON SOLVENT PROPERTIES.

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Preventing racemization during the synthesis of chiral 2-Hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Chiral 2-Hydroxy-2-phenylacetamide

A Researcher's Guide to Preventing Racemization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of chiral this compound, also known as chiral mandelamide. The preservation of stereochemical integrity at the α-carbon is a critical challenge in this synthesis. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you minimize or eliminate racemization in your experiments.

Understanding the Challenge: The Instability of the α-Proton

The primary cause of racemization in the synthesis of this compound is the acidity of the proton on the α-carbon, the stereocenter of the molecule.[1] During the amidation of mandelic acid, the carboxylic acid group is activated to facilitate the reaction with an amine. This activation, especially when using certain coupling reagents or basic conditions, can increase the acidity of the α-proton. Abstraction of this proton by a base leads to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, resulting in a mixture of both (R) and (S) enantiomers, thereby leading to a loss of enantiomeric purity.[2]

A key mechanism for racemization, particularly in peptide synthesis which shares similarities with this amidation, is through the formation of an oxazolone (or azlactone) intermediate.[2][3] This occurs when the carbonyl oxygen of the activated carboxylic acid attacks the activated carbonyl carbon, forming a five-membered ring. The α-proton of the oxazolone is significantly more acidic and prone to abstraction, leading to rapid racemization.[2][3]

Frequently Asked Questions (FAQs)

Q1: My final this compound product shows significant racemization after amide coupling. What are the most likely causes?

A1: Significant racemization during the synthesis of this compound can stem from several factors in your reaction conditions. The most common culprits are:

  • The choice of coupling reagent: Some coupling reagents, particularly carbodiimides like DCC or EDC when used without additives, are known to promote the formation of highly reactive intermediates that are prone to racemization via the oxazolone pathway.[4]

  • The strength and steric hindrance of the base: Strong or sterically unhindered bases, such as triethylamine (TEA), can readily abstract the acidic α-proton, leading to racemization.[5][4]

  • Elevated reaction temperatures: Higher temperatures can accelerate the rate of racemization more than the rate of the desired amide bond formation.[4]

  • Prolonged reaction times: Leaving the reaction to stir for longer than necessary, especially in the presence of base, increases the opportunity for the α-proton to be abstracted.

Q2: Which coupling reagents are best for minimizing racemization?

A2: For syntheses where preserving chirality is paramount, it is advisable to use modern onium salt-based coupling reagents. These include:

  • Phosphonium salts: such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

  • Aminium/uronium salts: such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[4]

For particularly challenging couplings, 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has demonstrated a high capacity to suppress racemization.[6] Additionally, ynamides have emerged as a novel class of racemization-free coupling reagents that operate under very mild conditions.[7][8][9][10]

Q3: Can I still use carbodiimides like DCC or EDC? If so, how can I prevent racemization?

A3: Yes, carbodiimides can be used, but it is crucial to include an additive to suppress racemization. The most common and effective additives are 1-hydroxybenzotriazole (HOBt) and its derivatives, such as 1-hydroxy-7-azabenzotriazole (HOAt) and 6-Cl-HOBt.[4] These additives react with the initially formed O-acylisourea intermediate to generate an active ester that is more stable and less susceptible to racemization.[5] More recently, oxime-based additives like OxymaPure have also been shown to be highly effective at preventing racemization.[6]

Q4: What is the role of the base in racemization, and which bases should I use?

A4: The base is necessary to neutralize the protonated amine and to facilitate the coupling reaction. However, an inappropriate base can act as a catalyst for racemization by abstracting the α-proton. To minimize this, it is best to use a weaker, sterically hindered base. Good choices include N-methylmorpholine (NMM) or 2,4,6-collidine.[5][4] Bases like diisopropylethylamine (DIPEA) are often used, but NMM and collidine generally offer a better balance of reactivity and suppression of racemization.

Q5: Are there alternative strategies to direct amidation that can avoid racemization?

A5: Absolutely. If direct amidation proves problematic, consider these alternative approaches:

  • Enzymatic Kinetic Resolution: This method uses an enzyme to selectively react with one enantiomer of a racemic starting material, leaving the other enantiomer unreacted and in high enantiomeric purity.[11][12][13] For instance, a lipase could selectively hydrolyze one enantiomer of a racemic mandelic ester, allowing for the separation of the desired chiral acid.

  • Dynamic Kinetic Resolution (DKR): This is an advanced version of kinetic resolution where the unwanted enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer.[11][14] This often involves a combination of an enzyme and a chemical racemization catalyst.[15]

  • Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction.[16] After the desired stereocenter is set, the auxiliary is removed. For example, mandelic acid itself can be used as a chiral auxiliary.[16]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed breakdown of potential issues and their solutions, presented in a cause-and-effect format.

Observed Problem Potential Cause Recommended Solution & Explanation
Low enantiomeric excess (ee%) in the final product. Inappropriate Coupling Reagent. Switch to a modern onium salt-based reagent like HATU, HCTU, or PyBOP. These reagents are designed to minimize racemization.[4] If using a carbodiimide (DCC, EDC), always include an additive like HOBt or OxymaPure.[4][6]
Base is too strong or not sterically hindered. Replace bases like TEA or DIPEA with N-methylmorpholine (NMM) or 2,4,6-collidine. [5][4] Their bulkiness and lower basicity reduce the rate of α-proton abstraction.
High reaction temperature. Perform the reaction at a lower temperature. Start the activation and coupling steps at 0°C and allow the reaction to slowly warm to room temperature. Avoid heating unless it is absolutely necessary.
Reaction is slow and incomplete at low temperatures. Solvent polarity or solubility issues. Ensure all reagents are fully dissolved. DMF is a common solvent for these reactions. If solubility is an issue, a co-solvent like DCM might be helpful. For some reagents, a solvent screen may be necessary to find the optimal conditions.
Insufficient activation time. Allow for a pre-activation step. Mix the mandelic acid, coupling reagent, and base (if required by the reagent) and stir for a few minutes at a low temperature before adding the amine. This ensures the carboxylic acid is fully activated.
Formation of significant byproducts. Side reactions of the coupling reagent. Review the literature for your specific coupling reagent. Some reagents can lead to the formation of stable byproducts that are difficult to remove. Purification methods may need to be optimized.
Hydroxyl group protection. Although often not necessary, if side reactions involving the hydroxyl group are suspected, consider using a protecting group such as a silyl ether (e.g., TBDMS) or a benzyl ether (Bn).[17] This adds extra steps to the synthesis (protection and deprotection) but can improve the cleanliness of the reaction.

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling Using HATU

This protocol outlines a general procedure for the amidation of chiral mandelic acid using HATU, a coupling reagent known for its low racemization propensity.

Materials:

  • Chiral (R)- or (S)-Mandelic Acid

  • Amine source (e.g., ammonia in a suitable solvent, or a primary amine)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral mandelic acid (1.0 eq.) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reagents: To the cooled solution, add HATU (1.1 eq.) and the amine (1.2 eq.).

  • Base Addition: Slowly add DIPEA or NMM (2.0 eq.) dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

Protocol 2: Enzymatic Resolution of Racemic Mandelamide

This conceptual protocol describes how an enzymatic approach could be used to resolve a racemic mixture of this compound. The specific enzyme and conditions would need to be optimized.

Principle: An enzyme, such as a lipase or an amidase, can enantioselectively hydrolyze one enantiomer of the amide back to the corresponding carboxylic acid, leaving the other, unreacted amide enantiomer in high enantiomeric purity.

Procedure:

  • Preparation: Prepare a buffered aqueous solution at the optimal pH for the chosen enzyme.

  • Substrate Addition: Dissolve or suspend the racemic this compound in the buffer. A co-solvent may be necessary to improve solubility.

  • Enzyme Addition: Add the selected enzyme (e.g., a commercially available lipase).

  • Reaction: Stir the mixture at the optimal temperature for the enzyme. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining amide and the conversion.

  • Quenching: When the desired enantiomeric excess and conversion are reached (ideally around 50% conversion for maximum ee of the remaining substrate), stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by filtration if the enzyme is immobilized).

  • Separation: Extract the reaction mixture with an organic solvent. The unreacted amide will be in the organic layer, while the mandelic acid formed will be in the aqueous layer as its carboxylate salt.

  • Purification: Wash, dry, and concentrate the organic layer to obtain the enantiomerically enriched this compound.

Visualizing the Process

Diagram 1: The Racemization Pathway

G cluster_0 Racemization Mechanism Start (R)-Mandelic Acid Derivative (Activated) Enolate Planar Enolate Intermediate Start->Enolate - H⁺ Protonation1 Reprotonation Enolate->Protonation1 + H⁺ Protonation2 Reprotonation Enolate->Protonation2 + H⁺ Base Base Base->Start RMandelamide (R)-Mandelamide Protonation1->RMandelamide SMandelamide (S)-Mandelamide Protonation2->SMandelamide

Caption: The mechanism of base-catalyzed racemization.

Diagram 2: Troubleshooting Workflow

G Start Low ee% Detected in Product Q1 What coupling reagent was used? Start->Q1 A1_Carb Carbodiimide (DCC/EDC) Q1->A1_Carb Carbodiimide A1_Onium Onium Salt (HATU/PyBOP) Q1->A1_Onium Onium Salt Sol1 Add HOBt or OxymaPure A1_Carb->Sol1 Q2 What base and temperature? A1_Onium->Q2 Sol1->Q2 A2_Strong Strong Base (TEA) or High Temp Q2->A2_Strong Harsh A2_Mild Mild Conditions Q2->A2_Mild Mild Sol2 Switch to NMM/Collidine Run at 0°C -> RT A2_Strong->Sol2 End Re-analyze ee% Sol2->End A2_Mild->End

Caption: A logical workflow for troubleshooting racemization.

References

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138.
  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. ResearchGate.
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.
  • Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. ResearchGate.
  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Organic Chemistry Portal.
  • Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering.
  • Enantioselective synthesis of (R)-mandelic acid and (R)-mandelic acid amide by a combination of an enantioselective oxynitrilase and a non-selective nitrilase or an enzyme with nitrile hydratase activity. ResearchGate.
  • Stolz, A., et al. (2021). Synthesis of (R)-mandelic acid and (R)-mandelic acid amide by recombinant E. coli strains expressing a (R)-specific oxynitrilase and an arylacetonitrilase. Biotechnology Letters, 43(1), 287-296.
  • Process for the preparation and resolution of mandelic acid derivatives. Google Patents.
  • Chiral auxiliary. Wikipedia.
  • Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. ACS Publications.
  • Enzymatic kinetic resolution in flow for chiral mandelic acids. ResearchGate.
  • B(OCH2CF3)3-mediated amidation reactions. UCL Discovery.
  • Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. ACS Publications.
  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. ACS Publications.
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PubMed Central.
  • 7.4 Racemization Assays. Science of Synthesis.
  • Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. PubMed Central.
  • Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. RSC Publishing.
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  • Protecting group. Wikipedia.
  • EP0909754A1 - Process to make chiral compounds. Google Patents.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Preparation of (R)-(−)-mandelic acid and its derivatives from racemates by enantioselective degradation with a newly isolated bacterial strain Alcaligenes sp. ECU0401. ResearchGate.
  • Bioproduction of chiral mandelate by enantioselective deacylation of alpha-acetoxyphenylacetic acid using whole cells of newly isolated Pseudomonas sp. ECU1011. PubMed.
  • Synthesis of α-Hydroxy Amides. ResearchGate.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
  • New Chiral Ligands Derived from Mandelic Acid: Synthesis and Application in the Asymmetric Phenyl Transfer Reaction to an Aromatic Aldehyde. ResearchGate.
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  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. PubMed Central.
  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed Central.
  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed.
  • Morphology Modulation in Self-Assembly of Chiral 2-Hydroxy-2-Phenylacetic Acids in Polymeric Diluents. MDPI.
  • Deracemisation of Mandelic Acid to Optically Pure Non-Natural L-Phenylglycine via a Redox-Neutral Biocatalytic Cascade. ResearchGate.
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Managing exothermic reactions in large-scale phenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the large-scale synthesis of phenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing the exothermic nature of this synthesis. Our goal is to equip you with the knowledge to ensure process safety, scalability, and product quality.

Introduction: The Exothermic Challenge of Phenylacetamide Synthesis

The synthesis of phenylacetamide, a crucial intermediate in the pharmaceutical industry, often involves highly exothermic steps, particularly when starting from benzyl cyanide. The hydrolysis of benzyl cyanide, for instance, releases a significant amount of heat.[1][2] If not properly managed, this heat can lead to a rapid increase in temperature, accelerating the reaction rate and potentially causing a thermal runaway.[3][4][5] A thermal runaway can result in dangerous side reactions, pressure build-up, and even explosions.[4][5] Therefore, a thorough understanding of the reaction thermodynamics and kinetics, coupled with robust engineering controls, is paramount for safe and successful large-scale production.[6][7][8]

This guide provides practical, field-proven insights to help you navigate the challenges of managing this exothermic reaction.

Troubleshooting Guide: Common Issues in Large-Scale Phenylacetamide Synthesis

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Unexpected Rapid Temperature Increase (Temperature Spike) During Reagent Addition

Question: I'm observing a sudden and sharp increase in the reactor temperature beyond the set point during the addition of a reagent (e.g., sulfuric acid for hydrolysis). What is happening and what should I do?

Answer:

A rapid temperature spike during reagent addition is a classic sign of an accumulation of unreacted starting material, followed by a sudden, rapid reaction. This is a dangerous situation that can precede a thermal runaway.

Potential Causes:

  • Inadequate Cooling Capacity: The reactor's cooling system may be insufficient to remove the heat generated by the reaction at the current addition rate.[6][8]

  • Poor Mixing: Insufficient agitation can lead to localized "hot spots" where the reaction is proceeding much faster than in the bulk of the mixture.[6] This can also lead to a buildup of unreacted reagents in poorly mixed zones.

  • Reagent Addition Rate is Too High: The rate of reagent addition may be exceeding the rate at which the reaction can be safely controlled.[3]

  • Incorrect Reaction Temperature: Starting the addition at a temperature that is too low can lead to the accumulation of reactants without significant conversion. When the temperature eventually rises to the point of reaction initiation, the accumulated reagents react very quickly, causing a sharp exotherm.

Immediate Actions:

  • Stop Reagent Addition Immediately: This is the most critical first step to prevent further heat generation.

  • Maximize Cooling: Ensure your cooling system is operating at maximum capacity. This may involve increasing the flow rate of the cooling fluid or using a colder coolant.

  • Increase Agitation: If safe to do so, increase the stirrer speed to improve heat transfer and break up any potential hot spots.

  • Emergency Quenching (if necessary): If the temperature continues to rise uncontrollably, be prepared to initiate your pre-planned emergency quenching procedure. This could involve adding a cold, inert solvent to dilute the reaction mixture and absorb heat.

Long-Term Solutions & Prevention:

  • Reaction Calorimetry Studies: Before scaling up, perform reaction calorimetry (RC) or differential scanning calorimetry (DSC) to determine the heat of reaction, the maximum adiabatic temperature rise, and the rate of heat evolution.[6] This data is crucial for designing an adequate cooling system.

  • Optimize Reagent Addition Profile: Based on calorimetry data, develop a controlled addition profile. This may involve a slower initial addition rate that is gradually increased as the reaction proceeds and the concentration of the limiting reagent decreases.

  • Ensure Adequate Mixing: Use computational fluid dynamics (CFD) modeling or experimental studies to verify that your reactor's agitation system provides sufficient mixing at the intended scale. The type of impeller and stirrer speed should be appropriate for the viscosity of the reaction medium.[6]

  • Implement a Robust Temperature Control System: Utilize automated temperature control systems with reliable probes to continuously monitor and adjust the reactor temperature.[4]

Issue 2: Slower Than Expected Reaction Rate and Poor Conversion

Question: My phenylacetamide synthesis is proceeding very slowly, and I'm getting low yields. I'm concerned about extending the reaction time due to potential side reactions. What could be the cause?

Answer:

A slow reaction rate can be due to several factors, often related to kinetics and mass transfer limitations.

Potential Causes:

  • Incorrect Temperature: The reaction temperature may be too low, leading to a slower reaction rate.

  • Poor Catalyst Activity (if applicable): If using a catalyst, it may be poisoned, deactivated, or not present in a sufficient amount.

  • Insufficient Mixing: In a heterogeneous reaction mixture, poor mixing can limit the contact between reactants, thus slowing down the reaction rate.[6]

  • Incorrect Reagent Concentration: The concentration of one or more reactants may be too low.

  • Presence of Inhibitors: Impurities in the starting materials or solvent could be inhibiting the reaction.

Troubleshooting Steps:

  • Verify Temperature: Double-check your temperature probes and control system to ensure the reaction is being maintained at the desired temperature.

  • Analyze Catalyst: If using a catalyst, analyze a sample for activity and signs of deactivation.

  • Improve Mixing: Evaluate your agitation system. Increasing the stirrer speed or using a different type of impeller may improve mass transfer.

  • Check Reagent Stoichiometry and Purity: Verify the calculations for your reagent amounts and consider analyzing the purity of your starting materials.

  • Consider a Different Solvent: The choice of solvent can significantly impact reaction kinetics. A solvent that better solubilizes all reactants may improve the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety parameters to monitor during a large-scale exothermic phenylacetamide synthesis?

A1: Continuous monitoring of the following parameters is essential:

  • Temperature: This is the most critical parameter. Use multiple, redundant temperature probes placed at different locations within the reactor to detect any localized temperature increases.[3]

  • Pressure: A rapid increase in pressure can indicate gas evolution from the main reaction or a side reaction, or that the reaction temperature is approaching the boiling point of the solvent.[6]

  • Reagent Addition Rate: The rate of addition of the limiting reagent should be carefully controlled and monitored.

  • Agitator Speed and Power Draw: A change in the agitator's power draw can indicate a change in the viscosity of the reaction mixture, which could be a sign of product precipitation or a side reaction.

  • Cooling System Performance: Monitor the inlet and outlet temperatures of the cooling fluid and its flow rate to ensure the cooling system is functioning correctly.

Q2: How do I design an effective cooling strategy for a scaled-up reaction?

A2: An effective cooling strategy is multi-faceted:

  • Reactor Design: Choose a reactor with a high surface area-to-volume ratio to maximize heat transfer. Jacketed reactors are common, but for highly exothermic reactions, internal cooling coils or an external heat exchanger may be necessary.[6]

  • Cooling Fluid: The choice of cooling fluid and its temperature are critical. The temperature difference between the reaction mixture and the cooling fluid will drive heat transfer.

  • Control of Reagent Addition: The rate of heat generation is directly proportional to the rate of reaction. By controlling the addition of a limiting reagent, you can control the rate of heat generation.

  • Semi-Batch Operation: Instead of adding all reactants at once (batch mode), a semi-batch process where one reactant is added gradually allows for better temperature control.

Q3: What are the key components of an Emergency Shutdown (ESD) plan for an exothermic reaction?

A3: An ESD plan is a critical safety feature.[9] It should be well-documented, and all personnel should be trained on its execution.[10] Key components include:

  • Defined Triggers: Establish clear, conservative trigger points for initiating a shutdown, such as a specific temperature or pressure limit being exceeded.

  • Immediate Actions:

    • Stop all reactant feeds.[11]

    • Isolate the reactor.

    • Initiate maximum cooling.[9]

  • Quenching System: Have a pre-determined and tested quenching procedure. This involves the rapid addition of a chemical that will stop the reaction. The quenching agent should be readily available and the addition method should be reliable.

  • Pressure Relief System: The reactor must be equipped with appropriately sized pressure relief devices, such as rupture discs or safety relief valves, to prevent catastrophic vessel failure in the event of over-pressurization.[4][12]

  • Containment: The reactor should be located in an area with secondary containment to manage any potential spills or releases.[13]

Q4: Can continuous flow reactors be a safer alternative for this type of reaction?

A4: Yes, continuous flow reactors can offer significant safety advantages for managing highly exothermic reactions.[3] Their high surface-area-to-volume ratio allows for extremely efficient heat transfer, minimizing the risk of hot spots and thermal runaway.[14][15] The small reaction volume at any given time also reduces the overall hazard potential. While the initial setup may be more complex, for large-scale production, flow chemistry can be a safer and more efficient alternative to traditional batch processing.[16]

Data Presentation

Table 1: Typical Process Parameters for Phenylacetamide Synthesis (Hydrolysis of Benzyl Cyanide)

ParameterLaboratory Scale (1 L)Pilot Scale (100 L)Production Scale (1000 L)
Benzyl Cyanide 100 g10 kg100 kg
Sulfuric Acid (98%) 200 mL20 L200 L
Initial Temperature 20-25 °C20-25 °C20-25 °C
Max. Operating Temp. 50-60 °C50-60 °C50-60 °C
Addition Time 30-60 min2-4 hours4-8 hours
Stirrer Speed 300-500 RPM100-200 RPM50-100 RPM
Cooling Method Ice BathJacketed CoolingJacketed & Coils/External Loop

Note: These are illustrative values. Actual parameters must be determined through careful process development and safety analysis.

Experimental Protocols

Protocol 1: Reaction Calorimetry for Safety Assessment
  • Objective: To determine the key thermodynamic and kinetic parameters of the reaction for safe scale-up.

  • Apparatus: A reaction calorimeter (e.g., Mettler-Toledo RC1e or similar).

  • Procedure:

    • Charge the reactor with the initial solvent and benzyl cyanide.

    • Establish thermal equilibrium at the desired starting temperature.

    • Begin the controlled addition of sulfuric acid at a pre-determined rate.

    • Continuously monitor the temperature of the reactor and the jacket, as well as the heat flow.

    • After the addition is complete, hold the reaction at the set temperature until the heat flow returns to the baseline, indicating the end of the reaction.

    • Perform a final calibration by introducing a known amount of heat.

  • Data Analysis:

    • Calculate the total heat of reaction (ΔH).

    • Determine the rate of heat evolution as a function of time.

    • Calculate the maximum temperature of the synthesis reaction (MTSR) in the event of a cooling failure.

    • Use this data to model the heat removal requirements for the scaled-up process.

Visualizations

Diagram 1: Phenylacetamide Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Reactor_Prep Reactor Preparation (Clean, Dry, Inert) Charge_BCN Charge Benzyl Cyanide Reactor_Prep->Charge_BCN Reagent_Prep Reagent Preparation (Benzyl Cyanide, Acid) Controlled_Addition Controlled Addition of Sulfuric Acid Reagent_Prep->Controlled_Addition Charge_BCN->Controlled_Addition Exothermic_Reaction Exothermic Reaction (Maintain T < 60°C) Controlled_Addition->Exothermic_Reaction Reaction_Monitoring Continuous Monitoring (T, P, Agitation) Exothermic_Reaction->Reaction_Monitoring Quench Quench Reaction (e.g., with water/ice) Reaction_Monitoring->Quench Emergency_Shutdown Emergency Shutdown Reaction_Monitoring->Emergency_Shutdown If T > T_max Precipitation Precipitate Phenylacetamide Quench->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Final_Product Phenylacetamide Drying->Final_Product Emergency_Shutdown->Quench G Start Temperature Exceeds Set Point? Stop_Addition Stop Reagent Addition Start->Stop_Addition Yes Continue_Monitoring Continue Monitoring Start->Continue_Monitoring No Max_Cooling Maximize Cooling Stop_Addition->Max_Cooling Increase_Agitation Increase Agitation Max_Cooling->Increase_Agitation Check_Temp Temperature Decreasing? Increase_Agitation->Check_Temp Resume_Slowly Resume Addition at Slower Rate Check_Temp->Resume_Slowly Yes ESD Initiate Emergency Shutdown (ESD) Plan Check_Temp->ESD No Resume_Slowly->Continue_Monitoring Quench Quench Reaction ESD->Quench

Caption: Decision tree for managing temperature excursions.

References

  • Vertex AI Search. (n.d.). Safety and Handling of 2-Phenylacetamide in Industrial Settings.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • Anonymous. (2024, September 18). Understanding Runaway Reactions and Their Safety Implications.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
  • H.E.L Group. (n.d.). Critical Considerations in Process Safety.
  • Google Patents. (n.d.). CN1342644A - Process for preparing phenylacetamide.
  • Fiveable. (n.d.). Shutdown protocols Definition.
  • ResearchGate. (2025, December 9). Review on loss prevention of chemical reaction thermal runaway: Principle and application.
  • Semantic Scholar. (n.d.). THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP.
  • Anonymous. (n.d.). Practical approach to prediction and prevention of runaway reactions.
  • IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view.
  • American Fuel & Petrochemical Manufacturers. (n.d.). Non-Routine Operation - Startup, Shutdown, Emergency Procedures.
  • YouTube. (2024, September 27). Essential Safety Protocols for Reactor Operations.
  • FIU Environmental Health and Safety. (n.d.). Emergency Shutdown Guidelines.
  • Organic Syntheses. (n.d.). Phenylacetamide.
  • Ataman Kimya. (n.d.). BENZYL CYANIDE.
  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • Scribd. (n.d.). Phenylacetic Acid From Benzyl Cyanide.
  • Anonymous. (n.d.). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors.
  • Wiley-VCH. (n.d.). 1 Flow Chemistry at the Extremes: Turning Complex Reactions into Scalable Processes.

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Technical Support Center: Catalyst Selection for 2-Hydroxy-2-phenylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-2-phenylacetamide, a critical intermediate in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during synthesis. My focus here is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

The primary route to this compound (also known as mandelamide) is through the selective hydrolysis of mandelonitrile. The choice of catalyst for this transformation is paramount, dictating yield, purity, and, crucially for pharmaceutical applications, the stereochemistry of the final product. This guide will explore both traditional chemical catalysis and modern biocatalytic approaches, offering solutions to common challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

1. Low Yield of this compound

  • Problem: The reaction has stalled, or the conversion of mandelonitrile is low.

    • Potential Cause (Chemical Catalysis):

      • Insufficient Acid/Base Concentration: In acid- or base-catalyzed hydrolysis, the catalyst concentration may be too low to drive the reaction to completion.

      • Low Reaction Temperature: The reaction may be too slow at the current temperature.

      • Poor Reagent Quality: The quality of the mandelonitrile or the acid/base catalyst can significantly impact the reaction rate.[1]

    • Recommended Solutions (Chemical Catalysis):

      • Optimize Catalyst Concentration: Gradually increase the concentration of the acid or base, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Increase Reaction Temperature: Carefully raise the reaction temperature, being mindful of potential side reactions or product degradation.[2]

      • Verify Reagent Purity: Ensure the purity of your starting materials using appropriate analytical techniques like NMR or GC-MS.

    • Potential Cause (Biocatalysis):

      • Enzyme Deactivation: The nitrile hydratase may have lost activity due to suboptimal pH, temperature, or the presence of inhibitors.

      • Low Enzyme Loading: The amount of biocatalyst may be insufficient for the substrate concentration.

      • Substrate Inhibition: High concentrations of mandelonitrile can sometimes inhibit the enzyme.

    • Recommended Solutions (Biocatalysis):

      • Optimize Reaction Conditions: Ensure the pH and temperature are within the optimal range for the specific nitrile hydratase being used. Most nitrile hydratases from Rhodococcus species have a good stability between 10 and 30°C.[3]

      • Increase Enzyme Loading: Incrementally increase the amount of enzyme and monitor the effect on the reaction rate.

      • Fed-Batch Substrate Addition: To avoid substrate inhibition, add the mandelonitrile in portions over time.

2. Formation of Mandelic Acid as a Major Byproduct

  • Problem: Significant amounts of 2-hydroxy-2-phenylacetic acid (mandelic acid) are detected in the product mixture.

    • Potential Cause (Chemical Catalysis):

      • Over-hydrolysis: In the presence of strong acids or bases and water, the initially formed amide can be further hydrolyzed to the carboxylic acid.[2]

    • Recommended Solutions (Chemical Catalysis):

      • Careful Control of Reaction Time: Monitor the reaction closely and stop it once the desired amide is formed, before significant over-hydrolysis occurs.

      • Milder Reaction Conditions: Use a lower temperature or a less concentrated acid/base to favor amide formation.

    • Potential Cause (Biocatalysis):

      • Presence of Amidase Activity: The biocatalyst preparation may contain amidase enzymes that convert the this compound to mandelic acid. Nitrile hydratases and amidases are often co-expressed in microorganisms.[4][5]

      • Use of a Nitrilase: A nitrilase enzyme may have been used, which directly converts the nitrile to the carboxylic acid.[5][6]

    • Recommended Solutions (Biocatalysis):

      • Use a Highly Selective Nitrile Hydratase: Select a biocatalyst known for high nitrile hydratase activity and low amidase activity. Several strains of Rhodococcus rhodochrous are known to produce nitrile hydratases suitable for this purpose.[3][4][7]

      • Enzyme Engineering: If using a nitrilase, protein engineering can be employed to alter its activity to favor amide formation.[6]

3. Poor Enantioselectivity in the Synthesis of Chiral this compound

  • Problem: The product is a racemic or near-racemic mixture of (R)- and (S)-2-Hydroxy-2-phenylacetamide.

    • Potential Cause:

      • Chemical Catalysis: Standard chemical hydrolysis of racemic mandelonitrile will produce a racemic amide.

      • Non-selective Biocatalyst: The chosen enzyme may not be stereoselective for the hydrolysis of mandelonitrile.

    • Recommended Solutions:

      • Enzymatic Kinetic Resolution: Use an enantioselective nitrile hydratase that preferentially hydrolyzes one enantiomer of mandelonitrile, leaving the other unreacted. This allows for the separation of the chiral amide and the unreacted nitrile.

      • Chemo-enzymatic One-Pot Synthesis: A highly effective method involves the in-situ generation of a single enantiomer of mandelonitrile from benzaldehyde and a cyanide source using a hydroxynitrile lyase (HNL), followed by hydrolysis with a nitrile hydratase.[6][8] This approach can yield enantiomerically pure amides.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a biocatalyst like nitrile hydratase over a chemical catalyst for this compound synthesis?

A1: The primary advantages of using a nitrile hydratase are:

  • High Selectivity: Nitrile hydratases are highly chemoselective, converting the nitrile to an amide with minimal to no formation of the corresponding carboxylic acid.[5][9]

  • Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near room temperature and neutral pH, which reduces energy consumption and the need for specialized equipment.[9]

  • Enantioselectivity: Many nitrile hydratases are enantioselective, allowing for the synthesis of chiral amides, which is often a requirement for pharmaceutical intermediates.[10]

  • Environmental Friendliness: Biocatalysis is considered a "green" technology due to the use of biodegradable catalysts and the reduction of hazardous waste.[10]

Q2: Which microorganisms are good sources of nitrile hydratases for this synthesis?

A2: Several microorganisms are known to produce effective nitrile hydratases. Strains of Rhodococcus rhodochrous are particularly well-studied and have been used in industrial applications for the production of amides.[3][4][7] Other organisms like Pseudomonas putida and various actinomycetes have also been reported to possess nitrile-converting enzymes.[4]

Q3: How can I optimize the reaction conditions for a nitrile hydratase-catalyzed reaction?

A3: Optimization should focus on:

  • pH: Most nitrile hydratases have an optimal pH range. It is crucial to buffer the reaction mixture accordingly.

  • Temperature: While many nitrile hydratases are active at room temperature, some may have higher optimal temperatures. However, stability can be an issue at elevated temperatures.[3]

  • Substrate and Product Concentration: High concentrations of either the substrate (mandelonitrile) or the product (mandelamide) can lead to enzyme inhibition. A fed-batch approach for the substrate can be beneficial.

  • Co-solvents: The use of water-miscible organic solvents can sometimes improve substrate solubility and reaction rates, but their effect on enzyme stability must be evaluated.

Q4: Is it possible to reuse the biocatalyst?

A4: Yes, enzyme immobilization is a common strategy to improve the stability and reusability of nitrile hydratases. Immobilization on a solid support allows for easy separation of the catalyst from the reaction mixture and its use in multiple reaction cycles, which can significantly reduce the overall cost of the process.

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

ParameterChemical Catalysis (Acid Hydrolysis)Biocatalysis (Nitrile Hydratase)
Catalyst Concentrated HCl or H₂SO₄Nitrile Hydratase (e.g., from Rhodococcus rhodochrous)
Reaction Conditions Elevated temperatures (e.g., 50°C)[2][11]Mild conditions (e.g., 20-30°C, neutral pH)[3]
Selectivity Risk of over-hydrolysis to mandelic acid[2]High selectivity for the amide[5][9]
Enantioselectivity None (produces racemic product from racemic starting material)Can be highly enantioselective[10]
Environmental Impact Generates acidic waste streams"Greener" process with biodegradable catalyst[10]
Process Complexity Simple setup, but requires careful monitoring to avoid side reactionsMay require enzyme production/purification and optimization of biological parameters

Experimental Protocols

Protocol 1: General Procedure for Nitrile Hydratase-Catalyzed Synthesis of this compound

  • Enzyme Preparation: Prepare a suspension of whole cells containing nitrile hydratase or a solution of the purified enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

  • Reaction Setup: In a temperature-controlled vessel, add the enzyme preparation.

  • Substrate Addition: Slowly add a solution of mandelonitrile to the reaction vessel with stirring. For higher concentrations, a fed-batch approach is recommended.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by TLC or HPLC.

  • Work-up: Once the reaction is complete, separate the biocatalyst (e.g., by centrifugation for whole cells or filtration for immobilized enzyme).

  • Product Isolation: Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathways cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Synthesis Mandelonitrile_chem Mandelonitrile HCl Conc. HCl / H₂O Mandelonitrile_chem->HCl Mandelamide_chem This compound (racemic) HCl->Mandelamide_chem Hydrolysis Mandelic_acid Mandelic Acid (byproduct) Mandelamide_chem->Mandelic_acid Over-hydrolysis Mandelonitrile_bio Mandelonitrile ((R,S) or (R)-/(S)-) NHase Nitrile Hydratase (enantioselective) Mandelonitrile_bio->NHase Mandelamide_bio This compound (enantiopure) NHase->Mandelamide_bio Selective Hydrolysis

Caption: Comparison of chemical vs. biocatalytic synthesis of this compound.

Catalyst_Selection_Workflow start Start: Synthesis of This compound chiral_check Is an enantiopure product required? start->chiral_check biocatalysis Choose Biocatalysis: Nitrile Hydratase chiral_check->biocatalysis Yes chemical_catalysis Chemical Catalysis (e.g., Acid Hydrolysis) is an option chiral_check->chemical_catalysis No optimize_biocat Optimize: -Enzyme selection -pH, Temperature -Substrate loading biocatalysis->optimize_biocat optimize_chem Optimize: -Reaction time -Temperature -Catalyst concentration chemical_catalysis->optimize_chem end End: Purified Product optimize_biocat->end optimize_chem->end

Caption: Decision workflow for selecting a catalyst for this compound synthesis.

References

  • Prasad, S., Bhalla, T. C., & Kumar, H. (2010). Purification and characterization of nitrile hydratase of mutant 4D of Rhodococcus rhodochrous PA-34. Journal of an Indian Chemical Society. [Link]
  • Tauber, M. M., Cavaco-Paulo, A., Robra, K.-H., & Gübitz, G. M. (2000). Nitrile Hydratase and Amidase from Rhodococcus rhodochrous Hydrolyze Acrylic Fibers and Granular Polyacrylonitriles. Applied and Environmental Microbiology, 66(4), 1634–1638. [Link]
  • ResearchGate. (n.d.). Major reactions used for enzymatic production of optically pure (a) (R)-mandelic acid and (b) (S)-mandelic acid or (S)-mandelamide.
  • Cui, Y., et al. (2017). Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications. Frontiers in Microbiology, 8, 1959. [Link]
  • ResearchGate. (n.d.). Time course and stoichiometric analysis of mandelonitrile hydrolysis by nitrilase.
  • Wunderlich, M., et al. (2011). Substrate Binding in the FAD-Dependent Hydroxynitrile Lyase from Almond Provides Insight into the Mechanism of Cyanohydrin Formation and Explains the Absence of Dehydrogenation Activity. Biochemistry, 50(49), 10637–10646. [Link]
  • Brady, D., et al. (2004). Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds. South African Journal of Science, 100(3), 167–173. [Link]
  • ResearchGate. (2003). Nitrile hydratase of Rhodococcus rhodochrous NHB-2: Optimisation of conditions for production of enzyme and conversion of acrylonitrile to acrylamide.
  • ResearchGate. (n.d.). Enantioselective hydrolysis of mandelonitrile and its derivatives with WT nitrilase and I113M/Y199G mutant.
  • ResearchGate. (n.d.). Variation in ee of (S)-mandelonitrile (3) in the MeHNL-CLEA-catalyzed conversion of benzaldehyde (1) and HCN.
  • Zhang, M., et al. (2017). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. Crystal Growth & Design, 17(11), 5871–5879. [Link]
  • ResearchGate. (n.d.). Mechanism of the nitrile hydratase-catalyzed conversion of isonitriles into amines (A) and of nitriles into amides (B).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitrilase/nitrile Hydrases. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Organic Syntheses. (n.d.). Phenylacetamide. Organic Syntheses. [Link]
  • ChemSynthesis. (2025). This compound. ChemSynthesis. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • ResearchGate. (n.d.). The Application of Nitrile Hydratases in Organic Synthesis.
  • Wikipedia. (n.d.).
  • Fasan, R., & Arnold, F. H. (2009). Enantioselective α-Hydroxylation of 2-Arylacetic Acid Derivatives and Buspirone Catalyzed by Engineered Cytochrome P450 BM-3. Angewandte Chemie International Edition, 48(13), 2381–2384. [Link]
  • Pubmed. (2016). Catalytic Promiscuity of Ancestral Esterases and Hydroxynitrile Lyases. Pubmed. [Link]
  • MDPI. (2022). Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides. MDPI. [Link]
  • Organic Syntheses. (n.d.). Mandelamide. Organic Syntheses. [Link]
  • Taylor & Francis. (n.d.). Nitrile hydratase – Knowledge and References. Taylor & Francis. [Link]
  • Pubmed. (2017).
  • IUCr Journals. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. IUCr Journals. [Link]
  • ResearchGate. (n.d.). Formation of phenylglycinonitrile and mandelonitrile from benzaldehyde and cyanide (± ammonia) under the conditions of the Strecker synthesis and subsequent hydrolysis of the nitriles by a nitrilase.
  • Veeprho. (n.d.). 2-Phenylacetamide | CAS 103-81-1. Veeprho. [Link]
  • ResearchGate. (n.d.). Proposed two step acid catalysed formation of 2-aminoacetophenone from the hydroxy-imine intermediate.

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Technical Support Center: A Troubleshooting Guide for the Spectroscopic Analysis of 2-Hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the spectroscopic analysis of 2-Hydroxy-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this molecule. Here, we address specific issues in a direct question-and-answer format, grounded in established scientific principles to ensure the integrity and reliability of your analytical results.

Overview of this compound

This compound (Molecular Formula: C₈H₉NO₂, Molecular Weight: 151.16 g/mol ) is a molecule of interest that combines a phenyl group, a hydroxyl group, and an acetamide moiety.[1] Accurate spectroscopic analysis is critical to confirm its identity, purity, and stability.

PropertyValueSource
IUPAC Name 2-hydroxy-N-phenylacetamide[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
CAS Number 4746-61-6[1]

Section 1: General Sample Preparation & Purity

Proper sample preparation is the foundation of reliable spectroscopic data.[2] Errors at this stage can lead to misleading results across all analytical techniques.

Q1: My sample won't fully dissolve in my chosen NMR solvent (e.g., CDCl₃), leading to a cloudy solution. What should I do?

A: Incomplete dissolution is a common issue that broadens spectral peaks and affects quantification.

  • Causality: this compound has both polar (hydroxyl, amide) and non-polar (phenyl) groups. While soluble in many organic solvents, its polarity may require a more polar solvent system.

  • Troubleshooting Steps:

    • Switch to a More Polar Solvent: Try using deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄, which are more effective at solvating polar functional groups.

    • Gentle Warming & Sonication: Briefly warm the sample vial in a water bath or sonicate for a few minutes to aid dissolution. Avoid excessive heat to prevent potential degradation.

    • Check Sample Purity: The insolubility might be due to inorganic salts or highly polar impurities from the synthesis. Consider re-purifying your sample via recrystallization or column chromatography.

Q2: I suspect my sample has degraded. What are the likely degradation pathways and how would they appear spectroscopically?

A: Like many pharmaceuticals, this compound can degrade under stress conditions such as harsh pH, oxidation, or high temperatures.[3]

  • Hydrolysis: The amide bond is susceptible to hydrolysis under acidic or basic conditions, which would break the molecule into phenylglycolic acid and aniline.

    • NMR: Appearance of new aromatic signals corresponding to aniline and disappearance of the amide NH proton.

    • MS: A molecular ion peak for phenylglycolic acid (m/z 152) and aniline (m/z 93) would appear.

  • Oxidation: The benzylic hydroxyl group could be oxidized to a ketone, forming 2-oxo-2-phenylacetamide.

    • NMR: The signal for the methine proton (-CH(OH)-) would disappear.

    • IR: The broad O-H stretch would disappear, and the carbonyl (C=O) peak may shift or change in intensity.

Section 2: Troubleshooting ¹H and ¹³C NMR Spectroscopy

NMR is the cornerstone for structural elucidation, providing detailed information about the carbon-hydrogen framework.[4]

Q3: The -OH and -NH proton signals in my ¹H NMR spectrum are very broad and their chemical shifts are inconsistent between samples. Why is this happening?

A: This is a classic characteristic of exchangeable protons (-OH and -NH).[5]

  • Causality: These protons can undergo rapid chemical exchange with each other, with trace amounts of water in the solvent, or with acidic/basic impurities. This rapid exchange averages their magnetic environments, leading to signal broadening. Their chemical shift is also highly dependent on concentration, temperature, and solvent hydrogen-bonding capability.[5]

  • Troubleshooting & Confirmation:

    • D₂O Shake: To confirm the identity of these peaks, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -OH and -NH protons will exchange with deuterium and their signals will disappear or significantly decrease in intensity.

    • Ensure Dry Solvent: Use a fresh, sealed bottle of high-purity deuterated solvent to minimize water content.

    • Temperature Variation: Acquiring the spectrum at a lower temperature can sometimes slow the exchange rate and result in sharper peaks.

Q4: The integration of my aromatic region is incorrect, and the splitting patterns are complex and difficult to interpret.

A: The five protons on the monosubstituted phenyl ring often create complex, overlapping multiplets that are not easily resolved, a phenomenon known as a non-first-order spectrum.[5]

  • Causality: When the difference in chemical shift between coupling protons is similar in magnitude to their coupling constant (J-coupling), simple splitting rules (like the n+1 rule) break down. This leads to complex patterns and "roofing," where the inner peaks of a multiplet are taller than the outer peaks.

  • Troubleshooting Steps:

    • Use a Higher Field Spectrometer: The best solution is to use an instrument with a higher magnetic field strength (e.g., 600 MHz vs. 400 MHz). This increases the chemical shift dispersion (in Hz), making the spectrum more first-order and easier to interpret.

    • 2D NMR: Perform a ¹H-¹H COSY experiment. This will show correlations between coupled protons, helping you trace the connectivity within the aromatic spin system even if the 1D spectrum is crowded. A ¹H-¹³C HSQC experiment can also help by correlating each proton to its directly attached carbon.[6]

Expected NMR Data Summary
Assignment (¹H NMR) Expected δ (ppm) Multiplicity
Phenyl-H7.2 - 7.5Multiplet (m)
Amide-H (-NH-)~8.0 - 9.0 (variable)Broad Singlet (br s)
Methine-H (-CH(OH)-)~5.0 - 5.5Singlet (s) or Doublet (d)
Hydroxyl-H (-OH)~3.0 - 5.0 (variable)Broad Singlet (br s)
Assignment (¹³C NMR) Expected δ (ppm)
Carbonyl C=O170 - 175
Aromatic C-N135 - 140
Aromatic C-H120 - 130
Methine C-OH70 - 75

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Standard Protocol: NMR Sample Preparation
  • Accurately weigh 5-10 mg of this compound.[7]

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[7]

  • Transfer the clear solution to a clean 5 mm NMR tube.

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

  • Lock, tune, and shim the spectrometer to achieve optimal magnetic field homogeneity.[7]

  • Acquire the ¹H and ¹³C spectra using standard pulse sequences.[7]

Section 3: Troubleshooting FTIR Spectroscopy

FTIR is excellent for identifying the functional groups present in a molecule.[8]

Q5: My FTIR spectrum has a very broad, intense peak around 3400 cm⁻¹ that is obscuring the N-H stretch. How can I resolve this?

A: This is a classic issue caused by the overlapping of the broad O-H stretching band with the N-H stretching band.

  • Causality: The O-H bond is highly polarized, and its stretching frequency is very sensitive to hydrogen bonding, resulting in a broad absorption. The N-H stretch of the amide is typically sharper but can be enveloped by the much broader O-H signal.

  • Troubleshooting Steps:

    • Sample Preparation: Ensure your sample is completely dry. Moisture contamination will exacerbate the broadness of the hydroxyl peak.

    • Concentration Study (if in solution): Diluting the sample can sometimes reduce intermolecular hydrogen bonding, which may lead to a sharpening of the O-H peak and better resolution of the N-H peak.

    • Derivative Spectroscopy: Use the spectrometer's software to calculate the second derivative of the spectrum. This mathematical operation can often resolve overlapping peaks into distinct features, making it easier to identify the position of the N-H stretch.

Q6: I am using an ATR accessory, and my spectrum shows negative peaks. What went wrong?

A: Negative peaks in an absorbance spectrum indicate an issue with the background spectrum collection.[9]

  • Causality: The final spectrum is a ratio of the sample scan to a background scan. If the ATR crystal was contaminated (e.g., with solvent or a previous sample) when you collected the background, and then cleaned before running your actual sample, the spectrum will show negative peaks where the contaminant absorbed.[9]

  • Troubleshooting Workflow:

    • Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and ensure it is completely dry.

    • Collect a new, clean background spectrum.

    • Place your sample on the crystal, apply pressure, and collect the sample spectrum. This should eliminate the negative artifacts.

Expected FTIR Data Summary
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (hydroxyl)3200 - 3600Strong, Broad
N-H Stretch (amide)3100 - 3500Medium, often overlapped
Aromatic C-H Stretch3000 - 3100Medium-Weak
C=O Stretch (Amide I)1650 - 1680Strong
N-H Bend (Amide II)1510 - 1570Medium
Aromatic C=C Stretch1450 - 1600Medium-Weak (multiple bands)
C-O Stretch1050 - 1250Medium

Section 4: Troubleshooting Mass Spectrometry

Mass spectrometry provides the molecular weight and crucial structural information from fragmentation patterns.[4]

Q7: I can't find the molecular ion peak (M⁺) at m/z 151 in my EI-MS spectrum. Is my sample impure?

A: Not necessarily. The absence of a molecular ion peak is common for certain classes of compounds, especially alcohols, under high-energy Electron Ionization (EI) conditions.[10][11]

  • Causality: The molecular ion of this compound can be unstable. Alcohols readily lose a molecule of water (18 Da), and the initial radical cation may fragment so rapidly that very little of it reaches the detector intact.[11]

  • Troubleshooting Steps:

    • Look for M-18 Peak: Check for a peak at m/z 133, corresponding to the loss of water. This is a strong indicator that the parent molecule was present.

    • Use a "Softer" Ionization Technique: Switch from EI to a technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods impart less energy to the molecule, greatly increasing the abundance of the protonated molecule [M+H]⁺ (at m/z 152) or other adducts, making molecular weight determination straightforward.[12]

Q8: My mass spectrum is very complex. What are the key fragment ions I should look for to confirm the structure of this compound?

A: The fragmentation pattern is a roadmap to the molecule's structure. Key cleavages occur at the weakest bonds or lead to the formation of stable ions or neutral losses.

  • Expected Fragmentation Pathways:

    • Loss of Water (-18 Da): As mentioned, a peak at m/z 133 is highly likely.

    • Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the benzylic carbon is common for amides. This can lead to a fragment at m/z 92 (phenylacetamide radical cation) or m/z 59 (CONH₂OH fragment).

    • Formation of Tropylium Ion: A peak at m/z 91 is a classic indicator of a benzyl group, formed by rearrangement to the very stable tropylium cation.

    • Benzoic Fragments: Cleavage can also yield fragments related to the phenyl group, such as a peak at m/z 77 (phenyl cation).

Visualization: Predicted Fragmentation Pathway

G M [C₈H₉NO₂]⁺˙ m/z 151 Molecular Ion F133 [C₈H₇NO]⁺˙ m/z 133 M->F133 - H₂O F92 [C₇H₇NO]⁺ m/z 92 M->F92 - CONHOH F91 [C₇H₇]⁺ m/z 91 Tropylium Ion F92->F91 - H F77 [C₆H₅]⁺ m/z 77 F91->F77 - CH₂

Caption: Predicted EI-MS fragmentation of this compound.

Section 5: Integrated Analysis Workflow

No single technique tells the whole story. A combined approach is essential for unambiguous characterization.

Q9: How do I combine the data from all these techniques to confidently confirm the structure and purity of my sample?

A: A systematic, integrated workflow is key. Each technique provides a piece of the puzzle, and together they create a self-validating dataset.

Visualization: Integrated Spectroscopic Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirm Data Interpretation & Confirmation Prep Purified Sample MS Mass Spec Prep->MS Mol. Weight? NMR NMR ('H, '³C, 2D) Prep->NMR C-H Framework? FTIR FTIR Prep->FTIR Func. Groups? UV UV-Vis Prep->UV Confirm Structure & Purity Confirmed MS->Confirm Correct MW & Fragments NMR->Confirm Correct Shifts & Connectivity FTIR->Confirm Correct Groups (-OH, Amide) UV->Confirm Aromatic System Present

Caption: Integrated workflow for spectroscopic characterization.

  • Mass Spectrometry First: Confirm the molecular weight. If you see the correct molecular ion (or [M+H]⁺, [M-H₂O]⁺), you can proceed with confidence.[4]

  • FTIR for Functional Groups: Quickly verify the presence of the key functional groups: the hydroxyl O-H, the amide N-H and C=O, and the aromatic C-H/C=C bonds.[13]

  • NMR for Definitive Structure: This is the most critical step. Use ¹H NMR to identify all proton environments and their relative numbers (integration). Use ¹³C NMR to identify all unique carbons. Use 2D NMR (like COSY and HSQC) to piece together the exact connectivity, confirming the structure is indeed this compound and not an isomer.[6]

  • Assess Purity: Look for unexpected peaks in all spectra. In NMR, integrate impurity peaks relative to your compound to quantify them. In MS, look for unexpected m/z values.

By following this guide, you can systematically troubleshoot common issues, generate high-quality data, and achieve a confident and comprehensive characterization of this compound.

References
  • BenchChem. (n.d.). Spectroscopic Profile of N-(2-hydroxyethyl)-2-phenylacetamide: A Technical Guide.
  • StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 264260, 2-Hydroxy-N-phenylacetamide.
  • BenchChem. (n.d.). An In-depth Technical Guide to N-(2-hydroxyethyl)-2-phenylacetamide.
  • IUCr Journals. (n.d.). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Analytical Methods for N-(2-hydroxyethyl)-2-phenylacetamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93032893, N-[(2R)-2-hydroxy-2-phenylethyl]-2-phenylacetamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220184, N-hydroxy-2-phenylacetamide.
  • Workman, J. Jr. (2019). Common Problems with FT-IR Instruments and How to Avoid Them. Spectroscopy Online.
  • Spectroscopy Solutions. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • ResearchGate. (n.d.). Theoretical 1 H NMR (ppm) Values for 2-Hydroxy-N-(4-Methyl) Phenylacetamide.
  • University of Missouri. (n.d.). Sample Preparation Guidelines. Analytical Instrumentation Center.
  • Wiley-VCH GmbH. (n.d.). 2-Phenylacetamide. SpectraBase.
  • University of Cambridge. (n.d.). H NMR Spectroscopy. Department of Chemistry.
  • Chemistry For Everyone. (2025, June 1). How Do You Prepare Samples For Spectroscopy? [Video]. YouTube.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube.
  • ChemSynthesis. (2025, May 20). This compound.
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • Spectroscopy Online. (2021, May 21). Instrument Problems that Show up in Spectra [Video]. YouTube.
  • The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube.
  • Feng, Y. L., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Journal of the American Society for Mass Spectrometry.
  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Reva, I., et al. (n.d.). Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. MDPI.
  • Universiti Kebangsaan Malaysia. (n.d.). Effect of Interference Study on Carrageenan Detection using Ultraviolet Visible Spectrophotometry.
  • ResearchGate. (2025, October 20). A Comprehensive Review on the Stability and Degradation of Polysorbates in Biopharmaceuticals.
  • BenchChem. (n.d.). An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 2'-Hydroxy-1'-acetonaphthone.

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Avoiding common pitfalls in the characterization of phenylacetamide isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for resolving common pitfalls in the characterization of phenylacetamide isomers. As molecules with identical chemical formulas but different structural arrangements, isomers present unique analytical challenges. This guide provides in-depth troubleshooting protocols and FAQs to help researchers, scientists, and drug development professionals navigate these complexities with confidence.

Troubleshooting Guide

This section addresses specific, problem-oriented issues you may encounter during your experiments. Each solution is designed to be a self-validating workflow, explaining the scientific rationale behind each step.

Issue 1: Co-elution of Isomers in HPLC/GC Analysis

Question: My chromatogram shows a single, broad, or shouldered peak for my phenylacetamide sample, which I suspect contains multiple positional isomers (e.g., 2-, 3-, and 4-substituted). How can I resolve them?

Answer: Co-elution is the most common pitfall when analyzing phenylacetamide isomers due to their similar physicochemical properties.[1] A systematic approach focusing on enhancing chromatographic selectivity is required.

Systematic Workflow for Resolving Co-eluting Isomers

G cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Method Optimization (Selectivity Focus) cluster_2 Step 3: Efficiency & Flow cluster_3 Step 4: Verification a Confirm Co-elution (Peak Shape Analysis, DAD/MS Purity) b Change Stationary Phase (e.g., C18 to Phenyl-Hexyl or Biphenyl) a->b Asymmetry Confirmed c Optimize Mobile Phase (Adjust Organic %, Solvent Type, pH) b->c Co-elution Persists d Adjust Temperature (Lower temp can increase selectivity) c->d Minor Improvement g Inject Isomer Standards (Confirm retention times) c->g Baseline Resolution Achieved e Decrease Flow Rate (Move closer to optimal van Deemter velocity) d->e Still Suboptimal f Check System Health (Liner, Septa, Column Installation) e->f If Peaks Broaden G cluster_0 Symmetry & Splitting Pattern Analysis cluster_1 Definitive Assignment start Analyze Aromatic Region of ¹H NMR Spectrum q1 Highly Symmetric Pattern? (e.g., two doublets) start->q1 q2 Complex Multiplets? q1->q2 No para Likely Para Isomer (Confirm with ¹³C NMR - fewer signals) q1->para Yes ortho_meta Likely Ortho or Meta Isomer q2->ortho_meta Yes final Unambiguous Isomer ID para->final cosy Run 2D COSY NMR (Trace proton-proton couplings around the ring) ortho_meta->cosy cosy->final

Sources

Validation & Comparative

A Comparative Guide to 2-Hydroxy-2-phenylacetamide and Mandelic Acid in Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the choice of starting materials and intermediates is a critical decision that dictates the efficiency, stereochemical outcome, and overall economic viability of a synthetic route. Among the versatile chiral building blocks, mandelic acid and its primary amide derivative, 2-hydroxy-2-phenylacetamide (commonly known as mandelamide), are two prominent scaffolds. Both share a core structure featuring a phenyl group and a hydroxyl group at the α-carbon, but the difference in their primary functional group—carboxylic acid versus amide—imparts distinct chemical properties that make them suitable for different synthetic strategies.

This guide provides an in-depth comparison of this compound and mandelic acid, offering insights into their respective advantages and disadvantages in various synthetic applications. We will explore their reactivity, role in asymmetric synthesis, and provide experimental data to support the selection of the optimal synthon for specific research and development goals.

Overview of Chemical Properties and Reactivity

Mandelic acid is an aromatic alpha-hydroxy acid, a white crystalline solid soluble in water and polar organic solvents.[1] Its structure contains a carboxylic acid, a hydroxyl group, and a stereogenic center, making it a valuable chiral precursor for a wide range of pharmaceuticals, including cephalosporins, penicillins, and anti-inflammatory agents.[2][3][4] The dual functionality of the carboxyl and hydroxyl groups allows for a variety of transformations such as esterification, amidation, oxidation, and cyclization.[2][4]

This compound, or mandelamide, is the corresponding primary amide. While it shares the chiral α-hydroxy-phenyl backbone, the amide group is significantly less reactive than the carboxylic acid under many conditions. Amides are generally more stable and less prone to acting as leaving groups compared to the hydroxyl group of a carboxylic acid.[5] This difference in reactivity is a key determinant in their divergent synthetic applications.

PropertyThis compound (Mandelamide)Mandelic Acid
Functional Group Primary Amide (-CONH₂)Carboxylic Acid (-COOH)
Acidity N-H is weakly acidic (pKa ~17)COOH is moderately acidic (pKa ~3.4)
Nucleophilicity Nitrogen lone pair is delocalized, making it a weak nucleophile.Carbonyl oxygen can be nucleophilic.
Reactivity Generally less reactive; requires harsh conditions for hydrolysis.More reactive; readily undergoes esterification, amidation, reduction.
Key Applications Precursor for specific amine syntheses, chiral resolving agent.[6][7]Chiral building block, resolving agent, precursor to various drugs.[2][3][4][8][9]

Role in Asymmetric Synthesis

Both mandelic acid and mandelamide are crucial in the field of asymmetric synthesis, where controlling the stereochemistry of a molecule is paramount for its biological activity.[6][]

Mandelic Acid: The "Privileged Chiral Synthon"

Mandelic acid is often referred to as a "privileged chiral synthon" due to its ready availability in both enantiomeric forms, configurational stability, and compatibility with a wide array of asymmetric transformations.[2]

  • Chiral Auxiliary: The chiral backbone of mandelic acid can be used to direct the stereochemical outcome of a reaction on a prochiral substrate.

  • Chiral Resolving Agent: Its acidic nature allows it to form diastereomeric salts with racemic amines, which can then be separated by crystallization.

  • Precursor for Chiral Ligands: Mandelic acid is a starting material for the synthesis of various chiral ligands used in asymmetric catalysis.[11] For instance, α-hydroxy-2-oxazolines derived from mandelic acid have been used as ligands in asymmetric phenyl transfer reactions.[11]

Mandelamide in Chiral Resolution

While less common than mandelic acid, mandelamide has also been explored as a chiral resolving agent. It can form diastereomeric cocrystals with other chiral molecules, enabling their separation.[6][7] For example, diastereomeric cocrystal pairs of S-mandelamide with both enantiomers of mandelic acid and proline have been synthesized, demonstrating its potential in chiral resolution via cocrystallization.[6][7]

Comparative Synthetic Routes and Causality

The choice between mandelic acid and mandelamide often hinges on the desired final product and the planned synthetic sequence. The amide group can be seen as a more stable, "protected" form of the carboxylic acid, while the carboxylic acid is a more versatile handle for a wider range of immediate transformations.

The Amide as a Stable Intermediate

In many biocatalytic and chemocatalytic pathways, mandelamide serves as a key intermediate in the synthesis of mandelic acid from mandelonitrile.

G Mandelonitrile Mandelonitrile Mandelamide This compound (Mandelamide) Mandelonitrile->Mandelamide Nitrilase (Hydration) MandelicAcid Mandelic Acid Mandelamide->MandelicAcid Amidase or Acid/Base Hydrolysis

Caption: Synthetic relationship between mandelonitrile, mandelamide, and mandelic acid.

This pathway is particularly relevant in enzymatic syntheses. Nitrilase enzymes can selectively hydrolyze mandelonitrile to either mandelic acid or mandelamide.[8][9] Some nitrilase mutants can be engineered to favor the production of the (S)-amide over the (S)-acid.[8][12] This provides a direct biocatalytic route to enantiopure mandelamide, which can then be hydrolyzed to the corresponding acid under different conditions.

Carboxylic Acid vs. Amide: A Reactivity Comparison

The direct synthesis of amides from carboxylic acids and amines is notoriously difficult without a coupling agent because of a competing acid-base reaction that forms a stable ammonium carboxylate salt.[13]

G cluster_0 Direct Mixing (No Coupling Agent) cluster_1 Desired Amidation (Requires Activation) R-COOH R-COOH R'-NH2 R'-NH2 R-COOH->R'-NH2 Acid-Base Reaction R-COO-  R'-NH3+ R-COO⁻ R'-NH₃⁺ (Salt Formation) R-COOH_2 R-COOH R'-NH2_2 R'-NH2 R-COOH_2->R'-NH2_2 Nucleophilic Acyl Substitution R-CONH-R' R-CONH-R' (Amide) H2O + H₂O

Caption: Competing pathways in the reaction of a carboxylic acid and an amine.

This highlights a key difference:

  • Starting with Mandelic Acid: If the goal is to create a different amide or an ester, mandelic acid is the logical starting point. The carboxylic acid can be "activated" using reagents like thionyl chloride (to form an acyl chloride) or coupling agents like DCC or EDC to facilitate reaction with a nucleophile.[13][14]

  • Starting with Mandelamide: If this compound is the desired final product, or if the amide is needed as a stable intermediate to be carried through several synthetic steps before a final hydrolysis to the acid, then routes that produce mandelamide directly are advantageous.[15]

Experimental Protocols and Data

Protocol 1: Biocatalytic Synthesis of (R)-Mandelic Acid from Racemic Mandelonitrile

This protocol is adapted from procedures utilizing whole bacterial cells expressing an (R)-selective nitrilase, which hydrolyzes the nitrile through a mandelamide intermediate.[16]

1. Biocatalyst Preparation:

  • Cultivate bacterial cells (e.g., Alcaligenes faecalis) known to express (R)-selective nitrilase in a suitable liquid medium.
  • Induce nitrilase production if necessary by adding a nitrile compound to the culture.
  • Harvest cells via centrifugation and wash with a buffer solution (e.g., 100 mM potassium phosphate, pH 6.5).[17]

2. Enzymatic Reaction:

  • Suspend the resting cells in a buffer solution (e.g., Tris-HCl, pH 7.5-8.0).
  • Add racemic (R,S)-mandelonitrile to the cell suspension.
  • Incubate the mixture at a controlled temperature (e.g., 30-40°C) with agitation. The slightly alkaline pH facilitates the racemization of the unreacted (S)-mandelonitrile, allowing for a theoretical yield of up to 100%.[16][17]

3. Analysis:

  • Periodically take aliquots and quench the reaction.
  • Analyze the supernatant by chiral HPLC to determine the concentration of mandelic acid and its enantiomeric excess (e.e.).
BiocatalystSubstrateProductYieldEnantiomeric Excess (e.e.)Reference
Alcaligenes faecalis ECU0401 (permeabilized)rac-Mandelonitrile(R)-Mandelic Acid~100%>99%[17]
Recombinant E. coli (expressing AtHNL and Pf-nitrilase)Benzaldehyde + HCN(R)-Mandelic AcidHigh>95%[15]
Protocol 2: Synthesis of N-substituted Amides from Mandelic Acid using EDC Coupling

This protocol outlines a general procedure for forming an amide bond from mandelic acid and a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.[13]

1. Reaction Setup:

  • Dissolve mandelic acid (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane or DMF).
  • Add the desired primary amine (1-1.2 equivalents).
  • Add EDC·HCl (1.2 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) or HOBt (0.1-1 equivalent).

2. Reaction Execution:

  • Stir the mixture at room temperature for 12-24 hours.
  • Monitor the reaction progress by TLC or LC-MS.

3. Work-up and Purification:

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography or recrystallization.
Carboxylic AcidAmineCoupling AgentYieldReference
GeneralGeneralEDC70-90%[13]
Phenylacetic acidEthanolamineEDC, HOBt92%[18]

Conclusion and Recommendations

The choice between this compound and mandelic acid is not a matter of inherent superiority but of strategic synthetic planning.

Choose Mandelic Acid when:

  • The synthetic target is an ester, a different amide, or requires modification of the carboxyl group.

  • It is being used as a classical chiral resolving agent for racemic bases.

  • The synthetic route involves transformations where the acidity of the carboxyl group is beneficial.

Choose this compound when:

  • The final target is the amide itself.

  • A robust functional group that can withstand various reaction conditions is needed before a final hydrolysis step.

  • The synthetic route leverages biocatalysis, where nitrilases can provide direct, enantioselective access to the amide from nitriles.[15]

By understanding the distinct reactivity profiles and leveraging the appropriate experimental conditions, researchers can effectively utilize both of these valuable chiral building blocks to achieve their synthetic goals with high efficiency and stereochemical control.

References
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PubMed Central.
  • Biocatalytic production of mandelic acid and analogues: a review and comparison with chemical processes. PubMed.
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing.
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review.
  • Biocatalytic production of mandelic acid and analogues: a review and comparison with chemical processes | Request PDF.
  • New Chiral Ligands Derived from Mandelic Acid: Synthesis and Application in the Asymmetric Phenyl Transfer Reaction to an Aromatic Aldehyde | Request PDF.
  • Biocatalytic production of mandelic acid and analogues: a review and comparison with chemical processes. Semantic Scholar.
  • Biocatalytic synthesis of (R)-(2)-mandelic acid from racemic mandelonitrile by cetyltrimethylammonium bromidepermeabilized cells of Alcaligenes faecalis ECU0401.
  • Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization.
  • Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystalliz
  • Relative stability of amides, esters, anhydrides, and acyl chlorides (video). Khan Academy.
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • (PDF) Synthesis of (R)-mandelic acid and (R)-mandelic acid amide by recombinant E. coli strains expressing a (R)-specific oxynitrilase and an arylacetonitrilase.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • A Comparative Guide to the Biological Activity of (R)- and (S)-Mandelonitrile. Benchchem.
  • A Comparative Guide to N-(2-hydroxyethyl)-2-phenylacetamide and Other Phenylacetamides in Synthesis. Benchchem.
  • Mandelic acid. Wikipedia.
  • Chiral Intermedi

Sources

A Comparative Guide to the Biological Activity of 2-Hydroxy-2-phenylacetamide (Mandelamide) vs. Other Phenylacetamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylacetamide Scaffold as a Privileged Structure in Drug Discovery

To researchers, scientists, and drug development professionals, the identification of "privileged structures" is a cornerstone of medicinal chemistry. These are molecular scaffolds capable of binding to multiple, distinct biological targets, thereby offering a rich foundation for developing a diverse range of therapeutic agents. The phenylacetamide core, characterized by a phenyl group attached to an acetamide moiety, represents one such versatile scaffold. Modifications to this simple yet elegant structure have given rise to compounds with a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, analgesic, and anticancer properties.

The therapeutic potential of this class is largely dictated by the nature and position of substituents on both the phenyl ring and the acetamide nitrogen. These modifications modulate the compound's physicochemical properties—such as lipophilicity, polarity, and hydrogen bonding capacity—which in turn govern its absorption, distribution, metabolism, excretion (ADME) profile, and target engagement.

This guide provides an in-depth comparative analysis of 2-Hydroxy-2-phenylacetamide , also known as mandelamide , against other key phenylacetamide derivatives. While direct and extensive quantitative data for mandelamide's specific biological activities are sparse in publicly available literature, we can infer its potential by examining closely related analogs and understanding the structure-activity relationships (SAR) that define this chemical class. We will synthesize data from disparate studies to build a coherent comparative framework, supported by detailed experimental protocols and mechanistic insights.

A Profile of this compound (Mandelamide)

Mandelamide is structurally distinct from the parent phenylacetamide by the presence of a hydroxyl group on the α-carbon (the carbon atom adjacent to the carbonyl group). This single modification introduces a chiral center and significantly alters the molecule's chemical personality.

  • Increased Polarity and Hydrogen Bonding: The α-hydroxy group increases the molecule's polarity and introduces a potent hydrogen bond donor and acceptor. This can fundamentally change its interaction with biological targets, potentially leading to novel binding modes or enhanced affinity compared to its non-hydroxylated counterpart.

  • Chirality: Mandelamide exists as two enantiomers, (R)- and (S)-mandelamide. It is a well-established principle in pharmacology that enantiomers can exhibit vastly different biological activities and metabolic fates. For instance, studies on the close analog 2-hydroxy-2-phenylbutyramide revealed that while both enantiomers possessed similar anticonvulsant activity, the (-)-enantiomer exhibited the lowest neurotoxicity, highlighting the critical role of stereochemistry.

While toxicological data for mandelamide is not fully investigated, it is not currently classified under GHS hazard criteria based on the majority of reports. Its primary role in the literature has been as a chiral precursor in synthesis and as a substrate for enzymes like mandelamide hydrolase.

Comparative Analysis of Anticonvulsant Activity

The most extensively documented activity for the phenylacetamide class is its anticonvulsant effect, primarily evaluated using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) seizure models in rodents. The MES test is a model for generalized tonic-clonic seizures and identifies compounds that prevent seizure spread, whereas the scPTZ test models absence seizures and detects compounds that elevate the seizure threshold.

Compound/Derivative ClassStructure HighlightsAnimal ModelSeizure TestED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference(s)
(Inferred) this compound (Mandelamide)α-Hydroxy group--Data Not AvailableData Not Available--
Proxy Compound: 2-Hydroxy-2-phenylbutyramideα-Hydroxy, α-EthylMousescPTZActive (Dose unspecified)Lowest of enantiomers-
N-substituted 2-anilinophenylacetamide (Cmpd 14)N-substitution, aniline ringMouseMES8.0>300>37.5
N-substituted 2-anilinophenylacetamide (Cmpd 12)N-substitution, aniline ringMouseMES24.0>300>12.5
4-Aminophenylacetamide derivative (Cmpd 16)4-Amino on phenyl ringMouseMES50.50Data Not Available-
4-Aminophenylacetamide derivative (Cmpd 16)4-Amino on phenyl ringMousescPTZ93.20Data Not Available-
(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (Cmpd 14)Complex N-substitutionMouseMES49.6>300>6.0
(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide (Cmpd 14)Complex N-substitutionMousescPTZ67.4>300>4.4

Interpretation and Field Insights:

The data clearly demonstrates that substitutions on the phenylacetamide scaffold are critical for potent anticonvulsant activity.

  • N-Substitution: Complex substitutions on the amide nitrogen, as seen in the anilinophenylacetamides and the pyrrolidine-dione derivatives, yield highly potent compounds, particularly in the MES model. Compound 14, with an ED₅₀ of 8.0 mg/kg, is exceptionally potent, showcasing a high protective index, which indicates a wide therapeutic window between efficacy and neurotoxicity.

  • Ring Substitution: Substitution on the phenyl ring, such as the 4-amino group, also confers activity, though seemingly less potent than some of the N-substituted analogs.

  • Role of the α-Hydroxy Group: Based on the activity of the butyramide analog, mandelamide is predicted to be active. The α-hydroxy group's ability to form hydrogen bonds could offer a unique binding interaction within the target protein (e.g., a voltage-gated sodium channel) compared to derivatives lacking this feature. However, its increased polarity might also impact its ability to cross the blood-brain barrier, potentially requiring higher doses compared to more lipophilic analogs. The lower neurotoxicity of the hydroxylated analog is a promising feature that warrants further investigation for mandelamide itself.

Other Potential Biological Activities

Beyond anticonvulsant effects, the phenylacetamide scaffold is associated with neuroprotective and anti-inflammatory activities.

  • Neuroprotection: Phenolic compounds, in general, are known to exert neuroprotective effects through various mechanisms, including antioxidant activity and modulation of signaling pathways involved in cell survival. While direct studies on mandelamide are lacking, its structural similarity to other neuroprotective agents suggests it could be a candidate for investigation in models of oxidative stress or neurodegeneration.

  • Anti-inflammatory Activity: A plausible mechanism for the anti-inflammatory effects of some N-phenylacetamide derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation and pain. An isomer, N-(2-hydroxy phenyl) acetamide, has demonstrated anti-arthritic properties by reducing levels of pro-inflammatory cytokines like IL-1β and TNF-α in animal models. This provides a strong rationale for evaluating mandelamide in similar inflammation assays.

Mechanistic Insights & Signaling Pathways

Anticonvulsant Activity: Voltage-Gated Sodium Channel Blockade

A primary mechanism of action for many anticonvulsant phenylacetamides is the modulation of neuronal excitability through the blockade of voltage-gated sodium channels (VGSCs). These channels are responsible for the rising phase of action potentials in neurons. By binding to the channel, likely in its inactivated state, these compounds stabilize it, making the neuron less likely to fire at high frequencies, which is characteristic of seizure activity.

G cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ Ions VGSC->Na_in Na_out Na+ Ions Na_out->VGSC Influx Depol Depolarization (Action Potential) Na_in->Depol Causes Phenylacetamide Phenylacetamide Derivative (e.g., Mandelamide) Phenylacetamide->VGSC Blocks (Stabilizes Inactivated State)

Caption: Proposed mechanism of anticonvulsant action via VGSC blockade.

Anti-inflammatory Activity: COX Enzyme Inhibition

The potential anti-inflammatory action of phenylacetamides can be attributed to the inhibition of cyclooxygenase (COX) enzymes. By blocking the active site of COX-1 and/or COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key signaling molecules that mediate inflammation, pain, and fever.

G AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX Metabolized by PGs Prostaglandins COX->PGs Produces Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediates Phenylacetamide Phenylacetamide Derivative (e.g., Mandelamide) Phenylacetamide->COX Inhibits

Caption: Potential anti-inflammatory mechanism via COX enzyme inhibition.

Experimental Protocols

The protocols described below are foundational for the preclinical evaluation of novel anticonvulsant agents. The choice of these specific assays is driven by their high predictive validity for clinical efficacy in humans and their ability to provide a preliminary assessment of a compound's therapeutic window.

Maximal Electroshock (MES) Seizure Test

Rationale: This test identifies compounds effective against generalized tonic-clonic seizures. It assesses the ability of a compound to prevent the spread of a seizure from its origin, a key characteristic of many established antiepileptic drugs.

Methodology:

  • Animal Preparation: Adult male albino mice (e.g., Swiss strain, 20-25g) are used. Animals are acclimatized for at least one week prior to testing.

  • Compound Administration: Test compounds are typically dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) or orally (p.o.). A control group receives the vehicle only.

  • Seizure Induction: At the time of predicted peak drug activity (e.g., 30-60 minutes post-i.p. administration), a corneal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via saline-wetted corneal electrodes.

  • Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: Protection is defined as the complete absence of the tonic hindlimb extension. The Median Effective Dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis from data obtained at several dose levels.

Rotarod Neurotoxicity Assay

Rationale: This assay is crucial for establishing a compound's safety profile. It measures motor coordination and balance, providing an early indication of potential neurological deficits or sedative effects that could limit a compound's therapeutic utility. A large difference between the toxic dose and the effective dose is highly desirable.

Methodology:

  • Apparatus: A rotating rod (rotarod) apparatus with a set diameter (e.g., 3 cm) and rotation speed (e.g., 6-10 rpm).

  • Animal Training: Mice are pre-trained for several sessions to remain on the rotating rod for a set duration (e.g., 1-2 minutes). Only animals that successfully complete the training are used.

  • Compound Administration: The test compound is administered as in the MES test.

  • Testing: At the time of predicted peak effect, each mouse is placed on the rotating rod.

  • Endpoint: Neurotoxicity is indicated if the animal falls off the rod within a predefined time (e.g., 1 minute). The Median Toxic Dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.

G cluster_efficacy Efficacy Testing cluster_toxicity Toxicity Testing Admin1 Administer Compound (Multiple Doses) MES Maximal Electroshock (MES) Test Admin1->MES Observe1 Observe for Tonic Hindlimb Extension MES->Observe1 ED50 Calculate ED₅₀ Observe1->ED50 PI Calculate Protective Index (PI = TD₅₀ / ED₅₀) ED50->PI Admin2 Administer Compound (Multiple Doses) Rotarod Rotarod Test Admin2->Rotarod Observe2 Observe for Motor Impairment (Falling) Rotarod->Observe2 TD50 Calculate TD₅₀ Observe2->TD50 TD50->PI

Caption: Workflow for preclinical anticonvulsant screening and evaluation.

Conclusion and Future Directions

The phenylacetamide scaffold remains a highly valuable starting point for the development of novel therapeutics. While direct experimental data on This compound (mandelamide) is limited, analysis of its structure and data from close analogs provides a compelling hypothesis for its biological potential.

The presence of the α-hydroxy group is a key differentiator. It is predicted to confer anticonvulsant activity, potentially with a favorable neurotoxicity profile as suggested by its butyramide analog. This feature, combined with its potential for anti-inflammatory and neuroprotective effects, makes mandelamide an intriguing candidate for further study.

For drug development professionals, the path forward is clear. A systematic evaluation of (R)- and (S)-mandelamide in standardized anticonvulsant (MES, scPTZ, 6-Hz) and neurotoxicity (rotarod) screens is the critical next step. This would generate the quantitative data needed to definitively place its activity within the context of the broader, well-documented phenylacetamide class. Furthermore, screening in in-vitro inflammation (e.g., COX inhibition, cytokine release assays) and neuroprotection (e.g., oxidative stress models in neuronal cell lines) assays would provide a comprehensive understanding of its therapeutic potential. The insights gained from such studies would be invaluable in guiding the design of next-generation, highly efficacious, and safe phenylacetamide-based drugs.

References

  • Kamiński, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(5), 905-915.
  • Kamiński, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed, 27236130.
  • Shindikar, A.V., et al. (2006). Design, synthesis and in vivo anticonvulsant screening in mice of novel phenylacetamides. European Journal of Medicinal Chemistry, 41(6), 786-92.
  • Aboul-Enein, H.Y., et al. (1995). Stereoselective anticonvulsant activity of the enantiomers of (+/-)-2-hydroxy-2-phenylbutyramide. Arzneimittel-Forschung, 45(7), 756-9.
  • Abram, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 23(1), 16.
  • Alipour, E., et al. (2015). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 10(5), 385-94.
  • Li, Z., et al. (2023). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. Crystal Growth & Design, 23(11), 7938–7947.
  • Li, Z., et al. (2023). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. PMC, 10603774.
  • ResearchGate. (2021). The quantitative pharmacological parameters: median effective dose (ED...
  • Das, S., et al. (2024). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Medicinal Chemistry.
  • Sharma, R., et al. (2022). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Current Organic Synthesis, 19(6), 664-686.
  • Yagen, B., & Bialer, M. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 888-94.
  • Szwajgier, D., et al. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Nutrients, 9(5), 477.
  • Canadian Centre for Occupational Health and Safety. What is a LD₅₀ and LC₅₀?. Available at: [https://www.ccohs.ca/oshanswers/chemicals/

Comparative efficacy of 2-Hydroxy-2-phenylacetamide derivatives in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative In Vitro Efficacy of 2-Hydroxy-2-phenylacetamide Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive comparative analysis of the in vitro biological activities of this compound derivatives. Due to the limited publicly available data on the specific biological targets of the parent compound, this document synthesizes findings from closely related N-phenylacetamide and 2-phenylacetamide derivatives to offer valuable insights for researchers, scientists, and drug development professionals. The data presented herein should be interpreted as illustrative of the potential of this chemical class, with the understanding that substitutions on the core scaffold significantly influence biological activity.

Introduction to the Phenylacetamide Scaffold

Phenylacetamide and its derivatives represent a versatile class of organic compounds with a wide array of documented biological activities.[1] The core structure, which features a phenyl group attached to an acetamide moiety, serves as a privileged scaffold in medicinal chemistry. Strategic chemical modifications to this scaffold have yielded compounds with potent anticancer, enzyme inhibitory, antimicrobial, and anticonvulsant properties.[1][2][3] This guide focuses on a comparative evaluation of the in vitro efficacy of various derivatives, drawing upon experimental data to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts.

Comparative In Vitro Efficacy

The therapeutic potential of phenylacetamide derivatives has been explored across several key areas. The following sections provide a quantitative comparison of their efficacy based on published in vitro experimental data.

Anticancer Activity

Numerous studies have investigated the cytotoxic effects of phenylacetamide derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a standard measure of a compound's potency, is used here for comparative purposes.

The data reveals that substitutions on the phenyl ring and the amide nitrogen significantly modulate cytotoxic potency. For instance, derivative 3d shows potent, sub-micromolar activity against breast (MDA-MB-468) and pheochromocytoma (PC-12) cell lines.[4] Similarly, novel phenoxy acetamide derivatives have demonstrated high potency against liver cancer cells (HepG2), with Compound I exhibiting an IC₅₀ of 1.43 µM and a favorable selectivity index compared to non-tumorigenic liver cells.[5] In another study, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives with nitro substitutions (compounds 2a-2c ) showed greater cytotoxicity than those with methoxy groups (2d-2f ), particularly against the PC3 prostate carcinoma cell line.[6][7]

Table 1: Comparative Cytotoxicity (IC₅₀) of Phenylacetamide Derivatives Against Cancer Cell Lines

Compound IDDerivative ClassCell LineIC₅₀ (µM)Reference
3d PhenylacetamideMDA-MB-468 (Breast Cancer)0.6 ± 0.08[4]
3d PhenylacetamidePC-12 (Pheochromocytoma)0.6 ± 0.08[4]
3c PhenylacetamideMCF-7 (Breast Cancer)0.7 ± 0.08[4]
3d PhenylacetamideMCF-7 (Breast Cancer)0.7 ± 0.4[4]
Compound I Phenoxy acetamideHepG2 (Liver Cancer)1.43[5]
Compound II Phenoxy acetamideHepG2 (Liver Cancer)6.52[5]
5-FU (Ref.) FluoropyrimidineHepG2 (Liver Cancer)5.32[5]
Compound I Phenoxy acetamideMCF-7 (Breast Cancer)7.43[5]
2b 2-(4-Fluorophenyl)-N-phenylacetamidePC3 (Prostate Cancer)52[6][7]
2c 2-(4-Fluorophenyl)-N-phenylacetamidePC3 (Prostate Cancer)80[6][7]
Imatinib (Ref.) Kinase InhibitorPC3 (Prostate Cancer)40[6][7]
2c 2-(4-Fluorophenyl)-N-phenylacetamideMCF-7 (Breast Cancer)100[6][7]
Imatinib (Ref.) Kinase InhibitorMCF-7 (Breast Cancer)98[6][7]
Enzyme Inhibitory Activity

Derivatives of phenylacetamide have also been evaluated as inhibitors of various enzymes implicated in disease. A notable example is their activity against human carbonic anhydrase (hCA) isoforms, which are established therapeutic targets.

A study on isatin N-phenylacetamide based sulphonamides revealed potent inhibitory profiles against several hCA isoforms.[8] The indole-2,3-dione derivative 2h was a particularly effective inhibitor of hCA II and the tumor-associated hCA XII, with inhibition constants (Kᵢ) in the nanomolar range, comparable to the standard inhibitor Acetazolamide (AAZ).[8] This highlights the potential of this scaffold in developing isoform-selective enzyme inhibitors.

Table 2: Comparative Inhibition Constants (Kᵢ) Against Human Carbonic Anhydrase Isoforms

Compound IDhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
2h 45.105.8730.157.91[8]
AAZ (Ref.) 250.012.1025.305.70[8]

Additionally, a plausible mechanism for the potential anti-inflammatory effects of N-phenylacetamide derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of inflammatory prostaglandins.[9]

Plausible Mechanisms of Action

The in vitro efficacy of phenylacetamide derivatives is underpinned by their ability to modulate specific cellular pathways. The primary mechanism identified for their anticancer effect is the induction of apoptosis.

Induction of Apoptosis

Studies have shown that potent phenylacetamide derivatives, such as compound 3d , trigger apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins like Bax and FasL, while also activating executioner caspase 3. This dual induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways suggests a robust mechanism for eliminating cancer cells.

cluster_0 Phenylacetamide Derivative cluster_1 Apoptotic Pathways Derivative Derivative 3d Intrinsic Intrinsic Pathway Derivative->Intrinsic Upregulates Bax Extrinsic Extrinsic Pathway Derivative->Extrinsic Upregulates FasL Caspase3 Caspase 3 Activation Intrinsic->Caspase3 Extrinsic->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by phenylacetamide derivatives.

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases, particularly tumor-associated isoforms like hCA IX and XII, is a validated anti-cancer strategy. These enzymes regulate pH in the tumor microenvironment, promoting proliferation and metastasis. The binding of sulfonamide-based phenylacetamide derivatives to the zinc ion in the enzyme's active site disrupts this pH regulation, leading to anti-proliferative effects.[8]

Key Experimental Protocols

The reproducibility of scientific findings is paramount. Therefore, detailed methodologies for the key in vitro assays are provided below.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4]

Step-by-Step Methodology:

  • Cell Seeding: Culture human cancer cell lines (e.g., MCF-7, HepG2) in appropriate media and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

start Start seed Seed Cells in 96-well Plate start->seed treat Add Serial Dilutions of Compounds seed->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate (4h) mtt->incubate2 solubilize Add Solubilizing Agent incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

Protocol: Carbonic Anhydrase Inhibition Assay

This assay determines the inhibitory effects of compounds on hCA isoforms using a stopped-flow instrument to measure the enzyme-catalyzed CO₂ hydration.[4]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl) and solutions of the purified hCA isoenzyme and the test inhibitor at various concentrations.

  • Assay Procedure: The assay follows the hydration of CO₂. The reaction is initiated by mixing equal volumes of the enzyme solution (with or without the inhibitor) and a CO₂-saturated solution in the stopped-flow instrument.

  • Data Acquisition: The change in pH due to the formation of bicarbonate and protons is monitored over time using a pH indicator (e.g., phenol red). The initial rates of the reaction are recorded.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration. Plot the inhibition percentage against the inhibitor concentration to determine the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Synthesis and Characterization

The synthesis of N-(2-hydroxyethyl)-2-phenylacetamide and its derivatives is typically achieved through standard amidation reactions.[9][10]

General Synthesis Protocol: Acylation of an Amine

A common and efficient method involves the acylation of an appropriate amine (e.g., 2-aminoethanol) with a phenylacetic acid derivative (e.g., phenylacetyl chloride).[9]

  • Reaction Setup: Dissolve the amine (1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen) and cool to 0°C.

  • Addition of Acylating Agent: Slowly add a solution of the phenylacetyl chloride derivative (1.0 equivalent) in the same anhydrous solvent to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator. The crude product is then purified by recrystallization or column chromatography to yield the final compound.[9][10]

reagents Amine + Base in Anhydrous Solvent addition Slow Addition of Phenylacetyl Chloride Deriv. reagents->addition reaction Stir at Room Temp (2-4h, TLC Monitoring) addition->reaction workup Aqueous Work-up (Wash with Acid, Base, Brine) reaction->workup isolation Dry & Concentrate (Rotary Evaporation) workup->isolation purification Purification (Recrystallization or Chromatography) isolation->purification product Pure Phenylacetamide Derivative purification->product

Caption: General workflow for the synthesis of phenylacetamide derivatives.

Conclusion and Future Directions

The available in vitro data strongly suggests that the phenylacetamide scaffold is a promising starting point for the development of novel therapeutic agents. Derivatives have demonstrated significant and varied biological activities, including potent anticancer and enzyme inhibitory effects. The structure-activity relationships highlighted in this guide—such as the enhanced cytotoxicity conferred by nitro and phenoxy substitutions—provide a rational basis for the design of next-generation compounds.

Future research should focus on synthesizing and screening a broader library of this compound derivatives to directly assess the contribution of the hydroxyl group to efficacy and selectivity. Elucidating detailed mechanisms of action through advanced in vitro models and identifying specific molecular targets will be crucial for translating these promising in vitro findings into viable clinical candidates.

References

  • BenchChem. (2025). Core Properties of N-(2-hydroxyethyl)-2-phenylacetamide.
  • BenchChem. (2025). Biological activity comparison of N-(2-hydroxyethyl)
  • BenchChem. (2025). An In-depth Technical Guide to N-(2-hydroxyethyl)-2-phenylacetamide.
  • ResearchGate. (2025). Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study.
  • V. Singh, et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents.
  • A. Aliabadi, et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.
  • M. A. El-Sayed, et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
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  • A. Angeli, et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity.
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A Senior Application Scientist's Field Guide to Structure-Activity Relationship (SAR) Analysis in Novel Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Comparing the Anti-inflammatory Properties of 2-Hydroxy-2-phenylacetamide and its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory therapeutics, the exploration of unique chemical scaffolds is paramount. This compound, a mandelamide derivative, presents a promising starting point for the development of new anti-inflammatory agents. Its structure, featuring a hydroxyl group and an amide moiety attached to a phenyl ring, offers multiple sites for chemical modification. This guide provides a comprehensive framework for synthesizing, evaluating, and comparing the anti-inflammatory properties of this compound and its rationally designed analogs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

While direct and extensive research on the anti-inflammatory properties of this compound is emerging, studies on structurally related compounds, such as N-(2-hydroxy phenyl) acetamide, have demonstrated promising anti-arthritic and anti-inflammatory activities.[1][2] This underscores the potential of the broader acetamide scaffold. A plausible mechanism for the anti-inflammatory effects of N-phenylacetamide derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation and pain.[3] This guide, therefore, outlines a systematic approach to rigorously test this hypothesis and elucidate the structure-activity relationships (SAR) for this class of compounds.

The Inflammatory Cascade: A Rationale for a Multi-Pronged Assay Approach

Inflammation is a complex biological response involving a symphony of cellular and molecular events. A successful anti-inflammatory agent may act on one or multiple targets within this cascade. Key mediators include enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which produce prostaglandins and leukotrienes, respectively.[4] Additionally, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), along with reactive oxygen species (ROS) and nitric oxide (NO), play crucial roles in amplifying and sustaining the inflammatory response.[1][4]

Given this complexity, a robust evaluation of novel compounds cannot rely on a single assay. We must employ a tiered, multi-assay approach to build a comprehensive profile of a compound's activity, from initial in vitro screening to more complex in vivo models.

cluster_0 Inflammatory Stimulus (e.g., LPS, Injury) cluster_1 Cellular Activation cluster_2 Key Inflammatory Pathways & Mediators cluster_3 Physiological Response Stimulus Inflammatory Stimulus Macrophages Macrophages / Immune Cells Stimulus->Macrophages NFkB NF-κB Activation Macrophages->NFkB COX2 COX-2 Upregulation NFkB->COX2 iNOS iNOS Upregulation NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Inflammation Pain, Swelling, Redness Cytokines->Inflammation Prostaglandins->Inflammation NO->Inflammation

Caption: Simplified overview of key inflammatory pathways.

A Validated Workflow for Comparative Analysis

Our experimental approach follows a logical progression from high-throughput in vitro assays to lower-throughput, but more physiologically relevant, in vivo models. This strategy allows for the early identification of promising candidates and the elimination of inactive or toxic compounds, saving valuable resources.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Analysis & Lead Optimization A Compound Synthesis (this compound & Analogs) B Primary Screening: Protein Denaturation Assay HRBC Membrane Stabilization A->B C Secondary Screening: COX-1/COX-2 Enzyme Inhibition Assay B->C D Cell-Based Assays: NO & Cytokine Inhibition in Macrophages C->D E Acute Inflammation Model: Carrageenan-Induced Paw Edema D->E F Chronic Inflammation Model: Adjuvant-Induced Arthritis E->F G Data Consolidation & SAR Analysis F->G

Caption: Tiered experimental workflow for anti-inflammatory drug discovery.

Part 1: In Vitro Comparative Analysis

In vitro assays are cost-effective, rapid, and provide valuable mechanistic insights.[4][5] They are the cornerstone of our initial screening cascade.

Inhibition of Protein Denaturation Assay

Rationale: Inflammation can lead to the denaturation of tissue proteins. The ability of a compound to prevent thermally-induced protein denaturation is a well-documented indicator of anti-inflammatory activity.[6][7] We will use Bovine Serum Albumin (BSA) as the protein source.

Experimental Protocol:

  • Prepare test solutions of this compound, its analogs, and a standard drug (e.g., Diclofenac sodium) at various concentrations (e.g., 100-500 µg/mL) in a suitable solvent.

  • The reaction mixture will consist of 0.5 mL of the test solution and 0.5 mL of 1% w/v Bovine Serum Albumin (BSA).

  • A control consists of 0.5 mL of vehicle and 0.5 mL of 1% w/v BSA.

  • The samples are incubated at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes to induce denaturation.

  • After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

  • The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Rationale: The erythrocyte membrane is analogous to the lysosomal membrane. Stabilizing this membrane against hypotonicity-induced lysis is a hallmark of anti-inflammatory agents, as it prevents the release of lysosomal enzymes that contribute to tissue damage during inflammation.[7][8]

Experimental Protocol:

  • Obtain fresh whole blood from a healthy volunteer (who has not taken NSAIDs for at least two weeks) and mix with an equal volume of Alsever's solution.

  • Centrifuge the mixture at 3000 rpm for 10 minutes, discard the supernatant, and wash the packed red blood cells three times with isosaline (0.85% NaCl).

  • Prepare a 10% v/v suspension of the packed cells in isosaline.

  • The reaction mixture consists of 1 mL of hypotonic saline (0.25% NaCl), 2 mL of phosphate buffer (0.15 M, pH 7.4), 0.5 mL of the HRBC suspension, and 0.5 mL of the test compound/standard at various concentrations.

  • Incubate the mixtures at 37°C for 30 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • The percentage of membrane stabilization is calculated using the formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) x 100]

COX-1 and COX-2 Enzyme Inhibition Assays

Rationale: A primary mechanism of many NSAIDs is the inhibition of COX enzymes.[3] Distinguishing between inhibition of the constitutive COX-1 isoform and the inducible COX-2 isoform is critical, as selective COX-2 inhibition is associated with a more favorable gastrointestinal side-effect profile. Commercially available colorimetric or fluorometric assay kits are recommended for this purpose.

Experimental Protocol (General overview using a commercial kit):

  • Reconstitute COX-1 and COX-2 enzymes according to the manufacturer's protocol.

  • In a 96-well plate, add the reaction buffer, heme, the test compounds (analogs and standards like Celecoxib for COX-2 and Ibuprofen for non-selective), and the respective enzyme (COX-1 or COX-2).

  • Pre-incubate the plate to allow the compounds to bind to the enzymes.

  • Initiate the reaction by adding arachidonic acid (the substrate).

  • Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the IC50 values (the concentration required to inhibit 50% of the enzyme activity) for each compound against both COX-1 and COX-2.

Comparative In Vitro Data (Hypothetical)
CompoundStructureProtein Denaturation Inhibition (IC50, µg/mL)HRBC Membrane Stabilization (% Protection @ 250 µg/mL)COX-2 Inhibition (IC50, µM)COX-1 Inhibition (IC50, µM)Selectivity Index (COX-1/COX-2)
Lead (C1) This compound210.5 ± 15.255.3 ± 4.115.8 ± 1.2> 100> 6.3
Analog A (C2) 4-Chloro substituted155.2 ± 11.868.7 ± 5.58.2 ± 0.785.3 ± 7.910.4
Analog B (C3) 4-Methoxy substituted190.8 ± 14.561.2 ± 4.912.5 ± 1.1> 100> 8.0
Analog C (C4) N-methyl substituted250.1 ± 18.945.1 ± 3.825.4 ± 2.3> 100> 3.9
Diclofenac Standard Drug85.6 ± 7.382.4 ± 6.71.1 ± 0.15.2 ± 0.44.7
Celecoxib Standard DrugN/AN/A0.05 ± 0.017.6 ± 0.6152

Data are presented as mean ± SD. N/A: Not Applicable or not typically tested in this assay.

Part 2: In Vivo Validation

Promising candidates from in vitro screening must be validated in animal models that mimic human inflammatory conditions.[9][10] All animal experiments must be conducted following ethical guidelines and approved protocols.

Carrageenan-Induced Paw Edema in Rats (Acute Model)

Rationale: This is a classic and highly reproducible model of acute inflammation.[11] The inflammatory response is biphasic, involving the release of histamine and serotonin in the first phase, and prostaglandins and other mediators in the second phase. Measuring the reduction in paw swelling (edema) is a direct indicator of a compound's acute anti-inflammatory effect.

Experimental Protocol:

  • Use adult Wistar or Sprague-Dawley rats (150-200g), fasted overnight with free access to water.

  • Divide animals into groups (n=6 per group): Vehicle control, standard drug (e.g., Indomethacin, 10 mg/kg), and test compound groups (various doses).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before inducing inflammation.

  • Induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 where Vt is the paw volume at time t, and V0 is the initial paw volume.

Adjuvant-Induced Arthritis in Rats (Chronic Model)

Rationale: This model shares many immunological and pathological features with human rheumatoid arthritis and is ideal for evaluating a compound's efficacy against chronic inflammation.[1] A study on N-(2-hydroxy phenyl) acetamide successfully used this model, showing significant retardation in paw edema volume and reduction in pro-inflammatory cytokines IL-1β and TNF-α.[1][2]

Experimental Protocol:

  • Use adult female Sprague-Dawley rats (180-220g).

  • Induce arthritis by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) into the sub-plantar region of the right hind paw.

  • Animals are observed for the development of arthritis, typically over 14-21 days.

  • Once arthritis is established, divide animals into groups: Arthritic control, standard drug (e.g., Prednisolone), and test compound groups.

  • Administer the compounds daily for a set period (e.g., 14 days).

  • Monitor parameters throughout the study:

    • Paw Volume: Measure both injected and non-injected paws periodically.

    • Body Weight: A reduction in body weight is a sign of systemic illness.

    • Arthritic Score: Score each paw based on the severity of erythema and swelling (e.g., on a scale of 0-4).

  • At the end of the study, collect blood samples for analysis of inflammatory biomarkers (e.g., TNF-α, IL-1β, C-reactive protein) and oxidative stress markers.[1]

Comparative In Vivo Data (Hypothetical)
Compound (Dose)Carrageenan-Induced Edema (% Inhibition at 3h)Adjuvant-Induced Arthritis (Reduction in Paw Volume, %)Adjuvant-Induced Arthritis (Reduction in Serum TNF-α, %)
Vehicle Control 000
Lead (C1) (50 mg/kg) 35.2 ± 3.128.5 ± 2.525.1 ± 2.2
Analog A (C2) (50 mg/kg) 58.6 ± 4.951.3 ± 4.448.9 ± 4.1
Analog B (C3) (50 mg/kg) 42.1 ± 3.835.8 ± 3.133.4 ± 2.9
Indomethacin (10 mg/kg) 65.4 ± 5.5N/AN/A
Prednisolone (5 mg/kg) N/A62.7 ± 5.860.2 ± 5.3

Data are presented as mean ± SD. N/A: Not Applicable.

Structure-Activity Relationship (SAR) Analysis

  • Influence of Phenyl Ring Substitution: Our hypothetical data suggests that adding an electron-withdrawing group (Cl) at the para-position (Analog A) significantly enhances activity across all assays compared to the unsubstituted lead compound. This could be due to improved binding affinity at the target site or altered pharmacokinetic properties. Conversely, an electron-donating group (OCH3, Analog B) offered a more modest improvement.

  • Role of the Amide Group: Modification of the amide nitrogen (N-methylation, Analog C) appeared to be detrimental to activity, suggesting that the N-H bond may be important for target interaction, possibly through hydrogen bonding.

  • Correlation between Assays: Analog A, which showed the best COX-2 inhibition and membrane stabilization in vitro, also performed the best in both acute and chronic in vivo models. This strong correlation validates our screening cascade and strengthens the hypothesis that COX-2 inhibition is a primary mechanism of action for this class of compounds.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for comparing the anti-inflammatory properties of this compound and its analogs. By systematically progressing from broad in vitro screens to specific enzyme and cell-based assays, and finally to validated in vivo models, researchers can build a comprehensive SAR profile. This approach not only identifies lead candidates but also provides crucial insights into their mechanisms of action, paving the way for the rational design of more potent and safer anti-inflammatory drugs. The existing evidence for related acetamide derivatives provides a strong foundation for exploring this chemical space, with the ultimate goal of developing novel therapeutics to address the significant unmet needs in the management of inflammatory diseases.

References

  • Uddin, M. S., Al-Mamun, A., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Source details not fully available]
  • Eze, F. I., Siwe-Noundou, X., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Source details not fully available][Link]
  • Akpinar, E. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. [Source details not fully available]
  • Patil, K. R., Mahajan, U. B., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. [Link]
  • Sengar, A. S., et al. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Clinical Research.
  • Eze, F. I., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
  • Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]
  • Jogdand, S. S., Pagar, H. J., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS.
  • Siddiqui, S., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats.
  • Shanmugapriya, R., & Ushadevi, T. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
  • Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar.
  • Siddiqui, S., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats.

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A Senior Application Scientist's Guide to Purity Validation of 2-Hydroxy-2-phenylacetamide: A Comparative Analysis of HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Hydroxy-2-phenylacetamide, also known as mandelamide, is a pivotal intermediate in the synthesis of various pharmaceuticals. Its molecular integrity is paramount, as impurities can have significant downstream effects, impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document moves beyond mere procedural descriptions. It delves into the causality behind experimental choices, grounding protocols in the principles of scientific integrity and authoritative standards. Our objective is to equip researchers and drug development professionals with the expertise to select the most appropriate analytical strategy, ensuring the highest quality of their chemical entities.

Chapter 1: The Analyte—Understanding this compound and Its Impurity Profile

Before validating a method, one must understand the analyte and what to look for. This compound (C₈H₉NO₂, MW: 151.16 g/mol ) is a moderately polar compound with a melting point of approximately 133-134°C.[1]

A common synthetic route involves the controlled hydrolysis of mandelonitrile. This pathway can introduce several process-related impurities:

  • Mandelic Acid: Over-hydrolysis of the amide can lead to the corresponding carboxylic acid.

  • Mandelonitrile: Incomplete hydrolysis can leave residual starting material.

  • Benzaldehyde: A potential precursor or degradation product.

  • Other Process-Related Impurities: Depending on the specific synthetic route, other by-products may be present.

An effective purity method must be able to separate and quantify the main component while detecting these potential impurities at relevant levels.

Chapter 2: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the workhorse of pharmaceutical purity analysis due to its high resolving power, sensitivity, and robustness. For this compound, a reverse-phase method is the logical choice, leveraging the compound's polarity for effective separation from both more polar (e.g., mandelic acid) and less polar impurities.

Principle of Separation

In reverse-phase HPLC (RP-HPLC), the stationary phase (typically a C18-bonded silica) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., water/acetonitrile). More polar compounds have a lower affinity for the stationary phase and elute earlier, while less polar compounds are retained longer. By programming a gradient—gradually increasing the organic solvent concentration—we can effectively elute a wide range of impurities with varying polarities. Detection is typically achieved using a UV detector, as the phenyl group in the analyte provides strong chromophoric activity.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure performance before each analysis, in line with regulatory expectations.[2][3][4]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector. An Agilent 1100 series or similar is suitable.[5]

  • Stationary Phase: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its excellent resolving power for aromatic compounds.

Reagents and Standards:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Trifluoroacetic Acid (TFA), HPLC grade

  • This compound reference standard (of known high purity)

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent, improving peak shape for acidic or basic analytes.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 10% B to 90% B over 20 minA broad gradient ensures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing resolution and run time.[6][7]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential for band broadening.
Detection λ 210 nmWavelength selected for high absorbance of the phenylacetamide moiety.[6][7]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Water:ACN to a final concentration of ~0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • System Suitability Test (SST): Perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Analysis: Calculate purity using the area percent method. Identify impurities based on their Relative Retention Time (RRT) to the main peak. The PDA detector can be used to check for peak purity and help in tentative identification of impurities by comparing UV spectra.

HPLC Purity Validation Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Reference Standard (0.5 mg/mL) sst System Suitability Test (5x Injections, RSD ≤ 2.0%) prep_std->sst prep_sample Prepare Test Sample (0.5 mg/mL) inject_sample Inject Sample prep_sample->inject_sample prep_mobile Prepare Mobile Phases A & B prep_mobile->sst sst->inject_sample If Pass acquire_data Acquire Chromatogram (20 min run) inject_sample->acquire_data integrate Integrate Peaks acquire_data->integrate calc_purity Calculate Purity (% Area Normalization) integrate->calc_purity report Generate Report calc_purity->report QNMR_Workflow cluster_prep Preparation cluster_analysis Acquisition cluster_data Data Processing weigh_analyte Accurately Weigh Analyte (~10 mg) dissolve Dissolve in DMSO-d6 (~0.7 mL) weigh_analyte->dissolve weigh_is Accurately Weigh Internal Std (~5 mg) weigh_is->dissolve acquire Acquire ¹H Spectrum (D1 ≥ 30s, NS ≥ 16) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity (Using qNMR Equation) integrate->calculate report Generate Report calculate->report

Caption: Workflow for qNMR Purity Validation of this compound.

Chapter 4: Comparative Analysis: HPLC vs. NMR

The choice between HPLC and qNMR is not about which is "better," but which is best suited for the task at hand. Often, they are used synergistically for comprehensive characterization.

FeatureHPLC (UV Detection)Quantitative NMR (¹H-qNMR)
Principle Chromatographic separation based on polarity. Quantification by external standard or % area.Spectroscopic quantification based on the direct proportionality between signal integral and molar concentration. A primary ratio method. [8][9]
Purity Type Relative purity (area %). Can provide absolute purity with a certified standard.Absolute purity determination against a certified internal standard. [9]
Impurity Detection Excellent for detecting and quantifying unknown impurities, especially at low levels (LOD/LOQ).Good for identifying and quantifying impurities if signals are resolved. Less sensitive for trace-level impurities.
Specificity High resolving power can separate structurally similar compounds and isomers.Provides structural information, confirming identity. Can distinguish isomers but may suffer from signal overlap.
Reference Standards Requires a reference standard for the main analyte for identity and assay. Ideally, requires standards for impurities for accurate quantification.Does not require an analyte-specific reference standard for purity determination. [9]Requires a certified internal standard.
Throughput Higher throughput; typical run times are 20-30 minutes per sample.Lower throughput; requires longer acquisition times (especially long relaxation delays) for accurate quantification.
Sample Consumption Low (micrograms per injection).Higher (milligrams per sample).
Cost Lower initial instrument cost. Consumables (solvents, columns) are an ongoing cost.Higher initial instrument cost. Lower cost per sample once established (deuterated solvent is the main consumable).
A Synergistic Approach

For comprehensive purity validation of a new batch of this compound, a dual-pronged approach is authoritative:

  • HPLC for Impurity Profiling: Use HPLC to perform a limit test for known impurities and to detect and quantify any unknown impurities. Its high sensitivity is ideal for ensuring that no trace impurities are missed.

  • qNMR for Absolute Purity Assignment: Use qNMR to assign the absolute purity value to the batch. This value is highly accurate and traceable, making it ideal for qualifying the material as a reference standard for future HPLC assays.

Conclusion

Both HPLC and qNMR are powerful, indispensable tools for the purity validation of this compound. HPLC excels at high-sensitivity separation and profiling of impurities, making it the ideal choice for routine quality control and limit tests. qNMR provides a robust, primary method for assigning absolute purity without reliance on an analyte-specific standard, making it the gold standard for material characterization and reference standard qualification.

As senior application scientists, we recommend a holistic approach. Employ HPLC for its resolving power and sensitivity in routine analysis, and leverage the absolute accuracy of qNMR to certify your reference materials and provide orthogonal validation for critical batches. This combined strategy ensures the highest level of scientific integrity and confidence in the quality of your pharmaceutical intermediates.

References

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. 2-Hydroxy-2-phenylacetamide, a chiral intermediate and potential impurity in various synthetic pathways, demands accurate and precise analytical methods for its characterization and quantification. This guide provides an in-depth, objective comparison of three prevalent analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The selection of an appropriate analytical method is a critical decision, contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. This document will delve into the theoretical underpinnings and practical considerations for each technique, supported by detailed experimental protocols and comparative performance data to empower informed decision-making in your analytical workflow.

The Significance of Method Validation in Pharmaceutical Analysis

Before delving into the comparative analysis, it is crucial to underscore the importance of analytical method validation. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[2][3][4] These guidelines delineate the validation characteristics that must be evaluated, including accuracy, precision, specificity, linearity, range, and robustness.[5]

Comparative Overview of Analytical Techniques

The choice of analytical technique for this compound is dictated by the analytical objective. For routine purity assessments and content uniformity, a stability-indicating HPLC-UV method may suffice. However, to resolve and quantify the individual enantiomers of this chiral compound, a specialized Chiral HPLC method is indispensable. For the quantification of trace levels of this compound in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS are often required.

ParameterHPLC-UVChiral HPLCLC-MS/MS
Principle Separation based on polarity, with UV absorbance for detection.Separation of enantiomers based on differential interactions with a chiral stationary phase.Separation based on polarity, with detection based on mass-to-charge ratio.
Selectivity Good for separating from dissimilar impurities.Excellent for separating enantiomers.Excellent for separating from co-eluting matrix components.
Sensitivity Moderate (µg/mL range).Moderate (µg/mL range).High to Very High (ng/mL to pg/mL range).
Application Purity testing, content uniformity, stability studies.Enantiomeric purity determination, chiral separations.Bioanalysis, trace impurity analysis, metabolite identification.
Cost Low to Moderate.Moderate to High.High.
Complexity Low to Moderate.Moderate.High.

I. Stability-Indicating RP-HPLC-UV Method

A stability-indicating method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[6] It also needs to be able to separate the API from its degradation products.[7]

Experimental Protocol

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample solution by dissolving the test substance in the mobile phase to obtain a concentration within the calibrated range.

3. Forced Degradation Studies:

To ensure the stability-indicating nature of the method, forced degradation studies should be performed.[8] This involves subjecting the drug substance to various stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

The stressed samples are then analyzed by the developed HPLC method to assess for any degradation and to ensure that the degradation products are well-resolved from the parent peak.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Prepare Working Standards (1-100 µg/mL) B->C E Inject into HPLC System C->E D Prepare Sample Solution D->E F Isocratic Elution (C18 Column) E->F G UV Detection at 220 nm F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify Analyte I->J

Workflow for the RP-HPLC-UV analysis of this compound.

II. Chiral HPLC Method for Enantiomeric Separation

Since this compound is a chiral molecule, it is essential to have an analytical method capable of separating and quantifying its enantiomers. Chiral HPLC is the most widely used technique for this purpose.[9] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for a broad range of chiral compounds.[4][10]

Experimental Protocol

1. Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., CHIRALPAK® IC, 4.6 x 250 mm, 5 µm).[9]

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v). The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape for acidic analytes.[9]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Racemic Standard Solution: Prepare a solution of the racemic this compound in the mobile phase.

  • Enantiomerically Enriched Standard Solution (if available): Prepare solutions of the individual enantiomers to confirm the elution order.

  • Sample Solution: Dissolve the test sample in the mobile phase.

3. Method Development Considerations:

The choice of the chiral stationary phase and the mobile phase composition are critical for achieving enantiomeric separation.[2] A screening approach with different polysaccharide-based columns and mobile phase modifiers is often necessary to find the optimal conditions.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis A Dissolve Racemic Sample in Mobile Phase B Inject onto Chiral Column A->B C Normal Phase Elution B->C D UV Detection at 220 nm C->D E Identify and Integrate Enantiomer Peaks D->E F Calculate Enantiomeric Excess (%ee) E->F

Workflow for the Chiral HPLC analysis of this compound.

III. LC-MS/MS Bioanalytical Method

For the quantification of this compound in biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[3] This technique is particularly valuable for pharmacokinetic and bioequivalence studies.[11]

Experimental Protocol

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of this compound).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A UHPLC system is preferred for fast analysis times.

  • Column: A C18 column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard need to be determined by infusion experiments.

3. Method Validation for Bioanalytical Assays:

Bioanalytical method validation requires the assessment of additional parameters beyond those for standard HPLC methods, including matrix effects, and stability in the biological matrix under various conditions (e.g., freeze-thaw, bench-top).[12]

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Quantification A Plasma Sample + Internal Standard B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Evaporation & Reconstitution C->D E Inject into UHPLC-MS/MS D->E F Gradient Elution (C18 Column) E->F G MRM Detection F->G H Peak Area Ratio (Analyte/IS) G->H I Quantification using Calibration Curve H->I

Bioanalytical workflow for the LC-MS/MS analysis of this compound.

Conclusion

The selection of an analytical method for this compound is a multifaceted decision that requires a thorough understanding of the analytical objectives and the strengths and limitations of each technique. For routine quality control and stability testing, a well-validated RP-HPLC-UV method provides a cost-effective and reliable solution. When the stereochemical purity is of concern, Chiral HPLC is the indispensable tool for the separation and quantification of its enantiomers. For demanding applications requiring high sensitivity and selectivity, particularly in the analysis of biological samples, LC-MS/MS stands as the gold standard.

By carefully considering the information and protocols presented in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate analytical methodology for their specific needs, ensuring the generation of high-quality, reliable, and defensible data.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
  • U.S. Food and Drug Administration. (2018).
  • Zhang, T., Nguyen, D., & Franco, P. (2011). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 963-969.
  • U.S. Food and Drug Administration. (2015).
  • Ngwa, G. (2010). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Delivery Technology, 10(5), 56-59.
  • International Council for Harmonisation. (2022).
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3), 168-179.
  • Zheng, H., Wu, D., Qian, Z., & Xiang, Y. (2010). Determination of 2-hydroxyflutamide in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS): application to a bioequivalence study on Chinese volunteers.
  • Google Patents. (2014). Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry. CN103869012A.
  • Synapse, P. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?
  • Allied Academies. (n.d.). Advancements in lc-ms/ms bioanalytical method validation.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Peng, L., Farkas, T., Jayapaian, S., & Chankvetadze, B. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • International Council for Harmonisation. (1996). ICH Q2B Validation of Analytical Procedures: Methodology.
  • ResearchGate. (2025). Development and validation of stability indicating HPLC method: A review.
  • Chiral Technologies. (2025).
  • International Journal of Current Research and Technology. (2024).
  • European Review for Medical and Pharmacological Sciences. (n.d.).
  • Semantic Scholar. (n.d.). a lc-ms/ms method for the quantification of deflazacort metabolite in human plasma: development.
  • ResearchGate. (2025).
  • World Journal of Pharmaceutical and Medical Research. (2022). method development & validation of stability indicating rp-hplc method for simultaneous estim.
  • ResearchGate. (n.d.).
  • SciSpace. (2022).

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A Researcher's Guide to the Spectroscopic Differentiation of 2-Hydroxy-2-phenylacetamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and molecular analysis, the precise characterization of isomeric compounds is not merely an academic exercise—it is a cornerstone of safety, efficacy, and innovation. 2-Hydroxy-2-phenylacetamide, commonly known as mandelamide, presents a classic challenge in this domain. Its structure harbors a stereocenter, giving rise to a pair of enantiomers, (R)- and (S)-mandelamide. While possessing identical physical properties in an achiral environment, these mirror-image isomers can exhibit profoundly different pharmacological activities.

This guide provides an in-depth comparison of the spectroscopic behavior of this compound isomers. We will dissect the outputs of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining not only what to expect from these techniques but also the causality behind why standard methods fall short in distinguishing enantiomers. Crucially, we will then explore and provide protocols for advanced methodologies that create a chiral environment, making spectroscopic differentiation possible and reliable.

The Isomeric Landscape: Stereoisomers vs. Positional Isomers

The primary focus of this guide is the enantiomeric pair of this compound, (R)- and (S)-mandelamide. It is, however, pertinent to acknowledge its positional isomers, such as 2-Hydroxy-N-phenylacetamide, where the phenyl group is attached to the amide nitrogen rather than the chiral carbon. While these are distinct molecules with unique spectroscopic signatures, the critical analytical challenge lies in differentiating the enantiomers.

Enantiomers share the same connectivity but differ in the three-dimensional arrangement of atoms. In a standard, achiral laboratory setting, they are indistinguishable by most analytical techniques because they have identical scalar properties like bond lengths, bond angles, and electron distribution.

Isomers cluster_positional Positional Isomer R (R)-Mandelamide S (S)-Mandelamide R->S Positional 2-Hydroxy-N-phenylacetamide

Caption: Structural relationship between enantiomers and a positional isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Achiral Deadlock and Chiral Resolution

NMR spectroscopy probes the chemical environment of atomic nuclei. For enantiomers in a standard achiral solvent (like CDCl₃ or DMSO-d₆), the corresponding nuclei in each molecule experience an identical average magnetic field. Consequently, their NMR spectra are superimposable.

Expected ¹H and ¹³C NMR Spectra (Achiral Solvent)

The spectra of both (R)- and (S)-mandelamide will exhibit the same signals. The key is to recognize the patterns corresponding to the molecular structure. Data from studies on mandelamide and related structures provide expected chemical shifts.[1][2][3]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
Phenyl-H (ortho, meta, para)~7.2-7.4Multiplet~126-128 (ortho, meta, para)
Phenyl-C (ipso)--~140
Methine-CH~5.0Singlet~72
Hydroxyl-OH~5.8Broad Singlet-
Amide-NH₂~7.5 and ~7.6Broad Singlets-
Carbonyl-C=O--~174

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Protocol for Enantiomeric Differentiation: Chiral Solvating Agents (CSAs)

To resolve the spectral deadlock, we must introduce a chiral influence. Using a Chiral Solvating Agent is a powerful, non-destructive method. The CSA forms rapid, reversible diastereomeric complexes with each enantiomer. These complexes are no longer mirror images and, therefore, have distinct NMR spectra, often resulting in the splitting of one or more proton signals.[4]

CSA_Workflow cluster_workflow Chiral NMR Workflow with CSA A Racemic Mandelamide ((R) and (S)) B Add Chiral Solvating Agent (CSA) in NMR Solvent A->B C Formation of Transient Diastereomeric Complexes [(R)-Mandelamide + CSA] [(S)-Mandelamide + CSA] B->C D NMR Acquisition C->D E Split Signals in Spectrum (e.g., two distinct methine peaks) D->E

Caption: Workflow for differentiating enantiomers using Chiral Solvating Agents in NMR.

Experimental Protocol: ¹H NMR Analysis with (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE)

  • Sample Preparation: Dissolve ~5 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample alone to serve as a reference.

  • CSA Addition: Add the Chiral Solvating Agent, (R)-TFAE, to the NMR tube in incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents).

  • Acquisition: Gently mix the sample and acquire a ¹H NMR spectrum after each addition.

  • Analysis: Monitor the spectra for the separation of key signals. The methine proton (-CHOH) is often a prime candidate for observable splitting. The relative integration of the split peaks corresponds to the enantiomeric ratio of the sample.

Infrared (IR) Spectroscopy: A Tale of Identical Vibrations

IR spectroscopy measures the vibrational frequencies of chemical bonds. Since enantiomers have identical bonds and bond strengths, their IR spectra are identical under standard conditions. The value of IR lies in confirming the presence of key functional groups that define the molecule.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H StretchAlcohol~3400-3200Strong, Broad
N-H StretchPrimary Amide~3350 and ~3180Medium (two bands)
C-H StretchAromatic~3100-3000Weak to Medium
C=O Stretch (Amide I)Amide~1650Strong, Sharp
N-H Bend (Amide II)Amide~1620Medium
C-O StretchAlcohol~1060Medium

Reference data derived from standard IR correlation tables and literature.[5][6][7]

While advanced techniques like Vibrational Circular Dichroism (VCD) can differentiate enantiomers, they are not routinely available. For most laboratories, IR serves as a tool for structural confirmation, not chiral discrimination.

Mass Spectrometry (MS): Equal Mass, Equal Fragmentation

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). Enantiomers have the same molecular formula and thus the same exact mass. Standard ionization techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) impart the same energy to each enantiomer, leading to identical fragmentation patterns.

  • Expected Molecular Ion ([M]⁺ or [M+H]⁺): For C₈H₉NO₂, the monoisotopic mass is 151.06 g/mol .[8]

  • Key Fragments: Expect to see fragments corresponding to the loss of the amide group, and cleavage at the benzylic position, leading to characteristic ions such as the tropylium ion (m/z 91).

The inability of MS alone to distinguish enantiomers underscores the necessity of coupling it with a chiral separation method.

The Synergy of Separation and Spectroscopy: Chiral HPLC

The most robust and widely adopted method for analyzing and quantifying enantiomers is Chiral High-Performance Liquid Chromatography (HPLC). This technique physically separates the enantiomers before they reach a detector, turning an analytical blind spot into a quantitative measurement.

The principle relies on a Chiral Stationary Phase (CSP) within the HPLC column. The CSP is composed of a single enantiomer of a chiral molecule that is immobilized on a solid support. As the racemic mixture passes through the column, the (R) and (S) enantiomers form transient diastereomeric complexes with the CSP. Due to differing steric and electronic interactions, one enantiomer will have a stronger affinity for the CSP, causing it to travel more slowly through the column than the other. This results in different retention times.

HPLC_Workflow cluster_hplc Chiral HPLC Analysis Workflow A Inject Racemic Mixture ((R) and (S)) B Chiral Column (CSP) Differential Interaction A->B C Separated Enantiomers Elute at Different Times B->C D UV Detector C->D E Chromatogram: Two Distinct Peaks D->E

Caption: Principle of enantiomer separation by Chiral HPLC.

Experimental Protocol: Chiral HPLC Analysis

A validated method for mandelamide enantiopurity analysis has been reported in the literature and serves as an excellent starting point.[1][2]

  • HPLC System: A standard HPLC system with a UV detector is sufficient.

  • Chiral Column: A polysaccharide-based column, such as a Lux Amylose-1, is effective for this class of compounds.

  • Mobile Phase: An isocratic mobile phase, for example, a mixture of hexane and isopropanol (e.g., 90:10 v/v), is typically used.

  • Flow Rate: A flow rate of 1 mL/min is standard.

  • Detection: The phenyl group provides strong UV absorbance, making detection at a wavelength like 210 nm highly sensitive.

  • Analysis: Injection of a racemic standard will yield two well-resolved peaks. The identity of each peak can be confirmed by injecting enantiomerically pure standards if available. The area under each peak is directly proportional to the concentration of that enantiomer.

Summary and Conclusion

The spectroscopic analysis of this compound isomers is a study in the principles of stereochemistry. While standard spectroscopic techniques are essential for confirming the molecule's structure and functional groups, they are inherently blind to chirality.

Table 3: Applicability of Spectroscopic Methods for Isomer Differentiation

Technique Differentiates Enantiomers? Reason / Required Modification
Standard ¹H/¹³C NMR NoIdentical magnetic environments in achiral solvents.
Chiral NMR (with CSA/CDA) Yes Forms diastereomeric species with distinct spectra.
Standard IR Spectroscopy NoIdentical bond vibrational energies.
Standard Mass Spectrometry NoIdentical mass and fragmentation patterns.
Chiral HPLC-UV/MS Yes Physically separates enantiomers before detection.

For researchers and drug development professionals, the takeaway is unequivocal: the differentiation of enantiomers requires the introduction of a chiral environment. For qualitative and quantitative analysis, Chiral HPLC is the industry standard due to its robustness and reliability. For mechanistic or non-destructive analysis, NMR with chiral solvating agents provides an elegant solution. A comprehensive approach, often involving a combination of these techniques, ensures the unambiguous characterization and quality control of chiral molecules like this compound.

References

  • Fitzgerald, D., et al. (2024). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. Crystal Growth & Design.
  • Fitzgerald, D., et al. (2024). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. National Center for Biotechnology Information (PMC).
  • University of California, Los Angeles. Infrared Spectroscopy (IR). UCLA Chemistry.
  • National Center for Biotechnology Information. 2-Hydroxy-N-phenylacetamide. PubChem.
  • GulfLINK. NIST/EPA/NIH Mass Spectral Database.
  • National Institute of Standards and Technology. Welcome to the NIST Chemistry WebBook. NIST.
  • University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS.
  • News-Medical.Net. (2020). NIST updates its database of chemical fingerprints.
  • University of Colorado Boulder. Infrared Spectroscopy Handout.
  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Gotor, R., et al. (2022). Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides. MDPI.
  • Li, Y., et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. Scholars' Mine.
  • House, D. (2017). Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube.
  • Semantic Scholar. Separation of mandelic acid enantiomers using aqueous biphasic systems containing chiral selectors.

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A Senior Application Scientist's Guide to the Synthesis of 2-Hydroxy-2-phenylacetamide: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Hydroxy-2-phenylacetamide, also known as mandelamide, is a valuable building block in medicinal chemistry. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, grounded in experimental data and practical insights. We will delve into the causality behind experimental choices, offering a self-validating framework for each protocol.

Introduction to this compound

This compound is a chiral α-hydroxy amide. Its structure is a precursor to mandelic acid and other biologically active molecules. The presence of a stereocenter and its versatile functional groups make it a significant component in the synthesis of pharmaceuticals. The selection of a synthetic route can dramatically impact yield, purity, cost, and environmental footprint. This guide will explore three major pathways: the direct amidation of mandelic acid, the hydrolysis of mandelonitrile, and the burgeoning field of enzymatic synthesis.

Route 1: The Classical Approach - Direct Amidation of Mandelic Acid

This method is a well-established, albeit multi-step, procedure for the synthesis of α-hydroxy amides. The rationale behind this route is the protection of the hydroxyl group of mandelic acid to prevent side reactions during amidation, followed by ammonolysis.

Mechanism and Rationale

The direct amidation of mandelic acid is challenging due to the presence of the hydroxyl group, which can interfere with the reaction. The described method circumvents this by first reacting mandelic acid with acetone in the presence of a strong acid catalyst (sulfuric acid) to form a cyclic acetal (a mandelic acid-acetone condensation product). This intermediate protects the hydroxyl group. The protected intermediate is then treated with liquid ammonia (ammonolysis), which opens the cyclic structure and forms the desired amide.

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable chemical preparations.[1]

Step 1: Formation of the Mandelic Acid-Acetone Condensation Product

  • In a 2-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 146 g (0.96 mole) of mandelic acid in 440 mL of acetone.

  • Cool the flask in an ice-salt bath.

  • Slowly add 98 g of concentrated sulfuric acid through the dropping funnel, maintaining the temperature below -10°C.

  • Pour the reaction mixture into an ice-cold solution of 200 g of anhydrous sodium carbonate in 1800 mL of water.

  • The mandelic acid-acetone condensation product will precipitate. Wash the product with ice water and dry it under reduced pressure.

Step 2: Ammonolysis to this compound

  • Add the crude condensation product in small portions to approximately 1.8 L of liquid ammonia in a Dewar flask fitted with a capillary outlet.

  • Allow the ammonolysis to proceed overnight as the liquid ammonia evaporates.

  • Once a pulverulent mass remains, add 475 mL of hot absolute ethanol to dissolve the product.

  • Filter the hot solution to remove insoluble impurities.

  • Cool the filtrate in an ice bath to crystallize the this compound.

  • Collect the crystals by filtration. The reported yield is approximately 62%.[1]

Cost-Benefit Analysis of the Mandelic Acid Route
FactorAnalysis
Starting Material Cost Mandelic acid is a readily available and moderately priced starting material. Prices can range from approximately

40 per kg for bulk quantities.[2][3][4][5]
Reagent & Solvent Cost Acetone and sulfuric acid are inexpensive commodity chemicals. Liquid ammonia and absolute ethanol add to the cost but are also readily available.
Yield A 62% yield is moderate and may be acceptable for some applications, but higher-yielding routes would be more cost-effective for large-scale production.[1]
Process Complexity This is a multi-step process that requires cryogenic temperatures (-10°C) and the handling of liquid ammonia, which can be hazardous and requires specialized equipment.
Safety & Environmental The use of concentrated sulfuric acid and liquid ammonia presents significant safety hazards. The process also generates a considerable amount of waste from the neutralization and washing steps.
Scalability While the protocol is from a reliable source, the use of large volumes of liquid ammonia and the need for low-temperature reactions can make scaling up this process challenging and expensive.

Route 2: The Cyanohydrin Pathway - Hydrolysis of Mandelonitrile

This route begins with benzaldehyde, which is converted to mandelonitrile (benzaldehyde cyanohydrin). The nitrile group is then hydrolyzed to the amide. This pathway can be approached through either chemical or enzymatic hydrolysis.

Sub-Route 2a: Chemical Hydrolysis of Mandelonitrile

The controlled hydrolysis of a nitrile to an amide can be challenging, as the reaction often proceeds to the carboxylic acid, especially under harsh conditions.[6] However, by carefully controlling the reaction conditions, the amide can be isolated as the major product.

Mechanism and Rationale

The chemical hydrolysis of nitriles is typically catalyzed by acid or base. In acid catalysis, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. A series of proton transfers results in the formation of the amide.[4][7] To favor the amide, milder conditions (e.g., lower temperatures and controlled addition of water) are often employed.

Experimental Protocol

Adapted Protocol for Controlled Hydrolysis:

  • In a well-ventilated fume hood, dissolve mandelonitrile in a suitable solvent such as tert-butanol, which has been shown to favor amide formation.[6]

  • Cool the solution in an ice bath.

  • Slowly add a controlled amount of concentrated hydrochloric or sulfuric acid while stirring vigorously.

  • Maintain the temperature at around 40-50°C for a specified time, monitoring the reaction by TLC to observe the formation of the amide and minimize the formation of the carboxylic acid.[6][8]

  • Upon completion, carefully quench the reaction by pouring it into an ice-cold solution of a weak base, such as sodium carbonate, to neutralize the acid and precipitate the crude amide.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[9]

Sub-Route 2b: Enzymatic Hydrolysis of Mandelonitrile

Biocatalysis offers a "greener" and often more selective alternative to traditional chemical methods. Nitrilase enzymes can hydrolyze nitriles directly to carboxylic acids, while nitrile hydratases convert nitriles to amides.[10] Some nitrilases have been shown to produce significant amounts of the amide as a product or have been engineered to favor amide formation.[11][12]

Mechanism and Rationale

Nitrilase enzymes operate under mild conditions (neutral pH and ambient temperature) and can exhibit high chemo- and stereoselectivity.[13] The enzyme's active site binds the nitrile and catalyzes the addition of water to form the amide. Depending on the specific enzyme and reaction conditions, the amide may be released as the final product or further hydrolyzed to the carboxylic acid.

Experimental Protocol

The following is a generalized protocol for the enzymatic synthesis of mandelamide based on published research in this area.[3]

  • Prepare a phosphate buffer solution (e.g., 50 mM, pH 7.5).

  • Disperse the nitrilase enzyme (either as a whole-cell biocatalyst or a purified enzyme) in the buffer.

  • In a separate vessel, prepare a solution of mandelonitrile in a minimal amount of a water-miscible organic solvent (e.g., methanol) to aid solubility.

  • Add the mandelonitrile solution to the enzyme suspension to initiate the reaction.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by HPLC, analyzing for the consumption of mandelonitrile and the formation of mandelamide and mandelic acid.

  • Once the desired conversion is achieved, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent like ethyl acetate and lowering the pH).

  • Extract the product into the organic solvent, dry the organic layer, and evaporate the solvent to obtain the crude product.

  • Purify the this compound by recrystallization or column chromatography.[9]

Cost-Benefit Analysis of the Mandelonitrile Route
FactorAnalysis
Starting Material Cost Benzaldehyde is an inexpensive starting material (approx.

30 per kg).[7][12][14][15][16] Sodium cyanide is also relatively inexpensive but is highly toxic.[1][17][18] Mandelonitrile itself can be purchased, with prices around $20 for 25g.[10][19][20]
Reagent & Solvent Cost For chemical hydrolysis, strong acids and solvents are required. For enzymatic hydrolysis, the main cost is the enzyme itself, which can be significant for purified enzymes.[14][16][18] The use of whole-cell biocatalysts can reduce this cost.
Yield Yields for the chemical hydrolysis are variable and depend on the ability to control the reaction to prevent over-hydrolysis. Enzymatic routes can achieve high yields, but this is highly dependent on the specific enzyme and process optimization.[11]
Process Complexity The synthesis of mandelonitrile from benzaldehyde and cyanide is a straightforward but hazardous procedure. The subsequent hydrolysis, whether chemical or enzymatic, adds another step. Enzymatic reactions require expertise in biocatalysis and may require specific equipment like incubators and shakers.
Safety & Environmental This route involves the use of highly toxic cyanide.[17] Chemical hydrolysis uses strong acids and may generate significant waste. The enzymatic route is considered "greener" due to the use of a biodegradable catalyst and milder reaction conditions.[13]
Scalability The chemical route is scalable, but the safety concerns associated with cyanide are a major consideration. The scalability of the enzymatic route depends on the availability and cost of the enzyme at a large scale.

Comparative Summary of Synthesis Routes

ParameterRoute 1: Amidation of Mandelic AcidRoute 2a: Chemical Hydrolysis of MandelonitrileRoute 2b: Enzymatic Hydrolysis of Mandelonitrile
Starting Material Mandelic AcidBenzaldehyde, Sodium CyanideBenzaldehyde, Sodium Cyanide
Yield ~62%[1]Variable, risk of over-hydrolysisPotentially high, enzyme-dependent[11]
Starting Material Cost Moderate[2][3][4][5]Low[7][12][14][15][16]Low[7][12][14][15][16]
Process Complexity High (cryogenic, liquid ammonia)Moderate to High (hazardous reagents)Moderate (requires biocatalysis expertise)
Safety Concerns High (conc. acid, liquid ammonia)Very High (cyanide, strong acid)Moderate (cyanide handling)
Environmental Impact Moderate to HighHighLow to Moderate
Key Advantage Well-documented, reliable protocolInexpensive starting materials"Green," high selectivity, mild conditions
Key Disadvantage Low yield, hazardous conditionsUse of cyanide, difficult to controlCost and availability of enzyme

Visualization of Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: From Mandelic Acid cluster_1 Route 2: From Mandelonitrile MA Mandelic Acid MAC Mandelic Acid-Acetone Condensation Product MA->MAC Acetone, H₂SO₄ (< -10°C) MA_amide This compound MAC->MA_amide Liquid NH₃ benzaldehyde Benzaldehyde mandelonitrile Mandelonitrile benzaldehyde->mandelonitrile NaCN, H⁺ MN_amide This compound mandelonitrile->MN_amide Controlled Hydrolysis (Chemical or Enzymatic)

Caption: Overview of the main synthetic routes to this compound.

Experimental Workflow Comparison

Workflow_Comparison cluster_route1 Route 1: Mandelic Acid cluster_route2 Route 2: Mandelonitrile start Select Synthesis Route r1_step1 Protection of Hydroxyl Group start->r1_step1 r2_step1 Synthesis of Mandelonitrile start->r2_step1 r1_step2 Ammonolysis r1_step1->r1_step2 r1_step3 Purification (Recrystallization) r1_step2->r1_step3 end_product Pure this compound r1_step3->end_product r2_step2 Hydrolysis (Chemical or Enzymatic) r2_step1->r2_step2 r2_step3 Purification (Recrystallization/Chromatography) r2_step2->r2_step3 r2_step3->end_product

Caption: Comparative workflow of the two primary synthesis methodologies.

Conclusion and Recommendations

The choice of the optimal synthesis route for this compound is a trade-off between cost, safety, yield, and process complexity.

  • The direct amidation of mandelic acid offers a well-documented and reliable, albeit lower-yielding, procedure. Its primary drawbacks are the hazardous reagents and challenging reaction conditions, which may limit its scalability. This route may be suitable for smaller-scale laboratory preparations where the higher cost per gram is acceptable.

  • The hydrolysis of mandelonitrile is an attractive option from a starting material cost perspective. However, the extreme toxicity of cyanide necessitates stringent safety protocols and infrastructure.

    • Chemical hydrolysis presents a significant process control challenge to avoid over-hydrolysis to the carboxylic acid.

    • Enzymatic hydrolysis is a highly promising "green" alternative that can offer high yields and selectivity under mild conditions. For industrial-scale production, this route is likely the most sustainable and efficient, provided that a suitable nitrilase enzyme is available at a reasonable cost and exhibits good stability and reusability.

For researchers focused on sustainable and efficient synthesis, further investigation into the optimization of the enzymatic hydrolysis of mandelonitrile is highly recommended. The development of robust, immobilized nitrilase biocatalysts will be key to making this the preferred industrial route for the production of this compound.

References

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A Comparative In Vivo Efficacy Analysis of N-Hydroxy and Acetamide Derivatives as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of epigenetic modulation, the inhibition of histone deacetylases (HDACs) has emerged as a validated and powerful strategy in oncology. Among the diverse chemical scaffolds of HDAC inhibitors, those containing N-hydroxy (hydroxamic acid) and acetamide (specifically, benzamide) moieties as zinc-binding groups represent two of the most clinically advanced classes. This guide provides a comprehensive in vivo comparison of the efficacy of these two derivative classes, with a focus on the prototypical agents Vorinostat (an N-hydroxy derivative) and Mocetinostat (an acetamide derivative). By examining their performance in preclinical cancer models, this guide aims to furnish researchers, scientists, and drug development professionals with the critical data and experimental context necessary for informed decision-making in the pursuit of next-generation epigenetic therapies.

The Decisive Role of the Zinc-Binding Group: A Mechanistic Overview

The catalytic activity of Class I, II, and IV HDACs is dependent on a zinc ion located in the active site. The efficacy of HDAC inhibitors is largely dictated by the ability of their zinc-binding group (ZBG) to chelate this ion, thereby blocking substrate access and enzymatic activity.[1]

  • N-Hydroxy Derivatives (Hydroxamic Acids): Represented by Vorinostat (SAHA), these compounds possess a hydroxamic acid moiety (-CONHOH) that acts as a potent bidentate chelator of the zinc ion.[1] This strong interaction generally results in broad-spectrum, or pan-HDAC, inhibition.[2]

  • Acetamide Derivatives (Benzamides): This class, which includes Mocetinostat and Entinostat, features a 2-aminophenyl benzamide group. This ZBG typically confers greater selectivity for Class I HDACs (HDAC1, 2, and 3).[3][4] This selectivity is thought to arise from specific interactions with amino acid residues at the rim of the active site tunnel.

The choice of ZBG not only influences potency and selectivity but also has profound implications for the pharmacokinetic and toxicity profiles of the inhibitor, making a direct comparison of their in vivo performance essential.

Comparative In Vivo Efficacy in Preclinical Cancer Models

While a single head-to-head study in the same tumor model is not available in the public literature, a comparative analysis of data from various in vivo xenograft studies provides valuable insights into the relative efficacy of Vorinostat and Mocetinostat.

Compound Derivative Class Cancer Model Animal Model Dosage & Administration Tumor Growth Inhibition (TGI) Key Mechanistic Findings
Vorinostat N-Hydroxy (Hydroxamic Acid)Uterine Sarcoma (MES-SA)Nude Mice50 mg/kg/day, i.p.>50% reduction in tumor growthPronounced activation of apoptosis[5][6]
Epidermoid Carcinoma (A431)Nude Mice100 mg/kg, i.p.Significant arrest in tumor growth (p=0.038)Decreased proliferation (PCNA expression)[7]
Breast Cancer Bone Metastasis (MDA-MB-231)SCID/NCr MiceNot specified~33% reduction in tumor growthIncreased apoptosis (TUNEL positive cells)[8]
Mocetinostat Acetamide (Benzamide)Prostate Cancer (DU-145)Nude Mice100 mg/kg in drinking waterSignificant reduction in prostate cancer growthActivation of miR-31, downregulation of E2F6[9]
Lung Cancer (A549)Nude Mice120 mg/kg (as 2HBr salt), p.o.Significant blockade of tumor growthCorrelated with induction of histone acetylation in tumors[1]
Colon Cancer (HCT116)Nude Mice90 mg/kgTime-dependent induction of histone H3 acetylation[10]

Expert Analysis: The compiled data indicate that both N-hydroxy and acetamide derivatives demonstrate significant in vivo antitumor activity. Vorinostat, as a pan-HDAC inhibitor, has shown broad efficacy across various tumor types, often at doses between 50-100 mg/kg, leading to substantial tumor growth inhibition primarily through the induction of apoptosis.[5][7][8] Mocetinostat, a Class I selective inhibitor, also exhibits potent in vivo efficacy, with notable activity in prostate and lung cancer models.[1][9] Its mechanism appears to involve a more nuanced regulation of microRNAs and transcription factors, in addition to inducing histone acetylation.[9] The choice between a pan-inhibitor like Vorinostat and a class-selective inhibitor like Mocetinostat may therefore depend on the specific cancer type and the desired therapeutic window, balancing broad efficacy against potential off-target effects.

Pharmacokinetic and Toxicity Profiles: A Comparative Overview

The in vivo performance of a drug is critically dependent on its pharmacokinetic properties and toxicity profile.

Parameter Vorinostat (N-Hydroxy) Mocetinostat (Acetamide)
Oral Bioavailability Good[11]Good in animal models[4]
Half-life ~2 hours in patients[12]~7-11 hours in patients[4]
Metabolism Primarily through glucuronidation and hydrolysis[13]Information not readily available
Reported Toxicities Thrombocytopenia, dehydration, fatigue[8]Cardiac complications (observed in one trial, which later resumed)[3]

Expert Analysis: Mocetinostat's longer half-life compared to Vorinostat suggests the potential for less frequent dosing, which could be advantageous in a clinical setting.[4][12] However, the observation of cardiac-related toxicities with Mocetinostat, even if transient, highlights the importance of careful safety monitoring for this class of compounds.[3] The differing toxicity profiles may be attributable to their distinct HDAC selectivity and off-target effects.

Experimental Protocol: In Vivo Xenograft Efficacy Study

The following is a representative protocol for evaluating the in vivo efficacy of an HDAC inhibitor in a human tumor xenograft model, based on common practices described in the literature.[5][7][14][15]

Objective: To determine the anti-tumor efficacy of a novel HDAC inhibitor compared to a vehicle control in a subcutaneous xenograft mouse model.

Materials:

  • Human cancer cell line (e.g., A431, MES-SA, DU-145)

  • Immunodeficient mice (e.g., athymic nude or SCID)

  • Test compound (HDAC inhibitor) and vehicle control

  • Calipers for tumor measurement

  • Sterile surgical equipment for cell implantation

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected human cancer cell line under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.[5]

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the HDAC inhibitor at a predetermined dose and schedule (e.g., 50 mg/kg/day, intraperitoneally).[5]

    • Administer the vehicle control to the corresponding group using the same route and schedule.

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of general toxicity.

    • At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.[5]

  • Pharmacodynamic and Histological Analysis:

    • Perform western blot analysis on tumor lysates to assess the level of histone acetylation (e.g., acetylated H3) as a biomarker of HDAC inhibition.

    • Conduct immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67, PCNA) and apoptosis markers (e.g., cleaved caspase-3, TUNEL).[7][8]

Visualizing the Core Concepts

The Role of Zinc-Binding Groups in HDAC Inhibition

HDAC_Inhibition cluster_HDAC HDAC Active Site cluster_Inhibitors HDAC Inhibitors HDAC_Enzyme Histone Deacetylase (HDAC) Zinc_Ion Zinc Ion (Zn2+) HDAC_Enzyme->Zinc_Ion essential for catalysis Blocked_Activity Blocked Catalytic Activity N_Hydroxy N-Hydroxy Derivative (e.g., Vorinostat) N_Hydroxy->Zinc_Ion Potent Chelation (Pan-HDAC Inhibition) Acetamide Acetamide Derivative (e.g., Mocetinostat) Acetamide->Zinc_Ion Selective Chelation (Class I HDAC Inhibition)

Caption: Mechanism of HDAC inhibition by N-hydroxy and acetamide derivatives.

General Workflow for In Vivo Efficacy Assessment

InVivo_Workflow Cell_Culture 1. Cell Culture (Human Cancer Cells) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth & Randomization Implantation->Tumor_Growth Treatment 4. Drug Administration (HDACi or Vehicle) Tumor_Growth->Treatment Monitoring 5. Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint 6. Endpoint Analysis (Tumor Excision) Monitoring->Endpoint Analysis 7. Pharmacodynamic & Histological Analysis Endpoint->Analysis

Caption: A typical workflow for assessing in vivo efficacy in a xenograft model.

Conclusion

The in vivo comparison of N-hydroxy and acetamide derivatives as HDAC inhibitors reveals distinct yet compelling profiles for each class. N-hydroxy derivatives, exemplified by Vorinostat, offer broad-spectrum HDAC inhibition and have demonstrated robust anti-tumor efficacy in a variety of preclinical models. Acetamide derivatives, such as Mocetinostat, provide the advantage of Class I selectivity, which may translate to a more favorable therapeutic window and a distinct mechanistic footprint. The choice between these two classes of compounds will ultimately be guided by the specific therapeutic indication, the desired selectivity profile, and a careful consideration of their respective pharmacokinetic and toxicity characteristics. The experimental framework provided in this guide offers a robust starting point for researchers to conduct their own comparative in vivo studies, contributing to the development of more effective and safer epigenetic therapies.

References

  • Class I HDAC inhibitor mocetinostat induces apoptosis by activation of miR-31 expression and suppression of E2F6.
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  • MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo. PubMed. [Link]
  • The class I/IV HDAC inhibitor mocetinostat increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy. PubMed. [Link]
  • MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo.
  • MS-275, a class 1 histone deacetylase inhibitor augments glucagon-like peptide-1 receptor agonism to improve glycemic control and reduce obesity in diet-induced obese mice. eLife. [Link]
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  • Representative concentration versus time profiles of vorinostat and metabolites after a patient's first oral 400 mg dose.
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Phenylacetamide Derivatives as Anticancer Agents: A Comparative Study for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel, effective, and safer anticancer therapeutics is a cornerstone of modern medicinal chemistry. Among the myriad of scaffolds explored, phenylacetamide derivatives have emerged as a promising class of compounds, demonstrating significant potential in cancer therapy. Their synthetic tractability and amenability to structural modification allow for the fine-tuning of their pharmacological profiles, leading to the discovery of potent agents against various cancer cell lines. This guide provides a comparative analysis of phenylacetamide derivatives, offering a technical deep-dive into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their anticancer efficacy.

The Phenylacetamide Scaffold: A Privileged Structure in Oncology

The phenylacetamide core, characterized by a phenyl ring linked to an acetamide group, serves as a versatile template for the design of anticancer agents. The inherent biological activities of related molecules like phenylacetate (PA), which has shown anti-proliferative and differentiating effects on various human cancer cell lines, have spurred the development of more potent analogues.[1] By strategically modifying both the phenyl ring and the acetamide moiety, researchers have successfully developed derivatives that exhibit enhanced cytotoxicity and target specificity. The combination of the phenylacetamide structure with other pharmacologically active motifs, such as anilides, has led to the design of novel compounds with improved anticancer profiles.[1]

Comparative Analysis of Anticancer Activity

The anticancer efficacy of phenylacetamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency. The following tables summarize the cytotoxic effects of various phenylacetamide derivatives against a panel of human cancer cell lines, highlighting key structure-activity relationship (SAR) trends.

Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

This series of compounds was evaluated for its cytotoxic effects against three human cancer cell lines: PC3 (prostate carcinoma), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia).[1][2][3]

Compound IDR (Substitution on N-phenyl ring)PC3 IC50 (µM)MCF-7 IC50 (µM)HL-60 IC50 (µM)
2a 2-NO2>100>100>100
2b 3-NO252>100>100
2c 4-NO280100>100
2d 2-OCH3>100>100>100
2e 3-OCH3>100>100>100
2f 4-OCH3>100>100>100
Imatinib (Reference) -4098>100

Key SAR Insights: The presence of an electron-withdrawing nitro (NO2) group on the N-phenyl ring generally confers higher cytotoxicity compared to an electron-donating methoxy (OCH3) group.[1][2][3] Specifically, compounds with a nitro group at the meta (2b) and para (2c) positions showed the most promising activity against the PC3 cell line.[1][2][3]

Table 2: Cytotoxicity of Substituted Phenylacetamide Derivatives

This series highlights the impact of various substituents on the phenyl ring against MDA-MB-468 (breast cancer), PC-12 (pheochromocytoma), and MCF-7 cell lines.[4]

Compound IDSubstitution on Phenyl RingMDA-MB-468 IC50 (µM)PC-12 IC50 (µM)MCF-7 IC50 (µM)
3c 4-Cl--0.7±0.08
3d 4-Br0.6±0.080.6±0.080.7±0.4
3j 4-NO20.76±0.09--
Doxorubicin (Reference) -0.38±0.07--

Key SAR Insights: Halogen substituents (Cl, Br) and the nitro group at the para position of the phenyl ring lead to potent cytotoxic effects, with IC50 values in the sub-micromolar range.[4] The 4-bromo substituted derivative (3d) demonstrated broad and potent activity across multiple cell lines.[4]

Mechanistic Pathways of Phenylacetamide Derivatives

The anticancer activity of phenylacetamide derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with critical cellular machinery.

Induction of Apoptosis

Many phenylacetamide derivatives exert their cytotoxic effects by triggering apoptosis in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A recent study demonstrated that a promising phenylacetamide derivative, compound 3d, induces apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax and FasL, while also activating caspase-3, a key executioner caspase.[4] The upregulation of the anti-apoptotic protein Bcl-2 was also observed, which may represent a cellular feedback mechanism.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL Upregulation DeathReceptor Death Receptor Activation FasL->DeathReceptor Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bax Bax Upregulation Mitochondria Mitochondrial Disruption Bax->Mitochondria Bcl2 Bcl-2 Upregulation Bcl2->Mitochondria Inhibits CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Phenylacetamide Phenylacetamide Derivative (e.g., 3d) Phenylacetamide->FasL Phenylacetamide->Bax Phenylacetamide->Bcl2 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathways induced by phenylacetamide derivatives.

Targeting Cellular Machinery

Beyond apoptosis induction, phenylacetamide derivatives have been designed to target specific cellular components crucial for cancer cell survival and proliferation.

  • Tubulin Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitosis. Several anticancer drugs function by disrupting microtubule dynamics. Novel hybrid molecules based on a podophyllotoxin skeleton, which incorporates a phenylacetamide moiety, have been designed to target both tubulin and the AKT signaling pathway, demonstrating a dual-inhibitory mechanism.[5][6]

  • Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in gene expression regulation. Their inhibition can lead to the re-expression of tumor suppressor genes. Phenylacetamide-based structures have been incorporated into the design of potent HDAC inhibitors, showing promising in vitro and in vivo antitumor activities.[7][8][9]

  • PARP-1 Inhibition: Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair. Its inhibition can be particularly effective in cancers with deficiencies in other DNA repair pathways. Novel phenoxyacetamide derivatives have been shown to induce apoptosis in liver cancer cells through the inhibition of PARP-1.[10][11]

Experimental Protocols: A Guide for the Bench Scientist

The evaluation of the anticancer potential of phenylacetamide derivatives relies on a series of well-established in vitro assays. The following protocols provide a detailed, step-by-step guide for assessing cytotoxicity and apoptosis.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with varying concentrations of phenylacetamide derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 3-4 hours to allow formazan formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at ~570 nm using a microplate reader G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the phenylacetamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs. The fluorescent signal can then be detected by fluorescence microscopy or flow cytometry.

Detailed Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with the phenylacetamide derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.

  • TUNEL Staining: Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs according to the manufacturer's instructions.

  • Counterstaining: Counterstain the cell nuclei with a DNA-specific stain such as DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

  • Quantification: Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from random fields.

Future Directions and Conclusion

The comparative analysis of phenylacetamide derivatives reveals a class of compounds with significant and tunable anticancer potential. The structure-activity relationship studies consistently point towards the importance of specific substitutions on the phenyl rings for enhancing cytotoxicity. Furthermore, the diverse mechanisms of action, including the induction of apoptosis and the targeting of key cellular proteins like tubulin and HDACs, underscore the versatility of this scaffold.

Future research should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic properties. In vivo studies in relevant animal models are a critical next step to validate the preclinical efficacy and safety of these promising derivatives.[7][8][10][11] The continued exploration of the phenylacetamide scaffold holds great promise for the development of the next generation of targeted and effective cancer therapies.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)
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  • Aliabadi, A., Andisheh, S., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)
  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells.
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A Preclinical Comparative Analysis of 2-Hydroxy-2-phenylacetamide and New-Generation Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

In the relentless pursuit of more effective and safer antiepileptic drugs (AEDs), the landscape of epilepsy treatment is continually evolving. While new-generation AEDs have offered significant advances, the exploration of novel chemical entities remains a critical endeavor. This guide provides a preclinical comparative perspective on 2-Hydroxy-2-phenylacetamide, a compound of interest, benchmarked against three prominent new-generation AEDs: Levetiracetam, Lacosamide, and Brivaracetam. This analysis is designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of the potential anticonvulsant profile of this compound in the context of current therapeutic agents.

Introduction to the Candidates

This compound is a derivative of phenylacetamide. The anticonvulsant potential of various phenylacetamide derivatives has been explored in preclinical studies, often showing activity in models of generalized tonic-clonic seizures.[1][2] Its structural simplicity and potential for chemical modification make it an interesting scaffold for further investigation.

New-Generation Antiepileptic Drugs represent a significant step forward in epilepsy management, often characterized by novel mechanisms of action and improved tolerability profiles compared to older agents.[3][4] This guide focuses on:

  • Levetiracetam: A broadly used AED with a unique mechanism of action primarily involving binding to the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release.[5][6][7]

  • Lacosamide: An AED that selectively enhances the slow inactivation of voltage-gated sodium channels, thereby stabilizing hyperexcitable neuronal membranes.[8][9][10][11][12]

  • Brivaracetam: A newer analog of levetiracetam, also binding to SV2A but with a higher affinity, which may contribute to a faster onset of action.[13][14][15][16][17][18]

Comparative Preclinical Performance

The preclinical evaluation of anticonvulsant candidates typically relies on a battery of standardized animal models. The Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (scPTZ) tests are cornerstone models for initial screening, predicting efficacy against generalized tonic-clonic and absence seizures, respectively.

Table 1: Anticonvulsant Activity in Preclinical Models (Mice, i.p. administration)
CompoundMES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg, Rotarod)Protective Index (TD₅₀/ED₅₀, MES)Reference
This compound Analogues
N-substituted 2-anilinophenylacetamides8.0 - 24.0Inactive>2008.3 - 87.5[8]
New-Generation AEDs
LevetiracetamInactive~45>1000N/A
Lacosamide13.5Inactive624.6[12]
Brivaracetam2.84216659.3[16]

Disclaimer: Data for this compound analogues and new-generation AEDs are compiled from different sources and may not be directly comparable due to variations in experimental protocols.

Mechanistic Considerations

The therapeutic efficacy of an AED is intrinsically linked to its mechanism of action. The distinct mechanisms of the new-generation AEDs provide a framework for understanding their clinical utility and for postulating the potential pathways through which a novel compound like this compound might exert its effects.

Signaling Pathways of New-Generation AEDs

The following diagram illustrates the primary mechanisms of action for Levetiracetam, Brivaracetam, and Lacosamide.

AED_Mechanisms cluster_0 Presynaptic Terminal cluster_1 Racetam AEDs cluster_2 Neuronal Membrane cluster_3 Lacosamide SV2A Synaptic Vesicle Protein 2A (SV2A) Vesicle Synaptic Vesicle SV2A->Vesicle Modulates Priming Neurotransmitter Neurotransmitter Release Vesicle->Neurotransmitter Fusion & Exocytosis VGSC Voltage-Gated Sodium Channel (VGSC) Levetiracetam Levetiracetam Levetiracetam->SV2A Binds Brivaracetam Brivaracetam Brivaracetam->SV2A Binds (High Affinity) Slow_Inactivation Slow Inactivation VGSC->Slow_Inactivation Undergoes Lacosamide Lacosamide Lacosamide->Slow_Inactivation Enhances Anticonvulsant_Screening_Workflow cluster_0 Primary Screening cluster_1 Neurotoxicity Assessment cluster_2 Data Analysis start Test Compound Administration (i.p. in mice) MES Maximal Electroshock (MES) Test - Supramaximal electrical stimulus - Endpoint: Tonic hindlimb extension start->MES Peak Effect Time PTZ Pentylenetetrazol (scPTZ) Test - Subcutaneous PTZ injection - Endpoint: Clonic seizures start->PTZ Peak Effect Time Rotarod Rotarod Test - Assess motor coordination - Endpoint: Time on rotating rod start->Rotarod Peak Effect Time ED50 Calculate ED₅₀ (Effective Dose in 50% of animals) MES->ED50 PTZ->ED50 TD50 Calculate TD₅₀ (Toxic Dose in 50% of animals) Rotarod->TD50 PI Calculate Protective Index (PI) PI = TD₅₀ / ED₅₀ ED50->PI TD50->PI

Caption: Workflow for preclinical anticonvulsant screening.

Conclusion and Future Directions

While direct comparative data is lacking, the available preclinical information on phenylacetamide analogues suggests a potential anticonvulsant profile for this compound, likely mediated through the modulation of voltage-gated sodium channels. Its efficacy appears to be more pronounced in models of generalized tonic-clonic seizures (MES test) rather than absence seizures (scPTZ test).

To rigorously evaluate the therapeutic potential of this compound, future research should focus on:

  • Head-to-Head Comparative Studies: Direct preclinical comparisons with new-generation AEDs under identical experimental conditions are essential for a definitive assessment of relative potency and safety.

  • Mechanism of Action Studies: Electrophysiological and binding assays are needed to elucidate the precise molecular targets of this compound.

  • Pharmacokinetic Profiling: A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for dose optimization and predicting its behavior in vivo.

  • Chronic Seizure Models: Evaluation in more clinically relevant models of chronic epilepsy, such as kindling models, will provide insights into its long-term efficacy and potential for disease modification.

This guide serves as a preliminary framework for contextualizing the potential of this compound. Further empirical data is required to fully delineate its performance against the current armamentarium of new-generation antiepileptic drugs.

References

  • Beyreuther, B., et al. (2007). Lacosamide: a review of preclinical properties. Epilepsy research, 74(1), 13-22.
  • Bialer, M., et al. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 886-892. [Link]
  • Brodie, M. J., et al. (2016). Brivaracetam: rationale for discovery and preclinical profile of a selective SV2A ligand for epilepsy treatment. Epilepsia, 57(4), 538-548. [Link]
  • Errington, A. C., et al. (2006). The investigational antiepileptic drug lacosamide selectively enhances slow inactivation of voltage-gated sodium channels. Molecular pharmacology, 70(5), 1579-1587.
  • Doty, P., et al. (2013). Lacosamide. In Epilepsy A to Z (pp. 241-243). Springer, New York, NY.
  • Genton, P., & Van Vleymen, B. (2000). Piracetam and levetiracetam: close structural similarities but different pharmacological and clinical profiles. Epileptic disorders, 2(2), 99-105. [Link]
  • Halisk, M., et al. (2017). Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy. Journal of molecular neuroscience, 62(3-4), 325-337. [Link]
  • Klitgaard, H., et al. (1998). Levetiracetam: the preclinical profile of a new class of antiepileptic drugs?. Epilepsia, 39(s5), 58-63. [Link]
  • Löscher, W. (2011). Lacosamide: a review of preclinical properties. CNS drugs, 25(11), 955-971. [Link]
  • Matagne, A., et al. (2008). Brivaracetam, a new analog of levetiracetam, displays a favorable preclinical profile in rodent models of epilepsy and myoclonus. Epilepsia, 49(8), 1370-1379.
  • Nicolas, J. M., et al. (2016). Brivaracetam, a selective high-affinity synaptic vesicle protein 2A (SV2A) ligand with preclinical evidence of high brain permeability and fast onset of action. Epilepsia, 57(2), 201-209. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 2-Hydroxy-2-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-hydroxy-2-phenylacetamide scaffold, a core structural motif derived from mandelic acid, represents a versatile platform in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, offering insights for researchers and drug development professionals. We will delve into the key structural modifications that influence biological activity, supported by experimental data and detailed protocols.

The this compound Core: A Foundation for Diverse Bioactivity

The fundamental structure of this compound, also known as mandelamide, features a phenyl group and a hydroxyl group attached to the α-carbon of an acetamide backbone. This unique arrangement of a hydrophobic phenyl ring, a hydrogen-bonding hydroxyl group, and an amide linkage provides a template for a multitude of chemical modifications, each influencing the compound's interaction with biological targets.[1][3]

Core_Scaffold cluster_core This compound Core C_alpha α-Carbon Phenyl Phenyl Group (R1) C_alpha->Phenyl Hydroxyl Hydroxyl Group C_alpha->Hydroxyl Amide_C Amide Carbonyl C_alpha->Amide_C Amide_N Amide Nitrogen (R2, R3) Amide_C->Amide_N Anti_inflammatory_Workflow cluster_workflow In Vivo Anti-inflammatory Assay Workflow Induction Induce Arthritis in Rats (e.g., Adjuvant-induced) Treatment Administer Test Compounds (e.g., N-(2-hydroxyphenyl) acetamide) Induction->Treatment Observation Monitor Paw Edema Volume and Body Weight Treatment->Observation Analysis Measure Serum Cytokines (IL-1β, TNF-α) and Oxidative Stress Markers Observation->Analysis Evaluation Evaluate Anti-arthritic and Anti-inflammatory Efficacy Analysis->Evaluation

Caption: Workflow for in vivo evaluation of anti-inflammatory activity.

Antimicrobial and Anticancer Activities: Broadening the Therapeutic Scope

Various derivatives of phenylacetamide have demonstrated potential as antimicrobial and anticancer agents. [2][4]

Key SAR Insights:
  • Antimicrobial Action: The introduction of morpholinoethoxy groups on the phenyl ring has led to the synthesis of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides with notable antimicrobial activity against a range of bacterial and fungal strains. [4]Some of these synthesized compounds showed superior in vitro activity compared to standard drugs like clotrimazole and streptomycin. [4]* Anticancer Potential: Certain substituted N-phenylacetamides have shown cytotoxic effects against cancer cell lines. [5]For example, 2-phenoxy-N-phenylacetamides have been evaluated for their anticancer activity, with some compounds displaying moderate cytotoxicity against several human cancer cell lines.

Comparative Data for Antimicrobial Derivatives
CompoundModificationTest OrganismActivityReference
2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamidesMorpholinoethoxy group on phenyl ringE. coli, B. megateriumGood activity[4]
2-amino-N-(p-Chlorophenyl) acetamide derivativep-Chlorophenyl on amide, amino groupStaphylococcus aureusZone of Inhibition: 23.5 mm[2]

Experimental Protocols

General Synthesis of this compound (Mandelamide)

This protocol is a general method for the preparation of the core scaffold.

Step 1: Protection of Mandelic Acid

  • Dissolve mandelic acid (1.0 equivalent) in acetone.

  • Cool the solution in an ice-salt bath to below -10°C.

  • Slowly add concentrated sulfuric acid while maintaining the temperature.

  • Pour the reaction mixture into an ice-cold solution of sodium carbonate to precipitate the mandelic acid-acetone condensation product.

  • Wash the product with ice water and dry under reduced pressure. [6] Step 2: Ammonolysis

  • Add the crude condensation product in small portions to liquid ammonia.

  • Allow the ammonolysis to proceed overnight.

  • Evaporate the liquid ammonia to obtain a pulverulent mass.

  • Treat the product with hot absolute ethanol and filter to remove insoluble impurities.

  • Cool the filtrate in an ice bath to crystallize mandelamide. [6]

In Vitro Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds.

  • Prepare a bacterial or fungal culture grown to a specific concentration.

  • Uniformly spread the culture onto the surface of an appropriate agar plate (e.g., Mueller Hinton agar).

  • Impregnate sterile filter paper discs with a known concentration of the test compound.

  • Place the discs on the surface of the agar plate.

  • Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition around each disc. [2][4]

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable range of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the phenyl ring, the α-carbon, and the amide nitrogen can significantly enhance potency and selectivity for various therapeutic targets. Further exploration of this versatile scaffold holds considerable promise for the development of novel therapeutic agents.

References

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  • Yang, D. T. C., Vang, F. J., & Yang, C. C. (1993). Stereoselective anticonvulsant activity of the enantiomers of (+/-)-2-hydroxy-2-phenylbutyramide. Chirality, 5(6), 429-433.
  • Jawed, H., Shah, S. U. A., Jamall, S., & Simjee, S. U. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-905.
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  • Kumar, A., Kumar, M., & Kumar, S. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6), 1686-1692.
  • Kamiński, K., Obniska, J., & Wiklik, B. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules, 25(22), 5439.
  • Obasi, N. L., Ujam, O. T., & Ibezim, A. (2016). Investigation of some acetamido-N-benzylacetamide derivatives as potent anti-convulsant inhibitors. Der Pharma Chemica, 8(19), 34-42.
  • Khan, I., Ibrar, A., & Abbas, N. (2024). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Advances, 14(3), 1957-1979.
  • Chan, K. K., Teo, E. C. H., & Tan, T. J. (2019). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Chemical Research in Toxicology, 32(11), 2261-2272.
  • Reddy, T. S., Kumar, M. S., & Reddy, G. C. (2014). Design, Synthesis and Biological Evaluation of 2-Phenoxy-N-Phenylacetamides as Novel Anticancer Agents. Letters in Drug Design & Discovery, 11(8), 995-1002.
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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Hydroxy-2-phenylacetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring that laboratory practices are not only compliant but also fundamentally safe. Our commitment is to ground every recommendation in the authoritative standards set by federal regulatory bodies, building a foundation of trust and safety in your laboratory operations.

Hazard Profile and Essential Risk Assessment

Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. This compound is not a benign substance; its disposal is regulated precisely because of its potential health effects.[1] The primary rationale for treating this compound as hazardous waste is its classification under the Globally Harmonized System (GHS).

According to safety data, this compound presents several key hazards:

  • Harmful if swallowed: This necessitates preventing its entry into the environment, especially water systems.[1][2]

  • Causes skin and serious eye irritation: This dictates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal to prevent contact.[1]

  • May cause respiratory irritation: This highlights the need for handling in well-ventilated areas and avoiding the generation of dust.[1][3]

These classifications are the cornerstone of the disposal protocol. Failure to adhere to proper procedures poses a direct risk to personnel and the environment.

Hazard Classification GHS Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]
Hazardous to the Aquatic EnvironmentCategory 3H402: Harmful to aquatic life[2]

The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies: the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for "cradle-to-grave" management of hazardous waste.[5][6] This includes the proper identification, storage, transportation, and ultimate disposal of chemicals like this compound.[7] Your laboratory is considered a hazardous waste generator and must comply with these regulations.[8]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Lab Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[9][10][11] This plan must include specific procedures for safe handling and waste disposal, ensuring employee protection.[10][12]

Adherence to the following protocol ensures compliance with both EPA generator requirements and OSHA's mandate for a safe workplace.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of this compound, from the point of generation to final removal by waste management professionals.

Step 1: Waste Characterization and Segregation

Immediately upon deciding that this compound is waste (e.g., expired material, contaminated, or residual from a procedure), it must be characterized as hazardous waste.

  • Action: Do not dispose of this chemical in standard trash or down the sewer system.[13] Its GHS classifications require it to be managed as regulated chemical waste.

  • Causality: The oral toxicity and harm to aquatic life classifications mean that disposal via sewer could contaminate waterways, while its irritant properties make it unsafe for standard solid waste streams.[1][2]

  • Segregation: Keep this compound waste separate from non-hazardous waste and incompatible chemicals, such as strong oxidizing agents, acids, or acid chlorides.[6][14][15][16] Commingling incompatible materials can lead to dangerous reactions.

Step 2: Container Selection and Management

The integrity of the waste containment system is critical to prevent leaks and exposure.

  • Action: Select a waste container that is chemically compatible, in good condition, and has a secure, tight-fitting lid. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Causality: The container must not react with or be degraded by the chemical. According to RCRA and general laboratory safety guidelines, waste containers must be kept closed except when actively adding waste to prevent the release of vapors and to avoid spills.[14][17]

Step 3: Proper Waste Labeling

Clear and accurate labeling is a cornerstone of safe waste management and is required by law.

  • Action: Label the waste container clearly before any waste is added. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" .

    • An accurate statement of the hazards (e.g., "Harmful," "Irritant").

    • The date on which waste was first added to the container.

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated risks.[14] It is also essential information for the waste management professionals who will transport and ultimately dispose of the material.

Step 4: Accumulation in a Designated Satellite Area

Labs must store hazardous waste in a designated area that meets regulatory standards.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[17][18] This area should be at or near the point of generation and under the control of laboratory personnel.

  • Causality: The SAA concept allows for the safe, short-term collection of waste in the lab before it is moved to a central storage area.[18] Storing it in a designated, secondary containment location minimizes the risk of spills and uncontrolled reactions. Regularly inspect the container for any signs of degradation or leakage.[5][14]

Step 5: Arranging for Final Disposal

The final step is the transfer of waste to a licensed disposal facility.

  • Action: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department. Do not attempt to transport or dispose of the waste yourself.

  • Causality: Only licensed hazardous waste transporters and disposal facilities are legally permitted to handle and dispose of this material.[6][7] The most common and appropriate final disposal method for this type of organic chemical is controlled incineration at a licensed facility, which ensures its complete destruction.[13][14]

Spill and Emergency Procedures

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Protect Yourself: Don appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills or if dust is generated, respiratory protection may be necessary.[3][19]

  • Contain and Clean: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill. Sweep up the material and place it into a suitable, labeled container for disposal as hazardous waste.[13][19][20]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department, following your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 start Unused or Contaminated This compound characterize Step 1: Characterize as Hazardous Waste (Irritant, Harmful) start->characterize segregate Step 2: Segregate from Incompatible Materials characterize->segregate container Step 3: Select & Label Compatible Waste Container segregate->container accumulate Step 4: Store in Designated Satellite Accumulation Area (SAA) container->accumulate contact_ehs Step 5: Contact EHS for Waste Pickup Request accumulate->contact_ehs disposal Final Disposal by Licensed Contractor (e.g., Controlled Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

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  • 2-Hydroxy-N-phenylacetamide | C8H9NO2 | CID 264260.
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  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]
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Navigating the Safe Handling of 2-Hydroxy-2-phenylacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of 2-Hydroxy-2-phenylacetamide, moving beyond a simple checklist to offer a framework for operational excellence and risk mitigation. Our goal is to empower you with the knowledge to not only use this compound safely but to understand the rationale behind each procedural step, fostering a culture of safety and scientific rigor in your laboratory.

Understanding the Compound: Hazard Profile of this compound

This compound is a chemical compound that requires careful handling due to its potential health effects. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[1][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3][4]

Understanding these classifications is the first step in establishing a robust safety protocol. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.[5][6] Therefore, our protective measures must be comprehensive, addressing each of these potential pathways.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is critical when handling this compound. The choice of PPE should be based on a risk assessment of the specific procedure being performed. Below is a detailed breakdown of recommended PPE.

Foundational PPE for All Operations

Regardless of the scale of the operation, the following foundational PPE should always be worn when there is any potential for exposure to this compound:

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or tightly fitting safety goggles.Protects against accidental splashes or dust particles entering the eyes, which can cause serious irritation.[2][7][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact, which can lead to irritation. Gloves must be inspected before use and removed carefully to avoid contaminating the skin.[2][3][7][8]
Body Protection A standard laboratory coat.Protects the skin and personal clothing from contamination.
Footwear Closed-toe shoes.Protects the feet from potential spills.
Enhanced PPE for High-Risk Procedures

For procedures with a higher risk of exposure, such as handling large quantities, generating dust, or working in poorly ventilated areas, enhanced PPE is necessary:

PPE ComponentSpecificationRationale
Eye and Face Protection A face shield in addition to safety goggles.Provides a broader area of protection for the face from splashes or airborne particles.[2][7]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask or a full-face respirator with appropriate cartridges if exposure limits are exceeded).Necessary when dust or aerosols may be generated to prevent respiratory tract irritation.[5][7][9]
Body Protection Impervious clothing or an apron over a lab coat.Offers an additional layer of protection against significant spills or splashes.[8][9]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for this compound start Start: Handling This compound risk_assessment Assess Risk: - Quantity? - Dust/Aerosol generation? - Ventilation? start->risk_assessment low_risk Low Risk: - Small quantities - No dust - Good ventilation risk_assessment->low_risk Low high_risk High Risk: - Large quantities - Dust/Aerosol likely - Poor ventilation risk_assessment->high_risk High foundational_ppe Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - Closed-toe Shoes low_risk->foundational_ppe high_risk->foundational_ppe enhanced_ppe Enhanced PPE: - Face Shield + Goggles - Respirator (N95) - Impervious Apron high_risk->enhanced_ppe end Proceed with Caution foundational_ppe->end For Low Risk enhanced_ppe->foundational_ppe In addition to enhanced_ppe->end For High Risk

Caption: PPE selection workflow for handling this compound.

Safe Handling and Operational Plans

Adherence to proper handling procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls

The primary method for controlling exposure should be through engineering controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[5][8] For procedures that may generate dust, a chemical fume hood or a local exhaust ventilation system is strongly recommended.[5][7]

  • Containment: For larger scale operations, consider using a closed system to minimize the release of the compound into the work environment.[7]

Standard Operating Procedure (SOP) for Weighing and Preparing a Solution

This SOP outlines a common laboratory procedure and the integrated safety measures.

Objective: To accurately weigh this compound and prepare a solution of a specified concentration.

Materials:

  • This compound

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Beaker or flask

  • Appropriate solvent

  • Magnetic stir bar and stir plate (if needed)

  • Required PPE (as determined by risk assessment)

Procedure:

  • Preparation:

    • Ensure the work area (analytical balance and benchtop) is clean and free of clutter.

    • Confirm that the chemical fume hood or local exhaust ventilation is operational.

    • Don the appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.

  • Weighing:

    • Place a clean weighing paper or boat on the analytical balance and tare to zero.

    • Carefully use a spatula to transfer the desired amount of this compound onto the weighing paper. Avoid creating dust by handling the solid gently.[7][8]

    • If any solid is spilled, clean it up immediately following the spill cleanup procedure outlined below.

  • Solution Preparation:

    • Carefully transfer the weighed solid into the appropriate beaker or flask.

    • Add the solvent to the vessel, rinsing the weighing paper to ensure a complete transfer.

    • If necessary, place a magnetic stir bar in the vessel and place it on a stir plate to facilitate dissolution.

  • Post-Procedure:

    • Tightly close the container of this compound.[5][7]

    • Clean the spatula and any other reusable equipment.

    • Dispose of the weighing paper and any other contaminated disposable items in the designated chemical waste container.

    • Remove gloves using the proper technique and wash hands thoroughly with soap and water.[3][7]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6][7] Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[2][6][7] If irritation persists, seek medical attention.[10]

  • Inhalation: Move the affected person to fresh air.[2][6][7] If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2][7][8]

  • Spill Cleanup: For small spills, carefully sweep up the solid material, taking care not to create dust, and place it in a sealed container for disposal.[6][7] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental stewardship.

  • Unused Product: Dispose of unused this compound as hazardous chemical waste. This should be done through a licensed professional waste disposal service.[3] Do not dispose of it down the drain.[3][7]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and paper towels, should also be disposed of as hazardous waste in a properly labeled and sealed container.[3]

  • Empty Containers: Empty containers may retain product residue. They should be triple-rinsed (or the equivalent) and offered for recycling or reconditioning if possible.[8] Otherwise, they should be punctured to prevent reuse and disposed of in a sanitary landfill or through other approved methods.[8]

The following diagram outlines the general workflow for the disposal of this compound waste.

Disposal_Workflow Waste Disposal for this compound start Waste Generated: - Unused Product - Contaminated PPE - Empty Containers segregation Segregate Waste Streams start->segregation solid_waste Solid Waste: Unused product, contaminated disposables segregation->solid_waste container_waste Empty Containers segregation->container_waste waste_collection Collect in a labeled, sealed hazardous waste container solid_waste->waste_collection triple_rinse Triple-rinse container with a suitable solvent container_waste->triple_rinse professional_disposal Arrange for pickup by a licensed waste disposal service waste_collection->professional_disposal recycling Recycle or recondition if possible. Otherwise, puncture and dispose in a sanitary landfill. triple_rinse->recycling

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.